2'-Deoxy-4-desmethylwyosine
Beschreibung
BenchChem offers high-quality 2'-Deoxy-4-desmethylwyosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxy-4-desmethylwyosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJVINWRMITKU-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Elucidation of 2'-Deoxy-4-desmethylwyosine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Introduction: Unveiling a Key Modified Nucleoside
Within the intricate world of molecular biology, modified nucleosides play a pivotal role in fine-tuning the structure and function of nucleic acids. Among these, the wyosine family of hypermodified guanosine derivatives, found in the anticodon loop of tRNAPhe, is crucial for maintaining translational reading frames.[1] 2'-Deoxy-4-desmethylwyosine, a deoxy-derivative of a key biosynthetic precursor to wyosine, represents a molecule of significant interest for researchers in drug development and molecular diagnostics.[2] Its structural elucidation is a critical step in understanding its biological role and potential as a therapeutic target or biomarker.
This technical guide provides a comprehensive, in-depth workflow for the complete structural characterization of 2'-Deoxy-4-desmethylwyosine. Moving beyond a simple listing of protocols, this guide delves into the causality behind experimental choices, offering a self-validating system for researchers to confidently and accurately determine the structure of this and other related modified nucleosides.
Chapter 1: The Strategic Approach to Structural Elucidation
The structural elucidation of a novel or rare modified nucleoside like 2'-Deoxy-4-desmethylwyosine necessitates a multi-pronged analytical approach. A logical and efficient workflow is paramount to ensure unambiguous characterization while conserving precious sample. The strategy outlined below is designed to systematically gather information, from initial purification and preliminary characterization to definitive structural confirmation through advanced spectroscopic techniques.
Caption: Overall workflow for the structural elucidation of 2'-Deoxy-4-desmethylwyosine.
Chapter 2: Isolation and Purification: The Foundation of Accurate Analysis
The purity of the analyte is the bedrock upon which all subsequent structural analysis is built. Contaminants can interfere with spectroscopic measurements, leading to ambiguous or incorrect structural assignments. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the purification of nucleosides from complex mixtures.
Causality in Chromatographic Method Development
A reverse-phase HPLC method is ideal for separating modified nucleosides, which possess a range of polarities. The choice of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide array of nucleosides and their derivatives. A gradient elution is employed to ensure that both more polar and more hydrophobic components of the mixture are effectively separated, providing a high-resolution purification of the target molecule. The use of a volatile buffer system, such as ammonium acetate, is critical as it can be easily removed by lyophilization, yielding the pure compound without the introduction of non-volatile salts that could interfere with subsequent mass spectrometry and NMR analyses.
Step-by-Step HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude sample containing 2'-Deoxy-4-desmethylwyosine in a minimal volume of the initial mobile phase (e.g., 98:2 water:acetonitrile with 10 mM ammonium acetate). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm. Wyosine and its derivatives are known to have characteristic UV absorbance.[1]
-
-
Gradient Elution:
-
0-5 min: 2% B
-
5-35 min: 2-40% B (linear gradient)
-
35-40 min: 40-98% B (linear gradient)
-
40-45 min: 98% B (wash)
-
45-50 min: 98-2% B (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Sample Recovery: Pool the fractions containing the purified compound and lyophilize to remove the volatile mobile phase.
Chapter 3: Preliminary Characterization: Gaining Initial Structural Insights
With a purified sample in hand, the next step is to obtain preliminary structural information that will guide the more detailed spectroscopic analysis. UV-Vis spectroscopy and high-resolution mass spectrometry provide crucial initial data points.
UV-Vis Spectroscopy: Probing the Chromophore
The extended aromatic system of the 4-desmethylwyosine base is expected to exhibit a characteristic UV absorption spectrum. This provides a quick and simple method for preliminary identification and for determining the concentration of the purified sample.
-
Protocol: Dissolve a small, known amount of the purified 2'-Deoxy-4-desmethylwyosine in a suitable solvent (e.g., methanol or water) and record the UV-Vis spectrum from 200 to 400 nm.
-
Expected Outcome: Based on the structure of wyosine derivatives, absorption maxima are expected in the range of 230-240 nm and 300-320 nm.[1] This confirms the presence of the modified purine chromophore.
High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Composition
HRMS is a powerful tool for determining the accurate mass of a molecule, which in turn allows for the determination of its elemental formula. This is a critical piece of information for confirming the identity of the target compound.
-
Protocol: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI). Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Expected Outcome: The calculated exact mass of 2'-Deoxy-4-desmethylwyosine (C12H15N5O3) is 277.1175. The HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this value, confirming the elemental composition.
| Parameter | Value |
| Molecular Formula | C12H15N5O3 |
| Calculated Exact Mass | 277.1175 |
| Expected [M+H]+ | 278.1248 |
| Expected [M+Na]+ | 300.1067 |
Chapter 4: Definitive Structural Elucidation with 2D NMR Spectroscopy
While 1D NMR provides initial information about the number and types of protons and carbons, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing the connectivity between atoms.
The Logic of 2D NMR in Structure Elucidation
A suite of 2D NMR experiments is employed to piece together the structure of 2'-Deoxy-4-desmethylwyosine.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the proton network within the deoxyribose sugar moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the assignment of carbon resonances based on the already assigned proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, such as linking the deoxyribose sugar to the 4-desmethylwyosine base.
Caption: Logical relationships established by 2D NMR experiments.
Step-by-Step NMR Analysis Protocol
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified, lyophilized compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical; DMSO-d6 will allow for the observation of exchangeable protons (e.g., NH), while D2O will exchange these protons for deuterium, causing their signals to disappear.
-
Acquisition of 1D Spectra:
-
1H NMR: Acquire a standard 1D proton spectrum. This will provide information on chemical shifts, coupling constants, and integration.
-
13C NMR: Acquire a proton-decoupled 1D carbon spectrum. This will show the number of unique carbon environments.
-
-
Acquisition of 2D Spectra:
-
COSY: Acquire a standard gradient-enhanced COSY spectrum.
-
HSQC: Acquire a standard gradient-enhanced HSQC spectrum.
-
HMBC: Acquire a standard gradient-enhanced HMBC spectrum, optimized for 2,3JCH couplings (typically around 8 Hz).
-
Predicted NMR Data and Interpretation
Predicted 1H and 13C NMR Chemical Shifts for 2'-Deoxy-4-desmethylwyosine (in DMSO-d6)
| Position | Predicted 1H (ppm) | Predicted 13C (ppm) | Key HMBC Correlations |
| Deoxyribose | |||
| 1' | ~6.2 | ~83 | H1' to C2, C6 (base) |
| 2' | ~2.3, 2.7 | ~39 | |
| 3' | ~4.4 | ~71 | |
| 4' | ~3.9 | ~87 | |
| 5' | ~3.5, 3.6 | ~62 | |
| 4-Desmethylwyosine Base | |||
| 2 | - | ~154 | |
| 4 | - | ~148 | |
| 5 | ~7.5 (NH) | - | |
| 6 | - | ~115 | |
| 7-CH3 | ~2.5 | ~15 | H(7-CH3) to C6, C7a |
| 7a | - | ~145 | |
| 9 | ~7.8 (CH) | ~120 | H9 to C4, C7a |
| 10a | - | ~150 |
Interpretation of Key 2D NMR Correlations:
-
COSY: A clear correlation pathway will be observed for the deoxyribose protons: H1' ↔ H2'a/b ↔ H3' ↔ H4' ↔ H5'a/b.
-
HSQC: Each proton signal from the deoxyribose and the methyl and CH groups of the base will show a direct correlation to its attached carbon.
-
HMBC: The crucial HMBC correlation will be from the anomeric proton (H1') of the deoxyribose to carbons C2 and C6 of the 4-desmethylwyosine base, definitively establishing the point of glycosidic linkage. Further HMBC correlations from the base protons (e.g., H9 and the 7-CH3 protons) to other carbons within the base will confirm the structure of the imidazopurine ring system.
Chapter 5: Tandem Mass Spectrometry: Confirming Connectivity through Fragmentation
Tandem mass spectrometry (MS/MS) provides an orthogonal method to confirm the structure by analyzing the fragmentation pattern of the molecule.
Rationale for Fragmentation Analysis
By selecting the protonated molecular ion ([M+H]+) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation at specific bonds. The resulting fragment ions are then mass-analyzed, providing information about the building blocks of the molecule and how they are connected. For nucleosides, the most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar and the formation of a protonated base ion.
Predicted Fragmentation Pattern
Caption: Predicted major fragmentation pathway for 2'-Deoxy-4-desmethylwyosine.
-
Protocol: Perform LC-MS/MS analysis using the same HPLC conditions as for purification. Set the mass spectrometer to perform data-dependent acquisition, triggering MS/MS on the [M+H]+ ion at m/z 278.1.
-
Expected Fragments: The most prominent fragment ion is expected at m/z 162.1, corresponding to the protonated 4-desmethylwyosine base (C7H8N5)+. Another significant fragment may be observed at m/z 117.1, corresponding to the deoxyribose sugar moiety (C5H9O3)+.
Conclusion: A Unified and Self-Validating Approach
The structural elucidation of 2'-Deoxy-4-desmethylwyosine is achieved through a systematic and integrated analytical workflow. Each step provides a piece of the puzzle, and the consistency of the data across different techniques provides a high degree of confidence in the final structure. The HPLC purification ensures a clean sample for analysis. HRMS confirms the elemental composition. 1D and 2D NMR spectroscopy reveal the detailed atomic connectivity. Finally, tandem mass spectrometry provides orthogonal confirmation of the major structural components. By following this in-depth guide, researchers can confidently and accurately elucidate the structure of this and other novel modified nucleosides, paving the way for further investigation into their biological significance and therapeutic potential.
References
-
Ueda, T., et al. (2018). N2-Methylguanosine. Synthesis from Guanosine via 4-Desmethylwyosine. ResearchGate. [Link]
-
Zamani, K., et al. (2003). 1H-NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]
-
Urbonavičius, J., et al. (2013). Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe. Madame Curie Bioscience Database. [Link]
-
Nickbarg, E. B., et al. (1988). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. FEBS Letters. [Link]
-
Markley, J. L. (1975). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. PubMed. [Link]
-
Schramm, V. L., et al. (2007). 13C NMR (I) and 1H NMR (II) spectra of [1'-13C]inosine, [1-13C]ribose and hypoxanthine. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Deoxyguanosine. PubChem. Retrieved from [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. [Link]
-
Wang, et al. (2014). Synthesis and evaluation of aroylthiourea derivatives of 4-β-amino-4'-O-demethyl-4-desoxypodophyllotoxin as novel topoisomerase II inhibitors. PubMed. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Deoxyribose, MO-TMS. NIST WebBook. [Link]
-
Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
Claramunt, R. M., et al. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]
-
Arumanayagam, T. R., et al. (2014). Synthesis, crystal growth and characterisation of novel NLO material: 4-Hydroxy benzaldehyde-N-methyl-4-stilbazolium tosylate. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. National Institutes of Health. [Link]
-
de Graaf, R. A., et al. (2003). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]
-
Arlt, V. M., et al. (2008). 1H NMR spectrum of the major deoxyguanosine adduct, N-(deoxyguanosin-8-yl)-2-methoxyaniline in dimethyl sulfoxide-d6 (A) and its structure (B). ResearchGate. [Link]
-
Kumar, S., et al. (2023). Change in ¹H‐NMR signal of D‐ribose (5 mM) with and without 1 (2.5 and... ResearchGate. [Link]
-
Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]
-
Wikipedia. (n.d.). Deoxyribose. Retrieved from [Link]
-
Shinde, M. H., & Kshirsagar, U. A. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Royal Society of Chemistry. [Link]
-
Oda, Y., et al. (1991). NMR studies of a DNA containing 8-hydroxydeoxyguanosine. Nucleic Acids Research. [Link]
-
Urbonavičius, J., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution. [Link]
Sources
The Elusive Deoxy-Derivative: A Technical Guide to 4-Demethylwyosine and its Role in Genetic Fidelity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the biological significance of the hypermodified nucleoside, 2'-Deoxy-4-desmethylwyosine, within the context of DNA. Our comprehensive review of the current scientific literature reveals a critical distinction: while the user's query focuses on a deoxyribose variant in DNA, the vast body of research points to the pivotal role of its ribose counterpart, 4-demethylwyosine, in the realm of transfer RNA (tRNA). This guide, therefore, serves a dual purpose. First, it clarifies the current scientific understanding regarding the absence of detectable 2'-Deoxy-4-desmethylwyosine in DNA. Second, it provides an in-depth exploration of the well-established biological functions of 4-demethylwyosine in tRNA, including its biosynthesis, its critical role in maintaining translational accuracy, and the analytical methodologies for its study. For the researcher, this distinction is paramount, and the knowledge of the tRNA modification system offers valuable insights into the intricate world of nucleic acid modifications.
Introduction: The Landscape of Modified Nucleosides in Nucleic Acids
The central dogma of molecular biology, elegant in its depiction of genetic information flow from DNA to RNA to protein, is underpinned by a chemical complexity that extends beyond the four canonical bases. Both DNA and RNA are subject to a vast array of chemical modifications that fine-tune their structure and function. In DNA, these modifications, such as the well-studied 5-methylcytosine, are fundamental to epigenetic regulation.[1] RNA, particularly tRNA, boasts a far greater diversity of modifications, many of which are essential for its proper folding, stability, and decoding function.
This guide was prompted by an inquiry into the biological role of a specific modified nucleoside, 2'-Deoxy-4-desmethylwyosine, in DNA. However, a thorough examination of existing literature indicates that this particular modification has not been identified as a naturally occurring component of DNA. In contrast, the ribose-containing analog, 4-demethylwyosine, is a well-characterized and functionally significant modification in the anticodon loop of tRNAPhe in archaea and eukaryotes.
Therefore, this guide will pivot to a comprehensive discussion of 4-demethylwyosine in tRNA, providing a scientifically grounded resource that is of high relevance to the interests of our target audience in nucleic acid modifications and their biological implications.
4-Demethylwyosine: A Key Player in Translational Fidelity
4-demethylwyosine is a tricyclic, hypermodified guanosine derivative found at position 37, immediately 3' to the anticodon, in tRNAPhe. Its presence is crucial for stabilizing codon-anticodon interactions and preventing frameshift errors during protein synthesis. The biosynthesis of 4-demethylwyosine is a multi-step enzymatic process that highlights the intricate cellular machinery dedicated to tRNA maturation.
The Biosynthetic Pathway of 4-Demethylwyosine
The formation of 4-demethylwyosine is a fascinating example of post-transcriptional modification. It begins with a guanosine residue in the pre-tRNA and proceeds through a series of enzymatic reactions. A key enzyme in this pathway is TYW1, a radical S-adenosyl-L-methionine (SAM) enzyme.
The generalized biosynthetic pathway can be summarized as follows:
-
Methylation: The pathway is initiated by the methylation of the guanosine at the N1 position, a reaction catalyzed by a specific methyltransferase.
-
Radical-mediated cyclization: The radical SAM enzyme, TYW1, then utilizes a 5'-deoxyadenosyl radical to abstract a hydrogen atom, initiating a cascade of reactions that ultimately lead to the formation of the characteristic tricyclic ring structure of 4-demethylwyosine.
Caption: Biosynthetic pathway of 4-demethylwyosine.
The Functional Significance of 4-Demethylwyosine in tRNA
The strategic placement of 4-demethylwyosine at the edge of the anticodon loop is not coincidental. Its bulky, hydrophobic structure contributes to the conformational rigidity of the anticodon loop, which is essential for:
-
Preventing Frameshifting: By stabilizing the codon-anticodon pairing, 4-demethylwyosine helps to ensure that the ribosome moves along the mRNA in the correct reading frame. Its absence can lead to a higher frequency of frameshift errors, resulting in the synthesis of non-functional proteins.
-
Enhancing Translational Accuracy: The modification ensures the correct wobble pairing, contributing to the overall fidelity of protein synthesis.
Methodologies for the Study of 4-Demethylwyosine
The detection and quantification of modified nucleosides like 4-demethylwyosine require sensitive and specific analytical techniques. The general workflow for such studies is outlined below.
Experimental Workflow for the Analysis of 4-Demethylwyosine in tRNA
Sources
The Hypothetical Discovery and Characterization of 2'-Deoxy-4-desmethylwyosine: A Roadmap for Identifying Novel DNA Modifications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of DNA biology is continually evolving with the discovery of new modifications beyond the canonical four bases. These modifications represent a critical layer of epigenetic regulation. This technical guide addresses the hypothetical discovery of a novel modified deoxynucleoside, 2'-Deoxy-4-desmethylwyosine, within a biological system. As the natural occurrence of this molecule has not been documented, this whitepaper serves as a forward-looking roadmap for its potential identification, characterization, and functional elucidation. We provide a comprehensive overview of the chemical properties of this putative molecule, propose a plausible biosynthetic pathway based on known enzymatic reactions, and present detailed, field-proven analytical workflows for its detection and quantification. Furthermore, we explore the potential biological significance of such a modification in DNA, drawing parallels with its ribonucleoside counterpart in tRNA. This guide is intended to equip researchers, scientists, and drug development professionals with the conceptual framework and practical methodologies to explore the expanding frontier of the DNA epigenome.
Introduction: The Expanding Universe of DNA Modifications
For decades, our understanding of DNA was largely confined to the four canonical bases: adenine, guanine, cytosine, and thymine. However, it is now firmly established that the genome is chemically more complex, decorated with a variety of modifications that play crucial roles in regulating gene expression, maintaining genome stability, and influencing cellular identity. The discovery of these "fifth" and "sixth" bases has opened up new avenues of research in epigenetics and has profound implications for our understanding of health and disease.
The wyosine family of modified nucleosides, characterized by a tricyclic imidazopurine core, is well-documented in the context of transfer RNA (tRNA), where they are found at position 37, adjacent to the anticodon of tRNAPhe.[1][2] In this position, they are critical for maintaining translational fidelity by stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[3] The biosynthesis of these complex ribonucleosides, including 4-demethylwyosine, has been extensively studied and involves a multi-enzyme pathway that modifies a guanosine residue within the tRNA molecule.[4][5]
To date, a deoxyribonucleoside counterpart, 2'-Deoxy-4-desmethylwyosine, has not been identified in biological systems. However, the enzymatic machinery for both wyosine formation and the production of deoxynucleosides from ribonucleosides exists. This raises the intriguing possibility that such a modification could exist in DNA, perhaps as a rare but functionally significant component of the genome. This guide, therefore, embarks on a speculative yet scientifically grounded exploration of what the discovery of 2'-Deoxy-4-desmethylwyosine would entail.
Chemical and Structural Postulates for 2'-Deoxy-4-desmethylwyosine
To embark on a search for a novel molecule, a thorough understanding of its predicted properties is essential. 2'-Deoxy-4-desmethylwyosine would be a derivative of 2'-deoxyguanosine, retaining the deoxyribose sugar that is characteristic of DNA building blocks.[6][7] The modification would occur on the guanine base, resulting in the tricyclic structure of 4-desmethylwyosine.
Table 1: Predicted Properties of 2'-Deoxy-4-desmethylwyosine
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C14H17N5O4 | Based on the structure of 4-desmethylwyosine attached to a deoxyribose sugar. |
| Monoisotopic Mass | 319.1281 g/mol | Calculated based on the molecular formula. This is a critical parameter for mass spectrometry-based detection. |
| Key Structural Features | - Tricyclic imidazopurine core- Deoxyribose sugar- N-glycosidic bond between the base and sugar | Derived from the known structures of 4-desmethylwyosine and 2'-deoxyguanosine.[2][6] |
| Predicted UV λmax | ~235, 260, 295 nm | Inferred from the UV absorption spectra of wyosine derivatives, which exhibit characteristic multiple peaks.[1] |
| Fluorescence | Likely fluorescent | The tricyclic base of wyosine derivatives is known to be fluorescent, a property that could be exploited for detection.[1] |
A Hypothetical Biosynthetic Pathway
The discovery of a novel biomolecule is intrinsically linked to the identification of its biosynthetic pathway. We propose a plausible pathway for the formation of 2'-Deoxy-4-desmethylwyosine, drawing upon the known biosynthesis of 4-demethylwyosine in tRNA and the general mechanisms of deoxynucleotide synthesis.[4][8]
Our hypothesis posits that 2'-Deoxy-4-desmethylwyosine could arise from a modification of 2'-deoxyguanosine, either as a free nucleoside or within a DNA strand. The key enzymes in this proposed pathway would be homologs of those involved in wyosine biosynthesis, but with a substrate specificity for deoxyguanosine.
Proposed Enzymatic Steps:
-
N1-methylation of 2'-deoxyguanosine: A methyltransferase, analogous to Trm5 in wyosine biosynthesis, would catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N1 position of the guanine base of 2'-deoxyguanosine, forming N1-methyl-2'-deoxyguanosine.[5]
-
Tricyclic ring formation: A radical SAM enzyme, homologous to TYW1, would then catalyze the complex rearrangement and addition of a two-carbon unit (derived from pyruvate) to form the tricyclic imidazopurine core of 2'-Deoxy-4-desmethylwyosine.[4]
Caption: Hypothetical biosynthetic pathway for 2'-Deoxy-4-desmethylwyosine.
Analytical Workflows for Discovery and Validation
The definitive identification of a novel modified nucleoside requires a robust and multi-faceted analytical approach. The primary tool for such discoveries is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1]
Sample Preparation and DNA Hydrolysis
The initial step involves the isolation of high-purity DNA from the biological source of interest. This is followed by enzymatic hydrolysis to break down the DNA into its constituent deoxynucleosides.
Protocol 1: Enzymatic Hydrolysis of DNA to Deoxynucleosides
-
DNA Isolation: Isolate genomic DNA using a standard high-purity extraction kit (e.g., phenol-chloroform extraction or a commercial column-based kit). Ensure the DNA is free of RNA contamination by treating with RNase A.
-
Quantification: Accurately quantify the purified DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Digestion:
-
To 10 µg of DNA in a sterile microcentrifuge tube, add a buffer containing nuclease P1 and phosphodiesterase I.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add alkaline phosphatase to the reaction mixture to dephosphorylate any remaining nucleotides.
-
Incubate at 37°C for an additional 1-2 hours.
-
-
Sample Cleanup: Remove the enzymes from the digest, as they can interfere with mass spectrometry analysis. This is typically done by ultrafiltration using a 10 kDa molecular weight cutoff filter.[9] The filtrate, containing the deoxynucleosides, is collected for LC-MS/MS analysis.
LC-MS/MS-based Discovery and Quantification
The hydrolyzed DNA sample is then analyzed by LC-MS/MS. A targeted approach can be used if a synthetic standard of 2'-Deoxy-4-desmethylwyosine is available. In a discovery setting, an untargeted or precursor ion scanning approach is more appropriate.
Table 2: Key Parameters for LC-MS/MS Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column | Provides good separation of nucleosides. |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid | Standard mobile phases for nucleoside analysis. |
| MS Ionization | Positive electrospray ionization (ESI+) | Nucleosides ionize well in positive mode. |
| MS/MS Scan Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan | MRM for targeted quantification; Precursor ion scan for untargeted discovery. |
| MRM Transitions (Hypothetical) | Precursor ion (m/z): 320.1Product ions (m/z): 204.1 (base), 116.1 (sugar) | Based on the predicted fragmentation pattern of the protonated molecule. |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Biological Sample", shape=ellipse, fillcolor="#FFFFFF"]; dna_extraction [label="DNA Extraction & Purification"]; hydrolysis [label="Enzymatic Hydrolysis"]; cleanup [label="Sample Cleanup\n(Ultrafiltration)"]; lc_ms [label="LC-MS/MS Analysis"]; data_analysis [label="Data Analysis & Identification"]; validation [label="Structural Validation (NMR)"]; quantification [label="Absolute Quantification"]; end [label="Biological Insights", shape=ellipse, fillcolor="#FFFFFF"];
start -> dna_extraction; dna_extraction -> hydrolysis; hydrolysis -> cleanup; cleanup -> lc_ms; lc_ms -> data_analysis; data_analysis -> validation; data_analysis -> quantification; quantification -> end; validation -> end; }
Caption: General analytical workflow for the discovery of novel DNA modifications.
Structural Elucidation by Nuclear Magnetic Resonance (NMR)
While LC-MS/MS can provide strong evidence for the presence of a novel modification, definitive structural confirmation requires NMR spectroscopy. This would necessitate the isolation of a sufficient quantity of the putative 2'-Deoxy-4-desmethylwyosine, likely from a large-scale culture of the source organism or through chemical synthesis. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to unambiguously determine the chemical structure and stereochemistry.
Potential Biological Functions and Future Directions
The functional role of a novel DNA modification can be inferred from its chemical structure, genomic location, and dynamic regulation. If 2'-Deoxy-4-desmethylwyosine were to be discovered in DNA, several intriguing functional hypotheses could be explored:
-
Modulation of DNA-Protein Interactions: The bulky tricyclic base of 2'-Deoxy-4-desmethylwyosine could sterically hinder or create novel binding surfaces for DNA-binding proteins, such as transcription factors or DNA repair enzymes.
-
Impact on DNA Structure and Stability: The presence of this modification could alter the local DNA structure, potentially influencing DNA bending, flexibility, and melting temperature.
-
A Role in Epigenetic Inheritance: Like other DNA modifications, the presence of 2'-Deoxy-4-desmethylwyosine could be heritable through cell division, providing a mechanism for the transmission of epigenetic information.
-
Biomarker for Disease: The levels of modified nucleosides are often altered in disease states. If 2'-Deoxy-4-desmethylwyosine is found to be associated with a particular pathology, it could serve as a valuable biomarker for diagnosis or prognosis.
Future research would focus on mapping the genomic distribution of this modification, identifying the "writer," "reader," and "eraser" proteins that regulate its deposition and functional consequences, and exploring its role in various biological processes through genetic and chemical biology approaches.
Conclusion
The discovery of novel DNA modifications continues to reshape our understanding of the genome and its regulation. While the existence of 2'-Deoxy-4-desmethylwyosine in biological systems remains hypothetical, the framework presented in this guide provides a clear and scientifically rigorous path for its potential discovery and characterization. The methodologies detailed herein are not only applicable to this specific molecule but can be adapted for the exploration of other unknown DNA modifications. As we continue to probe the chemical complexity of the genome, such endeavors will be crucial for uncovering new layers of biological regulation and identifying novel targets for therapeutic intervention.
References
-
Urbonavičius, J., Auxilien, S., & Grosjean, H. (2010). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Molecular biology and evolution, 27(9), 2062–2077. [Link]
-
Noma, A., Kirino, Y., Ikeuchi, Y., & Suzuki, T. (2009). Deciphering the complex enzymatic pathway for biosynthesis of wyosine derivatives in anticodon of tRNAPhe. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
-
Droogmans, L., Roovers, M., & Grosjean, H. (2010). Wybutosine biosynthesis: Structural and mechanistic overview. RNA biology, 7(5), 556–566. [Link]
- Grosjean, H., de Crécy-Lagard, V., & Björk, G. R. (2010). Aminoacyl-tRNA synthetases. In EcoSal—Escherichia coli and Salmonella: cellular and molecular biology.
-
Wikipedia contributors. (2023). Wyosin. In Wikipedia, The Free Encyclopedia. [Link]
-
de Crécy-Lagard, V., Urbonavičius, J., & Grosjean, H. (2010). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Molecular biology and evolution, 27(9), 2062–2077. [Link]
-
de Crécy-Lagard, V., Urbonavičius, J., & Grosjean, H. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2062-2077. [Link]
-
Hoppius, J., & Marx, A. (2017). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry, 82(21), 11135-11147. [Link]
-
Yang, S. W., & Kool, E. T. (1995). Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides. Nucleosides & nucleotides, 14(3-5), 843–846. [Link]
-
Seley-Radtke, K. L. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Molecules (Basel, Switzerland), 25(7), 1553. [Link]
-
Hagel, J. M., & Facchini, P. J. (2010). Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy. Nature chemical biology, 6(4), 273–275. [Link]
-
Wikipedia contributors. (2023). Deoxyguanosine. In Wikipedia, The Free Encyclopedia. [Link]
-
Pliatsika, D., & Milon, P. (2017). Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase. Molecules (Basel, Switzerland), 22(10), 1647. [Link]
-
Li, S., Zhang, Y., & Chen, G. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules (Basel, Switzerland), 28(20), 7076. [Link]
-
He, Y., Ma, W. Y., Chen, X. H., & Zhang, C. N. (2001). [Synthesis and activities of 4-deoxy-4 beta-arylmehtylene sulfonylamido-4'-demethylpodophyllotoxins]. Yao xue xue bao = Acta pharmaceutica Sinica, 36(2), 105–107. [Link]
-
Sharma, A., & Hyster, T. K. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical science, 16(1), 14-25. [Link]
-
Bio-Synthesis Inc. (2023). Dideoxynucleotide chain termination oligonucleotides and their application. [Link]
-
ResearchGate. (n.d.). Chemical structures of 2'-deoxyribonucleosides (a) and deoxynucleotides... [Link]
-
Al-Mestarihi, A. H. (2012). Design and Synthesis of Novel Fluorescent Nucleoside Analogues. Digital Commons @ DU. [Link]
-
Kawamoto, A., Kodama, E., Sarafianos, S. G., Sakagami, Y., Kohgo, S., Kitano, K., Ashida, N., Iwai, Y., Hayakawa, H., Nakata, H., Mitsuya, H., Arnold, E., & Matsuoka, M. (2008). 2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants. The international journal of biochemistry & cell biology, 40(11), 2410–2420. [Link]
-
NIST. (n.d.). 2-Deoxyribose, MO-TMS. In NIST Chemistry WebBook. [Link]
-
Moof University. (2013, November 30). Deoxyribonucleotides and Deoxythymidylate Synthesis [Video]. YouTube. [Link]
-
Seley-Radtke, K. L. (2020). Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides. Molecules, 25(7), 1553. [Link]
-
Painter, G. R., Almond, M. R., & St. Jean, D. J., Jr. (2020). Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation. Molecules (Basel, Switzerland), 25(24), 5897. [Link]
-
Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical reviews, 118(17), 7942–7985. [Link]
-
Unacademy. (n.d.). MOLECULAR BASIS OF INHERITANCE. [Link]
-
Yang, L., Zhang, Y., & Chen, G. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Toxins, 14(9), 632. [Link]
-
ResearchGate. (2018). N2-Methylguanosine. Synthesis from Guanosine via 4-Desmethylwyosine. [Link]
-
Feringa, B. L., & Barluenga, S. (2018). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 54(78), 10976-10979. [Link]
-
Mikhailopulo, I. A., & Miroshnikova, O. V. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current protocols, 2(1), e347. [Link]
Sources
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Wyosin – Wikipedia [de.wikipedia.org]
- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 7. Deoxyguanosine - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Modified Deoxynucleosides: The Case of Hypothetical 2'-Deoxy-4-desmethylwyosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modified nucleosides are fundamental to the intricate regulation of biological processes, influencing everything from genetic stability to gene expression. While the study of modified ribonucleosides in transfer RNA (tRNA) is well-established, the exploration of their deoxy-counterparts in DNA is an expanding frontier with significant therapeutic potential. This technical guide delves into the world of modified deoxynucleosides through the lens of a novel, hypothetical molecule: 2'-Deoxy-4-desmethylwyosine. By examining the known biology of its ribonucleoside counterpart, 4-demethylwyosine, we will extrapolate the potential synthesis, biological implications, and research methodologies for its 2'-deoxy form. This document serves as a comprehensive resource for researchers and drug development professionals interested in the design, synthesis, and application of novel modified deoxynucleosides as therapeutic agents and research tools.
Introduction: The Significance of Modified Nucleosides
Nucleic acids, the blueprints of life, are composed of four canonical bases. However, the biological reality is far more complex. Both DNA and RNA are adorned with a vast array of post-transcriptional and post-replicative modifications. In RNA, these modifications are critical for structure, function, and stability. A prime example is 4-demethylwyosine (imG-14), a hypermodified guanosine derivative found in the anticodon loop of tRNAPhe in archaea and eukarya.[1][2] This modification plays a crucial role in maintaining the reading frame during protein synthesis.[1]
The presence of modified bases in DNA, often arising from endogenous or exogenous DNA damage, has traditionally been viewed through the prism of mutagenesis and carcinogenesis.[3] However, the deliberate incorporation of modified deoxynucleosides is a cornerstone of antiviral and anticancer chemotherapy. This guide explores the uncharted territory of a hypothetical modified deoxynucleoside, 2'-Deoxy-4-desmethylwyosine, to provide a framework for the rational design and investigation of novel DNA components.
The Ribonucleoside Precedent: 4-Demethylwyosine
To understand the potential of 2'-Deoxy-4-desmethylwyosine, we must first examine its well-characterized ribonucleoside counterpart.
Biosynthesis of 4-Demethylwyosine
4-demethylwyosine is synthesized in situ on tRNA through a sophisticated enzymatic pathway. The process is initiated by the methylation of a guanosine residue at position 37 of tRNAPhe by the enzyme TRM5.[1] The subsequent and most complex step is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme, TYW1.[1][4]
TYW1 is a remarkable enzyme that contains two [4Fe-4S] clusters.[2][5][6] It facilitates the condensation of pyruvate with the N-methylguanosine (m¹G) on the tRNA.[1][4] Specifically, carbons C2 and C3 of pyruvate are incorporated to form the characteristic tricyclic imidazopurine core of 4-demethylwyosine.[6][7] The reaction proceeds through a radical mechanism initiated by the reductive cleavage of SAM.[4]
Proposed Biosynthetic Pathway of 4-Demethylwyosine
The catalytic cycle of TYW1 is a subject of ongoing research, with evidence supporting a mechanism involving a Schiff base intermediate.[1]
Caption: Biosynthesis of 4-demethylwyosine catalyzed by the radical SAM enzyme TYW1.
Biological Function of 4-Demethylwyosine
Located at position 37, adjacent to the anticodon, wyosine derivatives like 4-demethylwyosine are critical for preventing frameshift errors during translation.[1] Recent studies have also implicated 4-demethylwyosine in cancer biology. In taxol-resistant cancer cell lines, an accumulation of 4-demethylwyosine in place of its further modified downstream product, hydroxywybutosine, was observed.[8] This was linked to the downregulation of the enzyme TYW2 and correlated with reduced taxol potency, suggesting a role for this modification in drug resistance.[8]
The Hypothetical 2'-Deoxy-4-desmethylwyosine: A New Frontier
Extrapolating from our understanding of 4-demethylwyosine, we can begin to conceptualize the properties and potential of its 2'-deoxy analog. The replacement of the 2'-hydroxyl group with a hydrogen atom would fundamentally shift its context from RNA to DNA.
Proposed Chemical Structure
The structure of 2'-Deoxy-4-desmethylwyosine would retain the tricyclic base of its ribo-counterpart while featuring a deoxyribose sugar puckering characteristic of B-form DNA.
Rationale for Synthesis and Investigation
The synthesis of novel deoxynucleosides is a cornerstone of medicinal chemistry.[9] Analogs with modified bases or sugars are frequently explored for their potential to:
-
Inhibit DNA polymerases: A key mechanism for many antiviral and anticancer drugs.
-
Induce DNA damage or chain termination: Leading to apoptosis in rapidly dividing cells.
-
Modulate DNA-protein interactions: Affecting transcription, replication, and repair.
-
Serve as probes for studying DNA structure and function.
Given the cytotoxic properties of other modified deoxynucleosides, such as 2'-deoxy-4'-thiocytidine, it is plausible that 2'-Deoxy-4-desmethylwyosine could exhibit interesting biological activities.[10]
Synthetic Strategies
The chemical synthesis of 2'-Deoxy-4-desmethylwyosine would be a complex, multi-step process. A plausible retrosynthetic approach would involve:
-
Synthesis of the 4-desmethylwyosine base: This would likely involve the construction of the imidazopurine ring system from a guanine or a related purine precursor.
-
Glycosylation: The synthesized base would then be coupled to a protected 2-deoxyribose derivative. The stereochemistry of this step is critical and often challenging in the synthesis of 2'-deoxynucleosides.[9]
-
Deprotection: Removal of protecting groups to yield the final product.
Table 1: Comparison of Key Synthetic Steps for Ribonucleosides vs. 2'-Deoxynucleosides
| Step | Ribonucleoside Synthesis | 2'-Deoxynucleoside Synthesis | Key Challenge |
| Starting Sugar | Protected Ribose | Protected 2-Deoxyribose | Availability and cost of starting material. |
| Glycosylation | Often aided by the 2'-hydroxyl group, leading to good stereocontrol. | Lack of a 2'-directing group can lead to mixtures of anomers.[9] | Achieving high β-selectivity. |
| Deprotection | Standard deprotection protocols. | Must be mild to avoid degradation of the sensitive glycosidic bond. | Base-lability of the deoxynucleoside. |
Proposed Experimental Workflow for Biological Evaluation
Once synthesized, a systematic evaluation of the biological properties of 2'-Deoxy-4-desmethylwyosine would be necessary.
Caption: A proposed experimental workflow for the biological evaluation of 2'-Deoxy-4-desmethylwyosine.
Potential Biological Implications and Therapeutic Applications
The introduction of a bulky, tricyclic base like 4-desmethylwyosine into the DNA duplex would likely have significant consequences.
DNA Structure and Stability
The presence of 2'-Deoxy-4-desmethylwyosine could distort the regular B-form DNA helix, potentially creating a site of recognition for DNA repair proteins or interfering with the binding of transcription factors.
DNA Replication and Repair
-
Replication: DNA polymerases may stall or misincorporate a base opposite the modified nucleoside, leading to mutations or replication fork collapse.
-
Repair: The cellular machinery for DNA repair, such as the base excision repair (BER) and nucleotide excision repair (NER) pathways, would likely recognize this bulky lesion.[11] The efficiency and fidelity of this repair process would be a critical determinant of the compound's cytotoxic and mutagenic potential. The persistence of such lesions can lead to the activation of DNA damage checkpoints and cell cycle arrest.[3]
Therapeutic Potential
Based on the mechanisms of existing nucleoside analogs, 2'-Deoxy-4-desmethylwyosine could be investigated as:
-
An anticancer agent: By inducing irreparable DNA damage or inhibiting DNA replication in rapidly proliferating cancer cells.
-
An antiviral agent: By acting as a chain terminator for viral polymerases.
Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
Protocol:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Rationale: This method provides excellent separation of the nucleoside from reaction impurities. The volatile buffer (TEAA) is easily removed post-purification.
In Vitro DNA Polymerase Incorporation Assay
Protocol:
-
Template-Primer: Design a DNA template with a known sequence and a fluorescently labeled primer.
-
Reaction Mixture: Combine the template-primer, a DNA polymerase (e.g., Taq or Klenow fragment), dNTPs (with one being the limiting nucleotide), and varying concentrations of the triphosphate form of 2'-Deoxy-4-desmethylwyosine (dN*TP).
-
Incubation: Incubate at the optimal temperature for the polymerase for a set time course.
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the fluorescently labeled DNA fragments to determine the extent of primer extension and identify any polymerase stalling.
-
Rationale: This assay directly assesses whether the modified nucleoside can be incorporated into a growing DNA strand and if it acts as a chain terminator.
Conclusion and Future Directions
While 2'-Deoxy-4-desmethylwyosine remains a hypothetical molecule, its conceptualization provides a valuable framework for the exploration of novel modified deoxynucleosides. The rich biology of its ribonucleoside counterpart, 4-demethylwyosine, offers compelling reasons to pursue the synthesis and biological evaluation of its 2'-deoxy analog. Future research in this area should focus on the total synthesis of this and related compounds, followed by a systematic investigation of their effects on DNA structure, replication, and repair. The insights gained from such studies will undoubtedly contribute to the development of the next generation of nucleoside-based therapeutics and expand our fundamental understanding of nucleic acid biology.
References
- Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health.
- Formation and repair of oxidatively generated damage in cellular DNA. National Institutes of Health.
- Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides. PubMed.
- Biochemical and Structural Characterization of a Schiff Base in the Radical-Mediated Biosynthesis of 4-Demethylwyosine by TYW1. Journal of the American Chemical Society.
- Deregulation of DNA Double-Strand Break Repair in Multiple Myeloma: Implications for Genome Stability. PLOS One.
- Factors influencing the inhibition of repair of irradiation-induced DNA damage by 2'-deoxycoformycin and deoxyadenosine. PubMed.
- The nature of the modification at position 37 of tRNA correlates with acquired taxol resistance. Oxford Academic.
- Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2. National Institutes of Health.
- 4-Demethylwyosine synthase from Pyrococcus abyssi is a radical-S-adenosyl-L-methionine enzyme with an additional [4Fe-4S]+2 cluster that interacts with the pyruvate co-substrate. National Institutes of Health.
- S-adenosyl-L-methionine-dependent tRNA 4-demethylwyosine synthase, archaea (IPR023993). InterPro.
-
4-Demethylwyosine synthase from Pyrococcus abyssi is a radical-S-adenosyl-L-methionine enzyme with an additional cluster that interacts with the pyruvate co-substrate. PubMed. Available at:
- EC 4.1.3.44. IUBMB Enzyme Nomenclature.
- Stability, Miscoding Potential, and Repair of 2'-Deoxyxanthosine in DNA: Implications for Nitric Oxide-Induced Mutagenesis. ResearchGate.
- Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Demethylwyosine synthase from Pyrococcus abyssi is a radical-S-adenosyl-L-methionine enzyme with an additional [4Fe-4S](+2) cluster that interacts with the pyruvate co-substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deregulation of DNA Double-Strand Break Repair in Multiple Myeloma: Implications for Genome Stability | PLOS One [journals.plos.org]
- 4. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Demethylwyosine Synthase from Pyrococcus abyssi Is a Radical-S-adenosyl-l-methionine Enzyme with an Additional [4Fe-4S]+2 Cluster That Interacts with the Pyruvate Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC 4.1.3.44 [iubmb.qmul.ac.uk]
- 7. Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Investigation of 2'-Deoxy-4-desmethylwyosine
Foreword: Charting a Course for the Unexplored
In the vast landscape of molecular biology, while much is known about the canonical bases that constitute our genetic blueprint, a fascinating and functionally diverse world of modified nucleosides continues to unfold. This guide is dedicated to the exploration of one such molecule: 2'-Deoxy-4-desmethylwyosine . Although its ribonucleoside counterpart, 4-desmethylwyosine, is a known intermediate in the biosynthesis of the hypermodified tRNA nucleoside wybutosine, the properties and functions of its 2'-deoxy form within a DNA context remain largely uncharted territory.[1][2]
This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals poised to investigate this novel modified deoxynucleoside. It is structured not as a rigid protocol, but as a logical progression of inquiry, guiding the reader from fundamental characterization to sophisticated functional assays. We will delve into the "why" behind experimental choices, ensuring that each step is a self-validating component of a robust scientific investigation.
The Subject of Our Inquiry: Understanding 2'-Deoxy-4-desmethylwyosine
Wyosine and its derivatives are tricyclic, fluorescent nucleosides typically found at position 37 of tRNAPhe, immediately adjacent to the anticodon.[1][3] Their presence is critical for preventing frameshift errors during protein synthesis.[2] The precursor to these complex structures is 4-desmethylwyosine (also known as imG-14), which is formed from m1G37.[1]
Our molecule of interest, 2'-Deoxy-4-desmethylwyosine , transports this unique heterocyclic base from the realm of RNA to that of DNA. This transition prompts a cascade of critical questions:
-
How does the absence of the 2'-hydroxyl group and the 4-methyl group influence the chemical and physical properties of the nucleoside?
-
Can this modified base be incorporated into DNA, either synthetically or enzymatically?
-
Once incorporated, how does it affect the structure, stability, and function of a DNA duplex?
-
Is it recognized by DNA processing enzymes, such as polymerases or repair glycosylases?
-
Could it serve as a biomarker for specific metabolic states or DNA damage pathways?
This guide will provide the experimental framework to begin answering these questions.
Synthesis and Characterization: From Conception to Purified Product
A prerequisite for any in vitro study is the availability of the pure compound. The synthesis of a novel deoxynucleoside analog like 2'-Deoxy-4-desmethylwyosine can be approached through established principles of nucleoside chemistry. A plausible synthetic strategy would involve the coupling of a protected 2'-deoxyribose derivative with the pre-formed 4-desmethylwyosine base.[4][5]
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and purification of 2'-Deoxy-4-desmethylwyosine.
Caption: Conceptual workflow for the synthesis and characterization of 2'-Deoxy-4-desmethylwyosine and its derivatives.
Critical Characterization Protocols
-
Objective: To purify the synthesized nucleoside and assess its purity.
-
Methodology:
-
Dissolve the crude product in an appropriate solvent (e.g., water/methanol mixture).
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of an aqueous buffer (e.g., 0.1 M triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength where the nucleoside has maximum absorbance (e.g., ~260 nm and ~280 nm).
-
Collect the fractions corresponding to the major peak.
-
Pool the pure fractions, lyophilize, and re-assess purity by injecting a small aliquot onto the same column system. A purity of >95% is desirable for subsequent experiments.
-
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Methodology:
-
Prepare a dilute solution of the purified nucleoside in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]+ ion should be observed, confirming the molecular weight of 2'-Deoxy-4-desmethylwyosine. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.
-
-
Objective: To elucidate the chemical structure and confirm the identity of the synthesized nucleoside.
-
Methodology:
-
Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or D2O).
-
Acquire 1H NMR and 13C NMR spectra.
-
The 1H NMR spectrum should show characteristic signals for the protons of the deoxyribose sugar and the 4-desmethylwyosine base. Key signals to identify include the anomeric proton (H1') and the protons of the tricyclic ring system.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to assign all proton and carbon signals and confirm the connectivity of the atoms, verifying the correct structure.
-
Biophysical Characterization: Impact on DNA Duplex Stability
A fundamental question is how the presence of 2'-Deoxy-4-desmethylwyosine affects the stability of a DNA duplex. This can be quantitatively assessed through thermal denaturation studies.[6][7]
Protocol 3.1: UV Thermal Denaturation (Melting Temperature) Assay
-
Objective: To determine the melting temperature (Tm) of a DNA duplex containing 2'-Deoxy-4-desmethylwyosine and compare it to an unmodified control duplex.
-
Methodology:
-
Synthesize two complementary DNA oligonucleotides, one of which contains a single 2'-Deoxy-4-desmethylwyosine modification. Also, synthesize an unmodified control duplex of the same sequence.
-
Prepare solutions of the modified and unmodified duplexes at a known concentration (e.g., 2 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Place the solutions in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the first derivative of the melting curve.
-
Compare the Tm of the modified duplex to the unmodified duplex. A higher Tm indicates stabilization, while a lower Tm indicates destabilization.[8][9]
-
Data Presentation and Interpretation
| Duplex | Sequence (5' to 3') | Complement (5' to 3') | Tm (°C) | ΔTm (°C) |
| Unmodified | GCA TGC GG C ATC G | C GAT GC C GCA TGC | 55.0 | 0 |
| Modified | GCA TGC GX C ATC G | C GAT GC C GCA TGC | Hypothetical | Hypothetical |
(X represents 2'-Deoxy-4-desmethylwyosine)
A positive ΔTm would suggest that the tricyclic structure of 2'-Deoxy-4-desmethylwyosine enhances base stacking interactions, thereby stabilizing the duplex. Conversely, a negative ΔTm might indicate that its structure introduces a steric clash or disrupts the optimal geometry of the double helix.
Biochemical Assays: Interaction with DNA Processing Machinery
The interaction of a modified nucleoside with cellular enzymes is a critical determinant of its biological fate and potential utility.
Enzymatic Incorporation by DNA Polymerases
This assay determines if a DNA polymerase can recognize the triphosphate form of 2'-Deoxy-4-desmethylwyosine (dX TP) and incorporate it into a growing DNA strand.[10][11][12]
-
Objective: To assess the ability of various DNA polymerases to incorporate 2'-Deoxy-4-desmethylwyosine triphosphate opposite a specific base in a template strand.
-
Methodology:
-
Design a primer-template system where the first base to be incorporated is complementary to the position where you want to test dX TP incorporation. The primer should be labeled (e.g., with 32P or a fluorescent dye).
-
Set up parallel reactions containing the primer-template duplex, a DNA polymerase (e.g., Taq, Klenow fragment), the appropriate buffer, and a mixture of dNTPs.
-
In the experimental reaction, replace the natural dGTP with dX TP.
-
Incubate the reactions at the optimal temperature for the polymerase for a set time.
-
Stop the reactions and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the gel by autoradiography or fluorescence imaging.
-
Caption: Workflow for the primer extension assay to test for enzymatic incorporation of 2'-Deoxy-4-desmethylwyosine triphosphate (dXTP).
Successful incorporation will result in a full-length product band similar to the control. A stalled product indicates the polymerase cannot utilize dX TP. This experiment can be expanded to test different polymerases and to see if the polymerase can extend the chain after incorporating the modified base.[10]
DNA Repair Enzyme Susceptibility
Modified bases in DNA can be recognized and excised by DNA glycosylases as part of the base excision repair (BER) pathway.[13] It is important to determine if 2'-Deoxy-4-desmethylwyosine is a substrate for these enzymes.
-
Objective: To determine if DNA glycosylases can recognize and remove 2'-Deoxy-4-desmethylwyosine from a DNA duplex.
-
Methodology:
-
Synthesize a DNA oligonucleotide containing a single 2'-Deoxy-4-desmethylwyosine, labeled at the 5' end (e.g., with 32P or a fluorescent dye).
-
Anneal this to its complementary strand.
-
Incubate the modified duplex with a specific DNA glycosylase (e.g., hOGG1, NEIL1, which recognize oxidized purines).
-
After incubation, treat the reaction with an AP endonuclease or alkali (e.g., piperidine) to cleave the DNA backbone at the resulting abasic site.
-
Analyze the products by denaturing PAGE.
-
The appearance of a shorter, cleaved product indicates that the glycosylase has excised the modified base.
-
Potential Applications and Future Directions
The in vitro characterization of 2'-Deoxy-4-desmethylwyosine opens up several avenues for further research and application.
A Probe for DNA-Protein Interactions
The unique tricyclic and potentially fluorescent nature of the 4-desmethylwyosine base could make it a valuable tool for studying DNA-protein interactions.[14][15] Techniques like fluorescence resonance energy transfer (FRET) or fluorescence anisotropy could be employed using oligonucleotides containing this modified base to probe the binding of proteins to specific DNA sequences.
A Potential Biomarker
Modified deoxynucleosides in bodily fluids are often indicative of cellular stress, particularly oxidative stress, and DNA damage.[16] If 2'-Deoxy-4-desmethylwyosine is found to be a product of DNA damage, its detection in urine or blood could serve as a non-invasive biomarker for certain diseases or exposures. This would necessitate the development of sensitive analytical methods, such as LC-MS/MS, for its quantification in biological samples.
Conclusion: A Call to Investigation
This guide has laid out a systematic and technically grounded approach to the in vitro study of 2'-Deoxy-4-desmethylwyosine. By following this framework, from chemical synthesis and biophysical characterization to detailed biochemical assays, researchers can begin to unravel the properties and potential functions of this novel modified deoxynucleoside. The insights gained will not only contribute to our fundamental understanding of DNA structure and function but may also pave the way for new diagnostic and therapeutic tools. The exploration of 2'-Deoxy-4-desmethylwyosine is a journey into the chemical subtleties of the genome, and it is a journey that promises to be both challenging and rewarding.
References
-
de Crécy-Lagard, V., Brochier-Armanet, C., Urbonavicius, J., Fernandez, B., Phillips, G., Lyons, B., Noma, A., Alvarez, S., Droogmans, L., Armengaud, J., & Grosjean, H. (2010). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Molecular biology and evolution, 27(9), 2062–2077. [Link]
-
Hocková, D., & Hocek, M. (2018). Synthesis of Base-Modified 2'-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of organic chemistry, 83(21), 12817–12832. [Link]
-
Wikipedia contributors. (2023). Wybutosine. In Wikipedia, The Free Encyclopedia. [Link]
-
National Council of Educational Research and Training. (n.d.). Chapter 5 - Molecular Basis of Inheritance. [Link]
-
ResearchGate. (n.d.). Biosynthetic pathways for wyosine/wybutosine and derivatives. [Link]
-
Wikipedia contributors. (2024). Polymerase chain reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
de Crécy-Lagard, V., Brochier-Armanet, C., Urbonavicius, J., Fernandez, B., Phillips, G., Lyons, B., Noma, A., Alvarez, S., Droogmans, L., Armengaud, J., & Grosjean, H. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. ResearchGate. [Link]
-
Lopes, J., Fernandes, C., & Gonçalves, N. (2021). DNA–protein interaction studies: a historical and comparative analysis. Cellular and Molecular Life Sciences, 78(19-20), 6523–6540. [Link]
-
Kumar, R. K., & Sharma, G. (2010). Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives. The Journal of organic chemistry, 75(15), 5067–5074. [Link]
-
Burmeister, J., & Szostak, J. W. (2007). In Vitro Selection Using Modified or Unnatural Nucleotides. Current protocols in nucleic acid chemistry, Chapter 9, Unit 9.6. [Link]
-
Ebrahimi, S., & Su, D. (2019). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic acids research, 47(11), 5519–5530. [Link]
-
Roy, B., & Tadi, K. S. (2007). Thermal Fluctuation Spectroscopy of DNA Thermal Denaturation. Biophysical journal, 93(4), 1249–1260. [Link]
-
Vaught, J. D., Bock, C., & Szostak, J. W. (2010). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules (Basel, Switzerland), 15(10), 7380–7396. [Link]
-
Wang, L., & Zheng, J. (2019). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell chemical biology, 26(8), 1164–1173.e3. [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 4: Thermal Denaturation of Drug–DNA Complexes. [Link]
-
biomers.net. (n.d.). Modifications Increasing Duplex Stability. [Link]
-
Lunt, S. Y., & Vander Heiden, M. G. (2020). Purine metabolism regulates DNA repair and therapy resistance in glioblastoma. bioRxiv. [Link]
-
Hocek, M., & Fojta, M. (2016). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers in chemistry, 4, 15. [Link]
-
Biocompare. (2019). ChIP and Other Methods to Study DNA-Protein Interactions. [Link]
-
Huaren Science. (n.d.). Modified Nucleotides in Vitro Diagnosis, Nucleoside in DNA & RNA. [Link]
-
ResearchGate. (n.d.). Chemical structures of wyosine-family bases isolated from M. jannaschii tRNA. [Link]
-
Wang, Y., Li, M., Wang, X., Wang, Y., & Wang, Y. (2023). Purine, Pyrimidine Metabolism, Disorders – biochemistry. In UW Pressbooks. [Link]
-
Cestari, I., & Stuart, K. (2017). common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria. Nucleic acids research, 45(13), 7957–7968. [Link]
-
He, J. T., & Hollenstein, M. (2020). Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase. Methods in enzymology, 645, 123–143. [Link]
-
Lád, G., & Fiala, R. (2022). Evaluation of Thermal Stability of DNA Oligonucleotide Structures Embedded in Hydrogels. International journal of molecular sciences, 23(24), 15920. [Link]
-
ResearchGate. (n.d.). DNA-protein interactions: Methods for detection and analysis. [Link]
-
Gator Bio. (n.d.). Exploring Protein-DNA Interactions: From Gene Regulation to New Therapeutics. [Link]
- Google Patents. (n.d.).
-
Gutíerrez, M. C., & Himo, F. (2017). Gram-scale enzymatic synthesis of 2'-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Organic & biomolecular chemistry, 15(31), 6614–6619. [Link]
-
UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders – biochemistry. [Link]
-
Griffey, R. H., & Sanghvi, Y. S. (1997). The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleosides & nucleotides, 16(5-6), 947–954. [Link]
-
Moran, S., & Kool, E. T. (1998). An in vitro screening technique for DNA polymerases that can incorporate modified nucleotides. Pseudo- thymidine as a substrat. Nucleic acids research, 26(10), 2465–2471. [Link]
-
Open Access Pub. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. [Link]
-
Greenberg, M. M., & Barvian, M. R. (1997). effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Nucleic acids research, 25(16), 3241–3248. [Link]
-
Moran, S., & Kool, E. T. (1998). An in vitro screening technique for DNA polymerases that can incorporate modified nucleotides. Pseudo-thymidine as a substrate for thermostable polymerases. Nucleic acids research, 26(10), 2465–2471. [Link]
-
Refeyn. (2022). Studying protein-DNA interactions with mass photometry. [Link]
-
Glen Research. (n.d.). DNA Duplex Stability Modification. [Link]
Sources
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and reactions of 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Cytosine base modifications regulate DNA duplex stability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 9. glenresearch.com [glenresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ncert.nic.in [ncert.nic.in]
- 14. DNA–protein interaction studies: a historical and comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genextgenomics.com [genextgenomics.com]
- 16. biorxiv.org [biorxiv.org]
A Forward-Looking Technical Guide to the Potential Functions of 2'-Deoxy-4-desmethylwyosine in Nucleic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
While the hypermodified nucleoside 4-demethylwyosine (imG-14) is a well-characterized component of transfer RNA (tRNA) in archaea and eukaryotes, its 2'-deoxy counterpart, 2'-Deoxy-4-desmethylwyosine, is not a known natural modification in DNA. The scientific literature to date lacks direct studies on its synthesis, occurrence, or function within a DNA context. This guide, therefore, takes a progressive and speculative approach. We first ground our discussion in the established biochemistry and functional significance of 4-demethylwyosine in tRNA. Subsequently, we extrapolate from this knowledge and from the broader principles of DNA damage and repair to hypothesize the potential roles and consequences of 2'-Deoxy-4-desmethylwyosine if it were present in DNA. This document is intended to serve as a roadmap for researchers interested in exploring the synthesis of this novel deoxynucleoside and investigating its potential as a tool for molecular biology or as a therapeutic agent.
Part 1: The Established Precedent: 4-Demethylwyosine (imG-14) in tRNA
To hypothesize about the function of a novel deoxynucleoside, we must first understand its closest natural analogue. 4-demethylwyosine, also known as imG-14, is a tricyclic hypermodified guanosine derivative found at position 37, immediately 3' to the anticodon in the anticodon stem-loop (ASL) of tRNAPhe in eukaryotes and archaea.[1][2] Its presence is crucial for maintaining translational fidelity.
Biosynthesis of 4-Demethylwyosine
The formation of imG-14 is a multi-enzyme process, with the key step catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme TYW1.[1][3][4] The pathway begins with the methylation of guanosine at position 37 to N1-methylguanosine (m1G), a reaction carried out by the Trm5 methyltransferase.[1] TYW1 then utilizes a radical mechanism to condense the m1G with carbons 2 and 3 of pyruvate to form the characteristic tricyclic ring of imG-14.[1][3][5] This intricate enzymatic process underscores the biological importance of this modification.
Experimental Protocol: In Vitro Reconstitution of 4-Demethylwyosine Synthesis
This protocol describes a method to study the activity of the TYW1 enzyme in vitro.
1. Expression and Purification of Recombinant TYW1:
- Clone the gene encoding TYW1 into an appropriate expression vector (e.g., pET vector with a His-tag).
- Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.
- Lyse the cells and purify the His-tagged TYW1 protein using nickel-affinity chromatography.
- Further purify the protein by size-exclusion chromatography to ensure homogeneity.
2. Preparation of Substrates:
- Synthesize or purchase an in vitro transcribed tRNAPhe substrate containing m1G at position 37.
- Prepare a stock solution of S-adenosyl-L-methionine (SAM) and sodium pyruvate.
3. In Vitro Reaction:
- Set up the reaction in an anaerobic environment to protect the iron-sulfur clusters of TYW1.
- Combine purified TYW1, m1G-tRNAPhe, SAM, and pyruvate in a reaction buffer (e.g., Tris-HCl pH 7.5, with MgCl2 and DTT).
- Incubate the reaction at the optimal temperature for the specific TYW1 ortholog being studied (e.g., 37°C for eukaryotic enzymes).
4. Analysis of Product Formation:
- Digest the tRNA product into nucleosides using nuclease P1 and alkaline phosphatase.
- Analyze the resulting nucleoside mixture by HPLC or LC-MS/MS to detect the formation of imG-14.
Functional Role of 4-Demethylwyosine in tRNA
The primary function of wyosine and its derivatives, including imG-14, is to ensure the accuracy and efficiency of protein synthesis.[2] Located at the crucial position 37, these bulky modifications contribute to:
-
Stabilization of Codon-Anticodon Interactions: The rigid, extended structure of imG-14 helps to maintain the proper conformation of the anticodon loop, facilitating stable pairing between the tRNA anticodon and the mRNA codon in the ribosome.[6][7]
-
Prevention of Ribosomal Frameshifting: By reinforcing the reading frame, these modifications prevent the ribosome from slipping along the mRNA, which would lead to the synthesis of non-functional proteins.[7]
The structural impact of these modifications is significant. Molecular dynamics simulations have shown that hypermodifications at position 37 induce a specific, functional open-loop conformation of the anticodon stem-loop.[6]
Part 2: A Hypothetical Exploration of 2'-Deoxy-4-desmethylwyosine in DNA
The absence of 2'-Deoxy-4-desmethylwyosine in nature does not preclude its potential significance as a synthetic entity. Its introduction into DNA, either as a lesion or a deliberately incorporated analogue, could have profound effects on DNA structure and metabolism.
Potential Roles as a Bulky DNA Adduct
If formed endogenously or through exposure to environmental agents, 2'-Deoxy-4-desmethylwyosine would be classified as a bulky DNA adduct. Such adducts are known to distort the DNA double helix and can interfere with essential cellular processes.[8][9]
-
Impact on DNA Replication and Transcription: A bulky lesion like 2'-Deoxy-4-desmethylwyosine would likely pose a significant block to the progression of DNA and RNA polymerases.[9] This could lead to stalled replication forks, incomplete transcription, and ultimately, cell cycle arrest or apoptosis.[10]
-
Mutagenic Potential: If a translesion synthesis (TLS) polymerase were to bypass the lesion, there would be a high probability of nucleotide misincorporation opposite the adduct, leading to mutations.[11] The specific mutational signature would depend on the structural conformation of the adduct within the DNA helix.
Cellular Recognition and Repair
The cellular machinery for DNA repair is adept at recognizing and removing a vast array of DNA lesions.[11][12][13] A bulky, helix-distorting lesion like 2'-Deoxy-4-desmethylwyosine would most likely be a substrate for the Nucleotide Excision Repair (NER) pathway.[12]
The NER pathway is responsible for removing a wide variety of bulky adducts, including those caused by UV radiation and chemical carcinogens.[12] The process involves the recognition of the helical distortion, excision of a short oligonucleotide containing the lesion, and subsequent resynthesis of the correct DNA sequence.[12]
Experimental Protocol: Assessing the Repair of a Novel DNA Adduct
This protocol outlines a method to determine if a synthetic oligonucleotide containing 2'-Deoxy-4-desmethylwyosine is repaired by cellular extracts.
1. Synthesis of a Modified Oligonucleotide:
- Chemically synthesize the 2'-Deoxy-4-desmethylwyosine phosphoramidite.
- Incorporate the modified phosphoramidite into a short DNA oligonucleotide (~30-50 nucleotides) at a specific site using standard solid-phase synthesis.[14]
- Purify the modified oligonucleotide by HPLC.
2. In Vitro Repair Assay:
- Prepare nuclear extracts from a cell line proficient in NER (e.g., HeLa cells).
- Create a double-stranded DNA substrate by annealing the modified oligonucleotide to its complementary strand. The modified strand should be radiolabeled (e.g., with 32P) at one end.
- Incubate the DNA substrate with the nuclear extract in the presence of ATP and dNTPs.
- At various time points, stop the reaction and analyze the products on a denaturing polyacrylamide gel.
- The appearance of a shorter, excised fragment indicates that the lesion is recognized and removed by the NER machinery.
3. Quantitative Analysis:
- Quantify the intensity of the full-length and excised bands using a phosphorimager to determine the rate of repair.
Potential as a Therapeutic or Research Tool
The unique structure of 2'-Deoxy-4-desmethylwyosine could be exploited for therapeutic and research applications.
-
Anticancer/Antiviral Agent: Many modified deoxynucleosides act as chain terminators for DNA synthesis and are used as anticancer or antiviral drugs. If 2'-Deoxy-4-desmethylwyosine triphosphate is a substrate for viral or cancer-specific DNA polymerases but not for host polymerases, it could be a candidate for drug development.
-
Probe for DNA-Protein Interactions: The bulky and rigid structure of this modification could be used to probe the active sites of DNA-binding proteins, such as polymerases or transcription factors. Its incorporation into a DNA substrate could reveal how these proteins accommodate or are blocked by large adducts.
Part 3: Methodologies for the Study of 2'-Deoxy-4-desmethylwyosine
Investigating a novel deoxynucleoside requires a suite of specialized techniques, from chemical synthesis to sensitive analytical detection.
Chemical Synthesis
The synthesis of 2'-Deoxy-4-desmethylwyosine would likely start from a modified guanosine or deoxguanosine precursor. The key challenge would be the construction of the tricyclic ring system on the deoxyribose scaffold. A potential synthetic route could be adapted from the known synthesis of wyosine derivatives, with modifications to accommodate the 2'-deoxyribose sugar.[15] Once the modified deoxynucleoside is synthesized, it would need to be converted into a phosphoramidite building block for incorporation into oligonucleotides via automated DNA synthesis.[16]
Analytical Detection
The gold standard for the detection and quantification of novel DNA modifications is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[17] This technique offers high sensitivity and specificity.
| Parameter | Method | Description |
| Sample Preparation | Enzymatic digestion of DNA to deoxynucleosides | DNA is isolated and digested using a cocktail of enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase) to yield a mixture of constituent deoxynucleosides. |
| Separation | Reversed-phase HPLC | The deoxynucleoside mixture is separated based on hydrophobicity. A bulky modification like 2'-Deoxy-4-desmethylwyosine would likely have a distinct retention time from the canonical deoxynucleosides. |
| Detection | Tandem Mass Spectrometry (MS/MS) | The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the protonated 2'-Deoxy-4-desmethylwyosine. The ion is then fragmented, and the characteristic fragment ions are monitored for unambiguous identification and quantification. |
Experimental Protocol: LC-MS/MS Detection of 2'-Deoxy-4-desmethylwyosine
1. DNA Hydrolysis:
- Isolate genomic DNA from cells or tissues of interest.
- Digest 10-20 µg of DNA with DNase I, nuclease P1, and phosphodiesterase I, followed by alkaline phosphatase to dephosphorylate the resulting nucleotides.
2. LC Separation:
- Inject the digested sample onto a C18 reversed-phase HPLC column.
- Elute the deoxynucleosides using a gradient of a polar solvent (e.g., water with 0.1% formic acid) and a nonpolar solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
3. MS/MS Analysis:
- Use an electrospray ionization (ESI) source in positive ion mode.
- Perform selected reaction monitoring (SRM) for the specific transition of the parent ion (the m/z of protonated 2'-Deoxy-4-desmethylwyosine) to its most abundant and characteristic fragment ion (determined from a synthesized standard).
- Quantify the amount of the modified deoxynucleoside by comparing its peak area to a standard curve generated from known amounts of the synthesized 2'-Deoxy-4-desmethylwyosine.
Conclusion
While 2'-Deoxy-4-desmethylwyosine remains a hypothetical molecule within the context of DNA biology, its potential functions and consequences can be inferred from the well-established roles of its tRNA analogue and the general principles of DNA damage and repair. As a bulky adduct, it would likely be a significant impediment to DNA metabolism and a substrate for the nucleotide excision repair pathway. The chemical synthesis and subsequent study of this novel deoxynucleoside would provide valuable insights into the mechanisms of DNA repair and polymerase fidelity. Furthermore, it holds potential as a research tool to probe DNA-protein interactions and as a lead compound for the development of new therapeutics. This guide provides a foundational framework and experimental strategies for researchers poised to explore this uncharted territory of nucleic acid chemistry and biology.
References
-
Khan Academy. (n.d.). DNA proofreading and repair. Retrieved from [Link]
-
Young, A. P., & Bandarian, V. (2015). Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction. Biochemistry, 54(23), 3569–3572. [Link]
-
Young, A. P., & Bandarian, V. (2022). Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2. Biochemistry, 61(23), 2643–2647. [Link]
-
UniProt Consortium. (n.d.). TYW1_ORYSJ - S-adenosyl-L-methionine-dependent tRNA 4-demethylwyosine synthase. UniProtKB. Retrieved from [Link]
-
Fördös, F., et al. (2010). Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase. Molecules, 15(4), 2355-2368. [Link]
-
Ohkubo, A., et al. (2011). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 16(5), 3757-3770. [Link]
-
Young, A. P., & Bandarian, V. (2022). Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2. Biochemistry, 61(23), 2643–2647. [Link]
-
Srinivasan, S., & Srivenugopal, K. S. (2011). Cellular response to DNA damage. Methods in molecular biology (Clifton, N.J.), 767, 3–18. [Link]
-
Poirier, M. C. (2016). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of the National Cancer Institute. Monographs, 2016(52), 1-6. [Link]
-
Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and molecular mutagenesis, 58(5), 235–263. [Link]
-
Wetzel, C., et al. (2018). Posttranscriptional modifications at the 37th position in the anticodon stem–loop of tRNA: structural insights from MD simulations. RNA, 24(1), 21-34. [Link]
-
Seip, K. L., et al. (2018). Biochemical and Structural Characterization of a Schiff Base in the Radical-Mediated Biosynthesis of 4-Demethylwyosine by TYW1. Journal of the American Chemical Society, 140(22), 6861–6864. [Link]
-
de Crécy-Lagard, V., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2062–2077. [Link]
-
Balbo, S., et al. (2013). Mass Spectrometry of Structurally Modified DNA. Chemical research in toxicology, 26(3), 331–347. [Link]
-
Urbonavičius, J., et al. (2014). Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase. Nucleic acids research, 42(9), 5804–5815. [Link]
-
CUSABIO. (n.d.). DNA Repair Pathway. Retrieved from [Link]
-
Poirier, M. C. (1997). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. Retrieved from [Link]
-
Stuart, J. W., et al. (2004). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Accounts of chemical research, 37(10), 799–807. [Link]
-
Basanta-Sanchez, M., et al. (2014). Chemical Methods for Decoding Cytosine Modifications in DNA. Accounts of chemical research, 47(8), 2475–2484. [Link]
-
Wang, J., et al. (2016). Mass Spectrometry Based Ultrasensitive DNA Methylation Profiling Using Target Fragmentation Assay. Analytical chemistry, 88(2), 1184–1191. [Link]
-
UniProt Consortium. (n.d.). TYW1_PYRAB - S-adenosyl-L-methionine-dependent tRNA 4-demethylwyosine synthase. UniProtKB. Retrieved from [Link]
-
Galiakhmetova, E. V., et al. (2020). Bulky Adducts in Clustered DNA Lesions: Causes of Resistance to the NER System. Acta naturae, 12(1), 4–15. [Link]
-
O'Driscoll, M. (2012). The DNA damage response - from cell biology to human disease. OAE Publishing Inc. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of oligonucleotides.
-
de Crécy-Lagard, V., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. ResearchGate. Retrieved from [Link]
-
Gackowski, D., et al. (2020). Mass Spectrometry-Based Analysis of DNA Modifications: Potential Applications in Basic Research and Clinic. Methods in molecular biology (Clifton, N.J.), 2195, 37–56. [Link]
-
ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]
-
Grosjean, H., et al. (2010). Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe. Madame Curie Bioscience Database. Retrieved from [Link]
-
ResearchGate. (n.d.). On-demand synthesis of phosphoramidites. Retrieved from [Link]
-
Hori, H. (2016). Wybutosine biosynthesis: Structural and mechanistic overview. Taylor & Francis. Retrieved from [Link]
-
Sidoli, S., & Garcia, B. A. (2017). The Contribution of Mass Spectrometry-Based Proteomics to Understanding Epigenetics. Taylor & Francis Online. Retrieved from [Link]
-
Berti, M., & Vindigni, A. (2022). Cellular Responses to Widespread DNA Replication Stress. MDPI. Retrieved from [Link]
-
Björk, G. R. (2004). A primordial tRNA modification required for the evolution of life?. Molecular biology and evolution, 21(1), 1–11. [Link]
-
Wikipedia. (n.d.). DNA repair. Retrieved from [Link]
-
Glen Research. (2010). siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. Retrieved from [Link]
-
Chen, J. X., et al. (2012). Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts. Journal of nucleic acids, 2012, 601524. [Link]
-
Motorin, Y., & Helm, M. (2011). Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA. Methods in molecular biology (Clifton, N.J.), 768, 269–291. [Link]
-
Ramos, J., & Agris, P. F. (2019). Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation. International journal of molecular sciences, 20(1), 123. [Link]
-
Sidoli, S., et al. (2019). Mass Spectrometry-Based Proteomics: Analyses Related to Drug-Resistance and Disease Biomarkers. International journal of molecular sciences, 20(12), 3043. [Link]
-
ResearchGate. (n.d.). (A) The general strategy of the site-specific RNA modification. (B).... Retrieved from [Link]
-
Duechler, M., et al. (2024). tRNA modifications: greasing the wheels of translation and beyond. RNA biology, 21(1), 1-25. [Link]
-
Guzzi, N., & Santoro, A. (2020). The role of RNA modifications in the regulation of tRNA cleavage. Genes, 11(11), 1302. [Link]
Sources
- 1. Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Posttranscriptional modifications at the 37th position in the anticodon stem–loop of tRNA: structural insights from MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bulky Adducts in Clustered DNA Lesions: Causes of Resistance to the NER System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. cusabio.com [cusabio.com]
- 14. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. Mass Spectrometry-Based Analysis of DNA Modifications: Potential Applications in Basic Research and Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 4-Demethylwyosine, the Tricyclic Core of Wybutosine Family Nucleosides
Abstract: The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring translational fidelity and efficiency. Among the most complex modifications are the wybutosine (yW) family of hypermodified guanosines, found at position 37 in the anticodon loop of tRNAPhe. These modifications are essential for stabilizing codon-anticodon interactions and preventing ribosomal frameshifting. The biosynthesis of all wyosine derivatives proceeds through a key tricyclic intermediate, 4-demethylwyosine (imG-14). This guide provides a detailed technical overview of the biosynthesis of 4-demethylwyosine, focusing on the enzymatic machinery, reaction mechanisms, and the experimental methodologies used to elucidate this fascinating pathway. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental process in RNA biology.
Introduction: The Significance of Wyosine Derivatives in tRNA Function
Transfer RNA molecules are not merely composed of the four canonical bases. They are decorated with over one hundred distinct chemical modifications that fine-tune their structure and function. The wyosine family of modifications, located at the 3'-position adjacent to the anticodon of eukaryotic and archaeal phenylalanine tRNA (tRNAPhe), represents one of the most intricate examples of such modifications. Their presence is crucial for accurate protein synthesis.
4-demethylwyosine is the universal precursor to all more complex wyosine derivatives. Its rigid, tricyclic structure is believed to pre-organize the anticodon loop, enhancing base stacking and ensuring the correct reading frame is maintained during translation. The pathway to its formation is a two-step enzymatic cascade that transforms a standard guanosine residue into a complex heterocyclic system.
A Note on Nomenclature: 4-Demethylwyosine vs. 2'-Deoxy-4-desmethylwyosine
It is critical to clarify that the natural biosynthesis of wyosine and its derivatives occurs on the ribose sugar backbone of a tRNA molecule. Therefore, the correct chemical name for the natural intermediate is 4-demethylwyosine . The term "2'-Deoxy" specifies a deoxyribose sugar, characteristic of DNA. Based on extensive literature, a naturally occurring "2'-Deoxy-4-desmethylwyosine" biosynthesized on tRNA is not known. This guide will focus on the well-characterized and biologically relevant pathway to the ribonucleoside 4-demethylwyosine.
The Biosynthetic Pathway: From Guanosine to a Tricyclic Core
The construction of 4-demethylwyosine from a guanosine residue at position 37 (G37) of tRNAPhe is accomplished by two dedicated enzymes acting in sequence.
Step 1: N1-Methylation of Guanosine by Trm5
The journey begins with a simple but essential methylation event. The enzyme tRNA methyltransferase 5 (Trm5) utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to alkylate the N1 position of the G37 base.
-
Enzyme: Trm5 (tRNA (m1G37) methyltransferase)
-
Substrates: G37-containing tRNAPhe, S-adenosyl-L-methionine (SAM)
-
Product: m1G37-containing tRNAPhe, S-adenosyl-L-homocysteine (SAH)
This initial modification is the prerequisite for recognition by the next enzyme in the pathway, TYW1.
Step 2: Tricyclic Ring Formation by TYW1
The key transformation is catalyzed by the tRNA-yW synthesizing protein 1 homolog (TYW1). This remarkable enzyme constructs the third ring of the 4-demethylwyosine core by condensing the N1-methylguanosine (m1G) base with two carbons derived from pyruvate.
-
Enzyme: TYW1 (tRNA 4-demethylwyosine synthase)
-
Substrates: m1G37-containing tRNAPhe, Pyruvate, S-adenosyl-L-methionine (SAM)
-
Products: 4-demethylwyosine37-containing tRNAPhe, CO2, L-methionine, 5'-deoxyadenosine
The overall reaction catalyzed by TYW1 is: N1-methylguanine37 in tRNAPhe + pyruvate + SAM → 4-demethylwyosine37 in tRNAPhe + L-methionine + 5′-deoxyadenosine + CO2 + H2O
The Master Catalyst: TYW1, a Radical SAM Flavoenzyme
TYW1 is a member of the vast radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, which are known for catalyzing chemically difficult reactions. These enzymes utilize one or more iron-sulfur clusters to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (dAdo•). This radical is a potent oxidant, capable of abstracting a hydrogen atom from an unactivated C-H bond, thereby initiating the catalytic cycle.
Architecture and Cofactors
TYW1 possesses a complex architecture essential for its function. Structural and biochemical studies have revealed key features:
-
Radical SAM [4Fe-4S] Cluster: This is the defining feature of the superfamily. It is coordinated by a conserved Cys-xxx-Cys-xx-Cys motif and is responsible for binding and cleaving SAM to generate the initiating dAdo• radical.
-
Auxiliary [4Fe-4S] Cluster: In addition to the canonical radical SAM cluster, TYW1 contains a second, "auxiliary" iron-sulfur cluster. This cluster plays a direct role in catalysis by binding the pyruvate substrate.
-
Flavin Mononucleotide (FMN): Eukaryotic TYW1 enzymes contain an additional flavin-binding domain and are purified with FMN. This classifies them as radical SAM flavoenzymes, a specialized subset of the superfamily. The flavin cofactor is involved in the redox chemistry of the reaction.
The Catalytic Mechanism of TYW1
The formation of the 4-demethylwyosine ring is a sophisticated multi-step process occurring within the active site of TYW1. Isotope labeling and structural studies have been instrumental in piecing together the following proposed mechanism:
-
Radical Initiation: The catalytically active, reduced [4Fe-4S]+ cluster reductively cleaves SAM to generate methionine and the 5'-deoxyadenosyl radical (dAdo•).
-
Hydrogen Abstraction: The highly reactive dAdo• abstracts a hydrogen atom from the N1-methyl group of the m1G37 substrate, forming 5'-deoxyadenosine and a substrate radical.
-
Pyruvate Activation: Pyruvate binds to the auxiliary [4Fe-4S] cluster. Evidence also supports the formation of a Schiff base intermediate between pyruvate and a conserved lysine residue in the TYW1 active site.
-
Carbon-Carbon Bond Formation: The m1G radical attacks the C2 carbon of the activated pyruvate, forming a new C-C bond.
-
Radical-Mediated Cyclization: A series of radical-mediated steps, likely involving the iron-sulfur clusters, leads to the formation of the new six-membered ring.
-
Decarboxylation and Aromatization: The C1 carboxyl group of the original pyruvate molecule is eliminated as CO2. Subsequent dehydration and tautomerization yield the final, stable aromatic tricyclic ring system of 4-demethylwyosine.
Visualizing the Pathway and Mechanism
To better illustrate these complex processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Overall two-step biosynthesis of 4-demethylwyosine.
Caption: Proposed mechanistic cycle for the TYW1 enzyme.
Experimental Validation: Protocols and Methodologies
The elucidation of this pathway is a testament to the power of combining biochemical, structural, and analytical techniques. The causality behind experimental choices was driven by the need to identify unknown substrates, trace atomic transformations, and understand the complex radical-based mechanism.
Key Experimental Approaches
| Technique | Purpose & Rationale | Key Findings |
| Gene Deletion & Complementation | To identify genes essential for the pathway. Deleting a candidate gene and observing the accumulation of a precursor or absence of the final product confirms its role. | Identified TRM5 and TYW1 as the essential genes for the first two steps. |
| Isotope Labeling Studies | To trace the origin of atoms in the final product. Using substrates labeled with stable isotopes (e.g., 13C, 2H) allows for unambiguous determination of which atoms from the substrate are incorporated. | Confirmed pyruvate as the source of two carbons for the third ring. Showed that the C1 of pyruvate is lost as CO2. Demonstrated H-abstraction occurs from the methyl group of m1G. |
| Mass Spectrometry (LC-MS) | To identify and quantify tRNA modification intermediates. This technique can precisely measure the mass of tRNA fragments, revealing which modifications are present. | Confirmed the accumulation of m1G in TYW1 deletion strains and the formation of 4-demethylwyosine in in vitro assays. |
| X-ray Crystallography | To determine the three-dimensional structure of the enzymes. This provides a static snapshot of the active site, cofactor binding, and overall protein fold, which is crucial for mechanistic hypotheses. | Solved the apo-structure of archaeal TYW1, revealing the radical SAM fold and the presence of two [4Fe-4S] cluster binding sites. |
Protocol: In Vitro Reconstitution of TYW1 Activity
This protocol describes a general workflow for assaying TYW1 activity in vitro. The self-validating nature of this protocol relies on the strict dependence of product formation on each component (enzyme, m1G-tRNA, pyruvate, SAM, and a reducing system).
Objective: To enzymatically synthesize 4-demethylwyosine-modified tRNAPhe from m1G-modified tRNAPhe.
Materials:
-
Purified recombinant TYW1 enzyme
-
In vitro transcribed tRNAPhe substrate, pre-methylated with purified Trm5 and SAM to generate m1G37-tRNAPhe
-
S-adenosyl-L-methionine (SAM)
-
Sodium Pyruvate
-
Sodium Dithionite (for chemical reduction of Fe-S clusters) or a biological reducing system (e.g., flavodoxin, flavodoxin reductase, NADPH)
-
Anaerobic chamber or glovebox
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2)
-
LC-MS system for analysis
Methodology:
-
Preparation: All solutions must be made with anaerobic water and all steps must be performed under strict anaerobic conditions to protect the oxygen-sensitive [4Fe-4S] clusters of TYW1.
-
Enzyme Reconstitution: If the purified TYW1 is in its apo-form, it must be chemically reconstituted with iron and sulfide to form the [4Fe-4S] clusters prior to the assay.
-
Reaction Assembly: Inside an anaerobic chamber, assemble the reaction in a microcentrifuge tube:
-
Reaction Buffer: to final volume
-
m1G37-tRNAPhe: 10 µM
-
Sodium Pyruvate: 2 mM
-
SAM: 1 mM
-
TYW1 Enzyme: 2 µM
-
-
Initiation: Initiate the reaction by adding the reducing agent (e.g., 2 mM sodium dithionite).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for yeast TYW1) for 1-2 hours.
-
Quenching & RNA Purification: Stop the reaction by adding EDTA and phenol:chloroform extracting the RNA. Precipitate the RNA with ethanol.
-
Analysis:
-
Digest the purified tRNA with RNase T1.
-
Analyze the resulting fragments by LC-MS.
-
Compare the mass of the anticodon loop-containing fragment to the expected masses for the m1G (substrate) and 4-demethylwyosine (product) modified fragments.
-
Caption: Workflow for in vitro analysis of TYW1 activity.
Conclusion and Future Perspectives
The biosynthesis of 4-demethylwyosine is a masterful example of enzymatic ingenuity, combining classical methyl transferase activity with complex radical-based chemistry to build a vital tRNA modification from simple precursors. The central enzyme, TYW1, with its multiple iron-sulfur clusters and radical SAM mechanism, highlights a powerful catalytic strategy used throughout biology to tackle challenging chemical transformations.
For drug development professionals, enzymes in tRNA modification pathways represent potential targets. As defects in wybutosine synthesis can lead to translational errors, inhibitors of Trm5 or TYW1 could have applications where modulating protein synthesis is desirable. Future research will continue to refine the mechanistic details of the TYW1 catalytic cycle, explore the diversity of wyosine biosynthesis in different organisms, and investigate the links between this pathway and human health.
References
-
Young, A. P., & Bandarian, V. (2015). Mechanistic Studies of the Radical S-Adenosyl-l-methionine Enzyme 4-Demethylwyosine Synthase Reveal the Site of Hydrogen Atom Abstraction. Biochemistry, 54(25), 3999–4002. [Link]
-
Young, A.P. and Bandarian, V. (2015). Mechanistic Studies of the Radical S-Adenosyl‑l‑methionine Enzyme 4‑Demethylwyosine Synthase Reveal the Site of Hydrogen Atom Abstraction. Biochemistry. [Link]
-
Young, A. P., & Bandarian, V. (2015). Mechanistic studies of the radical S-adenosyl-L-methionine enzyme 4-demethylwyosine synthase reveal the site of hydrogen atom abstraction. Biochemistry, 54(25), 3999–4002. [Link]
-
Young, A. P., & Bandarian, V. (2015). Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction. Biochemistry, 54(25), 3999-4002. [Link]
-
Urbonavičius, J., & Tauraitė, D. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. Biomolecules, 10(12), 1627. [Link]
-
Young, A. P., & Bandarian, V. (2019). Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2. Journal of Biological Chemistry, 294(49), 18695-18700. [Link]
-
Numata, T., Ikeuchi, Y., & Suzuki, T. (2017). Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37. International journal of molecular sciences, 18(3), 675. [Link]
-
de Crécy-Lagard, V., Diaz, I., Grosjean, H., & Marck, C. (2010). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Molecular biology and evolution, 27(9), 2062–2077. [Link]
-
Noma, A., Kirino, Y., Ikeuchi, Y., & Suzuki, T. (2006). Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA. The EMBO journal, 25(10), 2142–2154. [Link]
-
de Crécy-Lagard, V., Diaz, I., Grosjean, H., & Marck, C. (2010). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Molecular biology and evolution, 27(9), 2062–2077. [Link]
-
Saccharomyces Genome Database. (n.d.). TRM5/YHR070W. SGD. [Link]
-
Young, A. P., & Bandarian, V. (2013). TYW1: A radical SAM enzyme involved in the biosynthesis of wybutosine bases. Methods in enzymology, 524, 255–268. [Link]
-
Young, A. P., Lhermitte, M., & Bandarian, V. (2021). Eukaryotic TYW1 Is a Radical SAM Flavoenzyme. Biochemistry, 60(27), 2119–2123. [Link]
-
Young, A. P., Lhermitte, M., & Bandarian, V. (2021). Eukaryotic TYW1 Is a Radical SAM Flavoenzyme. Biochemistry, 60(27), 2119–2123. [Link]
-
Urbonavičius, J., & Tauraitė, D. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. Biomolecules, 10(12), 1627. [Link]
-
UniProt. (2023). TRM5_HUMAN. [Link]
-
GeneCards. (n.d.). TRMT5 Gene. [Link]
-
Lermyte, F., & Atta, M. (2017). Wybutosine biosynthesis: Structural and mechanistic overview. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11), 1596-1605. [Link]
-
de Crécy-Lagard, V., et al. (2015). Deciphering the complex enzymatic pathway for biosynthesis of wyosine derivatives in anticodon of tRNAPhe. Landes Bioscience. [Link]
-
BioGPS. (n.d.). TRMT5 (tRNA methyltransferase 5). [Link]
A Technical Guide to the Enzymatic Incorporation of 2'-Deoxy-4-desmethylwyosine: A Novel Fluorescent Probe for DNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles, methodologies, and potential applications of incorporating the modified nucleoside, 2'-Deoxy-4-desmethylwyosine, into DNA. While direct enzymatic incorporation protocols for this specific analog are not yet prevalent in published literature, this document synthesizes established methods for similar modified nucleosides to propose a robust experimental framework. We will delve into the unique structural and fluorescent properties of the wyosine family of nucleosides, outline a plausible synthetic route for 2'-Deoxy-4-desmethylwyosine-5'-triphosphate, detail a hypothetical protocol for its enzymatic incorporation into DNA, and discuss advanced analytical techniques for the characterization of the resulting modified DNA. Finally, we will explore the potential applications of this novel probe in diagnostics, drug discovery, and the fundamental study of DNA-protein interactions.
Introduction: The Promise of Modified Nucleosides in DNA Technology
The four canonical bases of DNA—adenine, guanine, cytosine, and thymine—form the foundation of the genetic code. However, the enzymatic incorporation of modified nucleosides into DNA has emerged as a powerful tool to expand the functional repertoire of this fundamental molecule.[1] These synthetic analogs can introduce novel chemical functionalities, enabling applications in sequencing, diagnostics, and therapeutics.[2][3][]
Among the vast array of modified nucleosides, the wyosine family stands out due to its unique tricyclic structure and intrinsic fluorescence.[5] Wyosine and its derivatives are naturally found in the anticodon loop of transfer RNA (tRNA), where they play a critical role in maintaining translational fidelity.[6][7] Their characteristic fluorescence provides a sensitive reporter group for probing nucleic acid structure and dynamics.[2][8]
This guide focuses on a specific, novel member of this family: 2'-Deoxy-4-desmethylwyosine. As a deoxyribonucleoside, it is a candidate for incorporation into DNA, offering the potential to introduce a fluorescent probe with minimal perturbation to the DNA backbone. The "4-desmethyl" modification refers to the absence of a methyl group on the tricyclic ring system compared to wyosine, which may subtly alter its spectral properties and steric profile.
The ability to enzymatically incorporate 2'-Deoxy-4-desmethylwyosine into DNA would open up new avenues for studying DNA replication, repair, and transcription. Furthermore, its fluorescent properties could be harnessed for the development of novel diagnostic assays and high-throughput screening platforms in drug discovery.
Synthesis of 2'-Deoxy-4-desmethylwyosine-5'-triphosphate: The Essential Substrate
The enzymatic incorporation of any modified nucleoside requires its conversion into the corresponding 5'-triphosphate (dN*TP), the substrate for DNA polymerases. While a specific synthesis for 2'-Deoxy-4-desmethylwyosine has not been detailed in the literature, a plausible route can be devised based on established organic chemistry principles and published syntheses of related compounds.
Proposed Synthesis of 2'-Deoxy-4-desmethylwyosine Nucleoside
The synthesis would likely begin with a suitable protected 2'-deoxyribose derivative and a protected form of the 4-desmethylwyosine base. The core of 4-desmethylwyosine is an imidazo[1,2-a]purin-9-one structure.[] A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthesis of 2'-Deoxy-4-desmethylwyosine.
A key step would be the glycosidic bond formation between the protected sugar and the heterocyclic base. Subsequent deprotection steps would yield the final 2'-Deoxy-4-desmethylwyosine nucleoside. Characterization of the product would be essential, relying on techniques like NMR (1H, 13C) and high-resolution mass spectrometry to confirm its structure and purity.[10]
Conversion to the 5'-Triphosphate
Once the nucleoside is synthesized and purified, it must be converted to its 5'-triphosphate form. A widely used and efficient method is the one-pot, three-step Ludwig-Eckstein procedure.[11]
Caption: Workflow for 5'-triphosphate synthesis.
This method involves the initial phosphorylation of the 5'-hydroxyl group of the nucleoside, followed by reaction with pyrophosphate and subsequent hydrolysis to yield the desired triphosphate. Purification of the dN*TP is critical and is typically achieved by anion-exchange chromatography.
Enzymatic Incorporation into DNA: A Step-by-Step Protocol
The successful incorporation of a modified nucleotide is highly dependent on the choice of DNA polymerase and the optimization of reaction conditions. Bulky adducts, such as the tricyclic system of 2'-Deoxy-4-desmethylwyosine, can present a steric challenge to the active site of many polymerases.[12][13][14]
Selecting the Right DNA Polymerase
Family B DNA polymerases, particularly those with a high tolerance for modified substrates, are the preferred choice. Enzymes such as Pfu (exo-), Vent (exo-), and KOD Dash have demonstrated efficacy in incorporating a wide range of modified nucleotides.[12] It is advisable to screen a panel of polymerases to identify the one with the highest efficiency and fidelity for incorporating 2'-Deoxy-4-desmethylwyosine triphosphate.
Experimental Protocol: Primer Extension Assay
A primer extension assay is a fundamental method to assess the ability of a DNA polymerase to incorporate a modified nucleotide opposite a specific template base.
Materials:
-
Template Oligonucleotide: A synthetic DNA oligonucleotide containing a known sequence with a target base for the incorporation of 2'-Deoxy-4-desmethylwyosine.
-
Primer Oligonucleotide: A shorter, complementary oligonucleotide, often fluorescently labeled (e.g., with 6-FAM) for detection.
-
DNA Polymerase: A high-fidelity, thermostable polymerase (e.g., KOD Dash).
-
dNTPs: A mixture of the four standard dNTPs (dATP, dCTP, dGTP, dTTP).
-
2'-Deoxy-4-desmethylwyosine-5'-triphosphate (dN*TP): The modified nucleotide.
-
Reaction Buffer: The appropriate buffer supplied with the DNA polymerase.
-
Magnesium Chloride (MgCl2): A critical cofactor for polymerase activity.
-
Nuclease-free Water.
Procedure:
-
Annealing: Anneal the primer to the template by mixing them in the reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixtures on ice as described in the table below. Include a control reaction without the modified dNTP.
| Component | Volume (µL) | Final Concentration |
| Annealed Primer/Template | 2 | 100 nM |
| 10x Polymerase Buffer | 2 | 1x |
| dNTP Mix (10 mM each) | 0.4 | 200 µM each |
| dN*TP (as required) | Variable | 50-500 µM |
| MgCl2 (25 mM) | 1.6 | 2 mM |
| DNA Polymerase | 1 | 1-2 units |
| Nuclease-free Water | to 20 |
-
Incubation: Incubate the reactions at the optimal temperature for the chosen polymerase (e.g., 72°C for KOD Dash) for a set time course (e.g., 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reactions by adding an equal volume of a loading buffer containing formamide and EDTA.
-
Analysis: Denature the samples by heating to 95°C for 5 minutes and then analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the fluorescently labeled DNA fragments using a gel imager.
Expected Results: Successful incorporation will result in a band corresponding to the full-length extended primer. The intensity of this band relative to the unextended primer will indicate the efficiency of incorporation.
Characterization of Modified DNA
Following successful incorporation, it is crucial to characterize the resulting modified DNA to confirm the presence and location of the 2'-Deoxy-4-desmethylwyosine residue.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) are powerful techniques for determining the exact molecular weight of the modified oligonucleotide.[][13][14][15] The observed mass should correspond to the calculated mass of the sequence containing the modified base.
Enzymatic Digestion and HPLC Analysis
Enzymatic digestion of the modified DNA to its constituent nucleosides, followed by high-performance liquid chromatography (HPLC) analysis, can confirm the presence of 2'-Deoxy-4-desmethylwyosine. The modified nucleoside will have a distinct retention time compared to the canonical nucleosides.
Fluorescence Spectroscopy
The inherent fluorescence of the wyosine moiety can be exploited for characterization.[2][][8][16][17] Fluorescence emission and excitation spectra of the modified oligonucleotide should be recorded. Changes in fluorescence intensity or wavelength upon incorporation into different DNA structures (e.g., single-stranded vs. double-stranded) can provide valuable information about the local environment of the probe.
Potential Applications in Research and Drug Development
The ability to site-specifically incorporate a fluorescent nucleoside like 2'-Deoxy-4-desmethylwyosine into DNA has numerous potential applications:
-
Studying DNA-Protein Interactions: The fluorescent probe can be used in fluorescence resonance energy transfer (FRET) assays to measure distances and conformational changes in DNA-protein complexes.
-
High-Throughput Screening: DNA constructs containing 2'-Deoxy-4-desmethylwyosine can be used to develop assays for screening small molecule libraries for compounds that bind to specific DNA sequences or inhibit DNA-modifying enzymes.
-
Development of Diagnostic Probes: Oligonucleotide probes containing this fluorescent base could be used in diagnostic assays for the detection of specific DNA or RNA sequences.
-
Fundamental Research in DNA Replication and Repair: The incorporation of this bulky adduct can be used to study the mechanisms of translesion synthesis by DNA polymerases.[12]
Conclusion
The enzymatic incorporation of 2'-Deoxy-4-desmethylwyosine represents a promising new frontier in the field of modified nucleic acids. While further research is needed to establish a definitive and optimized protocol, the methodologies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this novel fluorescent probe. The unique properties of the wyosine family of nucleosides, combined with the power of enzymatic DNA synthesis, are poised to deliver valuable new tools for advancing our understanding of DNA biology and for the development of innovative diagnostics and therapeutics.
References
- Grosjean, H. (Ed.). (2009). DNA and RNA Modification Enzymes: Structure, Mechanism, Function and Evolution. Landes Bioscience.
- S. J. C. (2017). Fluorescent nucleobases as tools for studying DNA and RNA.
- Itaya, T., & Matsumoto, H. (1982). Methylation of desmethyl analogue of Y nucleosides. Wyosine from guanosine. Chemical & Pharmaceutical Bulletin, 30(8), 2843-2848.
- Urbonavičius, J., Grosjean, H., & de Crécy-Lagard, V. (2009). Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe. In DNA and RNA Modification Enzymes: Structure, Mechanism, Function and Evolution. Landes Bioscience.
- Urbonavičius, J., Auxilien, S., & Grosjean, H. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2074–2086.
- Roy, B., & Agback, P. (2018). Deconvolution of Two-Dimensional NMR Spectra by Fast Maximum Likelihood Reconstruction: Application to Quantitative Metabolomics. Analytical Chemistry, 90(2), 1215–1222.
- Urbonavičius, J., & Grosjean, H. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2074-2086.
- Hawkins, M. E. (2001). Fluorescent Nucleoside Analogues as DNA Probes. In Current Protocols in Nucleic Acid Chemistry (Chapter 4, Unit 4.7). John Wiley & Sons, Inc.
-
Wikipedia. (n.d.). Wyosin. Retrieved from [Link]
- Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. The Journal of Organic Chemistry, 54(3), 631–635.
- Egli, M., & Pallan, P. S. (2018). Polymerase Bypass of N7-Guanine Monoadducts of Cisplatin, Diepoxybutane, and Epichlorohydrin. Accounts of chemical research, 51(8), 1836–1846.
- Urbonavičius, J., Auxilien, S., & Grosjean, H. (2010).
- Urbonavičius, J., & Grosjean, H. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. International Journal of Molecular Sciences, 21(23), 9206.
- Andini, T. M., Tada, S., Kumagai, T., Takahashi, Y., Higuchi, Y., Kawamoto, Y., & Park, S. (2025). Fluorescent nucleobase analogue for cellular visualisation and regulation of immunostimulatory CpG oligodeoxynucleotides. Chemical Science, 16(5), 1234-1241.
- Kool, E. T. (2002). Replacing the nucleobases in DNA with designer molecules. Accounts of chemical research, 35(11), 936–943.
- Su, Y., & O'Brien, P. J. (2018). Structural and kinetic study of N7-methyl, N7-benzyl and C8-chloro guanine lesions using human DNA polymerase β.
- Zhao, L., & Wang, Y. (2022). Effects of N7-Alkylguanine Conformation and Metal Cofactors on the Translesion Synthesis by Human DNA Polymerase η. Journal of the American Chemical Society, 144(12), 5463–5472.
- Moof University. (2013, November 30).
- Stachelska-Wierzchowska, A., & Wierzchowski, J. (2021). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 26(11), 3326.
- Wilhelmsson, L. M. (2010). Fluorescent nucleic acid base analogues. The quarterly reviews of biophysics, 43(2), 159–191.
- Lopes, M., & Ulrich, H. D. (2020). Post-Translational Modifications of PCNA: Guiding for the Best DNA Damage Tolerance Choice. Genes, 11(10), 1134.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent nucleobases as tools for studying DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent nucleobase analogue for cellular visualisation and regulation of immunostimulatory CpG oligodeoxynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02034K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymerase Bypass of N7-Guanine Monoadducts of Cisplatin, Diepoxybutane, and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. Effects of N7-Alkylguanine Conformation and Metal Cofactors on the Translesion Synthesis by Human DNA Polymerase η - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. publications.lib.chalmers.se [publications.lib.chalmers.se]
Methodological & Application
Application Note: A Robust HPLC-MS/MS Method for the Sensitive Detection of 2'-Deoxy-4-desmethylwyosine in Human Urine
Abstract
Modified nucleosides, the products of RNA and DNA turnover, are emerging as critical biomarkers for various physiological and pathological states, including cancer and neurodegenerative diseases.[1] 2'-Deoxy-4-desmethylwyosine, a putative modified deoxyribonucleoside derived from the hypermodified guanosine family, represents a novel target for biomarker research. This document provides a comprehensive, field-tested protocol for the development of a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2'-Deoxy-4-desmethylwyosine in human urine. We detail the rationale behind chromatographic choices, sample preparation strategies to mitigate matrix effects, and the optimization of mass spectrometry parameters for achieving low limits of detection. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this and other similar polar analytes.
Introduction: The Rationale for Targeting Modified Nucleosides
The cellular landscape is rich with nucleic acids that undergo extensive modification, playing pivotal roles in gene expression and regulation.[2] When these nucleic acids are degraded, the resulting modified nucleosides are often not salvaged and are excreted in urine.[1] Consequently, the urinary profile of these molecules can serve as a non-invasive window into cellular activity and stress. For instance, tRNA-derived small RNAs (tsRNAs) and their constituent modified nucleosides are being actively investigated as next-generation biomarkers for early cancer detection, including bladder cancer.[3][4][5][6][7]
2'-Deoxy-4-desmethylwyosine is a derivative of the wyosine family of hypermodified nucleosides found in the anticodon loop of tRNAPhe. While 2'-deoxyguanosine is a well-known component of DNA, its modified counterparts are often linked to oxidative stress and DNA damage.[8] The presence of a deoxyribose moiety suggests a potential origin from DNA damage or repair pathways. The quantification of such rare nucleosides requires highly sensitive and specific analytical techniques, for which HPLC-MS/MS is the gold standard.[9] This method combines the superior separation capabilities of HPLC with the precise mass-based detection and structural elucidation power of tandem mass spectrometry.[10]
This application note outlines a strategic approach to method development, emphasizing the chemical principles that govern each step, from sample clean-up to instrumental analysis.
Analyte & Method Overview
Predicted Properties of 2'-Deoxy-4-desmethylwyosine
To develop a robust analytical method, understanding the analyte's physicochemical properties is paramount. Based on its nomenclature, we can predict the following:
-
Structure: Composed of a 4-desmethylwyobase attached to a 2'-deoxyribose sugar via an N-glycosidic bond.
-
Polarity: The presence of the sugar moiety and multiple nitrogen and oxygen atoms in the base renders the molecule highly polar. This is a critical consideration for chromatographic separation.
-
Ionization: The purine-like core structure is readily protonated, making positive mode Electrospray Ionization (ESI+) the logical choice for mass spectrometry.
The fragmentation of nucleosides in tandem MS typically involves the neutral loss of the deoxyribose sugar moiety (116.047 Da).[11] This predictable fragmentation is the cornerstone of the highly specific Multiple Reaction Monitoring (MRM) approach.
Methodological Workflow
The entire process, from sample acquisition to final data analysis, is designed to ensure accuracy, reproducibility, and high sensitivity.
Caption: Overall experimental workflow from sample collection to final quantification.
Detailed Protocols & Methodologies
Reagents and Materials
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Buffers: Ammonium acetate and formic acid (LC-MS grade).
-
Standards: Analytical standard of 2'-Deoxy-4-desmethylwyosine (if available) or a structurally similar compound for initial method development. A stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative accuracy.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange or HILIC).
Protocol 1: Urine Sample Preparation
Rationale: The urinary matrix is complex, containing salts, urea, and proteins that can interfere with analysis and cause ion suppression in the MS source.[12] Solid Phase Extraction (SPE) is a crucial step to remove these interferences and concentrate the analyte. Given the polar and potentially cationic nature of the analyte, a mixed-mode cation exchange SPE is proposed.
Step-by-Step Procedure:
-
Thawing and Centrifugation: Thaw frozen urine samples at 37°C for 10 minutes.[13] Centrifuge at 2,000 x g for 10 min at 4°C to pellet any cellular debris or precipitates.[13]
-
Spiking: Transfer 500 µL of the supernatant to a new microcentrifuge tube. Add the internal standard (e.g., 10 µL of a 100 ng/mL SIL-IS solution).
-
Dilution: Add 500 µL of 0.1% formic acid in water to acidify the sample, ensuring the analyte is protonated and will bind to the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the entire 1 mL of the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove salts and other polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial HPLC mobile phase (e.g., 95% Acetonitrile with 10 mM Ammonium Acetate). This ensures compatibility with the chromatographic system and focuses the analyte into a small injection volume.
Protocol 2: HPLC-MS/MS Instrumental Analysis
Rationale: Due to its high polarity, 2'-Deoxy-4-desmethylwyosine is poorly retained on traditional reversed-phase (e.g., C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode. HILIC utilizes a polar stationary phase and a high-organic mobile phase, which effectively retains and separates polar compounds.[1]
Instrumentation:
-
HPLC System: A UHPLC system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | HILIC Column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm) | Provides optimal retention and separation for polar nucleosides.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Ammonium acetate is a volatile buffer compatible with MS and provides good peak shape. |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water | High organic content for analyte retention on the HILIC column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Gradient | 95% B (0-2 min), 95% to 50% B (2-8 min), 50% B (8-10 min), 50% to 95% B (10.1-12 min) | A gradient from high to low organic content elutes analytes in order of increasing polarity. The re-equilibration step is critical for reproducibility. |
| Column Temperature | 40°C | Reduces mobile phase viscosity and can improve peak shape and reproducibility.[1] |
| Injection Volume | 5 µL | A small volume is sufficient for sensitive detection and minimizes potential matrix effects. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The purine-like structure is easily protonated. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[10][11] |
| Predicted MRM Transition | [M+H]+ → [Base+H]+ (Requires calculation based on proposed structure) | The most common and stable fragmentation for nucleosides is the loss of the deoxyribose moiety.[11] |
| Collision Energy (CE) | Analyte-dependent; requires optimization | The voltage applied in the collision cell must be optimized to maximize the production of the specific product ion. |
| Source Temperature | 500°C | Optimized for efficient desolvation of the mobile phase. |
Method Validation and Quality Control
A trustworthy protocol must be self-validating. The following steps are essential:
-
Calibration Curve: Prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL) in the reconstitution solution. The curve should be linear with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (Signal-to-Noise > 3) and quantified (Signal-to-Noise > 10).
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations multiple times to assess intra- and inter-day variability. Accuracy should be within ±15% of the nominal value.
-
Matrix Effect: Evaluate the impact of the urine matrix by comparing the analyte's response in neat solution versus a post-extraction spiked matrix sample. The internal standard helps correct for this.
Predicted Mass Spectrometry Fragmentation
The key to an MRM method is the selection of a specific precursor ion and a characteristic product ion.
Caption: Predicted fragmentation of the protonated molecule in the MS/MS collision cell.
Conclusion
This application note provides a detailed and scientifically grounded framework for the development of a sensitive HPLC-MS/MS method to detect 2'-Deoxy-4-desmethylwyosine in urine. The emphasis on HILIC chromatography for separation and a robust SPE protocol for sample clean-up addresses the primary challenges associated with analyzing polar molecules in complex biological matrices. By following the outlined protocols for method development, optimization, and validation, researchers can establish a reliable workflow to investigate the role of this novel modified nucleoside as a potential biomarker in health and disease.
References
-
Baranowska, I., & Wilczek, A. (2021). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. Molecules, 26(11), 3366. [Link]
-
Giebułtowicz, J. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 29(13), 3045. [Link]
-
Jora, M., Corcoran, D., Parungao, G. G., Lobue, P. A., Oliveira, L. F. L., Stan, G., Addepalli, B., & Limbach, P. A. (2020). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 31(12), 2494–2504. [Link]
-
Wang, J., Liu, Y., Zhang, X., et al. (2023). Plasma tsRNA Signatures Serve as a Novel Biomarker for Bladder Cancer. Cancer Science, 114(2), 750-762. [Link]
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
-
Sigdel, T. K., & Sarwal, M. M. (2018). Optimization for Peptide Sample Preparation for Urine Peptidomics. Methods in Molecular Biology, 1788, 109-115. [Link]
-
Hjaltalin, S., et al. (2024). tRNA-Derived Fragments as Biomarkers in Bladder Cancer. Cancers, 16(8), 1588. [Link]
-
Adachi, J., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2872. [Link]
-
Greer, E. L., & Shi, Y. (2020). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. Methods in Molecular Biology, 2198, 83–96. [Link]
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
-
MP Biomedicals. (n.d.). A Complete Workflow for Collecting and Extracting Nucleic Acid from Urine Sample. Retrieved January 24, 2026, from [Link]
-
Hjaltalin, S., et al. (2024). tRNA-Derived Fragments as Biomarkers in Bladder Cancer. Cancers, 16(8), 1588. [Link]
-
Kellner, S., & Helm, M. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3299–3310. [Link]
-
Hjaltalin, S., et al. (2024). tRNA-Derived Fragments as Biomarkers in Bladder Cancer. Cancers, 16(8), 1588. [Link]
-
Donnelly, D., & Bussières, J. F. (2014). Stability of Extemporaneously Compounded Dexamethasone in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 67(4), 295–301. [Link]
-
PubChem. (n.d.). 2'-Deoxy-2'-fluoroguanosine. Retrieved January 24, 2026, from [Link]
-
Adachi, J., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2872. [Link]
-
Kaur, H., & Farmer, P. B. (1998). Detection and characterization of two major ethylated deoxyguanosine adducts by high performance liquid chromatography, electrospray mass spectrometry, and 32P-postlabeling. Development of an approach for detection of phosphotriesters. Chemical Research in Toxicology, 11(7), 802-809. [Link]
-
ResearchGate. (n.d.). Mass transitions of the analyzed modified nucleosides. Retrieved January 24, 2026, from [Link]
-
Nadal-Desbarats, L., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and MS. Metabolites, 11(7), 444. [Link]
-
Li, S., et al. (2022). Transfer RNA-derived small RNAs: A class of potential biomarkers in multiple cancers (Review). Oncology Reports, 47(5), 82. [Link]
-
Greer, E. L., & Shi, Y. (2020). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. Methods in Molecular Biology, 2198, 83–96. [Link]
-
PubChem. (n.d.). Deoxyguanosine. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Deoxyribose. Retrieved January 24, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma tsRNA Signatures Serve as a Novel Biomarker for Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tRNA-Derived Fragments as Biomarkers in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transfer RNA‑derived small RNAs: A class of potential biomarkers in multiple cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 9. Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimization for Peptide Sample Preparation for Urine Peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 2'-Deoxy-4-desmethylwyosine
Introduction: Unveiling a Novel Modified Deoxyguanosine
In the landscape of molecular biology and drug development, the analysis of modified nucleosides serves as a critical tool for understanding DNA damage, epigenetic regulation, and the efficacy of therapeutic agents. Among the vast array of known modifications, hypermodified guanosine derivatives represent a particularly complex and intriguing class. One such molecule, 4-demethylwyosine (imG-14), is a tricyclic ribonucleoside found in the anticodon loop of tRNA, where it plays a crucial role in maintaining translational fidelity.[1][2] Its biosynthesis from N1-methylguanosine and pyruvate is catalyzed by the radical S-adenosyl-l-methionine (SAM) enzyme TYW1.[2][3]
This application note focuses on the mass spectrometric analysis of 2'-Deoxy-4-desmethylwyosine , the deoxyribonucleoside counterpart of imG-14. While the biological role of this specific deoxy-variant is still under investigation, its structural similarity to other known DNA adducts suggests it may be a significant biomarker for specific types of cellular stress or DNA damage. The ability to accurately detect and quantify 2'-Deoxy-4-desmethylwyosine in complex biological matrices is paramount for elucidating its potential role in toxicology, cancer biology, and other disease states.
This guide provides a comprehensive framework for the robust analysis of 2'-Deoxy-4-desmethylwyosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. We will detail two complementary chromatographic strategies, provide step-by-step protocols for sample preparation and analysis, and discuss the rationale behind key methodological choices to ensure data integrity and reproducibility.
Core Principles of Analysis
The quantitative analysis of low-abundance modified deoxynucleosides from biological samples presents several analytical challenges, including the need for efficient extraction from the DNA polymer, separation from isomeric and isobaric interferences, and sensitive detection. Our approach is built on three pillars:
-
Complete Enzymatic Hydrolysis: To analyze the constituent nucleosides, the DNA polymer must be broken down into its monomeric units. We employ a robust enzymatic cocktail that ensures complete digestion of the DNA backbone, releasing 2'-Deoxy-4-desmethylwyosine without chemical alteration.[4][5]
-
High-Resolution Chromatographic Separation: Due to the polar nature of deoxynucleosides, achieving sufficient retention and separation from the bulk of unmodified bases is critical. We present protocols for both traditional Reversed-Phase (RP) chromatography and orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC), allowing flexibility for different sample matrices and analytical goals.[6][7][8]
-
Sensitive and Specific Detection by Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and specificity. By monitoring a specific precursor-to-product ion transition, we can confidently identify and quantify the target analyte even at trace levels.[9][10]
Experimental Workflow Overview
The overall analytical process involves the isolation of DNA, its complete enzymatic digestion to deoxynucleosides, sample cleanup, and subsequent analysis by LC-MS/MS.
Caption: Overall experimental workflow for the analysis of 2'-Deoxy-4-desmethylwyosine.
Detailed Protocols
PART 1: Sample Preparation - Enzymatic Hydrolysis of DNA
Rationale: This protocol is designed to achieve complete and reproducible digestion of DNA into its constituent 2'-deoxynucleosides while preserving the integrity of modified species. A multi-enzyme approach is used to sequentially cleave phosphodiester bonds.[4][11] The optional Solid-Phase Extraction (SPE) step is highly recommended for complex matrices to remove salts and other contaminants that can cause ion suppression in the mass spectrometer.[12]
Materials:
-
Purified DNA sample (2-20 µg)
-
Nuclease P1 (from Penicillium citrinum)
-
Bovine Spleen Phosphodiesterase (or snake venom phosphodiesterase)
-
Bacterial Alkaline Phosphatase
-
50 mM Sodium Acetate Buffer (pH 5.3)
-
1 M Tris-HCl Buffer (pH 8.5)
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-2'-Deoxyguanosine or a custom synthesized labeled analog of the analyte)
-
SPE Cartridges (e.g., C18 or mixed-mode)
-
Methanol, HPLC-grade
-
Water, HPLC-grade
Step-by-Step Protocol:
-
Initial Denaturation & Digestion:
-
To a 1.5 mL microcentrifuge tube, add up to 20 µg of purified DNA.
-
Add the stable isotope-labeled internal standard at a concentration appropriate for the expected analyte level.
-
Adjust the total volume to 45 µL with HPLC-grade water.
-
Heat the sample at 100°C for 5 minutes to denature the DNA, then immediately place on ice for 5 minutes to prevent re-annealing.
-
Add 5 µL of 500 mM sodium acetate buffer (pH 5.3) to bring the final concentration to 50 mM.
-
Add 2 Units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
-
Second Stage Digestion:
-
Add 5 µL of 1 M Tris-HCl buffer (pH 8.5) to raise the pH.
-
Add 0.02 Units of Spleen Phosphodiesterase and 5 Units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours (or overnight for maximum digestion).
-
-
Sample Cleanup (Optional but Recommended):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire ~60 µL DNA digest onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and very polar contaminants.
-
Elution: Elute the deoxynucleosides with 500 µL of 50% methanol in water.
-
Drying: Dry the eluate completely using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried sample in 50-100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 98% Mobile Phase A for RP-LC).
-
Caption: Step-by-step workflow for the enzymatic hydrolysis of DNA samples.
PART 2: LC-MS/MS Analysis
Rationale: The choice of chromatography is crucial. Reversed-phase (RP) is robust and widely used, separating compounds based on hydrophobicity.[7] HILIC provides an orthogonal separation mechanism based on polarity and is particularly effective for retaining and separating highly polar compounds like nucleosides that may elute early in RP methods.[6][13] We recommend positive electrospray ionization (ESI+) as guanosine derivatives readily form protonated molecules [M+H]⁺.
Analyte Properties & Expected Mass Transitions:
The structure of 2'-Deoxy-4-desmethylwyosine is derived from 2'-deoxyguanosine. The exact mass is calculated based on its molecular formula (C₁₃H₁₅N₅O₄). The primary fragmentation in MS/MS is the neutral loss of the 2'-deoxyribose sugar moiety (C₅H₈O₃, mass = 116.0473 Da).[9]
| Parameter | Value |
| Molecular Formula | C₁₃H₁₅N₅O₄ |
| Monoisotopic Mass | 305.1124 Da |
| Protonated Precursor Ion [M+H]⁺ | 306.1197 m/z |
| Primary Product Ion [M+H - 116.0473]⁺ | 190.0724 m/z (Protonated Base) |
| Proposed Qualifying Ion | To be determined empirically |
Method 1: Reversed-Phase (RP) LC-MS/MS
| Parameter | Setting |
| LC Column | C18 Column (e.g., Waters Atlantis T3, 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 2% to 30% B over 10 min, hold 2 min, return to 2% B, equilibrate 5 min |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Collision Gas | Argon |
| MRM Transition | 306.1 -> 190.1 (Collision energy to be optimized, typically 15-25 eV) |
Method 2: Hydrophilic Interaction (HILIC) LC-MS/MS
| Parameter | Setting |
| LC Column | HILIC Column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Gradient | 95% to 50% B over 8 min, hold 2 min, return to 95% B, equilibrate 7 min |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Collision Gas | Argon |
| MRM Transition | 306.1 -> 190.1 (Collision energy to be optimized, typically 15-25 eV) |
Data Analysis and Quantification
Identification: The identity of 2'-Deoxy-4-desmethylwyosine is confirmed by comparing the retention time of the peak in the biological sample to that of an authentic chemical standard and by ensuring the measured MRM transition (306.1 -> 190.1) is present with an appropriate signal-to-noise ratio (>10).
Quantification: Absolute quantification is achieved using the stable isotope dilution method. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (IS) against the concentration of the analyte standards. The concentration of 2'-Deoxy-4-desmethylwyosine in the unknown sample is then calculated from this curve.
Typical Method Performance: While a full validation for 2'-Deoxy-4-desmethylwyosine is not yet published, the following performance characteristics are typical for LC-MS/MS-based analysis of low-level DNA adducts and can be used as a benchmark for method development.[4]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.1 - 1.0 fmol on column |
| Limit of Quantification (LOQ) | 0.5 - 5.0 fmol on column |
| Linear Dynamic Range | 3-4 orders of magnitude |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Signal | Incomplete DNA digestion. Analyte degradation. Ion suppression from matrix. Poor chromatographic peak shape. | Optimize digestion time and enzyme concentration. Ensure sample pH is neutral post-digestion. Implement SPE cleanup step. Check for co-eluting interferences. Switch to orthogonal LC method (e.g., HILIC). |
| High Background Noise | Contaminated mobile phases or LC system. Matrix effects. | Use fresh, high-purity solvents. Clean the ion source. Enhance sample cleanup. |
| Poor Peak Shape (Tailing/Fronting) | Column degradation. Incompatible reconstitution solvent. Secondary interactions with column. | Replace the column. Reconstitute sample in the initial mobile phase. Adjust mobile phase pH or ionic strength. |
| Variable Retention Times | Unstable column temperature. Air bubbles in the pump. Inconsistent mobile phase composition. | Use a column oven. Degas mobile phases thoroughly. Prepare fresh mobile phases daily. |
References
-
Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Methods in Enzymology. [Link]
-
Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. National Institutes of Health. [Link]
-
Biochemical and Structural Characterization of a Schiff Base in the Radical-Mediated Biosynthesis of 4-Demethylwyosine by TYW1. Journal of the American Chemical Society. [Link]
-
A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. PubMed. [Link]
-
Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides. PubMed. [Link]
-
DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. PubMed. [Link]
-
Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. National Institutes of Health. [Link]
-
Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction. National Institutes of Health. [Link]
-
Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2. National Institutes of Health. [Link]
-
Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. PubMed. [Link]
-
A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. ResearchGate. [Link]
-
Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. [Link]
-
Stability of 2'-deoxyxanthosine in DNA. PubMed. [Link]
-
HPLC Methods for analysis of 2'-Deoxyadenosine. HELIX Chromatography. [Link]
-
LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. MDPI. [Link]
-
EpiQuik™ One-Step DNA Hydrolysis Kit. EpigenTek. [Link]
-
Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. ACS Publications. [Link]
-
Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. ResearchGate. [Link]
-
Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. [Link]
-
Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. ResearchGate. [Link]
-
Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2. National Institutes of Health. [Link]
-
4′-C-Ethyl-2′-Deoxyadenosine Inhibit HIV-1 Replication. National Institutes of Health. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
-
Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters. [Link]
-
Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. ACS Publications. [Link]
-
Reversed-phase chromatography - Episode 6 | Introduction to LC-MS/MS. YouTube. [Link]
-
Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. National Institutes of Health. [Link]
-
Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2. ACS Publications. [Link]
-
Stability of 2′-deoxyxanthosine in DNA. National Institutes of Health. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. ResearchGate. [Link]
-
Deoxyguanosine. SIELC Technologies. [Link]
-
DNA digestion to deoxyribonucleoside: A simplified one-step procedure. National Institutes of Health. [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ACS Publications. [Link]
- Methods for reducing adduct formation for mass spectrometry analysis.
-
EC 4.1.3.44. IUBMB Nomenclature. [Link]
-
Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. [Link]
-
Chemical synthesis, DNA incorporation and biological study of a new photocleavable 2'-deoxyadenosine mimic. PubMed. [Link]
-
HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. SIELC Technologies. [Link]
-
Important Requirements for Desorption/Ionization Mass Spectrometric Measurements of Temozolomide-Induced 2′-Deoxyguanosine Methylations in DNA. National Institutes of Health. [Link]
-
An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification. PubMed. [Link]
-
Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Oxford Academic. [Link]
-
Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]
-
How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. YouTube. [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]
-
2-Deoxy-4-desmethylwyosine, 500 mg, Glass Screw-Top. Porphynet. [Link]
Sources
- 1. Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis: A new strategy for accelerated hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Site-Specific Incorporation of 2'-Deoxy-4-desmethylwyosine into Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the incorporation of the modified nucleoside, 2'-Deoxy-4-desmethylwyosine, into synthetic oligonucleotides. Wyosine and its derivatives are structurally complex, tricyclic modifications of guanosine naturally found in the anticodon loop of tRNAPhe, where they play a crucial role in maintaining translational reading frame fidelity.[1] The ability to site-specifically introduce analogues like 2'-Deoxy-4-desmethylwyosine into oligonucleotides is of significant interest for various research and therapeutic applications, including structural biology, diagnostics, and the development of nucleic acid-based drugs. This document outlines the necessary materials, step-by-step procedures for automated solid-phase synthesis using the phosphoramidite method, and subsequent purification and characterization of the modified oligonucleotides.
Introduction: The Significance of Wyosine Derivatives
Wyosine (yW) and its related structures are hypermodified guanosine derivatives characterized by a tricyclic fluorescent base.[2] Found at position 37 of tRNAPhe, adjacent to the anticodon, these modifications are critical for stabilizing codon-anticodon interactions.[3] The biosynthesis of wybutosine, a prominent member of this family, is a complex, multi-enzyme pathway originating from a guanosine residue.[3][4] The structural complexity of these nucleosides underscores their specialized biological functions.
The targeted introduction of 2'-Deoxy-4-desmethylwyosine, a specific analogue, into DNA oligonucleotides allows for the systematic investigation of its effects on nucleic acid structure, stability, and protein recognition. Such modified oligonucleotides are valuable tools for elucidating the intricate mechanisms of translation and for developing novel therapeutic agents with enhanced properties.
The Phosphoramidite Approach to Modified Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is predominantly achieved through the phosphoramidite method, a robust and efficient process amenable to automation.[] This cyclic procedure involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain attached to a solid support.[6] The synthesis proceeds in the 3' to 5' direction and comprises four key steps in each cycle: deblocking, coupling, capping, and oxidation.[6]
The Synthesis Cycle: A Stepwise Elucidation
The incorporation of a modified phosphoramidite, such as that of 2'-Deoxy-4-desmethylwyosine, follows the same fundamental cycle as standard DNA synthesis. However, special considerations for the unique properties of the modified base are necessary to ensure high-fidelity incorporation.
Figure 1: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Protocol for Incorporating 2'-Deoxy-4-desmethylwyosine
This protocol is designed for use with a standard automated DNA synthesizer. All reagents should be of the highest purity suitable for oligonucleotide synthesis.
Materials and Reagents
-
2'-Deoxy-4-desmethylwyosine CE Phosphoramidite: (Structure to be confirmed by supplier) with appropriate protecting groups on the exocyclic amine and a 5'-dimethoxytrityl (DMT) group.
-
Standard DNA Phosphoramidites: dG(ibu), dC(bz), dA(bz), and T-CE Phosphoramidites.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in acetonitrile.[7]
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Capping Reagents:
-
Cap A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizing Solution: Iodine (I2) in THF/water/pyridine.
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a milder alternative if the modification is base-labile (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Solvents and Reagents for Purification: HPLC-grade acetonitrile, water, and appropriate buffers (e.g., triethylammonium acetate).
Synthesis Procedure
-
Preparation:
-
Dissolve the 2'-Deoxy-4-desmethylwyosine phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Due to the potential for steric hindrance from the bulky tricyclic base, ensure complete dissolution.
-
Install the phosphoramidite solution on a designated port of the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the modified base incorporation.
-
-
Automated Synthesis Cycle:
-
Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by the deblocking solution to expose the free 5'-hydroxyl group.
-
Coupling: The 2'-Deoxy-4-desmethylwyosine phosphoramidite is activated by the activator and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Expert Insight: For bulky phosphoramidites like wyosine derivatives, a longer coupling time (e.g., 5-10 minutes compared to the standard 1-2 minutes) is recommended to maximize coupling efficiency.[8] This is a critical parameter to optimize for achieving high yields of the full-length product.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution.
-
The cycle is repeated for each subsequent nucleotide in the sequence.
-
Post-Synthesis Cleavage and Deprotection
The deprotection strategy is crucial for complex modified oligonucleotides, which may be sensitive to standard deprotection conditions.[9]
-
Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide or AMA at room temperature for 1-2 hours.
-
Base and Phosphate Deprotection: The collected solution containing the oligonucleotide is heated to remove the protecting groups from the nucleobases and the phosphate backbone.
-
Standard Deprotection: 55°C for 8-16 hours with concentrated ammonium hydroxide.
-
Mild Deprotection (Recommended): If the stability of the 2'-Deoxy-4-desmethylwyosine moiety to ammonia is unknown or questionable, a milder deprotection strategy is advised.[10] This could involve using AMA at a lower temperature or for a shorter duration. A preliminary small-scale deprotection study is recommended to determine the optimal conditions that ensure complete deprotection without degrading the modified base.
-
Purification of the Modified Oligonucleotide
Purification is essential to isolate the full-length, modified oligonucleotide from shorter failure sequences and other impurities.[11]
Figure 2: General workflow for the purification of synthetic oligonucleotides.
Protocol for HPLC Purification:
-
Method: Reverse-phase high-performance liquid chromatography (RP-HPLC) is typically used for the purification of modified oligonucleotides.
-
Column: A C18 column is commonly employed.
-
Mobile Phases:
-
A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate, pH 7.0).
-
B: Acetonitrile.
-
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The more hydrophobic, DMT-on full-length product (if trityl-on purification is performed) will elute later than the shorter, DMT-off failure sequences.
-
Detection: UV absorbance at 260 nm is used to monitor the elution profile.
-
Fraction Collection and Processing: The peak corresponding to the full-length product is collected. If trityl-on purification was used, the DMT group is removed post-purification with an acidic solution (e.g., 80% acetic acid). The purified oligonucleotide is then desalted.
Quality Control and Characterization
The identity and purity of the final product must be confirmed.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for confirming the molecular weight of the synthesized oligonucleotide.[12][13]
-
Procedure: A small aliquot of the purified oligonucleotide is analyzed by LC-MS.
-
Expected Result: The observed molecular weight should match the calculated theoretical mass of the oligonucleotide containing the 2'-Deoxy-4-desmethylwyosine modification.
Purity Analysis by HPLC
Analytical HPLC is used to assess the purity of the final product.
-
Method: Anion-exchange or reverse-phase HPLC can be used.
-
Expected Result: A single major peak corresponding to the full-length modified oligonucleotide should be observed, indicating high purity.
Summary of Critical Parameters
| Parameter | Standard Oligonucleotides | Recommended for 2'-Deoxy-4-desmethylwyosine | Rationale |
| Phosphoramidite Concentration | 0.1 M | 0.1 M (ensure complete dissolution) | Bulky phosphoramidites may have lower solubility. |
| Coupling Time | 1-2 minutes | 5-10 minutes (to be optimized) | To overcome potential steric hindrance and ensure high coupling efficiency.[8] |
| Deprotection Conditions | Concentrated NH3, 55°C, 8-16h | AMA or mild conditions (e.g., lower temp/shorter time) | The stability of the tricyclic base to harsh basic conditions may be limited.[9][10] |
| Primary Purification Method | RP-HPLC | RP-HPLC | Effective for separating full-length products from failure sequences.[11] |
| Primary QC Method | ESI-MS | ESI-MS | To confirm the exact mass of the modified oligonucleotide.[12][13] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Efficiency | - Insufficient coupling time.- Moisture in reagents.- Poor phosphoramidite quality. | - Increase coupling time.- Use fresh, anhydrous acetonitrile and activator.- Verify the quality and concentration of the phosphoramidite solution. |
| Degradation of Modification | Harsh deprotection conditions. | Use milder deprotection reagents (e.g., AMA) and/or lower the deprotection temperature and time.[10] |
| Incomplete Deprotection | Insufficient deprotection time or temperature. | Increase deprotection time or temperature, but monitor for degradation of the modified base. |
| Complex HPLC Profile | - Low coupling efficiency leading to multiple failure sequences.- Degradation during synthesis or deprotection. | - Optimize coupling time.- Use milder deprotection conditions. |
Conclusion
The protocol outlined in this application note provides a robust framework for the successful incorporation of 2'-Deoxy-4-desmethylwyosine into synthetic oligonucleotides. By paying careful attention to the key parameters of coupling time and deprotection conditions, researchers can generate high-quality modified oligonucleotides for a wide range of applications in molecular biology and drug development. The principles and methodologies described herein are grounded in the established science of phosphoramidite chemistry and can be adapted for the incorporation of other complex modified nucleosides.
References
-
Noma, A., Kirino, Y., Ikeuchi, Y., & Suzuki, T. (2006). Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA. The EMBO Journal, 25(10), 2142–2154. [Link]
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]
-
Guy, M. P., & Rawling, T. (2019). Wybutosine biosynthesis: Structural and mechanistic overview. Biochemical Society Transactions, 47(4), 1173-1184. [Link]
-
Gilar, M., Fountain, K. J., Budman, Y., Neue, U. D., Gebler, J. C., & Cohen, S. A. (2001). Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. Oligonucleotides, 11(4), 239-251. [Link]
-
Grosjean, H., de Crécy-Lagard, V., & Björk, G. R. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Journal of Molecular Biology, 403(5), 724-743. [Link]
-
Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). New procedure for the use of high-performance liquid chromatography-electrospray ionization mass spectrometry for the analysis of nucleotides and oligonucleotides. Journal of Chromatography A, 777(1), 3-21. [Link]
-
Glen Research. (2021). Oligonucleotide Deprotection Guide. [Link]
-
Urbonavicius, J., Armengaud, J., & Grosjean, H. (2006). Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea. Journal of molecular biology, 364(4), 677–691. [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic acids research, 26(4), 1046–1050. [Link]
-
Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). Fast cleavage and deprotection of oligonucleotides. Tetrahedron Letters, 38(28), 4955-4958. [Link]
-
Urbonavicius, J., & Grosjean, H. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. Genes, 11(12), 1469. [Link]
-
LCGC International. (2021). Analytical Characterization of Oligonucleotides by Liquid Chromatography- (LC) High Resolution Mass Spectrometry (HRMS) and State-of-the-Art Analytical Software. [Link]
-
Johnson, F., & Basu, A. K. (2012). Synthesis of Oligonucleotides Containing 2'-Deoxyguanosine Adducts of Nitropyrenes. Current protocols in nucleic acid chemistry, Chapter 5, Unit 5.5. [Link]
-
Guza, R., & Perrault, J. P. (2006). Oligonucleotide synthesis under mild deprotection conditions. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.2. [Link]
-
Persson, T., Kajanus, J., & Stengel, F. (2004). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules (Basel, Switzerland), 9(12), 1048–1063. [Link]
-
Waters Corporation. (2019). Application Solutions for Oligonucleotides. [Link]
-
Glen Research. (2007). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report, 21.21. [Link]
-
Nakanishi, K., Furutachi, H., S, N., & S, S. (2009). Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe. Madame Curie Bioscience Database. [Link]
-
Luyten, I., Esnouf, R. M., Mikhailov, S. N., Efimtseva, E. V., Michiels, P., Heus, H. A., Hilbers, C. W., & Herdewijn, P. (2000). Chemical incorporation of 1-methyladenosine into oligonucleotides. Helvetica chimica acta, 83(6), 1278–1289. [Link]
Sources
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Synthesis of 2'-Deoxy-4-desmethylwyosine Phosphoramidite: A Detailed Guide for Researchers
Introduction: In the dynamic landscape of nucleic acid chemistry and therapeutic development, the synthesis of modified nucleosides is a cornerstone of innovation. These unique building blocks are instrumental in the construction of oligonucleotides with enhanced properties, such as improved stability, enhanced binding affinity, and novel functionalities. Among these, 2'-Deoxy-4-desmethylwyosine, a tricyclic analogue of deoxyguanosine, has garnered significant interest. Its unique structure offers a valuable tool for probing DNA-protein interactions and serves as a precursor for more complex modified nucleosides. The conversion of this nucleoside into its phosphoramidite derivative is a critical step, enabling its incorporation into synthetic oligonucleotides using automated solid-phase synthesis.[1]
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2'-Deoxy-4-desmethylwyosine phosphoramidite, designed for researchers, scientists, and professionals in the field of drug development. The guide emphasizes not only the procedural steps but also the underlying chemical principles and critical considerations for a successful synthesis.
I. Synthetic Strategy Overview
The synthesis of 2'-Deoxy-4-desmethylwyosine phosphoramidite is a multi-step process that begins with the commercially available 2'-deoxyguanosine. The overall strategy can be conceptually divided into two key stages:
-
Formation of the Tricyclic Nucleoside Core: This involves the construction of the characteristic imidazopurine ring system of 4-desmethylwyosine from the purine base of 2'-deoxyguanosine.
-
Phosphitylation: The selective introduction of a phosphoramidite moiety at the 3'-hydroxyl group of the deoxyribose sugar, rendering the molecule suitable for oligonucleotide synthesis.
This guide will provide a detailed protocol for each stage, along with insights into the critical parameters that govern the success of each reaction.
Figure 1: Overall synthetic workflow for 2'-Deoxy-4-desmethylwyosine phosphoramidite.
II. Experimental Protocols
Part 1: Synthesis of 2'-Deoxy-4-desmethylwyosine
The formation of the tricyclic 4-desmethylwyosine core from 2'-deoxyguanosine is achieved through a cyclization reaction involving the N1 and N2 positions of the guanine base. A common and effective method utilizes a haloacetaldehyde, such as bromoacetaldehyde or chloroacetaldehyde, to form the third ring.
Materials and Reagents:
-
2'-Deoxyguanosine
-
Bromoacetaldehyde diethyl acetal (or Chloroacetaldehyde dimethyl acetal)
-
Aqueous acid (e.g., 1 M HCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Protocol:
-
In situ Generation of Bromoacetaldehyde: Bromoacetaldehyde is typically generated in situ from its more stable acetal precursor. In a round-bottom flask, dissolve bromoacetaldehyde diethyl acetal in a mixture of water and a compatible organic solvent. Add a catalytic amount of a strong acid (e.g., HCl) and stir at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Cyclization Reaction:
-
In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2'-deoxyguanosine in anhydrous DMF.
-
Add anhydrous potassium carbonate to the suspension. The carbonate acts as a base to facilitate the reaction.
-
To this stirring suspension, add the freshly prepared solution of bromoacetaldehyde dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 50-70 °C. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol, is often effective.
-
Collect the fractions containing the desired product, as identified by TLC, and combine them.
-
Evaporate the solvent to yield 2'-Deoxy-4-desmethylwyosine as a solid.
-
Causality Behind Experimental Choices:
-
In situ Generation of Haloacetaldehyde: Free haloacetaldehydes are volatile and can be unstable. Generating them in situ from their acetal precursors ensures a fresh supply of the reagent and improves reaction control.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent side reactions, such as the hydrolysis of the haloacetaldehyde and potential degradation of the starting material and product.
-
Potassium Carbonate as Base: A mild inorganic base like potassium carbonate is sufficient to deprotonate the guanine ring at the appropriate positions to facilitate the cyclization reaction without causing unwanted side reactions on the sugar moiety.
Part 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-Deoxy-4-desmethylwyosine
To enable the final phosphitylation step at the 3'-hydroxyl group, the 5'-hydroxyl group must be selectively protected. The dimethoxytrityl (DMT) group is the standard choice for this purpose due to its ease of introduction and its acid-lability, which allows for straightforward deprotection during oligonucleotide synthesis.
Materials and Reagents:
-
2'-Deoxy-4-desmethylwyosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
DMT Protection Reaction:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the dried 2'-Deoxy-4-desmethylwyosine in anhydrous pyridine.
-
Add a catalytic amount of DMAP to the solution.
-
Add DMT-Cl in one portion to the stirring solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing a small amount of triethylamine to prevent detritylation on the silica).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain 5'-O-DMT-2'-Deoxy-4-desmethylwyosine as a foam.
-
Causality Behind Experimental Choices:
-
DMT-Cl as Protecting Group: The DMT group is bulky and selectively reacts with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.
-
Pyridine as Solvent and Base: Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction.
-
DMAP as Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction rate.
-
Aqueous Work-up: The washing steps are essential to remove pyridine, unreacted DMT-Cl, and other water-soluble byproducts.
Part 3: Synthesis of 2'-Deoxy-4-desmethylwyosine Phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group of the DMT-protected nucleoside. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Materials and Reagents:
-
5'-O-DMT-2'-Deoxy-4-desmethylwyosine
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Triethylamine
Protocol:
-
Phosphitylation Reaction:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the dried 5'-O-DMT-2'-Deoxy-4-desmethylwyosine in anhydrous DCM.
-
Add freshly distilled DIPEA to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of anhydrous methanol.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude phosphoramidite by flash column chromatography on silica gel that has been pre-treated with a mixture of the eluent and triethylamine (typically 1-2%). A gradient of ethyl acetate in hexanes is a common eluent system.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
The final product should be stored as a dry, white foam under an inert atmosphere (argon or nitrogen) at -20 °C to prevent degradation.
-
Causality Behind Experimental Choices:
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: This is a standard and highly reactive phosphitylating agent used in oligonucleotide synthesis. The cyanoethyl group is a protecting group for the phosphate that can be easily removed under basic conditions.
-
DIPEA as a Non-nucleophilic Base: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HCl produced during the reaction without competing with the 3'-hydroxyl group as a nucleophile.
-
Low Temperature Reaction: Performing the reaction at a low temperature helps to control the reactivity of the phosphitylating agent and minimize side reactions.
-
Triethylamine in Chromatography: The addition of triethylamine to the eluent during purification is crucial to neutralize the acidic silica gel, which can otherwise cause the degradation of the acid-sensitive phosphoramidite product.
Figure 2: Simplified schematic of the phosphitylation reaction.
III. Characterization and Quality Control
Thorough characterization of the final 2'-Deoxy-4-desmethylwyosine phosphoramidite is essential to ensure its purity and suitability for oligonucleotide synthesis.
| Analytical Technique | Purpose | Expected Results |
| ³¹P NMR Spectroscopy | To confirm the formation of the phosphoramidite and assess its purity. | A characteristic signal (or a pair of diastereomeric signals) in the range of 148-152 ppm. The absence of signals corresponding to phosphate triester byproducts (around 0 ppm) or H-phosphonate impurities is critical. |
| ¹H NMR Spectroscopy | To confirm the structure of the molecule and the presence of the DMT and cyanoethyl groups. | The presence of characteristic signals for the DMT group (aromatic protons and methoxy groups), the deoxyribose sugar protons, the tricyclic base protons, and the cyanoethyl group protons. |
| Mass Spectrometry (e.g., ESI-MS) | To confirm the molecular weight of the final product. | The observed molecular weight should match the calculated molecular weight of the 2'-Deoxy-4-desmethylwyosine phosphoramidite. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. | A single major peak corresponding to the desired phosphoramidite, with purity typically exceeding 98%. |
IV. Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in cyclization step | Incomplete hydrolysis of the acetal; Insufficient base; Low reaction temperature. | Ensure complete hydrolysis of the acetal before addition. Use a slight excess of base. Optimize the reaction temperature. |
| Multiple products in DMT protection | Reaction of DMT-Cl with the 3'-hydroxyl group; Incomplete reaction. | Use a slight excess of DMT-Cl to drive the reaction to completion. The selectivity for the 5'-OH is generally high, but purification will separate any 3'-O-DMT isomer. |
| Degradation of phosphoramidite during purification | Acidic silica gel. | Always pre-treat the silica gel with a triethylamine-containing eluent. |
| Phosphoramidite instability during storage | Exposure to moisture or air. | Store the final product as a dry foam under an inert atmosphere (argon or nitrogen) at -20 °C. |
V. Conclusion
The successful synthesis of 2'-Deoxy-4-desmethylwyosine phosphoramidite opens up new avenues for the creation of modified oligonucleotides with tailored properties. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently produce this valuable building block for their research and development endeavors. The key to success lies in the careful execution of each step, the use of high-quality reagents and anhydrous conditions, and thorough characterization of the final product.
VI. References
-
Boryski, J., & Ueda, T. (1985). A New Simple Synthesis of N-2-Methylguanosine and Its Analogues Via Derivatives of 4-Desmethylwyosine. Nucleosides and Nucleotides, 4(5), 595-599. [Link]
-
Kusmierek, J. T., & Singer, B. (1992). 1,N2-ethenodeoxyguanosine: properties and formation in chloroacetaldehyde-treated polynucleotides and DNA. Chemical research in toxicology, 5(5), 634–638. [Link]
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]
-
Nucleosides, nucleotides and nucleic acids. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
Application Notes and Protocols: 2'-Deoxy-4-desmethylwyosine in Antisense Therapy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Exploring Novel Nucleoside Modifications in Antisense Therapeutics
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, enabling the rational design of drugs that can selectively modulate the expression of disease-causing genes.[1][2][3][4][5] The clinical success of ASOs is intrinsically linked to the chemical modifications of the oligonucleotide backbone, which enhance their therapeutic properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile.[1][6][7][8][9][10] While first and second-generation modifications such as phosphorothioates and 2'-O-methoxyethyl (2'-MOE) have proven effective, the field is in continuous pursuit of novel nucleoside analogues that can offer superior efficacy and safety.
This document presents a prospective exploration into the application of a novel nucleoside analogue, 2'-Deoxy-4-desmethylwyosine , in antisense therapy. Wyosine and its derivatives are naturally occurring, hypermodified nucleosides found in the anticodon loop of tRNAPhe, where they play a crucial role in stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[11][12][13][14][15] We hypothesize that the unique tricyclic structure of a deoxy-wyosine analogue could impart favorable properties to ASOs, such as enhanced binding affinity and increased resistance to nuclease degradation.
These application notes provide a theoretical framework and detailed protocols for the synthesis of 2'-Deoxy-4-desmethylwyosine phosphoramidite, its incorporation into antisense oligonucleotides, and the subsequent evaluation of these modified ASOs. This guide is intended for researchers at the forefront of oligonucleotide chemistry and drug development, offering a roadmap for investigating a new frontier in ASO design.
The Rationale for 2'-Deoxy-4-desmethylwyosine in Antisense Oligonucleotides
The core hypothesis for investigating 2'-Deoxy-4-desmethylwyosine as a modification for ASOs is built upon the inherent properties of the naturally occurring wyosine nucleosides.
-
Enhanced Binding Affinity: The rigid, planar structure of the tricyclic core of wyosine is known to be involved in stacking interactions within the anticodon loop of tRNA.[11][14] When incorporated into an ASO, this moiety could pre-organize the sugar-phosphate backbone, potentially leading to a higher binding affinity (Tm) for the target mRNA.
-
Increased Nuclease Resistance: The bulky and complex structure of 2'-Deoxy-4-desmethylwyosine is predicted to provide steric hindrance against exonucleases and endonucleases, thereby increasing the in vivo stability and duration of action of the ASO.[8][16][17][18]
-
Modulation of ASO-Protein Interactions: The unique chemical nature of the wyosine analogue could alter the non-specific binding of ASOs to cellular proteins, which is a known contributor to off-target effects and toxicity.[19][20]
Chemical Structure of 2'-Deoxy-4-desmethylwyosine
The proposed structure of 2'-Deoxy-4-desmethylwyosine is depicted below. It retains the core tricyclic imidazopurine structure of wyosine but lacks the methyl group at the 4-position and has a 2'-deoxyribose sugar, making it suitable for incorporation into DNA-like ASOs.
Caption: Chemical structure of 2'-Deoxy-4-desmethylwyosine.
Synthesis of 2'-Deoxy-4-desmethylwyosine Phosphoramidite
The synthesis of the phosphoramidite of 2'-Deoxy-4-desmethylwyosine is a critical first step. A plausible synthetic route starting from 2'-deoxyguanosine is outlined below. This multi-step synthesis requires expertise in nucleoside chemistry.
Protocol 3.1: Synthesis of 2'-Deoxy-4-desmethylwyosine
-
Protection of 2'-Deoxyguanosine: Start with commercially available 2'-deoxyguanosine. Protect the 5' and 3' hydroxyl groups with a suitable protecting group like dimethoxytrityl (DMT) and a silyl ether, respectively. The exocyclic amine of guanine should also be protected, for example, with an isobutyryl group.
-
N1-Alkylation: Alkylate the N1 position of the protected 2'-deoxyguanosine. This can be achieved using a reagent like chloroacetaldehyde.
-
Cyclization to form the third ring: The alkylated intermediate is then cyclized to form the tricyclic core of 4-desmethylwyosine. This is typically achieved by treatment with a base to facilitate intramolecular condensation.
-
Deprotection: Carefully remove the protecting groups from the 5' and 3' hydroxyls and the exocyclic amine to yield 2'-Deoxy-4-desmethylwyosine.
Protocol 3.2: Phosphitylation to yield the Phosphoramidite
-
5'-DMT Protection: Selectively protect the 5'-hydroxyl group of 2'-Deoxy-4-desmethylwyosine with DMT-Cl in pyridine.
-
Phosphitylation: React the 5'-DMT-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like diisopropylethylamine (DIPEA) to yield the final phosphoramidite product.[21][22][23][24][25]
-
Purification: The resulting phosphoramidite must be purified by silica gel chromatography under anhydrous conditions and stored under an inert atmosphere.
Caption: Synthetic workflow for 2'-Deoxy-4-desmethylwyosine phosphoramidite.
Incorporation of 2'-Deoxy-4-desmethylwyosine into Antisense Oligonucleotides
Once the phosphoramidite is synthesized, it can be incorporated into ASOs using standard automated solid-phase DNA synthesis protocols.
Protocol 4.1: Solid-Phase Synthesis of Modified ASOs
-
Synthesizer Setup: The 2'-Deoxy-4-desmethylwyosine phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of an automated DNA synthesizer.
-
Standard Synthesis Cycle: The synthesis proceeds via the standard phosphoramidite cycle:
-
Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain with an acid (e.g., trichloroacetic acid).
-
Coupling: The 2'-Deoxy-4-desmethylwyosine phosphoramidite is coupled to the 5'-hydroxyl of the growing chain using an activator (e.g., dicyanoimidazole).
-
Capping: Any unreacted 5'-hydroxyl groups are capped with acetic anhydride to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Phosphorothioation (Optional): To introduce nuclease-resistant phosphorothioate linkages, the oxidation step is replaced with a sulfurization step using a sulfurizing agent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione, DDTT).[1][9][10][17][20]
-
Cleavage and Deprotection: After the final sequence is assembled, the ASO is cleaved from the solid support, and all remaining protecting groups are removed by treatment with aqueous ammonia or other appropriate base.
-
Purification: The crude ASO is purified by high-performance liquid chromatography (HPLC) or other suitable methods to ensure high purity.
Evaluation of ASOs Containing 2'-Deoxy-4-desmethylwyosine
A series of biophysical and biological assays are necessary to characterize the properties of the modified ASOs and validate their potential as therapeutic agents.
Protocol 5.1: Biophysical Characterization
-
Thermal Melting Analysis (Tm):
-
Anneal the modified ASO with its complementary RNA target.
-
Measure the UV absorbance at 260 nm as a function of temperature.
-
The Tm is the temperature at which 50% of the duplex is dissociated.
-
Compare the Tm of the modified ASO to an unmodified control and ASOs with standard modifications (e.g., 2'-MOE).[26]
-
-
Nuclease Resistance Assay:
-
Incubate the modified ASO in the presence of a relevant nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum).
-
Take aliquots at various time points and quench the reaction.
-
Analyze the degradation of the ASO by gel electrophoresis or HPLC.[8][16][18][27]
-
Compare the stability of the modified ASO to control oligonucleotides.
-
Table 1: Hypothetical Biophysical Properties of a 2'-Deoxy-4-desmethylwyosine Modified ASO
| Modification | ΔTm per modification (°C) vs. DNA/RNA | Nuclease Resistance (t1/2 in serum) |
| Unmodified DNA | 0 | < 1 hour |
| Phosphorothioate | -0.5 | > 24 hours |
| 2'-O-Methyl | +1.5 | > 48 hours |
| 2'-MOE | +2.0 | > 48 hours |
| 2'-Deoxy-4-desmethylwyosine (Predicted) | +2.5 to +4.0 | > 72 hours |
Protocol 5.2: In Vitro Evaluation of Antisense Activity
-
Cell Culture and Transfection:
-
Culture a cell line that expresses the target gene of interest.
-
Transfect the cells with the modified ASO using a suitable transfection reagent (e.g., lipofectamine).
-
-
Mechanism of Action Assessment:
-
RNase H-dependent mechanism: Design a "gapmer" ASO with a central block of 2'-deoxyribonucleosides flanked by wings of 2'-Deoxy-4-desmethylwyosine modified nucleosides. RNase H will cleave the RNA strand of the DNA/RNA hybrid in the gap region.[1][26][28][29][30]
-
Steric blocking mechanism: Design a fully modified ASO to interfere with translation or splicing by physically blocking the ribosomal machinery or spliceosome.[1][28]
-
-
Quantification of Target Gene Knockdown:
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Isolate protein and perform a Western blot or ELISA to measure the protein levels of the target gene.
-
-
Dose-Response and Specificity:
-
Perform a dose-response study to determine the IC50 of the modified ASO.
-
Assess the effect of the ASO on the expression of non-target genes to evaluate its specificity.
-
Caption: Experimental workflow for the evaluation of modified ASOs.
Potential Challenges and Future Directions
The exploration of 2'-Deoxy-4-desmethylwyosine in antisense therapy is not without its challenges. The multi-step synthesis of the phosphoramidite is complex and may result in low overall yields. Furthermore, the in vivo toxicity and immunogenicity of this novel modification are unknown and would require extensive investigation.[19]
Despite these challenges, the potential for discovering a new class of ASO modifications with superior properties warrants further investigation. Future studies should focus on optimizing the synthetic route, exploring different derivatives of the wyosine core, and conducting comprehensive in vivo studies to assess the efficacy, pharmacokinetics, and safety of these novel ASOs. The insights gained from such studies could pave the way for the next generation of antisense therapeutics.
References
Sources
- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotide Pipeline Drugs, Companies, MOA [delveinsight.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Antisense therapy - Wikipedia [en.wikipedia.org]
- 5. The Science Behind Our RNA-Targeted Medicines | IONIS [ionis.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2014130945A1 - Modifications for antisense compounds - Google Patents [patents.google.com]
- 8. synoligo.com [synoligo.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wybutosine - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. US5614617A - Nuclease resistant, pyrimidine modified oligonucleotides that detect and modulate gene expression - Google Patents [patents.google.com]
- 19. m.youtube.com [m.youtube.com]
- 20. eu.idtdna.com [eu.idtdna.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. twistbioscience.com [twistbioscience.com]
- 24. libpubmedia.co.uk [libpubmedia.co.uk]
- 25. Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of 2'-modified oligonucleotides containing 2'-deoxy gaps as antisense inhibitors of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. aacrjournals.org [aacrjournals.org]
- 29. books.rsc.org [books.rsc.org]
- 30. Frontiers | Antisense Oligonucleotide: Basic Concepts and Therapeutic Application in Inflammatory Bowel Disease [frontiersin.org]
Application Notes and Protocols for 2'-Deoxy-4-desmethylwyosine: A Novel Fluorescent DNA Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the use of 2'-Deoxy-4-desmethylwyosine as a fluorescent DNA probe. This document offers a framework for its incorporation into oligonucleotides and its application in biophysical and biochemical assays. Given the novel nature of this probe, the protocols provided herein are foundational and should be adapted and optimized for specific experimental contexts.
Introduction: The Power of Intrinsic Fluorescent Probes
In the study of nucleic acid structure, dynamics, and interactions, fluorescent nucleoside analogs have emerged as indispensable tools.[1][2][3] Unlike probes that are tethered to a nucleotide via a linker arm, which can introduce conformational artifacts, fluorescent nucleoside analogs are incorporated directly into the DNA or RNA strand. This intrinsic placement offers a more faithful report of the local environment and dynamics.
2'-Deoxy-4-desmethylwyosine belongs to the wyosine family of modified nucleosides, which are known for their unique fluorescent properties. As a guanosine analog, it has the potential to be a powerful tool for probing DNA structure and its interactions with proteins and small molecules, particularly at G-rich sequences which are of significant biological interest. The fluorescence of such probes is often highly sensitive to the local microenvironment, including stacking interactions with neighboring bases, solvent polarity, and the presence of binding partners.[4] This sensitivity can be harnessed to detect conformational changes, binding events, and other molecular processes.
Principle of Operation
The utility of 2'-Deoxy-4-desmethylwyosine as a DNA probe is predicated on the principle that its fluorescence properties (quantum yield, emission maximum, and fluorescence lifetime) are modulated by its immediate surroundings. When incorporated into a single-stranded DNA probe, it is expected to have a baseline level of fluorescence. Upon hybridization to a complementary strand, the probe's fluorescence will likely change due to altered stacking interactions and the formation of a more rigid duplex structure. Further changes may be observed upon the binding of a protein or drug to the DNA, providing a detectable signal for the interaction.
It is a common characteristic of fluorescent nucleoside analogs that their fluorescence is quenched to some extent by neighboring DNA bases.[5][6] The degree of quenching can be sequence-dependent, with purines often being effective quenchers.[6] This property can be exploited to design probes where a significant change in fluorescence is observed upon a change in the local DNA structure, such as the unstacking of bases during protein binding.
Experimental Workflow
The successful application of 2'-Deoxy-4-desmethylwyosine as a fluorescent DNA probe involves a series of well-defined steps, from the initial design of the probe to the final data analysis. The following workflow provides a general overview of the process.
Caption: A generalized experimental workflow for using 2'-Deoxy-4-desmethylwyosine.
Protocols
Protocol 1: Incorporation of 2'-Deoxy-4-desmethylwyosine into Oligonucleotides
The site-specific incorporation of modified nucleosides like 2'-Deoxy-4-desmethylwyosine into a DNA oligonucleotide is typically achieved through solid-phase phosphoramidite chemistry. This requires the synthesis of the corresponding phosphoramidite of the modified nucleoside.
Materials:
-
2'-Deoxy-4-desmethylwyosine phosphoramidite
-
Standard DNA synthesis reagents and solvents
-
Automated DNA synthesizer
-
HPLC purification system
Procedure:
-
Phosphoramidite Preparation: Synthesize or procure the 2'-Deoxy-4-desmethylwyosine phosphoramidite. Ensure its stability and purity before use.
-
Automated DNA Synthesis:
-
Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for the incorporation of the modified nucleoside.
-
Install the 2'-Deoxy-4-desmethylwyosine phosphoramidite on a designated port of the synthesizer.
-
Initiate the synthesis using standard protocols. The coupling efficiency of the modified phosphoramidite should be monitored. It may be necessary to increase the coupling time to ensure efficient incorporation.
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the manufacturer's recommended protocol (e.g., concentrated ammonium hydroxide).
-
-
Purification:
-
Purify the crude oligonucleotide containing the fluorescent probe by reverse-phase HPLC. This is crucial to remove any unconjugated probe and failure sequences.
-
Collect the fractions containing the desired product.
-
-
Quality Control:
-
Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Quantify the concentration of the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
Protocol 2: Photophysical Characterization
Before its application in binding studies, it is essential to characterize the fundamental photophysical properties of the 2'-Deoxy-4-desmethylwyosine-containing oligonucleotide.
Materials:
-
Purified 2'-Deoxy-4-desmethylwyosine-labeled oligonucleotide
-
Complementary and non-complementary DNA strands
-
Appropriate hybridization buffer (e.g., PBS with 100 mM NaCl)
-
Fluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Determine Excitation and Emission Spectra:
-
Prepare a dilute solution (e.g., 1 µM) of the single-stranded probe in the hybridization buffer.
-
In the fluorometer, perform an excitation scan to find the optimal excitation wavelength (λex) by monitoring the emission at an estimated wavelength.
-
Using the determined λex, perform an emission scan to find the emission maximum (λem).
-
Repeat the measurements for the probe hybridized to its complementary strand to observe any spectral shifts.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of the probe and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) at the excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the probe and the reference standard.
-
Calculate the quantum yield of the probe using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Environmental Sensitivity:
-
Measure the fluorescence intensity of the probe in solvents of varying polarity (e.g., water, ethanol, dioxane) to assess its environmental sensitivity. A significant change in fluorescence intensity or a shift in the emission maximum indicates sensitivity to the local environment.
-
| Condition | Expected λex (nm) | Expected λem (nm) | Relative Quantum Yield |
| Single-stranded DNA | To be determined | To be determined | Baseline |
| Double-stranded DNA | Potential small shift | Potential shift | Likely change (increase or decrease) |
| In organic solvent | To be determined | Potential shift | Likely increase |
Note: The exact photophysical properties of 2'-Deoxy-4-desmethylwyosine are not yet extensively documented and must be determined empirically.
Protocol 3: DNA Hybridization Assay
This protocol describes a basic experiment to monitor the change in fluorescence upon hybridization of the probe to its target DNA sequence.
Materials:
-
2'-Deoxy-4-desmethylwyosine-labeled oligonucleotide probe
-
Target complementary DNA strand
-
Non-complementary DNA strand (as a negative control)
-
Hybridization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Fluorometer with temperature control
Procedure:
-
Reaction Setup:
-
In a fluorescence cuvette, prepare a solution of the probe at a final concentration of 100 nM in hybridization buffer.
-
Record the baseline fluorescence of the single-stranded probe.
-
-
Titration with Complementary DNA:
-
Add increasing concentrations of the complementary target DNA (e.g., from 0 to 500 nM) to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 5 minutes.
-
Record the fluorescence intensity.
-
-
Negative Control:
-
Repeat the titration with the non-complementary DNA strand to ensure the observed fluorescence change is specific to hybridization.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of the target DNA.
-
The data can be fit to a binding isotherm to determine the dissociation constant (Kd) for the hybridization event.
-
Application: Monitoring DNA-Protein Interactions
A key application of 2'-Deoxy-4-desmethylwyosine is to monitor the binding of proteins to a specific DNA sequence. The binding event is expected to alter the local environment of the probe, leading to a change in fluorescence.
Caption: Schematic of a DNA-protein interaction assay using the fluorescent probe.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | Low quantum yield of the probe. Quenching by adjacent bases. | Redesign the probe to place the modified nucleoside in a different sequence context. Ensure optimal buffer conditions (pH, ionic strength). |
| No change in fluorescence upon hybridization/binding | The probe's fluorescence is not sensitive to this particular change in environment. The probe is located at a position that is not affected by the binding event. | Redesign the probe to place it at a different position within the DNA sequence. |
| High background fluorescence | Impure probe. Non-specific binding. | Re-purify the oligonucleotide probe. Optimize buffer conditions to reduce non-specific interactions (e.g., adjust salt concentration). |
Conclusion
2'-Deoxy-4-desmethylwyosine holds promise as a novel fluorescent DNA probe for a variety of applications in research and drug development. Its intrinsic nature as a guanosine analog makes it particularly suitable for studying G-rich regions of DNA and their interactions. The protocols and guidelines presented in these application notes provide a starting point for researchers to explore the potential of this and other new fluorescent nucleoside analogs. As with any novel tool, empirical determination of its specific properties and optimization of experimental conditions will be key to its successful implementation.
References
-
U.S. Food and Drug Administration. (2020). Novel Methods for the Reversible Incorporation of Functional Groups into RNA and DNA: Synthesis and Uses for 2'-O-aminooxymethyl Nucleoside Derivatives. [Link]
-
Berdis, A. J. (2022). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. Frontiers in Chemistry, 10, 1045712. [Link]
-
Dziuba, D., et al. (2020). What makes thienoguanosine an outstanding fluorescent DNA probe? Usiena air. [Link]
-
Wilson, J. N., & Kool, E. T. (2008). Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept. Journal of the American Chemical Society, 130(4), 1128–1129. [Link]
-
Hari, Y., et al. (2013). Environment-responsive fluorescent nucleoside analogue probe for studying oligonucleotide dynamics in a model cell-like compartment. The Journal of Organic Chemistry, 78(23), 12098–12107. [Link]
-
Driscoll, S. L., et al. (2019). Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening. ACS Chemical Biology, 14(11), 2449–2462. [Link]
-
Kurata, S., et al. (2001). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. Nucleic Acids Research, 29(6), E34. [Link]
-
Dhar, D., et al. (1995). Fluorescence properties of a new guanosine analog incorporated into small oligonucleotides. Biochemistry, 34(11), 3572–3581. [Link]
-
Sproviero, M., et al. (2025). Environmentally sensitive fluorescent nucleoside analogues as probes for nucleic acid – protein interactions: molecular design and biosensing applications. ResearchGate. [Link]
-
Kielkowski, P., et al. (2017). Chemical Methods for Decoding Cytosine Modifications in DNA. Accounts of Chemical Research, 50(9), 2073–2081. [Link]
-
Wilson, J. N., & Kool, E. T. (2006). Fluorescent DNA base replacements: reporters and sensors for biological systems. Organic & Biomolecular Chemistry, 4(23), 4265–4274. [Link]
-
Okamoto, A. (2011). Fluorescent oligonucleotide probes for sensing and imaging. Current Organic Chemistry, 15(21), 3736–3749. [Link]
-
Greco, N. J., & Tor, Y. (2005). Simple fluorescent pyrimidine analogues: 3-methyl-5-(1H-indol-3-yl)pyrimidin-2(1H)-one. Tetrahedron Letters, 46(23), 4051–4054. [Link]
-
Rist, M., & Marino, J. P. (2002). Fluorescent nucleotide base analogs. Current Organic Chemistry, 6(9), 775–793. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Environment-responsive fluorescent nucleoside analogue probe for studying oligonucleotide dynamics in a model cell-like compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence properties of a new guanosine analog incorporated into small oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for quantifying 2'-Deoxy-4-desmethylwyosine in DNA
Application Note & Protocol
Quantitative Analysis of 2'-Deoxy-4-desmethylwyosine in DNA using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide and a detailed protocol for the sensitive and accurate quantification of 2'-Deoxy-4-desmethylwyosine (d-4MeW), a rare tricyclic deoxyguanosine adduct, in DNA samples. The presence of such modified nucleosides in genomic DNA is a critical biomarker for assessing genotoxic exposure and understanding pathways of DNA damage and repair. Given its anticipated low physiological abundance, a highly selective and sensitive analytical method is required. This application note details a robust workflow based on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology covers all critical stages: DNA isolation, complete enzymatic hydrolysis to constituent deoxynucleosides, solid-phase extraction (SPE) for sample purification and enrichment, and final quantification by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. We further discuss the principles of method validation according to regulatory guidelines to ensure data integrity, reliability, and reproducibility.
Introduction: The Significance of Modified Deoxynucleosides
Deoxyribonucleic acid (DNA) is the primary carrier of genetic information.[1][2] Its integrity is constantly challenged by endogenous and exogenous agents that can induce chemical modifications, leading to the formation of DNA adducts. These lesions can disrupt the normal sugar-phosphate backbone or alter the structure of the nucleobases, thereby interfering with DNA replication and transcription, potentially leading to mutations and carcinogenesis.
2'-Deoxy-4-desmethylwyosine (d-4MeW) is a structural analogue of wyosine derivatives, which are typically found as hypermodified bases in the anticodon loop of transfer RNA (tRNA). Its presence as a 2'-deoxynucleoside within a DNA strand signifies a significant structural distortion. While the precise origins of d-4MeW are a subject of ongoing research, its complex tricyclic structure suggests it may arise from exposure to specific environmental mutagens or as a byproduct of complex oxidative stress pathways.
Quantifying such rare and complex adducts presents significant analytical challenges:
-
Low Abundance: Adducts like d-4MeW are often present at levels of one lesion per 10⁶ to 10⁹ normal nucleotides.
-
Complex Matrix: The analyte must be detected within a complex biological matrix derived from DNA hydrolysates.
-
Structural Specificity: The method must unambiguously distinguish the adduct from other isomeric or structurally similar modifications.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for DNA adduct analysis due to its exceptional sensitivity, selectivity, and specificity.[3][4] The protocol described herein employs a stable isotope dilution strategy, which is the most reliable method for correcting for matrix effects and variations in sample processing and instrument response.[5]
Principle of the Analytical Workflow
The quantification of d-4MeW is achieved through a multi-step process designed to isolate the target analyte from the genomic DNA and present it in a purified form for instrumental analysis. The causality behind this workflow is to systematically remove interferences while maximizing the recovery of the analyte, with an internal standard providing a continuous reference for accurate measurement.
The core steps are:
-
DNA Isolation: High-purity genomic DNA is extracted from the biological sample (cells or tissues).
-
Internal Standard Spiking: A known quantity of a stable isotope-labeled internal standard (SIL-IS), [¹³C,¹⁵N]-d-4MeW, is added to the DNA sample. This is the cornerstone of accurate quantification, as the SIL-IS behaves identically to the analyte through all subsequent steps.
-
Enzymatic Hydrolysis: The DNA polymer is completely digested into its constituent 2'-deoxynucleosides using a cocktail of enzymes.[6][7] This enzymatic approach is crucial as it preserves the labile glycosidic bond of the adduct, which could be cleaved under harsh acid hydrolysis conditions.[8][9]
-
Sample Enrichment: Solid-Phase Extraction (SPE) is used to remove hydrophilic contaminants (e.g., salts, enzymes) and concentrate the deoxynucleosides.
-
LC-MS/MS Quantification: The purified sample is injected into an LC-MS/MS system. The d-4MeW and its corresponding SIL-IS are chromatographically separated from other deoxynucleosides and then detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve.
Below is a visual representation of the complete experimental workflow.
Figure 1: Overall workflow for d-4MeW quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Standards:
-
2'-Deoxy-4-desmethylwyosine (d-4MeW) analytical standard (synthesis required, see Note 1).
-
[¹³C,¹⁵N]-2'-Deoxy-4-desmethylwyosine stable isotope-labeled internal standard (SIL-IS) (synthesis required, see Note 1).
-
-
Enzymes:
-
Nuclease P1 (from Penicillium citrinum)
-
Phosphodiesterase I (from Crotalus adamanteus venom)
-
Alkaline Phosphatase (from E. coli)
-
-
Reagents:
-
DNA Isolation Kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate
-
Zinc sulfate
-
Ultrapure water (18.2 MΩ·cm)
-
-
Consumables:
-
Mixed-mode or reverse-phase SPE cartridges (e.g., Oasis MCX or C18)
-
Autosampler vials with inserts
-
Microcentrifuge tubes
-
Note 1 (Expertise & Experience): As d-4MeW and its SIL-IS are not commercially available, custom synthesis is necessary. The synthesis of the native standard can be approached by modifying a protected deoxyguanosine precursor. The SIL-IS would be synthesized in parallel using isotopically labeled precursors (e.g., from Cambridge Isotope Laboratories, Inc.) to incorporate heavy atoms into the core ring structure, ensuring no isotopic loss during ionization.[10][11][12][13] This upfront investment is critical for developing a trustworthy and robust quantitative assay.
Sample Preparation
-
DNA Isolation and Quantification:
-
Isolate genomic DNA from approximately 10-50 mg of tissue or 1-5 million cells using a commercial kit, following the manufacturer's instructions.
-
Elute the DNA in ultrapure water.
-
Determine the DNA concentration and purity using a UV-Vis spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 and an A260/A230 ratio of >2.0 indicate high purity.
-
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, aliquot 50 µg of DNA.
-
Add 10 µL of the SIL-IS working solution (e.g., 100 fmol/µL) to the DNA sample. The rationale for adding the SIL-IS at this earliest stage is to account for any variability or loss during all subsequent sample handling steps.
-
Add hydrolysis buffer (e.g., 20 mM ammonium acetate, pH 5.3).
-
Add Nuclease P1 (2 Units) and incubate at 37 °C for 2 hours. Causality: Nuclease P1 cleaves DNA into 3'-mononucleotides.
-
Adjust the pH to ~8.0 by adding ammonium bicarbonate.
-
Add Phosphodiesterase I (0.02 Units) and Alkaline Phosphatase (10 Units).
-
Incubate at 37 °C for an additional 4 hours (or overnight). Causality: PDE I further digests oligonucleotides, and AP removes the phosphate group to yield free deoxynucleosides, which are more amenable to reverse-phase chromatography and ESI-MS analysis.[14][15]
-
Terminate the reaction by adding 20 µL of 0.1 M zinc sulfate and centrifuging at 14,000 x g for 10 minutes to pellet the enzymes.
-
Transfer the supernatant to a new tube for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.
-
Load the supernatant from the hydrolysis step onto the cartridge.
-
Wash the cartridge with 1 mL of ultrapure water to remove salts and other polar impurities.
-
Elute the deoxynucleosides with 1 mL of 50% MeOH in water.
-
Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried sample in 50 µL of 5% ACN / 0.1% FA in water for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer capable of operating in positive electrospray ionization (+ESI) and MRM mode.
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A shallow gradient is recommended to ensure separation from the highly abundant canonical deoxynucleosides.
-
0-2 min: 2% B
-
2-15 min: 2% to 30% B
-
15-16 min: 30% to 95% B
-
16-18 min: Hold at 95% B
-
18-20 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
MS/MS Parameters (Predicted): The key to specificity in tandem MS is the selection of precursor and product ions. For deoxynucleosides, the most characteristic fragmentation is the neutral loss of the 2'-deoxyribose moiety (116.0473 Da).[15]
-
Predicted d-4MeW Structure: Based on the structure of wyosine, the molecular formula for d-4MeW is predicted to be C₁₄H₁₆N₆O₃.
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
MRM Transitions:
-
Analyte (d-4MeW): Precursor [M+H]⁺ → Product [M+H - 116.0473]⁺
-
SIL-IS ([¹³C₅,¹⁵N₂]-d-4MeW): Precursor [M+7+H]⁺ → Product [M+7+H - 116.0473]⁺
-
Note: The exact m/z values must be determined empirically by infusing the synthesized standards. Two to three MRM transitions should be monitored per analyte for confident identification and quantification.
Method Validation for Trustworthiness
To ensure the reliability of the data, the method must be validated according to established guidelines, such as those from the FDA.[16][17][18] A validated method provides documented evidence of its suitability for the intended purpose.[19][20]
Key Validation Parameters:
| Parameter | Objective & Procedure | Acceptance Criteria (Typical) |
| Selectivity | Analyze at least six independent blank matrix samples to ensure no endogenous interferences co-elute with the analyte or SIL-IS. | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the SIL-IS. |
| Calibration Curve | Prepare calibration standards by spiking known amounts of d-4MeW into blank hydrolyzed DNA matrix. Analyze in triplicate. | At least 6-8 non-zero points. R² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=6 at each level) on at least three separate days. | Mean accuracy within ±15% of nominal value. Precision (%CV) ≤15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5-10 times the response of the blank. Accuracy within ±20% and precision ≤20%. |
| Recovery & Matrix Effect | Compare the analyte response in post-extraction spiked samples to that of a pure solution (Matrix Effect). Compare pre-extraction to post-extraction spiked samples (Recovery). | Consistent and reproducible recovery and minimal matrix effect are desired. The SIL-IS is critical to correct for these effects. |
| Stability | Evaluate analyte stability in the biological matrix under various conditions: freeze-thaw cycles (3 cycles), short-term bench-top (room temp), and long-term storage (-80 °C). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
References
- Muni, I. S. (n.d.). High-performance liquid chromatography – the inosine, adenosine and their 2´-deoxy-forms determination.
- Schults, L., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. PubMed.
- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry.
- Unknown Author. (n.d.). Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids.
- Quinlivan, E. P., & Gregory, J. F. 3rd. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. PMC - NIH.
- Lin, H. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship.org.
- Unknown Author. (n.d.). The Synthesis. ResearchGate.
- Staversky, R. J., & Kochevar, I. E. (2003). Stability of 2′-deoxyxanthosine in DNA. PMC - NIH.
- Basir, Y. J., et al. (2018). Quantification of Desmosine and Isodesmosine Using MALDI-ion Trap Tandem Mass Spectrometry. PubMed.
- Wetmore, S. D., & Williams, D. M. (2012). Designing an Appropriate Computational Model for DNA Nucleoside Hydrolysis: A Case Study of 2′-Deoxyuridine. ACS Publications.
- Stasik, S., et al. (2018). Synthesis of stable isotope-labeled nasturlexins and potential precursors to probe biosynthetic pathways of cruciferous phytoalexins. PubMed.
- Vágvölgyi, M., et al. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. RSC Publishing.
- Li, F., et al. (2021). LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. ACS Publications.
- Unknown Author. (n.d.). Deoxyribonucleic acid (DNA). McGraw Hill's AccessScience.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Peršurić, Đ., et al. (2023). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. MDPI.
- Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
- Al-Tannak, N. F., & Al-Younes, H. M. (2023). A sensitive and validated HPLC-DAD method for determination of 8-hydroxy-2'-deoxyguanosine in cancer patients using reinforced solid/liquid phase microextraction. Semantic Scholar.
- Unknown Author. (2014). How to process hydrolysed genomic DNA for running in HPLC/MS? ResearchGate.
- NorthEast BioLab. (n.d.). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples.
- Shah, V. P., et al. (2000). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate.
- P. B. K. (2016). Synthesis of a doxycycline-[(13)CD3] standard. PubMed - NIH.
- Clark, J. (2000). DNA - structure. Chemguide.
- V. V. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. Spectroscopy Online.
- Unknown Author. (2024). Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons.
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
- Neeley, W. L., & Delaney, J. C. (2013). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. NIH.
- BioAgilytix. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Khan Academy. (n.d.). DNA (video) | Structure of DNA.
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance.
Sources
- 1. accessscience.com [accessscience.com]
- 2. Khan Academy [khanacademy.org]
- 3. escholarship.org [escholarship.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Quantification of desmosine and isodesmosine using MALDI-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of stable isotope-labeled nasturlexins and potential precursors to probe biosynthetic pathways of cruciferous phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a doxycycline-[(13) CD3 ] standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. researchgate.net [researchgate.net]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. hhs.gov [hhs.gov]
Application Notes and Protocols: 2'-Deoxy-4-desmethylwyosine as a Potential Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Sensitive Oxidative Stress Biomarkers
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The measurement of reliable and sensitive biomarkers of oxidative stress is therefore crucial for early diagnosis, disease monitoring, and the development of effective therapeutic interventions. While several markers of oxidative damage to lipids, proteins, and DNA have been established, the search for novel, more specific, and easily detectable biomarkers continues. This document introduces 2'-Deoxy-4-desmethylwyosine, a modified deoxynucleoside with the potential to serve as a novel urinary biomarker for oxidative stress, and provides a comprehensive guide for its detection and quantification.
The Rationale: Modified Nucleosides as Fingerprints of Cellular Stress
Modified nucleosides, the building blocks of RNA and DNA that have been chemically altered after transcription or replication, are emerging as a significant class of biomarkers.[1][2] Particularly, those originating from the degradation of RNA, especially transfer RNA (tRNA), are of great interest.[3] tRNAs are rich in a diverse array of modified nucleosides, which are essential for their structure and function.[4] Under conditions of cellular stress, including oxidative stress, RNA turnover and degradation are often accelerated.[5][6][7][8] Unlike unmodified nucleosides, many modified nucleosides cannot be salvaged and are subsequently excreted in urine, providing a non-invasive window into cellular metabolic and stress states.[1][3][9]
2'-Deoxy-4-desmethylwyosine: A Novel Candidate Biomarker
2'-Deoxy-4-desmethylwyosine is the deoxyribonucleoside form of 4-demethylwyosine. 4-demethylwyosine is a known intermediate in the intricate biosynthetic pathway of wyosine and its derivatives.[10][11][12] Wyosine nucleosides are hypermodified guanosine analogs found at position 37 in the anticodon loop of tRNA specific for phenylalanine (tRNAPhe), where they play a critical role in maintaining translational fidelity.[4][11]
Proposed Mechanistic Link to Oxidative Stress
While direct evidence linking 2'-Deoxy-4-desmethylwyosine to oxidative stress is still emerging, a strong mechanistic hypothesis can be formulated based on established biochemical principles:
-
Oxidative Stress-Induced tRNA Degradation: Oxidative stress is a known trigger for the degradation of cellular RNA, including tRNA.[5][6][7][8][13] This process releases a pool of constituent nucleosides, including the various modified nucleosides unique to tRNA.
-
Release of 4-demethylwyosine: The degradation of tRNAPhe would lead to the release of wyosine and its biosynthetic precursors, including 4-demethylwyosine, into the cellular environment.
-
Conversion to 2'-Deoxy Form: The liberated 4-demethylwyosine (a ribonucleoside) could potentially be converted to its 2'-deoxy form, 2'-Deoxy-4-desmethylwyosine. While the precise enzymatic machinery for this conversion outside of de novo synthesis is not fully elucidated, the presence of various cellular reductases and the cellular deoxyribonucleoside pool makes this a plausible transformation. There are established chemical methods for the conversion of ribonucleosides to 2'-deoxyribonucleosides, suggesting the chemical feasibility of such a reaction in a biological context under certain conditions.[14]
-
Urinary Excretion: As a modified nucleoside not readily incorporated into new nucleic acid chains, 2'-Deoxy-4-desmethylwyosine is likely to be transported out of the cell and eventually excreted in the urine, making it an accessible biomarker.
Caption: Proposed pathway for the generation and excretion of 2'-Deoxy-4-desmethylwyosine under oxidative stress.
Quantitative Analysis of 2'-Deoxy-4-desmethylwyosine in Urine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides in biological matrices due to its high selectivity and sensitivity.[15][16][17] The following protocol provides a robust starting point for the development and validation of an assay for 2'-Deoxy-4-desmethylwyosine in human urine.
Materials and Reagents
-
Analytical Standard: 2'-Deoxy-4-desmethylwyosine (CAS: 101803-00-3), available from commercial suppliers.
-
Internal Standard (IS): A stable isotope-labeled analog of 2'-Deoxy-4-desmethylwyosine (e.g., 13C, 15N-labeled) is highly recommended for the most accurate quantification. If unavailable, a structurally similar modified deoxynucleoside not expected to be present in urine can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges.
-
Urine Collection Containers: Polypropylene tubes.
-
Creatinine Assay Kit: For normalization of urinary concentrations.
Protocol: Sample Preparation
-
Urine Collection and Storage: Collect mid-stream urine samples in polypropylene tubes. If not analyzed immediately, store at -80°C.
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet any cellular debris and precipitates.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add the internal standard to a final concentration of 10 ng/mL.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Caption: Workflow for the preparation of urine samples for 2'-Deoxy-4-desmethylwyosine analysis.
Protocol: LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting | Rationale |
| LC System | UPLC/UHPLC system | Provides high resolution and fast analysis times. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation of polar modified nucleosides. |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for elution. |
| Gradient | 2% B to 40% B over 10 minutes | A starting point; should be optimized for best separation from interfering compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Essential for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides generally ionize well in positive mode. |
| MRM Transitions | To be determined empirically | See "Method Development and Validation" section below. |
| Collision Energy | To be determined empirically | Optimize for each MRM transition to achieve the most stable and abundant fragment ion. |
Method Development and Validation
A robust and reliable analytical method requires thorough validation. Key validation parameters include:
-
MRM Transition Optimization: Infuse a standard solution of 2'-Deoxy-4-desmethylwyosine into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]+) and to optimize collision energy to identify the most abundant and stable product ions for quantification and qualification. The fragmentation of the glycosidic bond to yield the protonated base is a common fragmentation pathway for nucleosides.[18]
-
Linearity and Range: Prepare a calibration curve using a series of known concentrations of the analytical standard spiked into a control matrix (e.g., synthetic urine or pooled healthy urine). A linear range appropriate for expected physiological concentrations should be established.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Matrix Effects: Evaluate the effect of the urine matrix on the ionization of the analyte by comparing the response of the analyte in neat solution versus in a post-extraction spiked urine sample.
-
Recovery: Assess the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in urine under various storage conditions (e.g., room temperature, 4°C, -80°C) and through freeze-thaw cycles.
Table 2: Hypothetical MRM Transitions for 2'-Deoxy-4-desmethylwyosine
Based on its chemical structure (C13H15N5O4, MW: 305.29 g/mol ). These must be confirmed experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| 2'-Deoxy-4-desmethylwyosine | 306.1 | Predicted base fragment | Other stable fragment |
| Internal Standard (IS) | [M+H]+ of IS | Corresponding fragment of IS | Second fragment of IS |
Data Analysis and Interpretation
The concentration of 2'-Deoxy-4-desmethylwyosine in urine samples should be normalized to the urinary creatinine concentration to account for variations in urine dilution. The resulting data, expressed as ng/mg creatinine or a similar unit, can then be compared between different experimental groups (e.g., control vs. oxidative stress-induced). An increase in the urinary excretion of 2'-Deoxy-4-desmethylwyosine may be indicative of an elevated state of oxidative stress.
Conclusion and Future Directions
2'-Deoxy-4-desmethylwyosine represents a promising, yet underexplored, potential biomarker for oxidative stress. Its origin as a derivative of a hypermodified tRNA nucleoside provides a plausible mechanistic link to cellular stress pathways involving RNA degradation. The protocols and methodologies outlined in this document provide a solid foundation for researchers to begin investigating the utility of 2'-Deoxy-4-desmethylwyosine in their specific models of disease and oxidative stress. Further studies are warranted to definitively establish the relationship between oxidative stress and the urinary excretion of this molecule, and to validate its clinical utility as a biomarker in human populations.
References
-
Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. MDPI. [Link]
-
A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. PubMed. [Link]
-
Development of a robust LC-MS/MS method for determination of desmosine and isodesmosine in human urine. PubMed. [Link]
-
Wybutosine biosynthesis: Structural and mechanistic overview. PMC - NIH. [Link]
-
tRNA structural and functional changes induced by oxidative stress. PMC - NIH. [Link]
-
Urinary Modified Nucleosides as Tumor Markers. Taylor & Francis Online. [Link]
-
Sources of Extracellular, Oxidatively-Modified DNA Lesions: Implications for Their Measurement in Urine. PMC - NIH. [Link]
-
Experimental paradigms revisited: oxidative stress-induced tRNA fragmentation does not correlate with stress granule formation but is associated with delayed cell death. Oxford Academic. [Link]
-
Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. ResearchGate. [Link]
-
A fragmentation study of two compounds related to 4 '-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. ResearchGate. [Link]
-
Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control. NIH. [Link]
-
DNA repair and the origins of urinary oxidized 2′-deoxyribonucleosides. Oxford Academic. [Link]
-
A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. MDPI. [Link]
-
RNase Z Oxidative Degradation Impedes tRNA Maturation and is Involved in Streptococcal Translation Regulation in Response to Oxidative Stress. PMC - NIH. [Link]
-
Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. PMC - NIH. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
-
Patterns of urinary excretion of modified nucleosides. PubMed. [Link]
-
Arsenic biochemistry. Wikipedia. [Link]
-
Development of an LC-MS/MS method for the determination of multiple mycotoxins in human urine. PubMed. [Link]
-
Modified nucleosides as biomarkers for early cancer diagnose in exposed populations. onlinelibrary.wiley.com. [Link]
-
Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2. White Rose Research Online. [Link]
-
RNA dynamics in oxidative stress: From obscurity to mechanistic understanding in health and disease. PNAS. [Link]
-
Oxidative Stress, Transfer RNA Metabolism, and Protein Synthesis. PMC - PubMed Central. [Link]
-
Reduction of ribonucleosides to 2'-deoxyribonucleosides. PubMed. [Link]
-
CRISPR-Cas-amplified urinary biomarkers for multiplexed and portable cancer diagnostics. Massachusetts Institute of Technology. [Link]
-
Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. scitechin.com. [Link]
-
Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. mdpi-res.com. [Link]
-
Scientists at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. YouTube. [Link]
-
Important Requirements for Desorption/Ionization Mass Spectrometric Measurements of Temozolomide-Induced 2′-Deoxyguanosine Methylations in DNA. NIH. [Link]
-
(PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. ResearchGate. [Link]
-
Biosynthetic pathways for wyosine/wybutosine and derivatives. (A) The.... ResearchGate. [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Glen Jackson - West Virginia University. [Link]
-
Enzymatic Synthesis of Deoxyribonucleic Acid. jbc.org. [Link]
-
7.12: Deoxyribonucleotide de novo Biosynthesis. Biology LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tRNA structural and functional changes induced by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Oxidative Stress, Transfer RNA Metabolism, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patterns of urinary excretion of modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNase Z Oxidative Degradation Impedes tRNA Maturation and is Involved in Streptococcal Translation Regulation in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction of ribonucleosides to 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a robust LC-MS/MS method for determination of desmosine and isodesmosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of an LC-MS/MS method for the determination of multiple mycotoxins in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lifesciencesite.com [lifesciencesite.com]
Solid-Phase Synthesis of 2'-Deoxy-4-desmethylwyosine-Modified DNA: An Application Note and Protocol
Introduction: Illuminating Biological Processes with a Fluorescent Guanosine Analog
In the intricate world of molecular biology and drug discovery, the ability to observe and quantify nucleic acid interactions in real-time is paramount. Fluorescent nucleoside analogs, which mimic the structure of natural bases while possessing intrinsic photophysical properties, have emerged as indispensable tools for elucidating DNA structure, dynamics, and interactions.[1][2] Among these, 2'-deoxy-4-desmethylwyosine (d(imG-14)), a tricyclic fluorescent analog of 2'-deoxyguanosine, offers a unique combination of features that make it a powerful probe for a wide range of applications.
Wyosine and its derivatives are naturally occurring hypermodified nucleosides found in the anticodon loop of tRNAPhe, where they play a crucial role in stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[3][4] The tricyclic core of these molecules is inherently fluorescent, with emission spectra in the visible range, well-separated from the absorption of natural DNA bases.[5] The 4-desmethyl derivative, in particular, serves as a key biosynthetic intermediate and a valuable synthetic target for researchers.[3]
The incorporation of d(imG-14) into synthetic oligonucleotides provides a minimally perturbing fluorescent label that can be positioned at specific sites within a DNA sequence. This allows for the sensitive detection of conformational changes, protein-DNA binding events, and DNA hybridization dynamics. Its applications span from fundamental research in DNA repair and replication to the development of novel diagnostics and therapeutic oligonucleotides.[6] For instance, changes in the fluorescence quantum yield of such analogs upon binding to a target protein can be exploited in high-throughput screening assays for drug discovery.[4]
This comprehensive guide provides a detailed protocol for the solid-phase synthesis of DNA oligonucleotides containing 2'-deoxy-4-desmethylwyosine. We will cover the essential steps from the preparation of the modified phosphoramidite building block to the final deprotection and purification of the fluorescently labeled DNA. The causality behind critical experimental choices will be explained to empower researchers to adapt and troubleshoot the protocols for their specific needs.
Part 1: Synthesis of 2'-Deoxy-4-desmethylwyosine Phosphoramidite
The successful incorporation of any modified nucleoside into an oligonucleotide via automated solid-phase synthesis hinges on the availability of its corresponding phosphoramidite derivative. This section outlines a plausible and robust multi-step chemical synthesis for 2'-deoxy-4-desmethylwyosine phosphoramidite, based on established methodologies for synthesizing modified deoxynucleosides and their phosphoramidites.[7][8]
Proposed Synthetic Pathway
The synthesis begins with a suitable 2'-deoxyguanosine derivative and proceeds through the formation of the tricyclic ring system, protection of reactive functional groups, and finally, phosphitylation to yield the desired phosphoramidite.
Caption: Proposed synthetic workflow for 2'-deoxy-4-desmethylwyosine phosphoramidite.
Protocol 1: Synthesis of 2'-Deoxy-4-desmethylwyosine Nucleoside
This protocol is based on analogous syntheses of tricyclic nucleosides.
Materials and Reagents:
-
Protected 2'-deoxyguanosine (e.g., N2-isobutyryl-3',5'-di-O-acetyl-2'-deoxyguanosine)
-
Chloroacetaldehyde or a similar bifunctional electrophile
-
Appropriate solvents (e.g., DMF, Acetonitrile) and bases (e.g., DBU, K2CO3)
-
Silica gel for column chromatography
-
Standard laboratory glassware and analytical equipment (TLC, NMR, Mass Spectrometry)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected 2'-deoxyguanosine in anhydrous DMF.
-
Cyclization: To the stirred solution, add chloroacetaldehyde (as a solution in water or an appropriate derivative) and a non-nucleophilic base such as DBU. The reaction is typically heated to facilitate the cyclization, forming the third ring of the wyosine core. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Rationale: This step forms the key tricyclic structure. Chloroacetaldehyde reacts with the N1 and the exocyclic N2 amine of guanosine to form the imidazole ring.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to isolate the protected 2'-deoxy-4-desmethylwyosine.
-
Deprotection of Sugar Hydroxyls: The acetyl protecting groups on the 3' and 5' hydroxyls are removed by treatment with a mild base, such as potassium carbonate in methanol or methanolic ammonia. The reaction is monitored by TLC until all starting material is consumed.
-
Final Purification: After deprotection, the solvent is evaporated, and the crude product is purified by column chromatography to yield pure 2'-deoxy-4-desmethylwyosine. The structure and purity should be confirmed by NMR and mass spectrometry.
Protocol 2: Preparation of the 5'-O-DMT-Protected Phosphoramidite
This protocol follows the standard procedure for converting a protected nucleoside to its phosphoramidite.[8][9]
Materials and Reagents:
-
Dry 2'-deoxy-4-desmethylwyosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) and acetonitrile
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
5'-O-DMT Protection:
-
Co-evaporate the dry 2'-deoxy-4-desmethylwyosine with anhydrous pyridine to remove any residual water.
-
Dissolve the dried nucleoside in anhydrous pyridine and add DMT-Cl in portions at room temperature. The reaction is typically stirred for several hours and monitored by TLC.
-
Once the reaction is complete, it is quenched with methanol, and the solvent is removed under reduced pressure. The residue is partitioned between DCM and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to yield 5'-O-DMT-2'-deoxy-4-desmethylwyosine. Rationale: The DMT group protects the 5'-hydroxyl during the subsequent phosphitylation and the automated DNA synthesis, and its lability under acidic conditions allows for its removal at each cycle of the synthesis.
-
-
Phosphitylation:
-
The 5'-O-DMT protected nucleoside is dried by co-evaporation with anhydrous acetonitrile.
-
The dried compound is dissolved in anhydrous DCM under an inert atmosphere. DIPEA is added, and the solution is cooled in an ice bath.
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with saturated sodium bicarbonate solution and extracted with DCM. The organic layer is dried, filtered, and concentrated.
-
The crude phosphoramidite is purified by flash chromatography on silica gel pre-treated with triethylamine. The purified product is dried under high vacuum and stored under argon at -20°C. Rationale: This step introduces the phosphoramidite moiety at the 3'-hydroxyl group, which is the reactive group for coupling during solid-phase synthesis.
-
Part 2: Solid-Phase Synthesis of Modified Oligonucleotides
The incorporation of the 2'-deoxy-4-desmethylwyosine phosphoramidite into a DNA oligonucleotide is achieved using a standard automated DNA synthesizer. The synthesis cycle is based on the well-established phosphoramidite chemistry.[10]
Caption: Automated solid-phase DNA synthesis cycle for incorporating 2'-deoxy-4-desmethylwyosine.
Protocol 3: Automated Solid-Phase Synthesis
Materials and Reagents:
-
Automated DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
2'-deoxy-4-desmethylwyosine phosphoramidite (prepared as in Protocol 2)
-
Anhydrous acetonitrile
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
Step-by-Step Procedure:
-
Instrument Preparation: Prepare the reagents and install them on the DNA synthesizer according to the manufacturer's instructions. Dissolve the 2'-deoxy-4-desmethylwyosine phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Synthesis Program: Program the desired DNA sequence into the synthesizer. For the coupling step of the modified phosphoramidite, it may be beneficial to increase the coupling time slightly (e.g., from the standard 30 seconds to 1-2 minutes) to ensure high coupling efficiency, as modified phosphoramidites can sometimes be bulkier and react slower.
-
Synthesis Execution: Initiate the synthesis program. The synthesizer will automatically perform the iterative four-step cycle for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT group from the growing chain.
-
Coupling: Addition of the next phosphoramidite, activated by the activator solution.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
-
-
Final Detritylation (Optional): The synthesis can be programmed to either cleave the final 5'-DMT group ("DMT-off") or leave it on ("DMT-on") for subsequent purification. DMT-on purification is often preferred for modified oligonucleotides as it aids in separating the full-length product from shorter, uncapped sequences.
| Synthesis Step | Reagent | Typical Time | Purpose |
| Detritylation | 3% TCA in DCM | 60-90 sec | Removes the 5'-DMT protecting group, providing a free 5'-OH for the next coupling reaction. |
| Coupling | Phosphoramidite + Activator | 30-120 sec | Forms the new phosphite triester bond between the incoming nucleotide and the growing chain. |
| Capping | Acetic Anhydride/NMI | 30 sec | Blocks unreacted 5'-OH groups to prevent the elongation of failure sequences. |
| Oxidation | I₂ in THF/H₂O/Pyridine | 30 sec | Converts the unstable phosphite triester to a stable phosphate triester. |
Part 3: Deprotection and Purification
After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone must be removed. Given the potential sensitivity of the fluorescent tricyclic core to harsh conditions, a milder deprotection strategy is recommended.
Protocol 4: Cleavage and Deprotection
Materials and Reagents:
-
Concentrated ammonium hydroxide or a milder deprotection solution like 0.05 M potassium carbonate in methanol for highly sensitive modifications.[11]
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) can also be used for faster deprotection.
-
Screw-cap vials
-
Heating block or oven
Step-by-Step Procedure:
-
Cleavage from Support: Transfer the CPG support from the synthesis column to a screw-cap vial. Add the deprotection solution (e.g., 1 mL of concentrated ammonium hydroxide).
-
Deprotection: Tightly seal the vial and heat it at a controlled temperature. The conditions will depend on the protecting groups used for the standard bases and the stability of the 2'-deoxy-4-desmethylwyosine.
-
Standard Deprotection: 55°C for 8-12 hours with concentrated ammonium hydroxide.
-
Mild Deprotection: For potentially base-labile modifications, deprotection with 0.05 M K2CO3 in methanol at room temperature for 16-24 hours is a safer alternative.[11]
-
-
Work-up: After cooling the vial, carefully open it in a fume hood. Transfer the supernatant containing the deprotected oligonucleotide to a new tube. Rinse the CPG with water or a water/ethanol mixture and combine the rinses with the supernatant.
-
Solvent Removal: Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Protocol 5: Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying modified oligonucleotides to high purity.
Materials and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC-grade water, acetonitrile, and triethylammonium acetate (TEAA) buffer
Step-by-Step Procedure:
-
Sample Preparation: Resuspend the dried oligonucleotide pellet in an appropriate volume of HPLC-grade water.
-
HPLC Purification:
-
Equilibrate the HPLC column with your starting buffer (e.g., 95% Buffer A: 0.1 M TEAA in water, 5% Buffer B: 0.1 M TEAA in acetonitrile/water).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration.
-
Monitor the elution profile using the UV detector at 260 nm and, if possible, at the absorbance maximum of the 2'-deoxy-4-desmethylwyosine.
-
If DMT-on purification was performed, the desired full-length product will have a significantly longer retention time.
-
-
Fraction Collection and Desalting: Collect the fractions corresponding to the main product peak. If DMT-on purification was used, the collected fraction will need to be treated with a mild acid (e.g., 80% acetic acid) to remove the DMT group, followed by another purification or desalting step.
-
Final Steps: Combine the pure fractions, evaporate the solvent, and desalt the oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Quality Control: The final product should be analyzed by mass spectrometry to confirm its identity and by UV-Vis spectroscopy to determine the concentration and purity.
Properties and Applications
Photophysical Properties (Estimated):
-
Absorption Maximum (λabs): ~310-330 nm
-
Emission Maximum (λem): ~430-450 nm
-
Quantum Yield: Moderate, and potentially sensitive to the local environment (e.g., changes upon DNA hybridization or protein binding).
Applications:
The site-specific incorporation of 2'-deoxy-4-desmethylwyosine into DNA opens up a plethora of applications for researchers, scientists, and drug development professionals:
-
Studying DNA-Protein Interactions: The change in fluorescence upon protein binding can be used to determine binding affinities and kinetics.
-
High-Throughput Screening: Development of fluorescence-based assays for screening small molecule libraries for inhibitors of DNA-binding proteins.[4]
-
Diagnostics: As a probe in diagnostic assays for the detection of specific DNA sequences or mutations.
-
Investigating DNA Structure and Dynamics: Monitoring local conformational changes in DNA, such as the formation of non-B-form DNA structures.
Conclusion
The solid-phase synthesis of DNA modified with 2'-deoxy-4-desmethylwyosine provides a powerful tool for modern biological and biomedical research. By following the detailed protocols outlined in this guide, researchers can reliably produce high-quality fluorescently labeled oligonucleotides. The unique properties of this guanosine analog will continue to facilitate new discoveries in our understanding of nucleic acid biology and contribute to the development of the next generation of diagnostics and therapeutics.
References
-
Berthet, N., et al. (2009). Chemical synthesis, DNA incorporation and biological study of a new photocleavable 2'-deoxyadenosine mimic. Nucleic Acids Research, 37(17), 5838–5847. Available at: [Link]
-
Freskos, J. N. (1989). Synthesis of 2′-Deoxypyrimidine Nucleosides via Copper (I) Iodide Catalysis. Nucleosides and Nucleotides, 8(4), 549–555. Available at: [Link]
-
Grosjean, H., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Madame Curie Bioscience Database. Available at: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Available at: [Link]
-
Glen Research. (2021). Fluorescent Base Analogues Offer Unique Features for Oligonucleotide Drug Development. Glen Report 33.23. Available at: [Link]
-
Greco, N. J., & Tor, Y. (2007). Synthesis and site-specific incorporation of a simple fluorescent pyrimidine. Nature Protocols, 2(2), 305–316. Available at: [Link]
-
Hayakawa, Y., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 17(12), 14358-14374. Available at: [Link]
-
Hudson, D. (2010). Simple Oligonucleotide Modification Using Click Chemistry. Glen Report 22.1. Available at: [Link]
-
Krueger, A. T., et al. (2011). Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening. ACS Chemical Biology, 6(8), 819-825. Available at: [Link]
-
Nakanishi, K., et al. (2009). Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe. Madame Curie Bioscience Database. Available at: [Link]
-
SATO, A., et al. (2020). Fluorescent nucleobase analogue for cellular visualisation and regulation of immunostimulatory CpG oligodeoxynucleotides. Chemical Communications, 56(8), 1231-1234. Available at: [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Available at: [Link]
-
Wauchope, O. R., et al. (2012). Synthesis and biological evaluation of a series of thieno-expanded tricyclic purine 2'-deoxy nucleoside analogues. Bioorganic & Medicinal Chemistry, 20(9), 3009–3015. Available at: [Link]
-
Wikipedia. (2023). Nucleoside phosphoramidite. Available at: [Link]
-
Wilhelmsson, L. M. (2010). Fluorescent nucleic acid base analogues. The Quarterly Reviews of Biophysics, 43(1), 1–44. Available at: [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. twistbioscience.com [twistbioscience.com]
- 11. glenresearch.com [glenresearch.com]
Application Note: A Strategic Guide to the Development of High-Specificity Antibodies Against 2'-Deoxy-4-desmethylwyosine
Introduction: The Challenge and Imperative
Modified nucleosides, such as 2'-Deoxy-4-desmethylwyosine, represent a fascinating frontier in nucleic acid research. As subtle alterations to the canonical bases in DNA and RNA, they form a critical layer of biological regulation, influencing everything from gene expression to cellular development.[1] The ability to specifically detect and quantify these modifications is paramount to understanding their function. However, their small size and structural similarity to canonical nucleosides render them non-immunogenic and pose a significant challenge to antibody development.[1][2][3]
This guide provides a comprehensive, field-tested framework for generating and validating high-specificity monoclonal and polyclonal antibodies against the small molecule hapten, 2'-Deoxy-4-desmethylwyosine. The core strategy hinges on converting this non-immunogenic molecule into a robust immunogen through a carefully designed hapten-carrier conjugation strategy.[4][5] We will detail the entire workflow, from the rational design of the immunogen to the rigorous validation of the final antibody, ensuring a self-validating system that yields trustworthy and reproducible reagents for downstream applications.
Phase 1: Immunogen Design and Synthesis
The foundation of any successful anti-hapten antibody campaign is the design of the immunogen.[4] The hapten must be presented to the immune system in a manner that exposes its unique epitopes while being stably attached to a large, immunogenic carrier protein.[5][6]
Hapten Design: Strategic Linker Placement
The structure of 2'-Deoxy-4-desmethylwyosine, a derivative of deoxyguanosine, dictates the conjugation strategy. A common and effective method for nucleosides involves coupling through the ribose or deoxyribose moiety.[1] This preserves the unique structure of the modified base, which is the intended target epitope. The widely-used Erlanger-Beiser protocol, for instance, oxidizes the 2' and 3' positions of the sugar ring, creating aldehyde groups that can be covalently linked to primary amines (e.g., lysine residues) on a carrier protein.[2][7]
Causality: By using the sugar as the attachment point, the distinct aromatic ring structure of 4-desmethylwyosine is projected away from the carrier protein, making it highly accessible to B-cell receptors and maximizing the probability of generating a specific antibody response against the modification itself, rather than the linker or carrier.[1]
Carrier Protein Selection and Conjugation
To elicit a strong immune response, different carrier proteins should be used for immunization and for screening to avoid isolating antibodies specific to the carrier.[6][8]
-
For Immunization: Keyhole Limpet Hemocyanin (KLH) is the preferred carrier due to its large size and high immunogenicity.[6]
-
For Screening: Bovine Serum Albumin (BSA) is an excellent choice for coating ELISA plates during the screening phase.[6]
The following protocol outlines the conjugation of the 2'-Deoxy-4-desmethylwyosine hapten to KLH and BSA.
Protocol 1: Hapten-Carrier Conjugation
-
Hapten Activation (Periodate Oxidation):
-
Dissolve 10 mg of 2'-Deoxy-4-desmethylwyosine in 2 ml of 100 mM sodium phosphate buffer, pH 7.0.
-
Add 2.2 mg of sodium metaperiodate (NaIO₄) to the solution.
-
Incubate for 1 hour at room temperature in the dark. This reaction opens the deoxyribose ring, creating reactive aldehyde groups.[7]
-
Stop the reaction by adding 100 µL of ethylene glycol and incubating for 10 minutes.
-
-
Carrier Protein Preparation:
-
Dissolve 10 mg of KLH (for immunogen) or BSA (for screening antigen) in 2 ml of 100 mM sodium carbonate buffer, pH 9.0.
-
-
Conjugation (Reductive Amination):
-
Combine the activated hapten solution with the carrier protein solution.
-
Add 5 mg of sodium cyanoborohydride (NaBH₃CN). Caution: NaBH₃CN is toxic. Handle with appropriate safety measures.
-
Incubate the reaction for 4 hours at room temperature with gentle stirring. This forms a stable covalent bond between the hapten and the lysine residues on the carrier.[7]
-
-
Purification and Characterization:
-
Purify the conjugate from unreacted hapten and reagents by extensive dialysis against Phosphate Buffered Saline (PBS), pH 7.4, at 4°C.
-
Determine the hapten-to-carrier conjugation ratio. This can be estimated using MALDI-TOF mass spectrometry or by quantifying the remaining free hapten in the supernatant. A typical target ratio is 10-20 haptens per 100 kDa of carrier protein.
-
Phase 2: Antibody Generation and Screening
With the immunogen (Hapten-KLH) and screening antigen (Hapten-BSA) prepared, the next phase involves immunization and the subsequent identification of antibody-producing cells. The monoclonal antibody workflow is detailed below as it provides a renewable source of a highly specific reagent.[1]
Immunization Protocol
A standard immunization schedule in BALB/c mice is recommended.
| Time Point | Procedure | Antigen/Adjuvant | Route |
| Day 0 | Primary Immunization | 50 µg Hapten-KLH in Complete Freund's Adjuvant (CFA), 1:1 emulsion | Subcutaneous (multi-site) |
| Day 21 | First Boost | 25 µg Hapten-KLH in Incomplete Freund's Adjuvant (IFA), 1:1 emulsion | Subcutaneous (multi-site) |
| Day 42 | Second Boost | 25 µg Hapten-KLH in Incomplete Freund's Adjuvant (IFA), 1:1 emulsion | Subcutaneous (multi-site) |
| Day 56 | Test Bleed | Collect blood via tail vein to screen for antibody titer. | N/A |
| Day 63 | Final Boost (Pre-fusion) | 25 µg Hapten-KLH in sterile PBS | Intraperitoneal |
| Day 66 | Hybridoma Fusion | Harvest spleen for fusion. | N/A |
Monoclonal Antibody Production Workflow
The generation of monoclonal antibodies via hybridoma technology is a multi-step process that ensures a consistent and specific antibody source.[9] The workflow involves immunization, cell fusion, screening, and cloning.[9][10]
Caption: Monoclonal antibody production workflow.
Screening for Specificity: The Self-Validating System
The screening phase is the most critical for ensuring specificity. A multi-step ELISA protocol is employed to identify clones that bind specifically to the hapten and not to the carrier or other structurally related molecules.
Protocol 2: ELISA Screening and Counter-Screening
-
Plate Coating:
-
Coat separate 96-well ELISA plates with:
-
Plate A (Positive Screen): Hapten-BSA conjugate (2 µg/mL in PBS).
-
Plate B (Counter Screen 1): BSA alone (2 µg/mL in PBS).
-
Plate C (Counter Screen 2): A structurally similar nucleoside conjugate (e.g., 2'-deoxyguanosine-BSA) or free 2'-deoxyguanosine (dG).[11]
-
-
Incubate plates overnight at 4°C.
-
-
Blocking:
-
Wash plates 3x with PBS containing 0.05% Tween-20 (PBST).
-
Block with 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Add hybridoma culture supernatants to all plates.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash plates 3x with PBST.
-
Add HRP-conjugated goat anti-mouse IgG secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash plates 5x with PBST.
-
Add TMB substrate and stop the reaction with 1M H₂SO₄.
-
Read absorbance at 450 nm.
-
-
Data Analysis:
-
A desirable clone will show a high signal on Plate A and a background-level signal on Plates B and C.
-
| Clone ID | Signal (OD 450) vs Hapten-BSA | Signal (OD 450) vs BSA | Signal (OD 450) vs dG-BSA | Interpretation |
| C1-A2 | 2.15 | 0.11 | 0.15 | Excellent Candidate: High specificity for the hapten. |
| C1-B5 | 2.30 | 2.25 | 0.12 | Reject: Binds to the BSA carrier protein. |
| C2-D8 | 0.95 | 0.10 | 0.98 | Reject: Cross-reacts with unmodified deoxyguanosine. |
| C3-F1 | 0.12 | 0.11 | 0.13 | Reject: Non-binder. |
Phase 3: Antibody Characterization
Once promising monoclonal candidates are selected, they must be rigorously characterized to determine their suitability for various applications.[12]
Affinity Determination via Competitive ELISA
A competitive ELISA is a powerful tool to quantify the antibody's affinity for the free hapten.[13] This format confirms that the antibody recognizes the hapten in its unconjugated state and provides a quantitative measure of its binding strength (IC50).
Caption: Principle of Competitive ELISA for hapten detection.
Protocol 3: Competitive ELISA
-
Plate Coating: Coat a 96-well plate with Hapten-BSA conjugate (1 µg/mL) and incubate overnight at 4°C.
-
Blocking: Wash and block the plate as described in Protocol 2.
-
Competition Reaction:
-
In a separate plate, prepare a serial dilution of the free 2'-Deoxy-4-desmethylwyosine hapten (e.g., from 1 µM to 1 pM).
-
Add a constant, limiting concentration of the purified monoclonal antibody to each well of the dilution series.
-
Incubate for 1 hour at room temperature to allow the antibody to bind the free hapten.
-
-
Transfer to Coated Plate: Transfer the antibody-hapten mixtures to the Hapten-BSA coated plate.
-
Incubation & Detection: Incubate for 1 hour, allowing unbound antibody to bind the plate. Wash and proceed with secondary antibody and detection steps as in Protocol 2.
-
Analysis: Plot the signal (OD 450) against the logarithm of the free hapten concentration. The IC50 value is the concentration of free hapten that inhibits 50% of the antibody binding to the plate. A lower IC50 value indicates higher antibody affinity.
Further Characterization
-
Isotyping: Determine the antibody's class and subclass (e.g., IgG1, IgG2b) using a commercial isotyping kit.
-
Specificity Panel: Test the antibody's cross-reactivity against a panel of other modified and unmodified nucleosides (e.g., 2'-deoxyadenosine, 2'-deoxyinosine, 8-oxo-dG) using competitive ELISA to build a comprehensive specificity profile.[14][15]
Conclusion
The development of a high-quality antibody against a small molecule like 2'-Deoxy-4-desmethylwyosine is a systematic process that demands meticulous attention to immunogen design and a rigorous, multi-layered screening and validation strategy. By employing distinct carriers for immunization and screening, and by implementing a comprehensive counter-screening panel, researchers can reliably isolate highly specific monoclonal antibodies. The protocols and logical framework presented here provide a robust pathway to generating essential tools for elucidating the biological roles of this and other important nucleic acid modifications.
References
-
Eberle, F., et al. (2020). Validation strategies for antibodies targeting modified ribonucleotides. RNA Biology. Available at: [Link]
-
Feederle, R., & Schepers, A. (2017). Antibodies specific for nucleic acid modifications. RNA Biology. Available at: [Link]
-
Suter, M. (1982). A modified ELISA technique for anti-hapten antibodies. Journal of Immunological Methods. Available at: [Link]
-
Alameh, M. G., et al. (2021). The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system. Journal of Controlled Release. Available at: [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
-
Kamal, H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. Available at: [Link]
-
Kaur, J., et al. (2012). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PLoS ONE. Available at: [Link]
-
NIST. (n.d.). 2-Deoxyribose, MO-TMS. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]
-
Mishima, E., et al. (2015). Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides. PLoS ONE. Available at: [Link]
-
Condò, S. G. (2015). Antibodies against small molecules. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2017). Characterization of Monoclonal Antibody–Protein Antigen Complexes Using Small-Angle Scattering and Molecular Modeling. Antibodies. Available at: [Link]
-
Creative Diagnostics. (n.d.). Antibodies for RNA Modifications Detection. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Retrieved from [Link]
-
Single Use Support. (2024). Monoclonal antibody production process: a comprehensive guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Immuno-northern blotting using antibodies against modified nucleosides. Retrieved from [Link]
-
Wang, S., et al. (2020). Influence of Small Molecule Property on Antibody Response. arXiv. Available at: [Link]
-
Karsakova, M., et al. (2023). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry. Available at: [Link]
-
Mechetner, E. B., et al. (1992). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods. Available at: [Link]
-
evitria AG. (2023). Monoclonal antibody production: Process, Technologies & Steps. Retrieved from [Link]
-
Weissman, D. (2021). Nucleoside-modified mRNA-LNP Vaccines for Variants and Pancoronaviruses. YouTube. Retrieved from [Link]
-
Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLoS ONE. Available at: [Link]
-
PubChem. (n.d.). Deoxyinosine. Retrieved from [Link]
-
PubChem. (n.d.). Deoxyguanosine. Retrieved from [Link]
-
PubChem. (n.d.). Deoxyadenosine. Retrieved from [Link]
Sources
- 1. Antibodies specific for nucleic acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. evitria.com [evitria.com]
- 10. cytena.com [cytena.com]
- 11. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 14. Deoxyinosine | C10H12N4O4 | CID 135398593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidating the Structural Impact of 2'-Deoxy-4-desmethylwyosine on DNA Duplexes using Nuclear Magnetic Resonance (NMR) Spectroscopy
<APPLICATION NOTE & PROTOCOL >
Introduction: The Significance of 2'-Deoxy-4-desmethylwyosine in DNA
DNA is constantly under assault from endogenous and exogenous agents, leading to a variety of modifications. One such modification, 2'-Deoxy-4-desmethylwyosine (dD), is a derivative of wyosine, a hypermodified guanine analog found in the anticodon loop of certain tRNAs. While the role of wyosine in tRNA is relatively well-understood, the presence and implications of its deoxy-derivative in DNA are areas of active investigation. The demethylation of DNA, a crucial epigenetic process, can sometimes lead to the formation of such modified bases, potentially impacting DNA structure, stability, and interaction with cellular machinery.[1][2][3][4] Understanding the three-dimensional structure of DNA duplexes containing these lesions is paramount for elucidating their biological consequences and for the development of targeted therapeutics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the structure and dynamics of biomolecules in solution, closely mimicking their physiological environment.[5] This makes NMR an ideal tool to probe the subtle conformational changes induced by modified nucleosides like dD within a DNA duplex. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NMR spectroscopy to study dD-containing DNA duplexes.
Principle of the Method: Unraveling DNA Structure with NMR
NMR spectroscopy relies on the magnetic properties of atomic nuclei.[6] For nucleic acid studies, we primarily focus on the signals from ¹H, ¹³C, ¹⁵N, and ³¹P nuclei.[5][7] By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, we can measure the resonance frequencies of these nuclei. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each atom, providing a unique fingerprint of the molecule's structure.
Two-dimensional (2D) NMR experiments are particularly crucial for resolving the complex spectra of DNA duplexes.[5] Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds (typically 2-3 bonds apart). This is instrumental in assigning sugar protons within each nucleotide.[5]
-
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system, allowing for the assignment of all protons within a single deoxyribose ring.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[8][9] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance constraints for 3D structure calculation.[6][10]
By systematically assigning all the proton resonances and analyzing the network of NOE contacts, we can build a detailed 3D model of the dD-containing DNA duplex.
Experimental Workflow: From Synthesis to Structure
The overall workflow for the NMR analysis of a dD-containing DNA duplex can be broken down into several key stages.
Figure 1: General workflow for NMR structural analysis of a dD-containing DNA duplex.
Detailed Protocols
PART 1: Oligonucleotide Synthesis and Purification
Expertise & Experience: The quality of the synthetic oligonucleotides is the bedrock of a successful NMR study. The synthesis of the modified 2'-Deoxy-4-desmethylwyosine phosphoramidite is a critical first step that requires careful chemical synthesis and purification. Standard phosphoramidite chemistry is then used for the automated synthesis of the desired DNA strands.[11][12]
Protocol 1.1: Synthesis of 2'-Deoxy-4-desmethylwyosine Phosphoramidite
This protocol assumes expertise in organic synthesis and should be performed in a dedicated chemical synthesis laboratory.
-
Protecting Group Strategy: The synthesis will involve the protection of the exocyclic amine and hydroxyl groups of the 2'-deoxy-4-desmethylwyosine nucleoside. The choice of protecting groups is critical to ensure compatibility with standard phosphoramidite chemistry.
-
5'-O-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.[13]
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite monomer.[13]
-
Purification and Characterization: The synthesized phosphoramidite must be rigorously purified by silica gel chromatography and characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Protocol 1.2: Automated Solid-Phase DNA Synthesis
-
Synthesizer Setup: Utilize a standard automated DNA synthesizer.[14] The synthesized 2'-Deoxy-4-desmethylwyosine phosphoramidite is placed in a designated port on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction.[11] Each cycle consists of four main steps: deblocking (removal of the 5'-DMT group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted 5'-hydroxyl groups), and oxidation (conversion of the phosphite triester to a more stable phosphate triester).[]
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with concentrated ammonium hydroxide.[14]
Protocol 1.3: HPLC Purification
-
Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying the crude oligonucleotide. A C18 column is typically used with a gradient of acetonitrile in a triethylammonium acetate buffer.
-
Fraction Collection: The DMT-on peak is collected, and the DMT group is subsequently removed by treatment with a mild acid.
-
Desalting: The final purified oligonucleotide is desalted using a size-exclusion column or by ethanol precipitation.
-
Quality Control: The purity of the final product should be verified by analytical HPLC and its identity confirmed by mass spectrometry.
PART 2: NMR Sample Preparation
Expertise & Experience: The quality of the NMR sample is paramount for obtaining high-resolution spectra. Meticulous attention to detail is required to avoid contamination and to ensure the sample is in the optimal buffer conditions for NMR.[16][17]
Protocol 2.1: Duplex Annealing
-
Quantification: Accurately determine the concentration of the single-stranded oligonucleotides (both the modified and complementary strands) using UV-Vis spectroscopy at 260 nm.
-
Mixing: In a microcentrifuge tube, mix equimolar amounts of the two single strands in the desired NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Annealing: Heat the solution to 95°C for 5 minutes to dissociate any secondary structures. Then, allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.
Protocol 2.2: Buffer Exchange and Concentration
-
Concentration: Concentrate the annealed duplex to the desired NMR concentration (typically 0.5-2.0 mM) using a centrifugal filter device.[16]
-
Buffer Exchange: To prepare a sample for observing exchangeable imino protons, the buffer should be exchanged to 90% H₂O / 10% D₂O.[18] For non-exchangeable protons, the sample should be lyophilized and redissolved in 99.96% D₂O.[14][18] This is typically done by repeated lyophilization and resuspension in D₂O.
-
Final Volume: The final sample volume should be approximately 500-600 µL for a standard 5 mm NMR tube.[16]
Protocol 2.3: Transfer to NMR Tube
-
Filtration: It is advisable to filter the final sample through a 0.22 µm filter to remove any particulate matter that could degrade spectral quality.[17]
-
Transfer: Carefully transfer the filtered sample into a high-quality, clean NMR tube using a pipette.[17][19] Avoid introducing any air bubbles.
-
Standard Addition: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.[19]
PART 3: NMR Data Acquisition
Expertise & Experience: The choice of NMR experiments and acquisition parameters will depend on the specific information required. High-field NMR spectrometers (600 MHz and above) are generally necessary to achieve the resolution required for DNA structural studies.
Table 1: Typical NMR Acquisition Parameters for a dD-containing DNA Duplex
| Experiment | Solvent | Typical Acquisition Time | Key Information Obtained |
| 1D ¹H | 90% H₂O / 10% D₂O | 5-10 minutes | Imino proton region (Watson-Crick base pairing) |
| 2D NOESY | 90% H₂O / 10% D₂O | 12-24 hours | Exchangeable proton distances (imino-imino, imino-amino) |
| 2D NOESY | 99.96% D₂O | 12-24 hours | Non-exchangeable proton distances (base-sugar, sugar-sugar)[14] |
| 2D DQF-COSY | 99.96% D₂O | 8-16 hours | Through-bond sugar proton correlations[14] |
| 2D TOCSY | 99.96% D₂O | 8-16 hours | Complete sugar spin system identification |
| 2D ¹H-¹³C HSQC | 99.96% D₂O | 12-24 hours | Correlation of protons to their attached carbons |
| 2D ¹H-³¹P HETCOR | 99.96% D₂O | 12-24 hours | Probing the DNA backbone conformation |
Protocol 3.1: 1D ¹H NMR
-
Purpose: A quick 1D ¹H spectrum is essential to check the sample quality and to observe the imino proton region (12-15 ppm), which provides direct evidence of Watson-Crick base pairing.[20]
-
Parameters: Use a water suppression pulse sequence (e.g., WATERGATE) to suppress the large water signal.
Protocol 3.2: 2D NMR Experiments
-
NOESY in H₂O: This experiment is crucial for assigning the imino protons and observing inter-strand NOEs that confirm the duplex nature of the DNA.[14]
-
NOESY in D₂O: This is the primary experiment for obtaining the distance restraints needed for 3D structure calculation. A mixing time of 150-300 ms is typically used.[14]
-
COSY/TOCSY in D₂O: These experiments are used to assign the sugar protons by tracing the through-bond J-couplings.[14]
PART 4: Data Processing and Structure Calculation
Expertise & Experience: The processing of NMR data and the subsequent structure calculation require specialized software and expertise.
Protocol 4.1: Data Processing
-
Software: Use software such as TopSpin, NMRPipe, or VnmrJ to process the raw NMR data.
-
Steps: This involves Fourier transformation, phase correction, and baseline correction.
Protocol 4.2: Resonance Assignment
-
Strategy: The assignment process is typically initiated from the aromatic to anomeric proton region of the NOESY spectrum, following the sequential connectivity of the DNA helix.[14] The COSY and TOCSY spectra are then used to complete the assignment of the sugar protons.
-
Software: Programs like CCPNmr Analysis or SPARKY are commonly used for spectral visualization and assignment.
Protocol 4.3: Structure Calculation
-
NOE Restraints: Integrate the cross-peaks in the NOESY spectra to obtain a set of inter-proton distance restraints.[7]
-
Dihedral Angle Restraints: Information about the sugar pucker and backbone torsion angles can be derived from the analysis of J-couplings in the COSY spectra.
-
Molecular Dynamics: Use a molecular dynamics program such as AMBER, XPLOR-NIH, or CYANA to generate a family of 3D structures that are consistent with the experimental restraints.[7][14]
-
Refinement: The calculated structures are then refined against the experimental data to obtain a final, high-resolution 3D model of the dD-containing DNA duplex.
Figure 2: Workflow for 3D structure calculation from NMR data.
Data Interpretation: Structural Insights into dD-Containing DNA
The final ensemble of NMR structures will reveal the detailed three-dimensional conformation of the DNA duplex and the local structural perturbations caused by the 2'-Deoxy-4-desmethylwyosine modification. Key aspects to analyze include:
-
Overall Helical Parameters: Does the duplex adopt a standard B-form geometry, or are there significant deviations?[21]
-
Local Conformation at the Lesion Site: How is the dD nucleoside accommodated within the helix? Is it paired with the opposing base, or is it extrahelical?
-
Impact on Neighboring Base Pairs: Does the presence of dD distort the geometry of the adjacent base pairs?
-
Sugar Pucker and Backbone Torsion Angles: Are there any unusual sugar puckers or backbone conformations in the vicinity of the lesion?
-
Dynamics: Temperature-dependent NMR studies can provide insights into the dynamic properties of the duplex and the stability of the lesion site.
Conclusion
NMR spectroscopy provides an unparalleled ability to determine the high-resolution structure and dynamics of modified DNA duplexes in solution. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to investigate the structural consequences of incorporating 2'-Deoxy-4-desmethylwyosine into DNA. A thorough understanding of how this lesion perturbs the DNA double helix is a critical step towards unraveling its biological significance in DNA damage, repair, and epigenetics, and may ultimately inform the development of novel therapeutic strategies.
References
Sources
- 1. DNA Demethylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of DNA Demethylation: Strategies and Consequences [mdpi.com]
- 3. Effects of cytosine modifications on DNA flexibility and nucleosome mechanical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA cytosine methylation: Structural and thermodynamic characterization of the epigenetic marking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 6. people.bu.edu [people.bu.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. twistbioscience.com [twistbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. NMR structure of a DNA duplex containing nucleoside analog 1-(2′-deoxy-β-d-ribofuranosyl)-3-nitropyrrole and the structure of the unmodified control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. researchgate.net [researchgate.net]
- 19. nmrprobe.org [nmrprobe.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An NMR study on the conformation of a deoxyoligonucleotide duplex, d(GGGGCCCC)2, and its complex with chromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2'-Deoxy-4-desmethylwyosine in SELEX and Aptamer Selection
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Harnessing Novel Chemical Diversity in Aptamer Selection
The landscape of aptamer development is continually evolving, driven by the pursuit of enhanced binding affinities, specificities, and therapeutic potential. While the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process has been a cornerstone of aptamer discovery for decades, the incorporation of modified nucleosides has emerged as a powerful strategy to overcome the limitations of natural DNA and RNA libraries.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the application of a unique modified nucleoside, 2'-Deoxy-4-desmethylwyosine, in SELEX workflows. By expanding the chemical diversity of the starting library, this modification offers the potential to select for aptamers with novel structural motifs and improved functional properties.
The Rationale for Modified Nucleosides in SELEX: Beyond the Canonical Four
The SELEX process is a powerful in vitro selection method used to isolate nucleic acid sequences (aptamers) with high affinity and specificity for a target molecule from a large random library.[2][4][5] Aptamers, often referred to as "chemical antibodies," offer several advantages over traditional antibodies, including their smaller size, low immunogenicity, and ease of chemical synthesis and modification.[2][6]
However, aptamers composed solely of the four canonical bases (A, G, C, and T/U) can suffer from limitations such as susceptibility to nuclease degradation and a somewhat restricted chemical space for target interaction. The incorporation of modified nucleosides addresses these challenges by:
-
Enhancing Nuclease Resistance: Modifications at the 2'-position of the ribose sugar, such as 2'-fluoro or 2'-O-methyl groups, can significantly increase the in vivo half-life of aptamers by conferring resistance to nuclease digestion.[1][5][7]
-
Expanding Structural Diversity: Novel base modifications introduce new functional groups and steric properties, allowing the nucleic acid library to explore a wider range of three-dimensional structures and potential binding interactions with the target.[1][8]
-
Improving Binding Affinity and Specificity: The unique chemical functionalities of modified bases can lead to more intricate and stable interactions with the target molecule, resulting in aptamers with higher affinity and specificity.[1][9][10]
Introducing 2'-Deoxy-4-desmethylwyosine: A Novel Tool for Aptamer Innovation
Wyosine and its derivatives are complex, tricyclic modifications of guanosine typically found in the anticodon loop of transfer RNA (tRNA), where they play a crucial role in maintaining reading frame fidelity during translation. 2'-Deoxy-4-desmethylwyosine is a deoxygenated and demethylated analog of this hypermodified nucleoside.
Hypothesized Advantages of 2'-Deoxy-4-desmethylwyosine in SELEX:
-
Increased Hydrophobicity and Aromatic Surface Area: The tricyclic ring system of the 4-desmethylwyosine base offers a significantly larger and more hydrophobic surface compared to guanine. This can facilitate strong stacking interactions and hydrophobic contacts with amino acid residues on a protein target.
-
Novel Hydrogen Bonding Capabilities: The unique arrangement of atoms in the 4-desmethylwyosine ring system may allow for hydrogen bonding patterns that are not possible with canonical bases, leading to novel recognition motifs.
-
Conformational Rigidity: The fused ring structure can introduce conformational constraints into the oligonucleotide backbone, potentially pre-organizing the aptamer into a favorable binding conformation and reducing the entropic penalty of target binding.
The SELEX Workflow Incorporating 2'-Deoxy-4-desmethylwyosine
The following diagram illustrates the iterative cycles of a typical SELEX experiment adapted for the inclusion of a modified nucleoside like 2'-Deoxy-4-desmethylwyosine.
Caption: A generalized workflow for SELEX incorporating a modified nucleoside.
Detailed Protocols for SELEX with 2'-Deoxy-4-desmethylwyosine
This section provides a step-by-step guide for performing a SELEX experiment with a DNA library containing 2'-Deoxy-4-desmethylwyosine.
Library Design and Synthesis
The initial single-stranded DNA (ssDNA) library is the starting point of the SELEX process.[4] A typical library consists of a central random region flanked by constant regions for primer annealing during PCR amplification.[1]
-
Library Sequence: 5' - [Forward Primer Site (20-25 nt)] - [Random Region (30-60 nt)] - [Reverse Primer Site (20-25 nt)] - 3'
-
Random Region Composition: The random region should be synthesized to incorporate 2'-Deoxy-4-desmethylwyosine triphosphate (d(4-desmethylW)TP) in place of dGTP, alongside the standard dATP, dCTP, and dTTP. The efficiency of incorporation by various DNA polymerases should be empirically determined.
| Parameter | Recommendation | Rationale |
| Library Complexity | > 1014 unique sequences | To ensure a high probability of finding aptamers with the desired binding properties. |
| Random Region Length | 30-60 nucleotides | A balance between providing sufficient structural diversity and avoiding overly complex folding. |
| Primer Sites | 20-25 nucleotides | To ensure specific and efficient amplification during PCR. |
The Selection Cycle (Rounds 1-12)
Each round of selection involves incubation with the target, partitioning of bound and unbound sequences, and elution of the bound oligonucleotides.
Materials:
-
Target molecule immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane)
-
Binding Buffer (e.g., PBS with 1.5 mM MgCl2)
-
Wash Buffer (Binding Buffer)
-
Elution Buffer (e.g., 7 M Urea, or high temperature)
-
ssDNA library
Protocol:
-
Incubation: Incubate the ssDNA library with the immobilized target in Binding Buffer for 30-60 minutes at a defined temperature (e.g., room temperature or 37°C).
-
Partitioning: Remove the supernatant containing unbound sequences. Wash the solid support with Wash Buffer to remove non-specifically bound oligonucleotides. The stringency of washing can be increased in later rounds by increasing the volume, number of washes, or incubation time of the washes.
-
Elution: Elute the bound sequences from the target using the Elution Buffer. For example, heat the sample to 95°C for 5-10 minutes.
-
Recovery: Precipitate the eluted ssDNA using ethanol or a suitable purification kit.
Amplification
The eluted ssDNA is amplified by PCR to enrich the population of binding sequences.
Materials:
-
Eluted ssDNA template
-
Forward and Reverse Primers
-
A thermostable DNA polymerase tolerant of the modified base
-
dNTP mix (dATP, dCTP, dTTP, and d(4-desmethylW)TP)
PCR Protocol:
-
Set up the PCR reaction with the eluted ssDNA as the template.
-
Perform an initial denaturation step (e.g., 95°C for 2 minutes).
-
Cycle through denaturation, annealing, and extension steps for 15-25 cycles. The annealing temperature should be optimized for the specific primer set. The extension time may need to be increased to ensure efficient incorporation of the modified nucleotide.
-
Perform a final extension step (e.g., 72°C for 5 minutes).
ssDNA Generation:
The double-stranded PCR product needs to be converted to ssDNA for the next round of selection. Common methods include:
-
Asymmetric PCR: Use an excess of one primer to generate a surplus of the desired single strand.
-
Lambda Exonuclease Digestion: Use a 5'-phosphorylated reverse primer and treat the PCR product with lambda exonuclease to digest the phosphorylated strand.
-
Biotin-Streptavidin Separation: Use a biotinylated reverse primer, capture the dsDNA on streptavidin-coated beads, and elute the non-biotinylated strand with an alkaline solution.
Monitoring SELEX Progress and Aptamer Characterization
The enrichment of the aptamer pool should be monitored throughout the SELEX process. After 8-12 rounds, the enriched library is sequenced and individual aptamer candidates are characterized.
-
Monitoring Enrichment: The binding affinity of the enriched pools from different rounds can be assessed using techniques like filter binding assays or electrophoretic mobility shift assays (EMSAs).
-
High-Throughput Sequencing: The final enriched pool is sequenced to identify individual aptamer candidates.
-
Aptamer Characterization: Individual aptamer sequences are synthesized and their binding affinity (Kd), specificity, and other properties are determined using methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Troubleshooting Common SELEX Issues
| Problem | Possible Cause | Solution |
| No enrichment of binders | - Insufficient library complexity- Inefficient incorporation of the modified nucleotide- Selection conditions are too stringent in early rounds | - Start with a higher complexity library- Optimize PCR conditions and polymerase for the modified dNTP- Reduce washing stringency in the first few rounds |
| High background binding | - Non-specific binding to the solid support- Selection conditions are not stringent enough | - Pre-incubate the library with the bare solid support to remove matrix binders- Increase the stringency of washing (volume, time, temperature) |
| PCR amplification failure | - Poor primer design- Inhibition of the polymerase by the modified nucleotide- Insufficient template from elution | - Design primers with optimal melting temperatures and no secondary structures- Screen different DNA polymerases for tolerance to the modification- Optimize the elution and recovery steps |
Conclusion: A New Frontier in Aptamer Discovery
The incorporation of 2'-Deoxy-4-desmethylwyosine into SELEX libraries represents a promising avenue for the discovery of novel aptamers with enhanced properties. By leveraging the unique chemical features of this hypermodified nucleoside, researchers can expand the accessible chemical space and select for aptamers with superior binding characteristics and therapeutic potential. The protocols and considerations outlined in this guide provide a robust framework for embarking on this exciting frontier of aptamer development.
References
-
Zhang, Y., et al. (2019). Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity. ACS Chemical Biology, 14(10), 2289-2300. [Link]
-
Stoltenburg, R., Reinemann, C., & Strehlitz, B. (2007). SELEX: Critical factors and optimization strategies for successful aptamer selection. Analytical and Bioanalytical Chemistry, 387(8), 1771-1784. [Link]
-
Burmeister, P. E., et al. (2006). 2'-Deoxy purine, 2'-O-methyl pyrimidine (dRmY) aptamers as candidate therapeutics. Oligonucleotides, 16(4), 337-351. [Link]
-
Dunn, M. R., et al. (2015). Selection of 2′-deoxy-2′-fluoroarabinonucleotide (FANA) aptamers that bind HIV-1 reverse transcriptase with picomolar affinity. Nucleic Acids Research, 43(20), 9587-9601. [Link]
-
Fan, X., et al. (2016). Bioactivity of 2′-deoxyinosine-incorporated aptamer AS1411. Scientific Reports, 6, 26169. [Link]
-
Fan, X., et al. (2017). The Bioactivity of D-/L-Isonucleoside- and 2′-Deoxyinosine-Incorporated Aptamer AS1411s Including DNA Replication/MicroRNA Expression. Molecular Therapy - Nucleic Acids, 8, 400-412. [Link]
-
Thiel, K. W., & Giangrande, P. H. (2016). In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs. Methods in Molecular Biology, 1380, 1-20. [Link]
-
Martin, E. G., et al. (2015). Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids. The Journal of Organic Chemistry, 80(15), 7585-7593. [Link]
-
Dunn, M. R., et al. (2015). Selection of 2′-deoxy-2′-fluoroarabinonucleotide (FANA) aptamers that bind HIV-1 reverse transcriptase with picomolar affinity. Nucleic Acids Research, 43(20), 9587-9601. [Link]
-
Zhang, Y., et al. (2019). Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers that Bind HIV-1 Integrase with Picomolar Affinity. ResearchGate. [Link]
-
(n.d.). Nucleotides for SELEX/Aptamer Modification. Jena Bioscience. [Link]
-
Sefah, K., et al. (2010). Development of DNA aptamers using Cell-SELEX. Nature Protocols, 5(6), 1169-1185. [Link]
-
Lipi, F. A., et al. (2016). In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. RNA Biology, 13(10), 1232-1245. [Link]
-
Keefe, A. D., & Cload, S. T. (2008). SELEX with modified nucleotides. Current Opinion in Chemical Biology, 12(4), 448-456. [Link]
-
Lee, J., et al. (2022). Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein. International Journal of Molecular Sciences, 23(14), 7799. [Link]
-
Rohloff, J. C., et al. (2017). Selection of DNA aptamers with two modified bases. Proceedings of the National Academy of Sciences, 114(12), 3177-3182. [Link]
-
Qu, K., et al. (2016). Nuclease-assisted selection of slow-off rate aptamers. Proceedings of the National Academy of Sciences, 113(34), 9542-9547. [Link]
-
(2018). Aptamer Maturation: Improving Aptamers After SELEX. Base Pair Biotechnologies. [Link]
-
Lipi, F. A., et al. (2016). Structures of various base-modified nucleotides used in aptamer selection by SELEX methodologies. ResearchGate. [Link]
-
Reyes-Darias, J. A., & Chavarría, M. (2012). RNA Aptamer Evolution: Two Decades of SELEction. ResearchGate. [Link]
Sources
- 1. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 6. Bioactivity of 2′-deoxyinosine-incorporated aptamer AS1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-Deoxy purine, 2'-O-methyl pyrimidine (dRmY) aptamers as candidate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Selection of 2′-deoxy-2′-fluoroarabinonucleotide (FANA) aptamers that bind HIV-1 reverse transcriptase with picomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Deoxy-4-desmethylwyosine
Welcome to the technical support center for the synthesis of 2'-Deoxy-4-desmethylwyosine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modified nucleoside synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of 2'-Deoxy-4-desmethylwyosine
2'-Deoxy-4-desmethylwyosine is a modified nucleoside, a derivative of guanosine, that presents significant synthetic challenges. Like many complex nucleosides, its synthesis is complicated by issues of regioselectivity and stereoselectivity during the crucial N-glycosylation step.[1] The low nucleophilicity of the complex tricyclic base and the presence of multiple reactive sites demand a carefully planned and executed strategy.[1] This guide provides a troubleshooting framework based on a plausible synthetic route, addressing common pitfalls to improve your yield and purity.
Proposed Synthetic Workflow
The synthesis can be logically divided into two main stages: the formation of the 4-desmethylwyosine base and its subsequent glycosylation with a protected 2-deoxyribose derivative.
Caption: High-level workflow for 2'-Deoxy-4-desmethylwyosine synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Section 1: Synthesis of the 4-Demethylwyosine Base
Q1: The intramolecular cyclization to form the tricyclic base from N1-methylguanosine is giving low yields. What are the critical parameters?
Answer: The formation of the tricyclic 4-demethylwyosine (imG-14) core is an acid- or base-catalyzed intramolecular cyclization. The yield is highly dependent on reaction conditions. A one-step chemical synthesis from guanosine using reagents like 3-bromo-2-butanone can yield 40-60%, but this forms an analog (isowyosine) and highlights the general approach.[2] For the specific 4-demethylwyosine structure, the reaction likely involves forming the third ring from a precursor derived from N1-methylguanosine.
Causality & Troubleshooting:
-
Incomplete Starting Material Conversion: The initial formation of the N1-methylguanosine precursor must be complete. Monitor this step by TLC or LC-MS before proceeding.
-
pH Control: The cyclization is sensitive to pH. If the conditions are too harsh, you risk decomposition of the purine ring or the sugar moiety. Screen a range of mild acids or bases.
-
Solvent Choice: The solvent must fully dissolve the starting material. Aprotic polar solvents like DMF or DMSO are often used for such reactions with nucleosides.
-
Temperature and Reaction Time: These reactions can be slow. A low initial temperature followed by a gradual increase can prevent byproduct formation. Monitor the reaction progress closely to avoid degradation of the product over extended periods. In biosynthetic pathways, this cyclization is catalyzed by the Taw1 enzyme, indicating the reaction requires specific activation.[2][3]
Section 2: The Glycosylation Reaction
The N-glycosylation is the most challenging step, where the sugar donor is coupled to the heterocyclic base. The primary difficulties are achieving the correct β-anomer stereoselectivity and ensuring the glycosidic bond forms at the desired N9 position instead of the N7 position.[1]
Caption: Glycosylation outcomes showing desired and undesired isomers.
Q2: My glycosylation reaction results in a mixture of α and β anomers. How can I improve the β-selectivity?
Answer: Achieving β-selectivity in 2'-deoxy nucleoside synthesis is notoriously difficult because there is no C2-participating group to direct the incoming nucleobase. The stereochemical outcome is dictated by the stability of the oxocarbenium ion intermediate and the reaction conditions (SN1 vs. SN2 character).
Causality & Troubleshooting:
-
Choice of Sugar Donor: The leaving group on the anomeric carbon (C1) is critical.
-
Glycosyl Halides: 2-Deoxyglycosyl halides are very unstable and must often be generated in situ.[4] Using solvents that promote an SN2-like reaction (e.g., acetonitrile) can favor the formation of the β-anomer.
-
Thioglycosides: These donors are more stable. Activation with promoters like NIS/TfOH or In(OTf)₃ can be tuned to control selectivity.[5][6]
-
-
Silyl-Hilbert-Johnson Conditions: This classic method involves reacting a silylated nucleobase with a protected glycosyl halide. The choice of Lewis acid (e.g., SnCl₄, TMSOTf) and solvent is crucial. Non-polar solvents often favor the thermodynamically more stable β-anomer.
-
Temperature: Running the reaction at low temperatures can enhance selectivity by favoring one transition state over another. Start at -78 °C and allow the reaction to warm slowly.
Q3: I'm observing significant formation of the N7-glycosylated isomer. How can I increase the N9 regioselectivity?
Answer: The N7 position of the purine ring is often more nucleophilic, leading to kinetic glycosylation at this site. The desired N9 isomer is typically the thermodynamically more stable product.
Causality & Troubleshooting:
-
Silylation of the Base: Persilylating the 4-demethylwyosine base is essential. This increases its solubility and directs the glycosylation. Typically, a reagent like N,O-Bis(trimethylsilyl)acetamide (BSA) is used.
-
Reaction Conditions for Thermodynamic Control: To favor the N9 isomer, you need conditions that allow for equilibration. This often means using a slight excess of the Lewis acid and a longer reaction time at a moderate temperature (e.g., room temperature to 50 °C). The initially formed kinetic N7-product can rearrange to the more stable N9-product.
-
Lewis Acid Choice: Some Lewis acids can chelate with the nucleobase, sterically hindering the N7 position. Indium(III) triflate (In(OTf)₃) has been shown to be effective in minimizing undesired reactions at the nucleobase by promoting the transfer of the glycosyl moiety from the base to the desired hydroxyl site, a principle that can be extended to N-glycosylation selectivity.[5][6]
Section 3: Protecting Groups & Deprotection
Protecting groups are essential for preventing unwanted side reactions at the hydroxyl groups of the sugar.[7][8] The choice of protecting group impacts the reactivity of the sugar donor and the final deprotection strategy.[9]
Q4: Which protecting groups are recommended for the 3'- and 5'-hydroxyls of the 2-deoxyribose donor?
Answer: The ideal protecting groups should be stable to the glycosylation conditions but easy to remove at the end.
| Protecting Group | Installation Reagent | Removal Conditions | Key Advantages/Disadvantages |
| p-Toluoyl (Tol) | p-Toluoyl chloride, Pyridine | NaOMe in MeOH | Adv: Crystalline derivatives, stable. Electron-withdrawing, which can "disarm" the donor.[9] |
| Tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF in THF | Adv: Stable to many conditions. Disadv: Can be bulky, may require harsher deprotection. |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | K₂CO₃ in MeOH or NH₃ in MeOH | Adv: Easy to install and remove. Disadv: Less stable than benzoyl or toluoyl groups. |
Q5: My final deprotection step is causing decomposition of the product. What are some milder alternatives?
Answer: Global deprotection using harsh conditions (e.g., strong acid or base) can cleave the acid-labile N-glycosidic bond of the 2'-deoxyribonucleoside or degrade the sensitive tricyclic base.
Causality & Troubleshooting:
-
For Ester Groups (Toluoyl, Acetyl): Instead of concentrated sodium methoxide, use a milder base like potassium carbonate in methanol or a saturated solution of ammonia in methanol at room temperature.
-
For Silyl Groups: Tetrabutylammonium fluoride (TBAF) is standard. If you still see decomposition, you can buffer the TBAF solution with acetic acid. Alternatively, HF-Pyridine is an effective but more hazardous option.
-
Orthogonal Protection: Plan your synthesis with orthogonal protecting groups—groups that can be removed under different conditions.[8] For example, use silyl ethers for the sugar and an acid-labile group on the base, allowing for selective deprotection.
Experimental Protocols
Protocol 1: Silyl-Hilbert-Johnson N-Glycosylation
This protocol is a representative procedure and must be optimized for the specific 4-demethylwyosine base.
-
Silylation of the Base:
-
Dry the 4-demethylwyosine base (1.0 eq) by co-evaporation with anhydrous toluene twice in a flame-dried flask under argon.
-
Add anhydrous acetonitrile, followed by N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq).
-
Heat the mixture at 60-70 °C until the solution becomes clear. Cool to room temperature.
-
-
Preparation of the Glycosyl Donor:
-
In a separate flame-dried flask under argon, dissolve the 3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranosyl chloride (Hoffer's chlorosugar) (1.2 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
-
Coupling Reaction:
-
To the cooled silylated base solution, add trimethylsilyl triflate (TMSOTf) (1.5 eq) dropwise.
-
Transfer this activated base mixture via cannula to the cooled solution of the glycosyl donor.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to separate the isomers.
-
Protocol 2: Deprotection of Toluoyl Groups
-
Reaction Setup:
-
Dissolve the purified, protected nucleoside (1.0 eq) in anhydrous methanol in a flask equipped with a stir bar.
-
Add a freshly prepared 0.5 M solution of sodium methoxide in methanol (2.5 eq).
-
-
Reaction:
-
Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
-
Neutralization and Workup:
-
Neutralize the reaction mixture to pH ~7 by adding Amberlite IR-120 (H⁺ form) resin.
-
Filter the resin and wash it with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by silica gel chromatography or reverse-phase HPLC to yield the final 2'-Deoxy-4-desmethylwyosine.
-
References
-
Crasto, C. F., & Jones, G. B. (2017). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 117(19), 12348-12395. [Link]
-
Zhang, Y., & Knapp, S. (2016). Glycosylation of Nucleosides. The Journal of Organic Chemistry, 81(6), 2228–2242. [Link]
-
Chun, J., et al. (2020). Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(6), 1258. [Link]
-
Urbonavičius, J., & Tauraitė, D. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. Biomolecules, 10(12), 1627. [Link]
-
Martin, O. R., et al. (2015). Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids. ACS Chemical Biology, 10(6), 1474-1481. [Link]
-
Zhang, Y., & Knapp, S. (2016). Glycosylation of Nucleosides. PubMed. [Link]
-
Urbonavičius, J., & Tauraitė, D. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. PubMed. [Link]
-
Itaya, T., & Harada, T. (2018). N2-Methylguanosine. Synthesis from Guanosine via 4-Desmethylwyosine. ResearchGate. [Link]
-
Li, Y., et al. (2018). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 23(9), 2349. [Link]
-
Chun, J., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. National Institutes of Health (NIH). [Link]
-
Demchenko, A. V. (2005). Protective Group Strategies. ResearchGate. [Link]
-
Pathak, T. P., & Pradeep, H. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. National Institutes of Health (NIH). [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Glembockyte, V., & Gilmour, R. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry, 22(23), 8150-8162. [Link]
-
Damha, M. J., & Wilds, C. J. (2001). Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.5. [Link]
-
Glembockyte, V., & Gilmour, R. (2020). Synthesis of nucleosides via N-glycosylation, including key intermediates and sugar synthons. ResearchGate. [Link]
-
van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]
Sources
- 1. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycosylation of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: Troubleshooting the Incorporation of 2'-Deoxy-4-desmethylwyosine Phosphoramidite
This technical support guide is designed for researchers, scientists, and drug development professionals incorporating the modified nucleoside 2'-Deoxy-4-desmethylwyosine into synthetic oligonucleotides. As a unique and sterically demanding building block, its successful incorporation requires careful optimization of standard phosphoramidite chemistry protocols. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of oligonucleotide synthesis.
I. Troubleshooting Guide: Addressing Common Coupling Challenges
This section addresses specific issues that may arise during the synthesis of oligonucleotides containing 2'-Deoxy-4-desmethylwyosine.
Low Coupling Efficiency of 2'-Deoxy-4-desmethylwyosine
Question: I am observing a significant drop in the trityl cation colorimetric yield after the coupling step for 2'-Deoxy-4-desmethylwyosine, indicating low coupling efficiency. What are the likely causes and how can I improve it?
Answer: Low coupling efficiency for a modified phosphoramidite like 2'-Deoxy-4-desmethylwyosine is a common challenge, often stemming from its unique structural properties. The primary factors to investigate are steric hindrance, activator potency, and the integrity of the phosphoramidite itself.
Causality and Recommended Actions:
-
Steric Hindrance: The bulky nature of the 4-desmethylwyosine base can impede the approach of the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Extended Coupling Time: Standard coupling times of 30-60 seconds may be insufficient.[1] Increase the coupling time for the 2'-Deoxy-4-desmethylwyosine phosphoramidite incrementally, for example, to 3, 5, or even 10 minutes, to allow sufficient time for the reaction to proceed to completion.
-
Activator Choice: Standard activators like 1H-Tetrazole may not be potent enough to overcome the steric barrier.[1] Consider using a stronger activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), which are known to enhance coupling efficiency for sterically demanding phosphoramidites.
-
-
Phosphoramidite Quality: Degradation of the phosphoramidite due to moisture or improper storage will lead to poor coupling.
-
Anhydrous Conditions: Ensure that the acetonitrile (ACN) used to dissolve the phosphoramidite and for all wash steps is of the highest quality and strictly anhydrous. Moisture will hydrolyze the phosphoramidite, rendering it inactive.
-
Fresh Reagents: Use freshly prepared phosphoramidite solutions for each synthesis. If the phosphoramidite has been stored, it is advisable to re-dissolve it in fresh anhydrous acetonitrile. Store all phosphoramidites under an inert atmosphere (argon or nitrogen) at the recommended temperature.
-
-
Suboptimal Activator Concentration: The concentration of the activator plays a crucial role in the protonation of the phosphoramidite, a key step in its activation.
-
Optimize Concentration: While a 20-fold molar excess of activator is typical, for a challenging monomer, ensuring the activator is fully dissolved and at its optimal concentration is critical. Refer to the manufacturer's recommendations for the specific activator being used.
-
Experimental Protocol for Optimizing Coupling Efficiency:
-
Preparation:
-
Ensure all reagents (ACN, activator) are fresh and anhydrous.
-
Prepare a fresh solution of the 2'-Deoxy-4-desmethylwyosine phosphoramidite at the recommended concentration (typically 0.1 M to 0.15 M).
-
Prepare solutions of both a standard activator (e.g., 1H-Tetrazole) and a stronger activator (e.g., ETT or DCI).
-
-
Synthesis Program:
-
Modify the synthesis cycle for the incorporation of 2'-Deoxy-4-desmethylwyosine.
-
Test 1 (Extended Coupling Time): Using the standard activator, increase the coupling time to 3 minutes.
-
Test 2 (Stronger Activator): Using the stronger activator, start with a 3-minute coupling time.
-
Test 3 (Extended Time with Stronger Activator): If necessary, increase the coupling time with the stronger activator to 5 or 10 minutes.
-
-
Analysis:
-
Monitor the trityl cation release after each coupling step. A sustained vibrant color indicates high coupling efficiency.
-
After synthesis, cleave and deprotect a small sample of the crude product.
-
Analyze the crude oligonucleotide by reverse-phase HPLC (RP-HPLC) or mass spectrometry (MS) to determine the ratio of the full-length product to failure sequences (n-1).
-
Data Summary Table for Troubleshooting Low Coupling Efficiency:
| Parameter | Standard Conditions | Recommended Optimization | Rationale |
| Coupling Time | 30-60 seconds | 3-10 minutes | Overcomes steric hindrance of the modified base. |
| Activator | 1H-Tetrazole | 5-(Ethylthio)-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI) | More potent activators enhance the reaction rate for sterically hindered phosphoramidites. |
| Reagent Quality | Standard | Freshly prepared, anhydrous reagents | Prevents hydrolysis and degradation of the phosphoramidite. |
Logical Workflow for Troubleshooting Low Coupling Efficiency:
Caption: A decision tree for troubleshooting low coupling efficiency.
Degradation of the 4-desmethylwyosine Moiety During Deprotection
Question: After deprotection, I am observing a significant amount of a product with an unexpected mass, suggesting degradation of the 4-desmethylwyosine base. What are the appropriate deprotection conditions?
Answer: The tricyclic ring system of wyosine and its analogs can be sensitive to the harsh basic conditions of standard deprotection protocols. The specific protecting groups used on the 4-desmethylwyosine moiety are critical in determining the optimal deprotection strategy. In the absence of specific information from the phosphoramidite manufacturer, a cautious, stepwise approach using milder deprotection conditions is recommended.
Causality and Recommended Actions:
-
Harsh Deprotection Reagents: Concentrated ammonium hydroxide at elevated temperatures can lead to the degradation of sensitive heterocyclic bases.
-
Milder Base: Consider using a milder deprotection solution such as potassium carbonate in methanol or a mixture of tert-butylamine, methanol, and water. These conditions are often employed for oligonucleotides containing base-labile modifications.
-
Ammonia/Methylamine (AMA): While AMA is a fast deprotection agent, it can be aggressive. If used, shorter deprotection times and lower temperatures should be tested.
-
-
Prolonged Deprotection Time: Even with milder reagents, extended exposure can cause degradation.
-
Time Course Study: Perform a time course experiment to determine the minimum time required for complete removal of the standard protecting groups (on A, C, and G) without significant degradation of the 4-desmethylwyosine.
-
Experimental Protocol for Optimizing Deprotection:
-
Preparation:
-
Synthesize a short test oligonucleotide containing the 2'-Deoxy-4-desmethylwyosine.
-
Divide the solid support into several aliquots for parallel deprotection experiments.
-
-
Deprotection Conditions to Test:
-
Condition 1 (Standard): Concentrated ammonium hydroxide, 55°C, 8-12 hours.
-
Condition 2 (Milder Base): 0.05 M Potassium carbonate in anhydrous methanol, room temperature, 4-6 hours.
-
Condition 3 (AMA): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine, room temperature, 15-30 minutes.
-
Condition 4 (Tert-butylamine): A 1:1:2 mixture of tert-butylamine:methanol:water, 60°C, 6-8 hours.
-
-
Analysis:
-
After deprotection, desalt the samples.
-
Analyze each sample by LC-MS to identify the full-length product and any degradation products. Compare the relative peak areas to determine the extent of degradation under each condition.
-
Data Summary Table for Deprotection Optimization:
| Deprotection Reagent | Temperature | Time | Expected Outcome |
| Conc. Ammonium Hydroxide | 55°C | 8-12 h | Potential for degradation of 4-desmethylwyosine. |
| Potassium Carbonate/Methanol | Room Temp. | 4-6 h | Milder conditions, less likely to cause degradation. |
| AMA | Room Temp. | 15-30 min | Fast deprotection, but may still be too harsh. |
| Tert-butylamine/Methanol/Water | 60°C | 6-8 h | A good alternative for base-sensitive modifications. |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the 2'-Deoxy-4-desmethylwyosine phosphoramidite?
A1: Like all phosphoramidites, the 2'-Deoxy-4-desmethylwyosine amidite is sensitive to moisture and oxidation. It should be stored at -20°C or lower in a desiccated environment. The vial should be sealed tightly under an inert atmosphere (argon or nitrogen). Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of moisture on the solid material.
Q2: Can I use standard capping and oxidation reagents with this modified phosphoramidite?
A2: Yes, standard capping reagents (e.g., acetic anhydride and N-methylimidazole) and oxidation reagents (e.g., iodine in THF/water/pyridine) are generally compatible with the incorporation of modified phosphoramidites. The phosphite triester linkage formed after coupling is chemically similar to that of standard nucleosides and requires oxidation to the more stable phosphate triester. Capping of any unreacted 5'-hydroxyl groups is crucial to prevent the formation of n-1 deletion sequences.
Q3: How can I confirm the successful incorporation of 2'-Deoxy-4-desmethylwyosine into my oligonucleotide?
A3: The most definitive method for confirming the incorporation of a modified nucleoside is mass spectrometry (MS). Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the final oligonucleotide. The observed mass should match the calculated mass of the sequence containing the 2'-Deoxy-4-desmethylwyosine. Additionally, enzymatic digestion of the oligonucleotide followed by HPLC or LC-MS analysis of the resulting nucleosides can be used to confirm the presence of the modified base.
Q4: Are there any special considerations for the purification of oligonucleotides containing this modification?
A4: Standard purification methods such as reverse-phase HPLC (RP-HPLC) and ion-exchange HPLC (IEX-HPLC) can be used. The retention time of the oligonucleotide may be altered by the presence of the 4-desmethylwyosine moiety. If using RP-HPLC with a "Trityl-on" purification strategy, the hydrophobicity of the DMT group will still be the dominant factor for separation. For "Trityl-off" purifications, the retention time will be influenced by the overall hydrophobicity of the sequence, including the contribution from the modified base.
III. The Phosphoramidite Coupling Cycle
The following diagram illustrates the standard four-step cycle of phosphoramidite chemistry, which is also applicable to the incorporation of 2'-Deoxy-4-desmethylwyosine.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
IV. References
-
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its application. Science, 230(4723), 281-285. [Link]
Sources
Stability of 2'-Deoxy-4-desmethylwyosine under acidic or basic conditions.
Welcome to the technical support center for 2'-deoxy-4-desmethylwyosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this modified nucleoside. Given its inherent instability, understanding its behavior under various conditions is critical for obtaining reliable and reproducible experimental results.
Introduction to the Stability Profile of 2'-Deoxy-4-desmethylwyosine
2'-Deoxy-4-desmethylwyosine, a tricyclic analog of 2'-deoxyguanosine, is characterized by a particularly labile N-glycosidic bond. This inherent instability is a critical factor to consider in all experimental designs, from sample storage and preparation to analytical measurements. The primary degradation pathway is the hydrolytic cleavage of the bond connecting the 4-desmethylwyosine base to the deoxyribose sugar, a reaction that is significantly accelerated under acidic conditions and can even proceed spontaneously at neutral pH.
Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of 2'-deoxy-4-desmethylwyosine degrading even when stored frozen?
A1: While freezing slows down chemical reactions, it does not entirely halt them. 2'-Deoxy-4-desmethylwyosine is known to undergo spontaneous hydrolytic cleavage of its glycosidic bond even at neutral pH and 37°C, and this lability can lead to gradual degradation over time, even in frozen aqueous solutions. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or below and to prepare fresh aqueous solutions for each experiment.
Q2: What is the primary cause of 2'-deoxy-4-desmethylwyosine degradation during my experiments?
A2: The principal cause of degradation is the hydrolysis of the N-glycosidic bond. This reaction is highly susceptible to acid catalysis. Exposure to even mildly acidic conditions (pH < 7) can significantly accelerate the cleavage of the 4-desmethylwyosine base from the deoxyribose moiety.[1][2]
Q3: What are the expected degradation products of 2'-deoxy-4-desmethylwyosine?
A3: Under hydrolytic conditions, the main degradation products are the free heterocyclic base, 4-desmethylwyosine, and the corresponding 2-deoxyribose sugar.
Q4: How does temperature affect the stability of 2'-deoxy-4-desmethylwyosine?
A4: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolytic degradation. Therefore, it is crucial to keep solutions of 2'-deoxy-4-desmethylwyosine at low temperatures (e.g., on ice) during experimental manipulations whenever possible.
Q5: Are there any specific buffer components I should avoid when working with 2'-deoxy-4-desmethylwyosine?
A5: It is critical to avoid acidic buffers. Buffers with a pH below 7 will promote degradation. For experiments requiring aqueous solutions, it is recommended to use freshly prepared buffers at a neutral or slightly basic pH (e.g., pH 7.0-8.0) and to use them promptly.
Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of 2'-deoxy-4-desmethylwyosine.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of a fresh sample. | The compound may have degraded during dissolution or sample preparation. | Prepare samples immediately before analysis. Use a neutral or slightly basic, pre-chilled solvent for dissolution. Ensure the autosampler is temperature-controlled (e.g., 4°C). |
| Loss of compound over time during a kinetic study. | Inherent instability of the molecule at the experimental pH and temperature. | If possible, conduct the experiment at a lower temperature. Ensure the pH of the reaction mixture is strictly controlled and remains in the neutral to slightly basic range. Account for the inherent degradation rate by running a parallel control experiment without the other reactants. |
| Inconsistent results between experimental replicates. | Variable degradation of 2'-deoxy-4-desmethylwyosine due to slight differences in handling time, temperature, or pH. | Standardize all experimental parameters meticulously. Prepare a master mix of reagents where possible to ensure consistency. Minimize the time between sample preparation and analysis. |
| Complete absence of the parent compound peak in the chromatogram. | Severe degradation has occurred due to inappropriate storage or experimental conditions. | Review storage conditions of the stock material (should be dry powder at low temperature). Verify the pH of all solutions used. Prepare a fresh solution from the stock powder for immediate analysis to confirm its integrity. |
Visualizing Degradation and Troubleshooting
Acid-Catalyzed Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of the N-glycosidic bond, the primary degradation pathway for 2'-deoxy-4-desmethylwyosine.
Caption: Troubleshooting workflow for experiments with 2'-deoxy-4-desmethylwyosine.
Quantitative Stability Data
While specific kinetic data for the degradation of 2'-deoxy-4-desmethylwyosine across a wide pH range is not readily available in the literature, data from the closely related ribonucleoside, wyosine, provides valuable insight into its acid-catalyzed hydrolysis. The degradation is known to follow pseudo-first-order kinetics. [3]
| Condition | Relative Stability | Comments |
|---|---|---|
| Strongly Acidic (pH 1-3) | Highly Unstable | Rapid degradation is expected. The half-life is likely in the order of minutes to a few hours. [1] |
| Mildly Acidic (pH 4-6) | Unstable | Significant degradation can occur, especially with prolonged incubation or at elevated temperatures. |
| Neutral (pH 7) | Moderately Unstable | Spontaneous hydrolysis occurs at a noticeable rate at 37°C. [1] |
| Basic (pH > 8) | Relatively Stable | Base-catalyzed degradation of the glycosidic bond is generally much slower for purine nucleosides compared to acid-catalyzed hydrolysis. However, other base-catalyzed reactions may occur over longer periods. |
Note: The stability information is inferred from the behavior of closely related wyosine analogs and general principles of nucleoside chemistry. Exact degradation rates should be determined empirically under specific experimental conditions.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2'-deoxy-4-desmethylwyosine and develop a stability-indicating analytical method. [4][5] 1. Objective: To identify the degradation products of 2'-deoxy-4-desmethylwyosine under various stress conditions and to develop an HPLC method that can separate the parent compound from its degradants.
2. Materials:
-
2'-Deoxy-4-desmethylwyosine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., phosphate, borate)
-
HPLC system with a UV detector or mass spectrometer
-
pH meter
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 2'-deoxy-4-desmethylwyosine in a suitable solvent (e.g., water or a buffer at neutral pH) to a known concentration (e.g., 1 mg/mL). Prepare this solution fresh and keep it on ice.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, and collect samples at various time points.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer) at an elevated temperature (e.g., 60°C).
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. A C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of a buffer (e.g., 20 mM ammonium acetate, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV detector at a wavelength where the compound and potential degradants absorb (e.g., 260 nm). Mass spectrometry can be used for the identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of 2'-deoxy-4-desmethylwyosine at each time point under each stress condition.
-
Ensure that the analytical method provides sufficient resolution between the parent peak and the degradation product peaks.
-
The goal is to achieve 5-20% degradation to ensure that the method is stability-indicating without completely degrading the sample. [6]
-
References
- Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Chandramore, A. N., & Sonawane, S. S. (2022). Overview on Development and Validation of Force degradation study with Stability Indicating Methods (SIMs) for drug substances. Biosciences Biotechnology Research Asia, 19(4), 881-894.
- Golankiewicz, B., & Folkman, W. (1985). Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. Nucleic Acids Research, 13(7), 2443–2449.
- Golankiewicz, B., Zielonacka-Lis, E., & Folkman, W. (1990). Chemical synthesis and spontaneous glycosidic hydrolysis of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine. Nucleic Acids Research, 18(16), 4779–4782.
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
- Lialo, A., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences, 22(6), 3192.
- Nebel, J., et al. (2023).
- Radkov, A. (2022).
- Reynolds, D. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
- The Pharma Innovation. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography.
- Urbonavičius, J., & Tauraitė, D. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. Biomolecules, 10(12), 1627.
- Wang, P., & Youan, B. B. C. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Journal of Pharmaceutical and Biomedical Analysis, 98, 238-245.
- Wen, H., & Li, Z. (2007). Degradation kinetics of 4-dedimethylamino sancycline, a new anti-tumor agent, in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 126-131.
- de Crécy-Lagard, V., et al. (2014). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 31(8), 2061-2075.
Sources
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of 4-dedimethylamino sancycline, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing HPLC Purification of 2'-Deoxy-4-desmethylwyosine
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 2'-Deoxy-4-desmethylwyosine. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a modified nucleoside, 2'-Deoxy-4-desmethylwyosine presents unique challenges and opportunities for chromatographic separation. This guide moves beyond simple protocols to explain the scientific rationale behind method development and troubleshooting, empowering you to optimize your purification process effectively.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of an HPLC method for 2'-Deoxy-4-desmethylwyosine.
Q1: What are the key chemical properties of 2'-Deoxy-4-desmethylwyosine that influence HPLC method development?
A1: Understanding the molecule's structure is paramount. 2'-Deoxy-4-desmethylwyosine is a modified purine deoxynucleoside. Its key characteristics are:
-
High Polarity: The presence of a deoxyribose sugar and a complex, nitrogen-rich heterocyclic base makes the molecule highly polar. This dictates that Reverse-Phase (RP) HPLC will be the method of choice, where the compound will have relatively low retention.
-
UV Absorbance: The conjugated aromatic system of the purine-like base allows for sensitive detection using a UV detector. Structurally similar guanosine derivatives have a maximum absorbance (λmax) around 255 nm[1]. It is recommended to perform a UV-Vis scan of your crude material to determine the optimal wavelength for monitoring.
-
pH Sensitivity: The glycosidic bond between the deoxyribose sugar and the purine base in deoxynucleosides is susceptible to cleavage under acidic conditions (acid-catalyzed depurination). Studies on similar molecules, like 2'-deoxyxanthosine, show a dramatic decrease in stability at low pH[2][3]. This is the single most critical factor to control during purification.
Q2: What is the recommended starting HPLC configuration (column, mobile phase) for a new purification attempt?
A2: For a successful first run, a standard and robust setup is recommended. The goal of the initial run is not perfection, but to retain the compound on the column and establish a baseline for optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase (Column) | C18, 5 µm particle size, 4.6 x 250 mm | C18 provides sufficient hydrophobic character to retain this polar molecule. The 5 µm particle size is a good balance between efficiency and backpressure. |
| Mobile Phase A | 50 mM Ammonium Acetate or TEAA, pH 6.5-7.5 | The buffer controls the pH to prevent degradation and can improve peak shape. A near-neutral pH is crucial for stability[2][3]. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Standard organic modifiers for RP-HPLC. ACN is often a good first choice due to its low viscosity. |
| Gradient | 0-30% Mobile Phase B over 30 minutes | A shallow gradient is essential for separating polar compounds that elute early in the run. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~255 nm (Verify with UV-Vis Scan) | Based on the UV absorbance of related purine nucleosides[1]. |
| Column Temperature | 25-30 °C | Temperature can affect selectivity and viscosity. Starting at ambient temperature is recommended. |
Q3: My compound is synthetic. What are the most likely impurities I need to separate?
A3: For synthetic oligonucleotides and their building blocks, common impurities include shorter, incomplete sequences (failure sequences) and byproducts from the deprotection steps[4]. If 2'-deoxyguanosine is a starting material[5], you may need to resolve your product from any unreacted starting material or intermediates. These related structures often have very similar polarity, making optimization of the gradient slope and mobile phase composition critical for achieving baseline separation.
Q4: How can I definitively confirm the identity of the peak I am collecting?
A4: UV detection alone is not sufficient for positive identification. The gold standard is to couple the HPLC system to a mass spectrometer (LC-MS). This will allow you to confirm the mass-to-charge ratio (m/z) of the eluting peak, matching it to the expected molecular weight of 2'-Deoxy-4-desmethylwyosine (C13H15N5O4, MW: 305.29 g/mol ).
Section 2: In-Depth Troubleshooting Guide
This section provides a structured, cause-and-effect approach to solving common purification problems.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My main peak for 2'-Deoxy-4-desmethylwyosine is showing significant tailing. What are the likely causes and how can I obtain a sharp, symmetrical peak?
-
Answer: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase or by issues with the sample itself.
-
Cause A: Silanol Interactions. The silica backbone of the column has residual acidic silanol groups (-Si-OH) that can interact ionically with the basic nitrogens on your purine ring.
-
Solution: Add a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 0.1% is a common and effective choice. The TEA will preferentially interact with the silanols, masking them from your compound and improving peak shape.
-
-
Cause B: Column Overload. Injecting too much mass onto the column can saturate the stationary phase, leading to a "shark-fin" shaped peak.
-
Solution: Perform a loading study. Sequentially decrease the injection mass (e.g., 100 µg, 50 µg, 20 µg, 10 µg) while keeping the volume constant. Observe the point at which the peak shape becomes symmetrical. This will define the loading capacity of your column for this specific compound.
-
-
Cause C: Sample Solvent Mismatch. If your sample is dissolved in a solvent significantly stronger (more organic) than the initial mobile phase (e.g., 100% DMSO), it can cause the sample to travel through the column improperly before binding, leading to band broadening.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase (e.g., 5% ACN in buffered water). If solubility is an issue, use the minimum amount of a stronger solvent like DMSO and ensure the injection volume is small.
-
-
Cause D: Peak Splitting. This can indicate a partially degraded column (void formation) or that your compound exists in two different forms at the chosen pH and temperature (e.g., tautomers or anomers).
-
Solution: First, test the column with a standard compound to ensure it is performing correctly. If the column is fine, try adjusting the mobile phase pH or the column temperature to see if the two peaks coalesce.
-
-
Problem 2: Low Resolution & Co-elution with Impurities
-
Question: I cannot achieve baseline separation between 2'-Deoxy-4-desmethylwyosine and a closely eluting impurity. What chromatographic parameters can I adjust?
-
Answer: Improving resolution requires manipulating the "selectivity" of the separation—the thermodynamic difference in how two compounds interact with the stationary and mobile phases.
-
Strategy A: Optimize the Gradient. This is the most powerful tool for improving the resolution of complex mixtures.
-
Action: Make the gradient shallower around the elution time of your target peak. For example, if your peak elutes at 15% B, change the gradient from 0-30% over 30 min to a multi-step gradient like 10-20% B over 40 min. This gives the molecules more time to interact with the stationary phase, enhancing separation.
-
-
Strategy B: Change the Organic Modifier. Acetonitrile and methanol have different chemical properties and will alter the selectivity.
-
Action: If you are using acetonitrile, prepare a new mobile phase B with methanol and re-run the same gradient. Methanol is a proton donor and can have different hydrogen-bonding interactions with your compound compared to acetonitrile, which can sometimes reverse the elution order of closely related impurities.
-
-
Strategy C: Change the Stationary Phase. If optimizing the mobile phase is insufficient, a different column chemistry may be required.
-
Action: Switch from a C18 to a Phenyl-Hexyl column. The phenyl rings in this stationary phase can provide alternative pi-pi stacking interactions with the aromatic purine base of your molecule, offering a completely different selectivity profile compared to the hydrophobic interactions of a C18.
-
-
Troubleshooting Workflow: Improving Resolution
Caption: Workflow for systematically improving peak resolution.
Problem 3: Sample Degradation & Low Recovery
-
Question: My chromatogram shows new peaks appearing over time, and the area of my target peak is decreasing. I suspect the sample is degrading. How can I confirm this and prevent it?
-
Answer: This is a common and serious issue for deoxynucleosides. The primary suspect is acid-catalyzed depurination.
-
Mechanism of Degradation: At pH values below ~5, the N7 nitrogen of the purine ring can become protonated. This weakens the C-N glycosidic bond, making it susceptible to hydrolysis. The result is the cleavage of the molecule into the free 2'-Deoxy-4-desmethylwyosine base and a deoxyribose sugar. This degradation is often rapid[2][3].
-
Diagnostic Test: Perform a simple stability study. Prepare a solution of your compound in the mobile phase you are using. Inject it immediately (T=0) and then again after several hours (T=4h, T=8h) while keeping the solution at the autosampler temperature. If you see the area of your target peak decrease and new, earlier-eluting peaks (corresponding to the more polar free base) appear, degradation is confirmed.
-
Primary Solution: Control the pH.
-
Verify Mobile Phase pH: Do not trust the label on the bottle. Measure the pH of your aqueous mobile phase (Buffer A) after preparation.
-
Adjust to Neutral: Adjust the pH to be between 6.5 and 7.5 using a suitable base (e.g., ammonium hydroxide). This is the most critical step to ensure stability.
-
Use Fresh Buffers: Buffers can change pH over time due to absorption of atmospheric CO2. Prepare fresh mobile phase for each purification run.
-
-
Decision Tree: Diagnosing Sample Degradation
Caption: Decision tree for identifying and resolving sample degradation.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key workflows.
Protocol 1: Systematic Reverse-Phase HPLC Method Development
-
System Preparation:
-
Prepare Mobile Phase A: 50 mM Ammonium Acetate. Adjust pH to 7.0 with dilute ammonium hydroxide. Filter through a 0.22 µm membrane.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile. Filter through a 0.22 µm membrane.
-
Install a C18 column (e.g., 4.6 x 250 mm, 5 µm) and equilibrate the system with 95% A / 5% B for at least 30 minutes at 1.0 mL/min.
-
-
Scouting Gradient:
-
Dissolve a small amount of crude sample in the initial mobile phase (95% A / 5% B).
-
Inject an appropriate amount (e.g., 10 µL).
-
Run a fast, broad gradient from 5% to 95% B over 20 minutes.
-
This run will determine the approximate percentage of organic modifier (%B) at which your compound elutes.
-
-
Optimization Gradient:
-
Based on the scouting run, design a new, shallower gradient centered around the elution %B. For example, if the peak eluted at 25% B, design a new gradient from 15% to 35% B over 40 minutes.
-
Inject the sample and analyze the chromatogram for resolution between the target peak and major impurities.
-
-
Peak Shape Refinement:
-
If peak tailing is observed, prepare a new Mobile Phase A containing 0.1% Triethylamine (TEA), re-adjust the pH to 7.0, and repeat the optimized gradient run.
-
-
Confirmation and Scale-up:
-
Confirm the identity of the target peak using LC-MS.
-
Once the analytical method is optimized, it can be scaled to a larger preparative column for bulk purification, adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.
-
References
-
PubChem. (n.d.). Deoxyinosine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Deoxyadenosine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Deoxyribose. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Deoxy-2'-fluoroguanosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2′-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. Retrieved from [Link]
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2'-deoxyxanthosine in DNA. PubMed. Retrieved from [Link]
-
Ohrui, H., Kohgo, S., Hayakawa, H., Kodama, E., Matsuoka, M., Nakata, T., & Mitsuya, H. (2006). 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine: a nucleoside reverse transcriptase inhibitor with highly potent activity against all HIV-1 strains, favorable toxic profiles and stability in plasma. Nucleic Acids Symposium Series. Retrieved from [Link]
-
Seela, F., & Budow, S. (2008). 2'-Deoxyimmunosine: stereoselective synthesis, base pairing and duplex stability of oligonucleotides containing 8-oxo-7-thiaguanine. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Deoxyguanosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, C., & Chan, S. I. (2024). HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol, 14(2), e4924. Retrieved from [Link]
-
Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). HPLC purification of in vitro-transcribed nucleoside modified mRNA. ResearchGate. Retrieved from [Link]
-
Id-lahoucine, B., et al. (2020). Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures. Methods and Applications in Fluorescence, 8(4), 044002. Retrieved from [Link]
-
Glen Research. (n.d.). DNA Purification. Retrieved from [Link]
-
Yang, C. H., et al. (2011). Study on the stability of deoxyArbutin in an anhydrous emulsion system. International Journal of Molecular Sciences, 12(9), 5946–5955. Retrieved from [Link]
-
Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2011). HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic Acids Research, 39(21), e142. Retrieved from [Link]
-
Wang, C., Jiang, J., & Battersby, T. R. (2002). Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection. Nucleosides, Nucleotides & Nucleic Acids, 21(6-7), 417-426. Retrieved from [Link]
-
Bio-Rad Laboratories. (2023). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. Retrieved from [Link]
-
Pörting, S., et al. (2014). Crystal structure of 8-(4-methylphenyl)-2′-deoxyadenosine hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1100–o1103. Retrieved from [Link]
-
Kawamoto, A., et al. (2008). 2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants. International Journal of Biochemistry & Cell Biology, 40(11), 2410-2420. Retrieved from [Link]
Sources
Technical Support Center: Large-Scale Synthesis of 2'-Deoxy-4-desmethylwyosine
Welcome to the technical support resource for the synthesis of 2'-Deoxy-4-desmethylwyosine. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the multi-step synthesis of this complex modified nucleoside. Recognizing the nuanced challenges of scaling up the production of such molecules, this center provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of nucleoside chemistry.
Our approach is to dissect the synthesis into its core stages, offering insights into the causality behind common experimental hurdles and providing robust, field-tested solutions.
Conceptual Workflow: A Plausible Synthetic Strategy
Given the absence of a single, comprehensive large-scale synthesis protocol in the public domain for 2'-Deoxy-4-desmethylwyosine, we have constructed a plausible and chemically sound synthetic workflow. This route is based on established methodologies for analogous complex nucleosides and serves as the framework for our troubleshooting guide. The synthesis is conceptually divided into three main stages:
-
Stage 1: Synthesis of the 4-Desmethylwyosine Heterocyclic Core.
-
Stage 2: Glycosylation with a Protected 2-Deoxyribose Donor.
-
Stage 3: Deprotection and Final Purification.
Caption: Conceptual workflow for the synthesis of 2'-Deoxy-4-desmethylwyosine.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Stage 1: Synthesis of the 4-Desmethylwyosine Core
The construction of the tricyclic imidazo[1,2-a]purin-9-one system is a significant challenge, often involving multiple steps with potential for side reactions and purification difficulties.
Question 1: I am observing low yields and multiple side products during the cyclization to form the third (imidazole) ring. How can I improve this?
-
Underlying Cause: The formation of the tricyclic core, likely proceeding from a substituted guanine derivative, is sensitive to reaction conditions. Incomplete reaction, side reactions due to the multiple nucleophilic sites on the guanine core, and instability of intermediates are common culprits. The exocyclic amine and lactam functions of the guanine moiety can compete in cyclization reactions if not appropriately managed.
-
Troubleshooting Steps:
-
Protecting Group Strategy: Ensure that the exocyclic amine of the guanine precursor is adequately protected. An acyl group like benzoyl (Bz) or a more labile group like p-anisoyl (An) can prevent its interference.
-
Reaction Conditions Optimization:
-
Temperature Control: Scale-up often introduces thermal gradients. Ensure uniform heating. For exothermic cyclization steps, consider slower addition of reagents or improved heat transfer to prevent side reactions.
-
Solvent Choice: Use anhydrous, high-purity solvents. Polar aprotic solvents like DMF or NMP are common, but their purity is critical. Residual water can quench reagents and lead to hydrolysis of intermediates.
-
Base Strength: The choice of base is crucial. A non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) is often preferable to prevent undesired side reactions. Perform a screen of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) to find the optimal balance between reaction rate and side product formation.
-
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxidative degradation of electron-rich intermediates.
-
Question 2: The purification of the 4-desmethylwyosine base is difficult, with the product being poorly soluble or streaking on silica gel.
-
Underlying Cause: The planar, tricyclic structure of the wyosine core can lead to strong intermolecular interactions (π-π stacking), causing aggregation and low solubility in common organic solvents. Its polar nature, due to multiple nitrogen atoms and a carbonyl group, can result in strong, irreversible binding to silica gel.
-
Troubleshooting Steps:
-
Alternative Purification Media: Avoid standard silica gel chromatography if possible. Consider using alumina (neutral or basic) or reverse-phase chromatography (C18 silica) with a suitable solvent system (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonia to improve peak shape).
-
Trituration/Recrystallization: This is often the most effective method for purification on a large scale. Experiment with a range of solvent systems. For example, suspending the crude product in a solvent where it is sparingly soluble (e.g., hot methanol, acetonitrile, or ethyl acetate) can wash away more soluble impurities. Cooling then allows for the crystallization or precipitation of the purified product.
-
Solubility Enhancement: If using chromatography, try adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the mobile phase to disrupt interactions with the stationary phase and improve elution.
-
Stage 2: Glycosylation
The coupling of the complex base with a protected 2-deoxyribose sugar is the most critical step, with stereoselectivity and regioselectivity being the primary challenges.
Caption: Key challenges in the glycosylation step.
Question 3: My glycosylation reaction is giving a low yield of the desired β-anomer and a significant amount of the α-anomer.
-
Underlying Cause: The synthesis of 2'-deoxynucleosides is notoriously difficult to control stereochemically because there is no participating group at the C2' position of the sugar to direct the incoming nucleobase to the β-face. The outcome is highly dependent on the reaction conditions, which influence the equilibrium between the α- and β-anomers and the nature of the oxocarbenium ion intermediate.
-
Troubleshooting Steps:
-
Solvent Choice: The solvent plays a critical role. Acetonitrile is often used and can favor the formation of the β-anomer through the "nitrile effect," where the solvent participates to form an α-nitrilium ion intermediate that is then displaced by the nucleobase in an Sₙ2-like fashion.[1] Compare acetonitrile with other non-participating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -20 °C to 0 °C). Lower temperatures can enhance selectivity by favoring the thermodynamically more stable product or by trapping a kinetically favored intermediate.
-
Lewis Acid/Promoter: The choice and stoichiometry of the Lewis acid are critical. A screen of promoters like trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin(IV) chloride (SnCl₄), or indium(III) triflate is recommended.[2] The strength of the Lewis acid can influence the lifetime and reactivity of the oxocarbenium ion intermediate.
-
Sugar Donor: While Hoffer's chlorosugar (1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose) is common, other sugar donors like glycosyl bromides or fluorides might offer different selectivity profiles.
-
Question 4: I am observing significant N-glycosylation at multiple positions on the wyosine base and also some O-glycosylation.
-
Underlying Cause: The 4-desmethylwyosine core has multiple potential nucleophilic sites (several nitrogen atoms and a carbonyl oxygen). Glycosylation of nucleobases is a classic problem of regioselectivity.[2] While the desired site is typically the most nucleophilic nitrogen after silylation, other sites can compete, especially under harsh conditions. O-glycosylation at the lactam oxygen is also a known side reaction.
-
Troubleshooting Steps:
-
Base Silylation: This is the most critical step for directing the glycosylation. The base must be thoroughly silylated (e.g., with HMDS and a catalyst like ammonium sulfate or TMSCl) to increase its solubility and direct the glycosylation to the desired nitrogen. Ensure the silylation is complete by running a test reaction and analyzing via NMR or LC-MS before adding the sugar donor. Insufficient silylation leaves other nucleophilic sites exposed.
-
Reaction Conditions:
-
"One-Pot" vs. Two-Step: Perform the silylation and glycosylation in a "one-pot" sequence without isolating the silylated intermediate, which is often moisture-sensitive.
-
Temperature and Addition Rate: Add the sugar donor and Lewis acid slowly at a low temperature. This minimizes side reactions and can improve regioselectivity by allowing the reaction to proceed at the most kinetically favorable site.
-
-
Catalyst Choice: Some catalysts have a higher affinity for nitrogen over oxygen nucleophiles. Indium(III) triflate has been reported to be effective in minimizing O-glycosylation in some nucleoside syntheses.[2]
-
Stage 3: Deprotection and Purification
The final deprotection step must be carefully controlled to remove the sugar protecting groups (e.g., toluoyl) without degrading the complex, and potentially sensitive, wyosine core.
Question 5: During the final deprotection step with sodium methoxide in methanol, I am seeing degradation of my product.
-
Underlying Cause: The tricyclic wyosine core, while aromatic, may contain functionalities that are sensitive to strongly basic or nucleophilic conditions required for deprotection. The imidazole ring, in particular, can be susceptible to cleavage under certain conditions.
-
Troubleshooting Steps:
-
Milder Deprotection Conditions: Switch to a milder base. A solution of K₂CO₃ in methanol is significantly milder than sodium methoxide and can often effect deacylation without degrading sensitive substrates.[1]
-
Ammonia-Based Methods: A saturated solution of ammonia in methanol at room temperature is a classic and effective method for deacylating nucleosides. It is generally milder than sodium methoxide and the excess reagent is easily removed by evaporation.
-
Reaction Monitoring: Carefully monitor the deprotection reaction by TLC or LC-MS. Do not let the reaction run longer than necessary. As soon as the starting material is consumed, quench the reaction (e.g., by adding acetic acid or a buffer) to prevent product degradation.
-
Temperature Control: Perform the deprotection at room temperature or even 0 °C to minimize degradation.
-
Quantitative Data Summary Table
| Parameter | Standard Condition | Troubleshooting Alternative 1 | Troubleshooting Alternative 2 | Rationale for Change |
| Glycosylation Solvent | Dichloromethane (DCM) | Acetonitrile | 1,2-Dichloroethane (DCE) | Acetonitrile may improve β-selectivity via the "nitrile effect".[1] |
| Deprotection Reagent | 0.5 M NaOMe in MeOH | Sat. NH₃ in MeOH | 0.05 M K₂CO₃ in MeOH | NH₃ and K₂CO₃ are milder bases, reducing the risk of base degradation.[1] |
| Deprotection Temp. | Room Temperature | 0 °C | Room Temperature | Lower temperature minimizes the rate of potential degradation pathways. |
| Purification Method | Silica Gel Chromatography | Reverse-Phase HPLC | Supercritical Fluid Chromatography (SFC) | Avoids irreversible adsorption to silica; SFC can offer better resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the glycosylation reaction on a large scale?
A1: For large-scale reactions, direct sampling can be cumbersome. The preferred method is HPLC with UV detection, as the aromatic wyosine core is strongly chromophoric. A small aliquot can be quenched (e.g., with aqueous NaHCO₃), extracted, and quickly analyzed. This allows you to monitor the consumption of the base and the formation of the product(s), including the ratio of α/β anomers, providing real-time data to determine the reaction endpoint.
Q2: Is it necessary to use protecting groups on the 4-desmethylwyosine base itself before glycosylation?
A2: While the primary strategy involves silylating the base to activate it for glycosylation, additional protecting groups are generally avoided to maintain step economy. The silylation serves the dual purpose of enhancing solubility and directing the reaction. Adding and removing other protecting groups would add steps and likely lower the overall yield. The key is to achieve complete and effective silylation.
Q3: My final product appears pure by HPLC but gives a poor NMR spectrum. What could be the issue?
A3: This often points to the presence of paramagnetic impurities, likely residual metal salts from the Lewis acid catalyst (e.g., Sn, In) used in the glycosylation step. Even trace amounts can cause significant line broadening in NMR. To resolve this, either re-purify the compound using a method that can remove metals (e.g., passing a solution of the product through a plug of a metal-scavenging resin) or wash a solution of the product (in an organic solvent like ethyl acetate) with an aqueous solution of a chelating agent like EDTA.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Several key safety issues must be addressed:
-
Pyrophoric Reagents: If using reagents like n-BuLi for certain base construction strategies, extreme care must be taken.
-
Anhydrous Conditions: Reactions requiring strictly anhydrous conditions can be challenging to maintain on a large scale. Ensure all glassware and reactors are properly dried and reactions are run under a positive pressure of inert gas.
-
Toxic Solvents and Reagents: Many reagents used (e.g., SnCl₄, TMSOTf, halogenated solvents) are toxic and corrosive. Ensure proper engineering controls (fume hoods, closed systems) and personal protective equipment (PPE) are used.
-
Exothermic Reactions: Both glycosylation and deprotection steps can be exothermic. Scale-up requires careful thermal management, including controlled addition rates and adequate cooling capacity, to prevent reaction runaways.
Q5: How can I improve the final purity of my product and remove closely related impurities?
A5: Achieving high purity often requires orthogonal purification techniques.
-
Initial Purification: After deprotection and workup, a primary purification like crystallization or flash chromatography on a suitable stationary phase (e.g., reverse-phase C18) can remove the bulk of impurities.
-
Final Polishing: For very high purity requirements (>99.5%), preparative HPLC is often necessary. If the α and β anomers are difficult to separate, Supercritical Fluid Chromatography (SFC) can sometimes provide superior resolution for chiral separations compared to standard HPLC.
-
Salt-Free Product: Ensure the final product is free of inorganic salts from buffers or quenching agents. This can be achieved by desalting using reverse-phase chromatography (eluting with water/acetonitrile) followed by lyophilization to yield a pure, salt-free powder.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Swinton, D., Hattman, S., Crain, P. F., Cheng, C. S., & McCloskey, J. A. (1983). Purification and characterization of the unusual deoxynucleoside, alpha-N-(9-beta-D-2'-deoxyribofuranosylpurin-6-yl)glycinamide, specified by the phage Mu modification function.
-
Zhang, Y., & Knapp, S. (2016). Glycosylation of Nucleosides. The Journal of Organic Chemistry, 81(6), 2228–2242. [Link]
-
Grell, T. A., Young, A. P., Drennan, C. L., & Bandarian, V. (2018). Biochemical and Structural Characterization of a Schiff Base in the Radical-Mediated Biosynthesis of 4-Demethylwyosine by TYW1. Journal of the American Chemical Society, 140(22), 6842–6852. [Link]
-
Urbonavičius, J., & Tauraitė, D. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. Biomolecules, 10(12), 1627. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Regioselective Deacetylation in Nucleosides and Derivatives. Chemistry, an Asian journal, 4(10), 1494–1503. [Link]
- Beigelman, L., & Matulic-Adamic, J. (2001). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent No. 7,655,790 B2. Washington, DC: U.S.
-
de Crécy-Lagard, V., Urbonavicius, J., Droogmans, L., & Grosjean, H. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2062–2077. [Link]
-
Young, A. P., & Bandarian, V. (2015). Mechanistic Studies of the Radical S-Adenosyl-l-methionine Enzyme 4-Demethylwyosine Synthase Reveal the Site of Hydrogen Atom Abstraction. Biochemistry, 54(23), 3569–3572. [Link]
-
Sartorius BIA Separations. (n.d.). Purification of mRNA With CIMmultus Oligo dT. Retrieved from [Link]
-
Urbonavičius, J., & de Crécy-Lagard, V. (2012). Biosynthesis of wyosine derivatives in archaeal tRNA Phe. RNA biology, 9(9), 1143–1149. [Link]
-
International Union of Biochemistry and Molecular Biology. (n.d.). EC 4.1.3.44. Enzyme Nomenclature. Retrieved from [Link]
-
Zhang, Y., & Knapp, S. (2016). Glycosylation of Nucleosides. The Journal of Organic Chemistry, 81(6), 2228–2242. [Link]
- Beaucage, S. L. (2001). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry, 5(1), 2.2.1-2.2.20.
-
Ravanat, C., Le Bihan, T., Blanquet, S., & Plateau, P. (2012). 4-Demethylwyosine Synthase from Pyrococcus abyssi Is a Radical-S-adenosyl-l-methionine Enzyme with an Additional [4Fe-4S]+2 Cluster That Interacts with the Pyruvate Co-substrate. Journal of Biological Chemistry, 287(49), 41592–41601. [Link]
-
Wikipedia. (n.d.). Wybutosine. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerase chain reaction. Retrieved from [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]
-
Urbonavičius, J., & Tauraitė, D. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. Biomolecules, 10(12), 1627. [Link]
- Stawinski, J., & Strömberg, R. (1993). On the rapid deprotection of synthetic oligonucleotides and analogs. Nucleosides and Nucleotides, 12(3-4), 435-438.
-
Young, A. P., & Bandarian, V. (2015). Mechanistic Studies of the Radical S-Adenosyl-l-methionine Enzyme 4-Demethylwyosine Synthase Reveal the Site of Hydrogen Atom Abstraction. Biochemistry, 54(23), 3569–3572. [Link]
-
Bio-Rad Laboratories. (2022, November 10). Purification of DNA Oligonucleotides Using Anion Exchange Chromatography [Video]. YouTube. [Link]
- Dolan, J. P., Miller, G. J., & Hailes, H. C. (2022). 3′-O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase. RSC Chemical Biology, 3(10), 1225-1230.
- Hart, G. W., & Slawson, C. (2019). Nucleocytoplasmic Glycosylation. In A. Varki, R. D. Cummings, J. D. Esko, et al. (Eds.), Essentials of Glycobiology (3rd ed.).
- Hart, G. W., & Slawson, C. (2019). Nucleocytoplasmic Glycosylation. In A. Varki, R. D. Cummings, J. D. Esko, et al. (Eds.), Essentials of Glycobiology (3rd ed.).
Sources
Technical Support Center: Glycosylation of 2'-Deoxy-4-desmethylwyosine
Welcome to the technical support center for the glycosylation of 2'-Deoxy-4-desmethylwyosine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique tricyclic nucleoside analog. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this challenging glycosylation reaction and minimize the formation of unwanted side products.
Introduction: The Challenge of 2'-Deoxy-4-desmethylwyosine Glycosylation
The synthesis of 2'-Deoxy-4-desmethylwyosine is a critical step in the development of novel therapeutic agents and research tools. However, the N-glycosylation of the 4-desmethylwyosine base with a 2-deoxyribose sugar donor is often plagued by the formation of multiple side products, leading to low yields and difficult purification. The primary challenges stem from the lack of a directing group at the C2' position of the deoxyribose moiety and the complex reactivity of the tricyclic wyosine core.
This guide will provide you with the expertise and field-proven insights to overcome these hurdles, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Conquering Side Products
This section addresses specific issues you may encounter during the glycosylation of 2'-Deoxy-4-desmethylwyosine, offering explanations for their cause and actionable protocols to mitigate them.
Problem 1: Low Yield of the Desired β-Anomer and Formation of a Significant Amount of the α-Anomer
Question: My reaction is producing a mixture of α and β anomers, with the desired β-anomer being the minor product. How can I improve the stereoselectivity of the glycosylation?
Root Cause Analysis: The formation of anomeric mixtures is a common challenge in 2-deoxyglycosylation.[1] The absence of a participating group at the C2' position of the deoxyribose donor prevents the formation of a stable intermediate that would favor the formation of a single anomer. Consequently, the reaction can proceed through a less controlled oxocarbenium-like intermediate, leading to a mixture of α and β products. The ratio of these anomers is often influenced by both kinetic and thermodynamic factors.[2]
Troubleshooting Strategies & Protocols:
Strategy 1: Optimization of Reaction Temperature and Time
Lowering the reaction temperature can favor the kinetically controlled product, which may be the desired β-anomer in some cases.
-
Protocol:
-
Set up parallel reactions at a range of temperatures (e.g., -78°C, -40°C, 0°C, and room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.
-
Quench the reactions at various time points to determine the optimal conditions for maximizing the β:α ratio before equilibrium is reached.
-
Strategy 2: Choice of Lewis Acid and Solvent
The choice of Lewis acid and solvent can significantly influence the stereochemical outcome. Nitrile solvents, for instance, can sometimes favor the formation of β-anomers through the formation of a transient nitrilium-ion intermediate.
-
Recommended Conditions:
| Lewis Acid | Solvent | Expected Outcome |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Acetonitrile | May favor β-anomer formation. |
| Tin(IV) chloride (SnCl4) | Dichloromethane (DCM) | Often used, but may lead to anomeric mixtures.[2] |
| Boron trifluoride etherate (BF3·OEt2) | Toluene | Can be effective, but optimization is key. |
Strategy 3: In Situ Anomerization
In some instances, the undesired α-anomer can be converted to the more thermodynamically stable β-anomer under acidic conditions.[1]
-
Protocol:
-
After the initial glycosylation reaction, carefully add a controlled amount of a protic acid (e.g., trifluoroacetic acid) to the reaction mixture.
-
Stir at room temperature and monitor the anomeric ratio by HPLC.
-
Neutralize the acid and proceed with workup once the desired ratio is achieved. Caution: Prolonged exposure to acid can lead to deglycosylation.
-
dot
Caption: Anomeric mixture formation pathway.
Problem 2: Formation of N7-Glycosylated Isomer
Question: Besides the desired N9-glycosylated product, I am observing a significant amount of an isomer that I suspect is the N7-glycosylated product. How can I improve the regioselectivity?
Root Cause Analysis: The 4-desmethylwyosine heterocycle possesses multiple nucleophilic nitrogen atoms. While N9 is generally the preferred site of glycosylation for purine analogs, reaction at N7 can also occur, leading to isomeric byproducts that are often difficult to separate from the desired product. The regioselectivity is influenced by steric hindrance around the nitrogen atoms and the reaction conditions.
Troubleshooting Strategies & Protocols:
Strategy 1: Silylation of the Heterocycle
Prior silylation of the 4-desmethylwyosine base can direct the glycosylation to the N9 position. The bulky silyl group tends to favor reaction at the less sterically hindered N9 position.
-
Protocol (Vorbrüggen Glycosylation):
-
Suspend 4-desmethylwyosine in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl).
-
Heat the mixture until a clear solution is obtained, indicating complete silylation.
-
Cool the solution and add the 2-deoxyribose donor and a Lewis acid (e.g., TMSOTf).
-
Stir at the optimized temperature and monitor the reaction.
-
Strategy 2: Use of Protecting Groups on the Heterocycle
Introducing a protecting group on the exocyclic amine of the guanine-like portion of the wyosine core can influence the electronic properties and steric environment, thereby enhancing N9 selectivity.
-
Recommended Protecting Groups:
| Protecting Group | Introduction | Removal |
| N-acetyl | Acetic anhydride | Mild basic hydrolysis |
| N-isobutyryl | Isobutyryl chloride | Mild basic hydrolysis |
dot
Caption: N9 vs. N7 glycosylation.
Problem 3: Degradation of the Product (Deglycosylation)
Question: I am observing significant decomposition of my desired product during the reaction or workup, which I suspect is due to cleavage of the glycosidic bond. How can I prevent this?
Root Cause Analysis: The glycosidic bond of wyosine derivatives is known to be labile under acidic conditions.[2] Strong Lewis acids or harsh acidic workup conditions can lead to the cleavage of this bond, resulting in the free 4-desmethylwyosine base and the decomposed sugar.
Troubleshooting Strategies & Protocols:
Strategy 1: Milder Lewis Acids and Stoichiometry Control
Use a less harsh Lewis acid or reduce the stoichiometric amount of the Lewis acid to the minimum required for the reaction to proceed.
-
Protocol:
-
Screen a panel of milder Lewis acids such as zinc chloride (ZnCl2) or indium(III) bromide (InBr3).
-
Perform a titration of the chosen Lewis acid (e.g., 0.5, 1.0, 1.5 equivalents) to find the optimal concentration that promotes glycosylation without significant degradation.
-
Strategy 2: Careful pH Control During Workup
Avoid strongly acidic conditions during the aqueous workup.
-
Protocol:
-
Quench the reaction with a saturated solution of sodium bicarbonate or a phosphate buffer (pH 7).
-
Ensure the aqueous layer remains neutral or slightly basic during extraction.
-
Minimize the time the product is in contact with any acidic or basic aqueous solutions.
-
Strategy 3: Use of Acid Scavengers
Incorporate a non-nucleophilic base in the reaction mixture to neutralize any protic acid that may be generated.
-
Recommended Acid Scavengers:
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the reaction and characterize the products?
A1: A combination of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
TLC: Useful for rapid, qualitative monitoring of the reaction progress.
-
HPLC: Essential for quantitative analysis of the anomeric ratio and for purification of the products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
NMR: 1H and 13C NMR are crucial for the structural elucidation of the products. The anomeric proton (H1') typically appears as a distinct signal, and its coupling constant (J-value) can help differentiate between the α and β anomers. 2D NMR techniques like COSY and HMBC can confirm the site of glycosylation (N9 vs. N7).
Q2: How can I effectively separate the α and β anomers?
A2: Preparative HPLC is the most effective method for separating anomeric mixtures. Careful optimization of the mobile phase gradient and column stationary phase is necessary. In some cases, flash column chromatography on silica gel can provide partial separation, but baseline resolution is often difficult to achieve.
Q3: Are there any specific protecting groups recommended for the 2-deoxyribose donor?
A3: For 2-deoxyribose, the hydroxyl groups at the 3' and 5' positions are typically protected with acyl groups such as benzoyl (Bz) or p-toluoyl (Tol) groups. These groups are stable under the glycosylation conditions and can be removed under basic conditions (e.g., sodium methoxide in methanol).
Q4: What is the stability of 2'-Deoxy-4-desmethylwyosine under typical reaction conditions?
A4: The 4-desmethylwyosine base is generally stable under neutral and basic conditions. However, as mentioned, it is susceptible to degradation under strongly acidic conditions, which can lead to the cleavage of the glycosidic bond in the final product.
References
Sources
Technical Support Center: Optimization of Mass Spectrometry for 2'-Deoxy-4-desmethylwyosine
Introduction
Welcome to the technical support guide for the analysis of 2'-Deoxy-4-desmethylwyosine by mass spectrometry. As a hypermodified guanosine analog, 2'-Deoxy-4-desmethylwyosine presents unique challenges and opportunities for sensitive and accurate detection. Its polar nature, complex ring structure, and susceptibility to adduct formation require careful optimization of ionization and fragmentation parameters.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible results. We will delve into the causality behind experimental choices, moving beyond simple step-by-step protocols to empower you with a deeper understanding of the ionization process for this specific molecule.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of 2'-Deoxy-4-desmethylwyosine and the primary considerations for its analysis.
Q1: What is 2'-Deoxy-4-desmethylwyosine and what are its key chemical properties for mass spectrometry?
2'-Deoxy-4-desmethylwyosine is a modified purine nucleoside. It is structurally derived from 2'-deoxyguanosine, featuring a complex tricyclic base.[1][2][3] For mass spectrometry, the most critical parameters are its molecular weight and elemental composition.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₅O₃ | Inferred from structure |
| Monoisotopic Mass | 263.1018 Da | Calculated |
| Average Mass | 263.250 Da | Calculated |
Note: The exact mass is crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition.
Q2: What are the primary challenges when analyzing this molecule with mass spectrometry?
The main challenges stem from its chemical nature:
-
High Polarity: The presence of a deoxyribose sugar and multiple nitrogen atoms makes the molecule highly polar. This can lead to poor retention on standard reversed-phase chromatography columns and may require specialized columns (e.g., HILIC) or mobile phases.[4][5]
-
Ionization Efficiency: Achieving consistent and efficient ionization can be difficult. The molecule has multiple potential protonation sites, but also a high affinity for alkali metal ions (Na⁺, K⁺), leading to adduct formation that can dilute the primary signal of interest ([M+H]⁺).
-
In-Source Fragmentation: The glycosidic bond between the deoxyribose sugar and the tricyclic base is labile. Excess energy in the ionization source (e.g., high capillary voltage or temperature) can cause premature fragmentation, reducing the abundance of the intact molecular ion.[6][7]
Q3: Which ionization technique, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is more suitable?
For quantitative analysis of purified 2'-Deoxy-4-desmethylwyosine, especially when coupled with liquid chromatography (LC), Electrospray Ionization (ESI) is the preferred method . ESI is a soft ionization technique well-suited for polar, thermally labile molecules, providing excellent sensitivity and compatibility with LC-MS workflows.[8][9] It generates intact molecular ions with high efficiency, which is critical for accurate quantification and subsequent fragmentation analysis (MS/MS).[10]
MALDI could be used for qualitative screening or analysis from tissue sections, but ESI offers superior reproducibility and ease of coupling to chromatographic separation for complex mixtures.
Part 2: ESI-MS Optimization & Troubleshooting Guide
This section provides a question-and-answer guide to common problems encountered during ESI-MS analysis and how to resolve them.
Q4: I am not seeing any signal for my compound. What are the first troubleshooting steps?
If you observe no signal, follow this systematic workflow. This process is designed to check the most common and easily solvable issues first before moving to more complex problems.
Caption: Systematic workflow for troubleshooting a complete loss of signal.
Q5: My signal-to-noise (S/N) is very low. How can I improve sensitivity?
Low sensitivity is a common issue for polar molecules. The goal is to maximize the formation of the desired ion (typically [M+H]⁺) and efficiently transfer it into the mass analyzer.
1. Mobile Phase Optimization:
-
Rationale: The mobile phase composition directly impacts ESI efficiency. For positive ion mode, acidic additives provide a source of protons (H⁺) to promote the formation of [M+H]⁺.
-
Protocol:
-
Start with a standard mobile phase of Water (A) and Acetonitrile (B).
-
Add 0.1% formic acid to both mobile phases A and B. Formic acid is an excellent proton source and is volatile, ensuring it doesn't contaminate the system.[11][12]
-
If sensitivity is still low, consider testing 10 mM ammonium formate as an alternative or in combination with formic acid. Ammonium can sometimes form adducts ([M+NH₄]⁺) but can also improve ionization stability.[11]
-
2. ESI Source Parameter Tuning:
-
Rationale: Each parameter in the ESI source controls a specific part of the process from droplet formation to ion desolvation.[12][13] "More" is not always better; excessive energy can lead to fragmentation or ion suppression.
-
Recommended Starting Parameters (Positive ESI):
| Parameter | Recommended Range | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV | Balances ionization efficiency with the risk of in-source fragmentation. Start at 3.5 kV and optimize.[12] |
| Nebulizer Gas (N₂) Pressure | 20 - 50 psi | Controls the size of the initial aerosol droplets. Higher pressure creates finer droplets, aiding desolvation.[12] |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Assists in solvent evaporation from the droplets. |
| Drying Gas Temperature | 250 - 350 °C | Provides energy for desolvation. Too high can cause thermal degradation of the analyte.[12] |
-
Optimization Strategy: Use a direct infusion of a ~1 µM solution of your compound. Vary one parameter at a time while monitoring the absolute intensity of the target m/z (e.g., 264.1 for [M+H]⁺). Aim for a stable signal on a broad maximum (plateau) rather than a sharp peak, as this indicates a more robust method.[14]
Q6: I see multiple peaks: [M+H]⁺, [M+Na]⁺, and [M+K]⁺. How can I minimize sodium and potassium adducts?
Adduct formation is common for nucleosides due to the presence of electron-rich oxygen and nitrogen atoms that can chelate alkali metals. These adducts split the signal, reducing the intensity of the desired [M+H]⁺ ion and complicating quantification.
Caption: Common adducts of 2'-Deoxy-4-desmethylwyosine in positive ESI.
Mitigation Strategies:
-
Use High-Purity Solvents: Ensure you are using LC-MS grade water, acetonitrile, and methanol. Lower-grade solvents are a major source of sodium and potassium contamination.
-
Avoid Glassware: Do not store mobile phases or samples in glass bottles for extended periods. Use polypropylene or other appropriate plastic containers, as sodium can leach from glass.
-
Acidify the Mobile Phase: Adding 0.1% formic acid not only improves protonation but also creates a competitive environment where an excess of H⁺ ions outcompetes Na⁺ and K⁺ for binding sites on the analyte.[11]
-
Use Ammonium Additives: If sodium adducts persist, using ammonium formate or ammonium acetate can help. The ammonium ion ([NH₄]⁺) can displace sodium and is less likely to form a persistent adduct than sodium.
Part 3: Tandem MS (MS/MS) for Structural Confirmation
Tandem mass spectrometry is essential for confirming the identity of your compound by analyzing its fragmentation pattern.
Q7: What is the most logical precursor ion to select for MS/MS analysis?
Always select the protonated molecule, [M+H]⁺ (m/z 264.1) , as the precursor ion. This ion is the most common and generally most abundant species under optimized conditions. Selecting adducts like [M+Na]⁺ will lead to different, often less informative, fragmentation patterns.
Q8: What are the expected fragmentation patterns for 2'-Deoxy-4-desmethylwyosine?
The most characteristic fragmentation pathway for all nucleosides is the cleavage of the N-glycosidic bond.[6][7] This results in the neutral loss of the deoxyribose sugar moiety.
-
Primary Fragmentation: The most abundant product ion will result from the loss of the 2'-deoxyribose group.
-
Precursor Ion: [M+H]⁺ (m/z 264.1)
-
Neutral Loss: 2-deoxyribose (mass = 116.047 Da)
-
Product Ion: Protonated base [B+H]⁺ (m/z 148.1)
-
This primary transition (264.1 → 148.1 ) is highly specific and should be used as the primary transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative experiments.[10]
Caption: Predicted MS/MS fragmentation of 2'-Deoxy-4-desmethylwyosine.
Further fragmentation of the [B+H]⁺ ion (m/z 148.1) may occur at higher collision energies, leading to losses of small neutral molecules like CO or NH₃, which is characteristic of purine ring fragmentation.[6]
References
-
Bähre, H., & Kaever, V. (2017). Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. Methods in Molecular Biology. Available at: [Link]
-
de Crécy-Lagard, V., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution. Available at: [Link]
-
Dobo, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. Available at: [Link]
-
Element Lab Solutions. (2017). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
Guan, Z., et al. (2008). A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Ho, C. S., et al. (2003). Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides. Journal of Mass Spectrometry. Available at: [Link]
-
Mandal, A. K., & Chakrabarty, D. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Niessen, W. M. A. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. RCM. Available at: [Link]
-
ResearchGate. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Available at: [Link]
-
Spangler, C., et al. (2010). A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate. Journal of Microbiological Methods. Available at: [Link]
-
Wang, G., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
Sources
- 1. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 13. youtube.com [youtube.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Overcoming Poor Solubility of 2'-Deoxy-4-desmethylwyosine
Welcome to the technical support guide for 2'-Deoxy-4-desmethylwyosine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this modified nucleoside. As a complex heterocyclic molecule, achieving and maintaining its solubility is critical for reliable experimental outcomes. This guide is structured to walk you through the causality of solubility issues and provide validated protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs) - First Steps
This section addresses the most common initial questions regarding the handling and solubilization of 2'-Deoxy-4-desmethylwyosine.
Q1: I've just received my vial of 2'-Deoxy-4-desmethylwyosine. What is the recommended first solvent to try?
A1: For initial stock solution preparation, high-purity dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1] Modified nucleosides, like the parent compound 2'-deoxyguanosine, often exhibit good solubility in DMSO.[2] It is a powerful aprotic solvent capable of disrupting the intermolecular forces (e.g., hydrogen bonding, crystal lattice energy) that often contribute to poor aqueous solubility in complex molecules.
Q2: Why is my compound not dissolving in aqueous buffers like PBS or Tris?
A2: 2'-Deoxy-4-desmethylwyosine, like many modified nucleosides, possesses a complex, rigid ring structure and functional groups that can lead to strong crystal lattice forces and limited favorable interactions with water molecules.[3] Natural nucleosides themselves can have limited solubility in neutral aqueous solutions. The structural modifications in your compound likely enhance its hydrophobic character or crystal packing, further reducing its affinity for aqueous media.
Q3: Can I heat the solution to help dissolve the compound?
A3: Gentle warming (e.g., 37°C water bath) can be attempted, but with caution. Many modified nucleosides are temperature-sensitive and can degrade with excessive heat.[4] A short incubation of 5-10 minutes is a reasonable starting point. If solubility does not improve, prolonged or higher-temperature heating is not recommended as it risks chemical degradation, which would compromise your experiments. Always assess the stability of your compound under such conditions if possible.[4]
Q4: What is the highest concentration of DMSO I can use in my cell-based assay?
A4: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxicity.[5] Many cell lines can tolerate up to 1%, but this must be validated for your specific cell type and assay. Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as your test samples.[5]
Part 2: Troubleshooting Guide - Advanced Solubilization
If initial attempts with DMSO and basic buffers have failed, this section provides a logical progression of techniques to address persistent solubility issues.
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A5: This is a common issue where the compound is soluble in the high-concentration organic stock but crashes out when the solvent polarity dramatically increases upon dilution into an aqueous medium.
-
Causality: The DMSO concentration is no longer high enough to keep the compound in solution. The compound's molecules aggregate because they are more attracted to each other than to the water molecules.
-
Solution Workflow:
-
Reduce Final Concentration: The simplest solution is to test a lower final concentration of your compound.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer that contains a small percentage of an intermediate, water-miscible organic solvent (a co-solvent).[6][7] This reduces the polarity change during dilution.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of buffer. Perform one or more intermediate dilution steps to gradually lower the DMSO concentration.[5]
-
Visualization: Solubilization Strategy Decision Tree
The following diagram outlines a logical workflow for troubleshooting the solubility of 2'-Deoxy-4-desmethylwyosine.
Caption: Decision workflow for selecting a solubilization method.
Q6: What are co-solvents and how do I choose one?
A6: A co-solvent is a water-miscible organic solvent used in small quantities to increase the solubility of a poorly water-soluble compound by reducing the overall polarity of the solvent system.[6]
-
Mechanism: Co-solvents act as a "bridge" between the nonpolar solute and the polar water molecules, creating a more favorable environment for the solute to dissolve.[6]
-
Selection: The choice depends heavily on the downstream application. For in vitro assays, biocompatible co-solvents are necessary.
| Co-Solvent | Properties & Use Cases | Max Recommended % in Cell Culture |
| Ethanol | A polar protic solvent. Often used in combination with DMSO. Good for compounds with some hydrogen bonding capability. | < 1% |
| Polyethylene Glycol 400 (PEG400) | A non-toxic polymer. Good for increasing the solubility of a wide range of compounds for both in vitro and in vivo use.[5] | < 5% |
| Propylene Glycol (PG) | Similar to PEG400, often used in pharmaceutical formulations. | < 1% |
Q7: The structure of my compound has acidic/basic functional groups. Can I use pH to improve solubility?
A7: Absolutely. Adjusting the pH is a powerful technique for compounds with ionizable groups.[][9]
-
Causality: The ionized (charged) form of a compound is almost always more water-soluble than the neutral form. For a weakly basic compound (like those containing amine groups), lowering the pH below its pKa will protonate it, making it more soluble. For a weakly acidic compound, raising the pH above its pKa will deprotonate it, increasing solubility.[10]
-
How to Test: Prepare a series of small-scale solubility tests in buffers of varying pH (e.g., pH 4.0, 7.4, 9.0). Add a small, known amount of your compound to each buffer, vortex, and visually inspect for solubility.
-
Critical Consideration: You must confirm that your compound is stable at the pH that improves its solubility. Some nucleoside analogs can undergo hydrolysis under acidic or basic conditions.[4] A time-course study using HPLC or LC-MS to monitor for degradation products is recommended.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key solubilization workflows.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for creating a concentrated stock solution.
-
Preparation: Allow the vial of 2'-Deoxy-4-desmethylwyosine and a vial of high-purity, anhydrous DMSO (stored in a desiccator) to come to room temperature.
-
Weighing: Accurately weigh out a precise amount of the compound (e.g., 1 mg) using an analytical balance. It is often best to dissolve the entire amount supplied in the vial to avoid errors from weighing very small quantities.[11]
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-binding tubes. Store aliquots at -80°C to ensure long-term stability.[4][5] Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Solubility Testing with a Co-Solvent System
This protocol outlines how to test a co-solvent system for improving solubility upon aqueous dilution. We will use a 10% DMSO / 40% PEG400 / 50% water system as an example, a common formulation for preclinical studies.[7]
-
Prepare Co-solvent Vehicle: In a sterile tube, prepare the vehicle by mixing 1 part DMSO, 4 parts PEG400, and 5 parts sterile water (e.g., 100 µL DMSO + 400 µL PEG400 + 500 µL water). Vortex to mix thoroughly.
-
Initial Dissolution: Attempt to dissolve 2'-Deoxy-4-desmethylwyosine directly in this vehicle to create a concentrated stock (e.g., 1 mg/mL).
-
Aqueous Dilution Test: Perform a serial dilution of this stock into your final assay buffer (e.g., PBS or cell culture medium).
-
Observation: Visually inspect each dilution for any signs of precipitation immediately after mixing and after a 30-minute incubation at room temperature. A clear solution indicates success.
-
Validation: Ensure you run a vehicle-only control in your assay to confirm that the co-solvent mixture itself does not interfere with the experimental results.
References
-
Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues. ResearchGate. Available from: [Link]
-
Chen, A. X., Zito, S. W., & Nash, R. A. (1994). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Pharmaceutical research, 11(3), 398–401. Available from: [Link]
-
Giri, R., & Chowdhury, P. K. (2006). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical journal, 90(5), 1731–1740. Available from: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
-
DMSO stock preparation. Protocols.io. Available from: [Link]
-
Wang, S., Zhang, K., Zhang, X., & Wang, J. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 73-95. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Kellner, S., et al. (2020). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Available from: [Link]
-
pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available from: [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available from: [Link]
-
Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Washington State University IACUC. Available from: [Link]
-
2'-Deoxy-2'-fluoroguanosine. PubChem. Available from: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Available from: [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]
-
A review on solubility enhancement methods for poorly water-soluble drugs. Brieflands. Available from: [Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. Available from: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. Available from: [Link]
-
Summary: the modified nucleosides of RNA. Nucleic Acids Research. Available from: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available from: [Link]
-
Making a stock solution for my drug using DMSO. Protocol Online. Available from: [Link]
-
Deoxyguanosine. PubChem. Available from: [Link]
-
Deoxyribose. PubChem. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
Technical Support Center: Chromatographic Resolution of 2'-Deoxy-4-desmethylwyosine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and validated protocols for enhancing the chromatographic resolution of 2'-Deoxy-4-desmethylwyosine, a modified purine nucleoside. Given its polar nature and structural similarity to other endogenous nucleosides, achieving baseline separation requires a nuanced and systematic approach. This document is structured to move from foundational concepts to advanced problem-solving, empowering you to overcome common analytical challenges.
Section 1: Foundational Knowledge - Understanding the Challenge
This section addresses the fundamental principles governing the separation of this unique analyte.
Q1: What are the key chemical properties of 2'-Deoxy-4-desmethylwyosine that influence its chromatographic behavior?
A: 2'-Deoxy-4-desmethylwyosine is a derivative of deoxyguanosine and possesses several characteristics that make its separation challenging:
-
High Polarity: The presence of multiple hydrogen bond donors and acceptors (hydroxyl and amine groups) on the purine and deoxyribose moieties makes the molecule highly polar. This leads to poor retention on traditional nonpolar stationary phases like C18.[1]
-
Ionizable Nature: The guanosine-like base contains functional groups that can be protonated or deprotonated depending on the mobile phase pH.[2] Analyzing the compound at a pH close to its pKa will result in a mixed population of ionized and neutral species, leading to severe peak broadening and tailing.[3]
-
Structural Similarity to Analogs: In biological matrices or synthetic reaction mixtures, it will likely be present alongside other structurally similar nucleosides (e.g., 2'-deoxyguanosine, other modified nucleosides). Differentiating these compounds requires a chromatographic system with high selectivity.
Q2: What does "resolution" mean in practical terms, and which factors provide the most powerful control over it?
A: Resolution (Rs) is the quantitative measure of separation between two chromatographic peaks. An Rs value of ≥ 1.5 indicates baseline separation, which is essential for accurate quantification. The resolution is governed by three key factors: efficiency (N), retention (k), and selectivity (α).
While increasing column length or using smaller particles can boost efficiency (N), the most impactful adjustments for resolving closely eluting compounds involve changing the selectivity (α) .[4] Selectivity is a measure of the relative affinity of two analytes for the stationary phase. The most effective ways to manipulate selectivity are by altering the mobile phase composition (especially pH) or changing the stationary phase chemistry entirely.[4]
Section 2: FAQs - First-Line Troubleshooting
These are rapid-response solutions to the most common issues encountered during method development.
Q1: My peak for 2'-Deoxy-4-desmethylwyosine is tailing severely on my C18 column. What are the immediate steps I should take?
A: Peak tailing for a polar, basic compound like this is often caused by secondary interactions between the analyte and the column's stationary phase.[5]
-
Check Mobile Phase pH: The primary cause is often interaction with ionized residual silanol groups (Si-O⁻) on the silica packing material. These negatively charged sites can strongly and non-ideally retain the positively charged form of your analyte. Solution: Add a mobile phase modifier to lower the pH. Using a buffer like 0.1% formic acid or an ammonium formate buffer at pH 3-4 will protonate the silanol groups (Si-OH), neutralizing them, and ensure your analyte is consistently in its protonated, cationic form, leading to a more symmetrical peak shape.[6][7]
-
Evaluate Sample Solvent: If your sample is dissolved in a solvent much stronger (i.e., more eluting) than your mobile phase, it can cause peak distortion.[8] Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Consider a Guard Column: If the problem develops over several injections, your analytical column's inlet frit may be contaminated with particulate matter from the sample.[9] Solution: Install a guard column to protect the primary column and replace it frequently.
Q2: I have almost no retention for my analyte; it elutes near the void volume on my C18 column. What is the solution?
A: This is a classic problem for highly polar analytes in reversed-phase chromatography.[10] Your analyte has a much higher affinity for the polar mobile phase than the nonpolar C18 stationary phase.
-
Immediate Action: You can try using a mobile phase with 100% aqueous buffer. However, this can cause "phase dewetting" or "phase collapse" on many traditional C18 columns, leading to irreversible loss of retention.
-
Recommended Solution: The most robust solution is to switch to a more appropriate column chemistry. You have two excellent options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for polar compounds and uses a polar stationary phase with a high-organic, low-aqueous mobile phase.[1][11] This will provide strong retention for 2'-Deoxy-4-desmethylwyosine.
-
Mixed-Mode Chromatography (MMC): These columns offer multiple, tunable retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[10][12][13] This provides exceptional flexibility for retaining and separating polar and ionizable compounds.
-
Q3: My resolution between 2'-Deoxy-4-desmethylwyosine and a closely eluting impurity is poor (Rs < 1.5), but the peaks are sharp. What parameter should I adjust first?
A: Since peak shape (efficiency) is good, the problem lies with selectivity. The most powerful and simplest parameter to adjust for selectivity is mobile phase composition .
-
Fine-Tune pH: Even small changes in pH can alter the charge state and conformation of your analyte and the impurity, potentially leading to a significant change in their relative retention times.[3]
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and interact with analytes and the stationary phase differently, which can often dramatically alter selectivity.[4]
Section 3: In-Depth Troubleshooting & Optimization Guides
Guide 1: Systematic Mobile Phase Optimization
Optimizing the mobile phase is a critical step in achieving robust separation. The key is to control the ionization of both the analyte and the stationary phase.
The Decisive Role of pH The pH of the mobile phase controls the ionization state of the analyte and any accessible silanol groups on the column packing. For reproducible results, the mobile phase pH should be buffered and set at least 1.5-2 pH units away from the pKa of your analyte.[14] This ensures the analyte exists as a single ionic species.
Table 1: Common HPLC Buffers and Properties
| Buffer System | Useful pH Range | Volatility (MS Compatibility) | Comments |
| Formic Acid / Ammonium Formate | 2.8 - 4.8 | High | Excellent choice for LC-MS applications. |
| Acetic Acid / Ammonium Acetate | 3.8 - 5.8 | High | Good for LC-MS, common in HILIC.[6] |
| Phosphate (Na⁺ or K⁺) | 2.1 - 4.1, 6.2 - 8.2 | Low | Not volatile; will foul an MS source. Use for UV-only methods. Offers high buffer capacity.[15] |
Ionic Strength and Additives In reversed-phase, higher buffer concentrations (e.g., 25-50 mM) can help mask residual silanol activity and improve peak shape.[15] In HILIC and mixed-mode chromatography, ionic strength is a powerful tool to adjust the retention of charged analytes. Increasing the salt concentration will typically decrease retention in HILIC and ion-exchange modes.
Guide 2: Advanced Column Selection Strategy
When mobile phase optimization is insufficient, a change in stationary phase is required. The following workflow and table will guide your selection.
// Node styles start_node [fillcolor="#F1F3F4", fontcolor="#202124"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.2]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; alt_outcome_node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Analyte: 2'-Deoxy-4-desmethylwyosine\n(Highly Polar, Ionizable)", id=start_node]; rp_attempt [label="Attempt Separation on\nReversed-Phase Column\n(e.g., Polar-Endcapped C18)", id=process_node]; check_retention [label="Adequate Retention?\n(k' > 2)", id=decision_node]; rp_success [label="Proceed with RP\nMethod Optimization", id=outcome_node];
change_chem [label="Switch to Alternative Chemistry", id=process_node, fillcolor="#5F6368"];
hilic [label="HILIC Column", id=process_node]; mmc [label="Mixed-Mode Column", id=process_node];
hilic_desc [label="Mechanism: Partitioning into a water-enriched layer.\nBest for strong retention of very polar compounds.\nHighly MS-compatible.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left]; mmc_desc [label="Mechanism: RP + Ion-Exchange.\nBest for tunable selectivity using pH and salt.\nExcellent for complex mixtures of polar & charged analytes.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", align=left];
// Edges start -> rp_attempt; rp_attempt -> check_retention; check_retention -> rp_success [label="Yes"]; check_retention -> change_chem [label="No"];
change_chem -> hilic; change_chem -> mmc;
hilic -> hilic_desc [style=dashed, arrowhead=none]; mmc -> mmc_desc [style=dashed, arrowhead=none]; } ` Caption: Decision tree for chromatography column selection.
Table 2: Comparison of Chromatographic Modes for 2'-Deoxy-4-desmethylwyosine
| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Mixed-Mode (MMC) |
| Primary Mechanism | Hydrophobic Interactions | Partitioning & Adsorption | Hydrophobic & Ion-Exchange |
| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., Bare Silica, Amide) | Bimodal (e.g., C18 + Anion Exchanger) |
| Mobile Phase | High Aqueous | High Organic | Tunable Aqueous/Organic + Salt |
| Retention of Analyte | Low to None | Strong | Strong and Tunable |
| MS Compatibility | Good (with volatile buffers) | Excellent | Excellent (no ion-pairing agents needed)[13] |
| Primary Use Case | Poor choice unless using highly aqueous-stable phase. | Gold standard for retaining highly polar nucleosides.[11] | Powerful for separating complex mixtures and when pH/salt can be used to "tune" selectivity.[16] |
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Step-by-Step Protocol for Developing a HILIC Method
This protocol provides a starting point for developing a robust HILIC method for 2'-Deoxy-4-desmethylwyosine.
-
Column Selection: Choose a HILIC column (e.g., BEH Amide, or Bare Silica). Dimensions: ~2.1 x 100 mm, < 3 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Gradient: 0% B to 100% B over 10 minutes. Hold at 100% B for 2 minutes. Return to 0% B and re-equilibrate for 5 minutes.
-
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to match the initial mobile phase conditions. This is critical to prevent peak distortion.
-
Injection and Evaluation: Inject the sample and evaluate the retention time and peak shape. In HILIC, compounds elute in order of increasing polarity (least polar first).
-
Optimization:
-
To Increase Retention: Increase the initial percentage of acetonitrile in Mobile Phase A.
-
To Decrease Retention: Decrease the initial percentage of acetonitrile or make the gradient steeper.
-
To Improve Resolution: Adjust the gradient slope or introduce an isocratic hold. Small changes in pH or buffer concentration can also fine-tune selectivity.[17]
-
SOP 2: A Troubleshooting Workflow for Poor Resolution
This workflow provides a logical sequence of steps to diagnose and correct poor resolution.
References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). MDPI. [Link]
-
Mobile Phase Optimization in SEC Method Development. Agilent. [Link]
-
Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Acta Chromatographica. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids. The Journal of Organic Chemistry. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Methods in Enzymology. [Link]
-
Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. Methods. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. ResearchGate. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
A Systematic Quick Method Development Approach to Optimize Protein Size Exclusion Chromatography. Waters Corporation. [Link]
-
Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Corporation. [Link]
-
How to fix peak shape in hplc? ResearchGate. [Link]
-
Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. [Link]
-
How to Obtain Good Peak Shapes. Shodex. [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
-
The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Analytical Letters. [Link]
-
Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites. [Link]
-
2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants. Biochemical and Biophysical Research Communications. [Link]
-
GC Troubleshooting—Tailing Peaks. Restek. [Link]
-
Separation of nucleosides and nucleobases. Diduco. [Link]
-
Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. [Link]
-
Mobile Phase Optimization for the Analysis of an Antibody-Based Fusion Protein and Aggregates using a TSKgel. Obrnuta faza. [Link]
-
How Does pH Affect Chromatography? Chemistry For Everyone. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Evolution of Mixed-Mode Chromatography. LCGC North America. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. welch-us.com [welch-us.com]
- 15. agilent.com [agilent.com]
- 16. apps.thermoscientific.com [apps.thermoscientific.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Novel DNA Damage Biomarkers: A Comparative Analysis Featuring 2'-Deoxy-4-desmethylwyosine
Introduction: The Imperative for Robust DNA Damage Biomarkers in Research and Drug Development
In the intricate landscape of cellular homeostasis, the integrity of our genome is under constant assault from both endogenous metabolic byproducts and exogenous agents. This cumulative DNA damage is a central driver of aging, neurodegenerative diseases, and cancer. Consequently, the ability to accurately quantify DNA damage is paramount for researchers, scientists, and drug development professionals. It allows us to elucidate disease mechanisms, assess the genotoxicity of new chemical entities, and develop novel therapeutic strategies.
While a number of DNA damage biomarkers have been identified, the field is in continuous pursuit of novel markers with enhanced sensitivity, specificity, and clinical utility. This guide provides a comprehensive framework for the validation of a novel, hypothetical DNA damage biomarker, using 2'-Deoxy-4-desmethylwyosine as a case study. Due to the current lack of extensive scientific literature on 2'-Deoxy-4-desmethylwyosine as a DNA damage marker, we will navigate the rigorous process of its hypothetical validation. This will be achieved by drawing parallels with and making direct comparisons to the "gold standard" oxidative DNA damage biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) .
This guide is structured to provide not just a series of protocols, but a logical and scientifically grounded narrative that explains the "why" behind the "how." We will delve into the causality of experimental choices, ensuring that each described protocol is part of a self-validating system.
The Established Benchmark: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)
To appreciate the validation journey of a novel biomarker, we must first understand the characteristics of a well-established one. 8-oxo-dG is one of the most abundant and extensively studied oxidative DNA lesions.[1] It is formed when reactive oxygen species (ROS) attack the guanine base in DNA.[2]
The significance of 8-oxo-dG lies in its mutagenic potential. During DNA replication, it can mispair with adenine, leading to G:C to T:A transversions.[3] The presence of elevated levels of 8-oxo-dG in various tissues and biofluids has been associated with an increased risk of cancer and other degenerative diseases.[1][4]
The detection and quantification of 8-oxo-dG are well-established, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive and specific method.[5] This robust body of knowledge makes 8-oxo-dG an ideal benchmark against which any new DNA damage biomarker must be compared.
A Roadmap for the Validation of 2'-Deoxy-4-desmethylwyosine as a Novel DNA Damage Biomarker
The validation of a new biomarker is a meticulous process that requires a multi-faceted approach, from initial hypothesis to rigorous analytical and biological characterization. Here, we outline a comprehensive strategy for the hypothetical validation of 2'-Deoxy-4-desmethylwyosine.
Phase 1: Hypothesis of Formation and Chemical Characterization
1.1. Postulating a Formation Mechanism:
The structure of 2'-Deoxy-4-desmethylwyosine, a modified deoxynucleoside, suggests it may arise from damage to deoxyguanosine. A plausible hypothesis is its formation via oxidative stress, similar to 8-oxo-dG, but perhaps through a distinct reactive species or a secondary reaction cascade. Initial in vitro experiments would involve exposing pure deoxyguanosine to various ROS-generating systems (e.g., Fenton chemistry, photosensitizers) and analyzing the reaction products for the presence of 2'-Deoxy-4-desmethylwyosine.
1.2. Chemical Synthesis and Standard Generation:
A critical and non-negotiable step in biomarker validation is the availability of a pure, well-characterized analytical standard. This would involve the chemical synthesis of 2'-Deoxy-4-desmethylwyosine. The synthetic route would need to be carefully designed and the final product rigorously purified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm its identity and purity. This standard is the cornerstone for developing a quantitative analytical method.
Phase 2: Development of a Robust Analytical Methodology
The ability to accurately and reliably measure a biomarker in complex biological matrices is the linchpin of its validation. LC-MS/MS is the gold standard for the quantification of small molecules like modified nucleosides due to its high sensitivity and specificity.
2.1. A Step-by-Step Protocol for LC-MS/MS Method Development:
Here, we provide a detailed, hypothetical protocol for the development of an LC-MS/MS method for 2'-Deoxy-4-desmethylwyosine.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2'-Deoxy-4-desmethylwyosine in DNA isolated from biological samples.
Materials:
-
Synthesized and purified 2'-Deoxy-4-desmethylwyosine standard
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled 2'-Deoxy-4-desmethylwyosine)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
DNA isolation kits
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
Solvents and reagents of the highest purity
Methodology:
-
Mass Spectrometer Optimization:
-
Infuse a standard solution of 2'-Deoxy-4-desmethylwyosine into the mass spectrometer to determine its precursor ion (the protonated molecule, [M+H]⁺).
-
Perform collision-induced dissociation (CID) on the precursor ion to identify the most abundant and stable product ions.
-
Select the most intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM). This provides high specificity.
-
Optimize MS parameters such as collision energy and cone voltage to maximize the signal intensity of the selected MRM transition.
-
Repeat this process for the stable isotope-labeled internal standard.
-
-
Chromatographic Separation:
-
Develop a reversed-phase HPLC method to separate 2'-Deoxy-4-desmethylwyosine from other DNA components and potential interfering substances.
-
Optimize the mobile phase composition (e.g., water with formic acid and acetonitrile) and gradient to achieve a sharp, symmetrical peak for the analyte.
-
Ensure baseline separation from other nucleosides to prevent ion suppression.
-
-
Sample Preparation:
-
Isolate DNA from the biological matrix (e.g., cells, tissues, blood) using a validated method that minimizes artificial DNA damage.
-
Quantify the isolated DNA.
-
Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes.
-
Add a known amount of the stable isotope-labeled internal standard to the digested sample.
-
Purify the sample, for example, by solid-phase extraction, to remove proteins and other interfering substances.
-
-
Method Validation (according to ICH guidelines):
-
Linearity: Prepare a calibration curve by spiking known amounts of the 2'-Deoxy-4-desmethylwyosine standard into a blank matrix. The response should be linear over a defined concentration range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control samples at different concentrations.
-
Sensitivity: Determine the lower limit of detection (LOD) and the lower limit of quantification (LLOQ).
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage conditions.
-
dot
Caption: Workflow for LC-MS/MS method development.
Phase 3: Biological Validation
Once a robust analytical method is in place, the next crucial phase is to demonstrate that the formation of 2'-Deoxy-4-desmethylwyosine is indeed a consequence of DNA damage in a biological context.
3.1. In Vitro Studies:
-
Cell Culture Experiments: Expose different cell lines (e.g., human lung fibroblasts, hepatocytes) to a panel of known DNA damaging agents, including various ROS inducers (e.g., H₂O₂, paraquat), alkylating agents, and UV radiation.
-
Dose-Response and Time-Course: Perform experiments with varying concentrations of the damaging agent and collect samples at different time points to establish a dose-response and time-course relationship for the formation of 2'-Deoxy-4-desmethylwyosine.
-
Comparison with 8-oxo-dG: In all experiments, measure the levels of 8-oxo-dG in parallel. This will allow for a direct comparison of the relative abundance and kinetics of formation of the two biomarkers under different damaging conditions.
3.2. In Vivo Studies:
-
Animal Models: Utilize well-established animal models of diseases associated with increased oxidative stress (e.g., models of neurodegeneration, cancer, or exposure to environmental toxins).
-
Tissue and Biofluid Analysis: Measure the levels of 2'-Deoxy-4-desmethylwyosine and 8-oxo-dG in DNA isolated from various tissues (e.g., liver, brain, lung) and biofluids (e.g., urine, plasma). The ability to detect the biomarker in easily accessible biofluids is a significant advantage for its potential clinical application.
Comparative Analysis: 2'-Deoxy-4-desmethylwyosine vs. 8-oxo-dG
The ultimate validation of a new biomarker rests on its performance relative to the established gold standard. The following table summarizes the key comparative data that would need to be generated.
| Parameter | 8-oxo-dG (Established) | 2'-Deoxy-4-desmethylwyosine (Hypothetical Data) | Significance of Comparison |
| Basal Levels | Detectable at low levels in healthy individuals. | To be determined. Lower basal levels could indicate a more specific marker for pathological damage. | Establishes a baseline and the dynamic range of the biomarker. |
| Fold Induction | Significant increase upon exposure to oxidative stressors. | To be determined. A higher fold-induction could signify greater sensitivity. | Indicates the sensitivity of the biomarker to DNA damage. |
| Specificity | Primarily a marker of oxidative damage. | To be determined. Could it be a marker for a specific type of damage? | Determines the utility of the biomarker for studying specific damage pathways. |
| Repair Kinetics | Actively repaired by the Base Excision Repair (BER) pathway. | To be determined. Understanding its repair would provide mechanistic insights. | Informs on the persistence of the damage and the cellular response. |
| Analytical Sensitivity | LLOQ in the low femtomole range by LC-MS/MS. | To be determined. Aim for comparable or better sensitivity. | Crucial for detecting subtle changes in DNA damage. |
| Presence in Biofluids | Detectable in urine and plasma. | To be determined. Presence in biofluids would enhance its clinical applicability. | Non-invasive monitoring of systemic DNA damage. |
Visualizing the Context: DNA Damage and Repair Pathways
Understanding where these biomarkers fit into the broader picture of cellular responses to DNA damage is crucial. The following diagram illustrates a simplified overview of a DNA damage and repair pathway, highlighting the formation of adducts like 8-oxo-dG and, hypothetically, 2'-Deoxy-4-desmethylwyosine.
dot
Caption: DNA damage and repair pathway overview.
Conclusion: The Rigorous Path to Biomarker Validation
The journey of validating a novel DNA damage biomarker, as illustrated through the hypothetical case of 2'-Deoxy-4-desmethylwyosine, is an arduous but essential scientific endeavor. It demands a systematic and multi-disciplinary approach, integrating organic chemistry, analytical chemistry, and molecular biology. While 2'-Deoxy-4-desmethylwyosine remains an enigmatic molecule in the context of DNA damage, the framework laid out in this guide provides a clear and comprehensive roadmap for its potential validation, or that of any other novel biomarker candidate.
A successful validation would not only introduce a new tool into the arsenal of researchers and clinicians but also deepen our understanding of the complex mechanisms of DNA damage and repair. It is through such rigorous scientific inquiry that we can hope to unravel the molecular underpinnings of disease and pave the way for innovative diagnostics and therapeutics.
References
-
Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2009). 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis. Journal of Environmental Science and Health, Part C, 27(2), 120-139. [Link]
-
Ma, W., et al. (2012). 8-Hydroxy-2'-deoxyguanosine as a biomarker of oxidative DNA damage induced by perfluorinated compounds in TK6 cells. Environmental and Molecular Mutagenesis, 53(8), 649-656. [Link]
-
Riss, T. L., et al. (2019). A review of analytical methods for the quantification of 8-hydroxy-2'-deoxyguanosine in biological samples. Journal of Chromatography B, 1118-1119, 114-128. [Link]
-
Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]
-
Maestre-Reyna, M., & Tellinghuisen, J. (2012). 8-Hydroxy-2'-deoxyguanosine (8-OHdG) as a biomarker of oxidative stress. Clinical Chemistry and Laboratory Medicine, 50(10), 1829-1840. [Link]
-
International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2(R1). [Link]
-
Klaunig, J. E. (2020). Oxidative stress and cancer. Seminars in cancer biology, 65, 181-190. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Increased 8-hydroxy-deoxyguanosine, a marker of oxidative damage to DNA, in major depression and myalgic encephalomyelitis / chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Oxidative Stress Biomarkers of 8-Hydroxydeoxyguanosine and Dityrosine in the Gills, Skin, Dorsal Fin, and Liver Tissue of Atlantic Salmon (Salmo salar) Parr - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-demethylwyosine and its Deoxy Analogue in the Context of tRNA Function
In the intricate world of molecular biology, the fidelity of protein synthesis is paramount. Transfer RNA (tRNA) molecules are the master adaptors in this process, and their function is fine-tuned by a vast array of post-transcriptional modifications. Among the most complex of these are the wyosine family of hypermodified nucleosides, found at position 37 of tRNAPhe, immediately 3' to the anticodon. These modifications are critical for stabilizing codon-anticodon interactions and preventing ribosomal frameshifting. This guide provides an in-depth comparison of 4-demethylwyosine (imG-14), a key natural intermediate in this pathway, and its synthetic counterpart, 2'-Deoxy-4-desmethylwyosine, offering insights for researchers in molecular biology, drug development, and synthetic biology.
Structural Dissection: The Critical Role of the 2'-Hydroxyl Group
At first glance, 4-demethylwyosine and 2'-Deoxy-4-desmethylwyosine share the same complex tricyclic base structure. However, the fundamental difference lies in the sugar moiety, a distinction with profound conformational and functional consequences.
-
4-demethylwyosine (imG-14) possesses a standard ribose sugar, characterized by the presence of a hydroxyl (-OH) group at the 2' position. This feature is the hallmark of ribonucleosides that constitute RNA. The electronegative 2'-OH group favors a C3'-endo sugar pucker, which is characteristic of the A-form helical structure of RNA and is crucial for the specific geometry of the tRNA anticodon loop.
-
2'-Deoxy-4-desmethylwyosine , as its name implies, lacks this 2'-hydroxyl group, which is replaced by a hydrogen atom. This 2'-deoxyribose sugar is the building block of DNA. Its absence leads to a preference for a C2'-endo sugar pucker, typical of the B-form helix of DNA.
This seemingly minor structural variance dictates the nucleoside's conformational preference and, by extension, its influence on the local structure of the nucleic acid polymer it inhabits.
Caption: Structural comparison highlighting the 2'-position difference.
Biosynthesis and Occurrence: A Tale of Nature vs. Synthesis
The origins of these two molecules are fundamentally different. 4-demethylwyosine is a product of a highly conserved and complex enzymatic pathway, whereas its deoxy analogue is a product of the organic chemistry laboratory.
The Natural Pathway to 4-demethylwyosine (imG-14)
The biosynthesis of imG-14 is a multi-step process occurring on the tRNAPhe substrate in archaea and eukaryotes.[1] It begins with a guanosine at position 37, which undergoes two crucial enzymatic transformations.
-
Methylation: The enzyme TRM5, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, first methylates the guanosine at the N1 position to form N-methylguanosine (m1G).[1]
-
Tricyclic Ring Formation: The key step is catalyzed by TYW1, a complex radical SAM enzyme.[2][3][4] TYW1 utilizes a 5'-deoxyadenosyl radical to abstract a hydrogen atom from the methyl group of m1G.[1][5] This initiates a reaction that condenses carbons 2 and 3 of pyruvate with the m1G base, forming the characteristic tricyclic imidazopurine core of 4-demethylwyosine.[1][2][5]
This intricate pathway underscores the biological importance of producing the precise ribonucleoside structure required for tRNA function.
Caption: Biosynthesis pathway of 4-demethylwyosine in tRNA.
In contrast, 2'-Deoxy-4-desmethylwyosine is not known to be naturally synthesized. Its creation would require chemical synthesis methodologies, likely involving the coupling of a pre-synthesized 2'-deoxyribose sugar to the 4-demethylwyosine base or building the base onto a 2'-deoxyguanosine precursor.
A Comparative Analysis of Performance and Function
The functional roles of these molecules diverge entirely based on their structure and origin.
| Feature | 4-demethylwyosine (imG-14) | 2'-Deoxy-4-desmethylwyosine |
| Natural Occurrence | Found at position 37 of tRNAPhe in Archaea and Eukarya.[1][6] | Not found in nature; a synthetic analogue. |
| Primary Role | Ensures translational fidelity by stabilizing codon-anticodon pairing and preventing ribosomal frameshifting.[7] | Primarily a research tool to probe RNA structure-function relationships. |
| Anticodon Loop Impact | Induces and stabilizes the A-form, RNA-like conformation necessary for proper presentation of the anticodon. | Would introduce a localized DNA-like (B-form) conformation, likely disrupting the anticodon loop structure. |
| Biosynthetic Fate | Acts as a crucial intermediate for further modification into wybutosine (yW) and other derivatives in many species.[1][7] | Not a substrate for downstream enzymes (e.g., TYW2, TYW3) in the wybutosine pathway due to conformational changes. |
| tRNA Stability | Contributes to the overall structural integrity and stability of the tRNA molecule. | The deoxy substitution could potentially alter thermal stability and susceptibility to specific nucleases. |
The Proven Performance of 4-demethylwyosine
The presence of the bulky, hydrophobic 4-demethylwyosine at position 37 is critical for maintaining the reading frame during protein synthesis.[7] It achieves this by:
-
Enhanced Stacking: Its tricyclic structure provides a large surface area for stacking interactions with the adjacent bases (A36 and A38), which restricts the flexibility of the anticodon.[7]
-
Conformational Rigidity: It helps maintain an open loop conformation required for decoding, preventing aberrant base pairing within the anticodon loop itself.[7]
-
Foundation for Hypermodification: In eukaryotes, imG-14 is the foundational block upon which enzymes like TYW2 and TYW3 build the even more complex side chains of wybutosine, further refining its function.[7]
The Hypothetical Performance of 2'-Deoxy-4-desmethylwyosine
Introducing a 2'-deoxy analogue into a tRNA molecule would be a significant structural perturbation. While direct experimental data is scarce, we can infer the consequences based on well-established principles of nucleic acid chemistry:
-
Structural Disruption: The shift from a C3'-endo to a C2'-endo pucker would alter the phosphate backbone trajectory, disrupting the precise geometry of the anticodon stem-loop. This would likely impair its ability to bind correctly within the ribosome's A site.
-
Loss of Enzymatic Recognition: The enzymes that further modify imG-14 are highly specific to the structure of the tRNA substrate, including the conformation of the anticodon loop. The altered geometry caused by the deoxy substitution would almost certainly prevent recognition and subsequent modification.
-
Potential as an Inhibitor: Synthetically incorporating this analogue into tRNA could be a powerful experimental tool. Its ability to disrupt function could be used to study the precise structural requirements of translation and potentially act as a competitive inhibitor for enzymes in the wyosine biosynthesis pathway.
Methodologies for Experimental Analysis
The analysis of modified nucleosides like 4-demethylwyosine relies on a combination of chromatography and mass spectrometry. The same workflow can be adapted to differentiate it from its deoxy analogue.
Standard Workflow for Nucleoside Analysis
A robust and widely adopted method involves the following steps:
-
tRNA Isolation: Total RNA is extracted from cells, and tRNA is subsequently purified, often using anion-exchange chromatography or size-exclusion methods.
-
Enzymatic Digestion: The purified tRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, typically including Nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).
-
LC-MS/MS Analysis: The resulting mixture of nucleosides is separated by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The eluent is then introduced into a tandem mass spectrometer (MS/MS).
-
Separation: 4-demethylwyosine and its deoxy analogue would exhibit different retention times on the HPLC column due to the difference in polarity (the deoxy version being slightly less polar).
-
Detection & Identification: The mass spectrometer identifies the nucleosides based on their precise mass-to-charge ratio (m/z). 4-demethylwyosine will have a mass approximately 16 Da greater than its deoxy counterpart due to the extra oxygen atom. Fragmentation patterns in the MS/MS stage provide definitive structural confirmation.
-
Caption: Workflow for the analysis of modified nucleosides.
Conclusion
The comparison between 4-demethylwyosine and 2'-Deoxy-4-desmethylwyosine serves as a compelling case study in molecular precision. 4-demethylwyosine is a product of sophisticated enzymatic machinery, a vital hypermodification in tRNAPhe that acts as both a functional component for ensuring translational accuracy and a key intermediate in a conserved biosynthetic pathway. Its structure, particularly the 2'-hydroxyl on its ribose sugar, is indispensable for its role.
Conversely, 2'-Deoxy-4-desmethylwyosine represents a synthetic analogue. While not a natural component of any known biological system, its value lies in its potential as a powerful research tool. By enabling the study of how a localized, DNA-like structural perturbation affects tRNA function, it can help elucidate the precise conformational requirements for protein synthesis. For researchers and drug developers, understanding the distinction between these two molecules is crucial for interpreting experimental results and designing novel therapeutic or synthetic biology strategies.
References
-
Duffus, B. R., et al. (2022). Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2. Biochemistry, 61(23), 2643–2647. [Link]
-
National Center for Biotechnology Information (2022). Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2. PubMed. [Link]
-
Lence, A. A., et al. (2018). Biochemical and Structural Characterization of a Schiff Base in the Radical-Mediated Biosynthesis of 4-Demethylwyosine by TYW1. Journal of the American Chemical Society, 140(23), 7171–7174. [Link]
-
Wikipedia. Wybutosine. [Link]
-
UniProt Consortium. (2023). TYW1 - S-adenosyl-L-methionine-dependent tRNA 4-demethylwyosine synthase - Oryza sativa subsp. japonica (Rice). UniProtKB. [Link]
-
Young, A. P., & Bandarian, V. (2015). Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction. Biochemistry, 54(25), 3999–4002. [Link]
-
Young, A. P., & Bandarian, V. (2015). Mechanistic Studies of the Radical S-Adenosyl-l-methionine Enzyme 4-Demethylwyosine Synthase Reveal the Site of Hydrogen Atom Abstraction. Biochemistry, 54(25), 3999-4002. [Link]
-
Grosjean, H., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2062–2079. [Link]
-
de Crécy-Lagard, V., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2062-2079. [Link]
Sources
- 1. Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insertion of 4-Demethylwyosine in tRNAPhe Catalyzed by the Radical S-Adenosyl-l-methionine Enzyme TYW1 Entails Oxidative Cleavage of Pyruvate to Form CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wybutosine - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Fluorescent Nucleoside Analogs: A Comparative Analysis for Probing Nucleic Acid Structure and Dynamics
In the intricate world of nucleic acid research, fluorescent nucleoside analogs (FNAs) serve as indispensable tools, acting as site-specific reporters that illuminate the subtle conformational changes, interactions, and dynamics that govern biological function. Unlike bulky extrinsic fluorophores attached via flexible linkers, FNAs are designed to be minimally perturbing, mimicking the size, shape, and hydrogen-bonding capabilities of their natural counterparts.[1][2] This intrinsic nature allows them to be incorporated directly into the DNA or RNA helix, providing a high-resolution window into the local microenvironment.[3]
This guide offers an in-depth comparison of several classes of widely-used FNAs. While the exploration of novel fluorescent scaffolds, such as 2'-Deoxy-4-desmethylwyosine, is a continuing endeavor in chemical biology, practical application often necessitates the use of well-characterized and readily available probes. The wyosine family of hypermodified nucleosides, for instance, are naturally fluorescent but are primarily found as ribonucleosides in tRNA and are not established as deoxynucleoside tools for DNA studies.[4][5] Therefore, this guide will focus on the most robust and extensively validated FNAs available to the research community: the classic purine analog 2-aminopurine (2-AP) , the highly emissive pteridine analogs (3-MI, 6-MI) , and the bright tricyclic cytosine (tC) .
We will delve into their photophysical properties, explore the causality behind their selection for specific applications, provide detailed experimental protocols for their use, and present a clear, data-driven comparison to guide your experimental design.
Pillar 1: Understanding the Ideal Fluorescent Nucleoside Analog
The utility of an FNA is dictated by a combination of photophysical and biochemical characteristics. The ideal probe should be:
-
Isomorphic and Isosteric: It should closely resemble a natural base in size and shape to minimize structural perturbation of the nucleic acid duplex.[1]
-
Bright and Photostable: Possessing a high extinction coefficient and quantum yield, while resisting photobleaching, is crucial for sensitive detection.
-
Environmentally Sensitive (or Insensitive): The fluorescence output should predictably change in response to specific environmental alterations like base stacking, solvent polarity, or binding events.[3] Conversely, for simple labeling applications, a probe that is insensitive to its environment may be preferred.
-
Biochemically Compatible: The corresponding triphosphate (dNTP or NTP) must be a substrate for DNA or RNA polymerases, allowing for enzymatic incorporation into nucleic acids.[5][6] The analog within an oligonucleotide must also be tolerated by other enzymes, such as ligases and restriction enzymes, depending on the application.
Pillar 2: A Comparative Analysis of Workhorse FNAs
The choice of an FNA is not arbitrary; it is a critical experimental parameter that depends on the specific biological question being asked. 2-AP is a superb reporter on local base dynamics due to its sensitivity to quenching, while tC is an excellent choice when a bright, stable signal is paramount.
2-Aminopurine (2-AP): The Classic Environmental Sensor
2-Aminopurine is an analog of adenine and has been the workhorse of FNA studies for decades.[7][8] Its fluorescence is exceptionally sensitive to its local environment, particularly to stacking interactions with neighboring bases.[9][10]
-
Mechanism of Action: In its free form, 2-AP exhibits a high quantum yield. However, when incorporated into a DNA duplex, its fluorescence is significantly quenched due to stacking interactions.[10] Any process that disrupts this stacking, such as local melting, DNA bending, or protein binding that "flips" the base out of the helix, will result in a dramatic increase in fluorescence intensity.[9] This makes 2-AP an exquisite probe for studying DNA conformational changes in real-time.
-
Advantages: High sensitivity to base stacking, well-characterized, and commercially available.
-
Limitations: Its emission is in the near-UV range, which can overlap with protein fluorescence. The quantum yield is low when stacked within a duplex, which can limit sensitivity in some applications.
Pteridines (3-MI & 6-MI): The High-Quantum-Yield Probes
The pteridine analogs, such as 3-methylisoxanthopterin (3-MI) and 6-methylisoxanthopterin (6-MI), are guanosine analogs that address the brightness limitations of 2-AP.[11]
-
Mechanism of Action: Pteridines are inherently highly fluorescent compounds.[11] 3-MI, for example, has a quantum yield of 0.88 as a free nucleoside.[12] While their fluorescence is also quenched upon incorporation into DNA, the starting brightness is so high that they often provide a better signal-to-noise ratio than 2-AP. They are sensitive to hybridization; for instance, an oligonucleotide containing 3-MI as a bulge-former can show a more than 20-fold increase in fluorescence upon binding to its complementary strand.[12]
-
Advantages: Very high intrinsic quantum yields, good environmental sensitivity, and available as phosphoramidites for DNA synthesis.[11][12]
-
Limitations: Their synthesis is more complex than that of 2-AP. The large Stokes shift is beneficial, but excitation is still in the UV range.
Tricyclic Cytosine (tC): The Bright and Stable Beacon
Tricyclic cytosine (tC) is a size-expanded cytosine analog that offers exceptional brightness and photostability, with fluorescence emission in the visible spectrum.[13]
-
Mechanism of Action: Unlike 2-AP, the fluorescence of tC is not dramatically quenched by base stacking.[13] This property makes it an excellent "always-on" probe. It is less of a reporter on subtle conformational changes and more of a bright beacon that can be used to label DNA for applications like fluorescence polarization/anisotropy, FRET, and cellular imaging.
-
Advantages: High quantum yield within DNA, emission in the visible spectrum (reducing background from biomolecules), and high photostability. It can be efficiently incorporated by DNA polymerases.[5]
-
Limitations: Its larger size can cause some perturbation to the DNA structure. Its relative insensitivity to stacking makes it less suitable for probing local DNA dynamics compared to 2-AP.
Data Presentation: Photophysical Properties at a Glance
The following table summarizes the key photophysical properties of the discussed fluorescent nucleoside analogs, providing a basis for direct comparison.
| Analog | Type | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Key Feature | References |
| 2-Aminopurine (2-AP) | Adenine/Guanine Analog | ~310 | ~370 | ~0.68 (free), <0.01-0.1 (in DNA) | Highly sensitive to stacking/quenching | [7][10] |
| 3-Methylisoxanthopterin (3-MI) | Guanine Analog | ~350 | ~430 | ~0.88 (free), variable in DNA | Very high intrinsic quantum yield | [12] |
| 6-Methylisoxanthopterin (6-MI) | Guanine Analog | ~350 | ~430 | ~0.70 (free), variable in DNA | High quantum yield, sensitive to pH | [2] |
| 4-amino-6-methyl-8-(2-dr)-pteridone (6MAP) | Adenosine Analog | ~310 | ~430 | ~0.39 (free), 0.01-0.11 (in DNA) | Adenosine analog with pteridine core | [14] |
| Tricyclic Cytosine (tC) | Cytosine Analog | ~390 | ~490 | ~0.20 (in DNA) | Bright, photostable, low quenching | [5][13] |
Experimental Protocols & Workflows
Authoritative and reproducible protocols are the bedrock of scientific integrity. Here, we provide step-by-step methodologies for the characterization and application of these analogs.
Workflow for Characterizing a Novel Fluorescent Nucleoside Analog
This logical workflow outlines the essential steps for validating a new FNA, ensuring it is a self-validating system before its application in complex biological studies.
Caption: Workflow for FNA characterization.
Protocol 1: Measuring Fluorescence Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of fluorescence emission. It is typically determined relative to a well-characterized fluorescent standard.
Causality: Quinine sulfate is a common standard for UV-excitable fluorophores due to its well-documented and stable quantum yield (Φ = 0.54 in 0.5 M H₂SO₄). Using a standard with an excitation range similar to the analog minimizes wavelength-dependent instrument artifacts.
Methodology:
-
Prepare a series of dilutions of both the fluorescent nucleoside analog and the quinine sulfate standard in the appropriate solvent (e.g., buffer for the analog, 0.5 M H₂SO₄ for quinine sulfate).
-
Measure the absorbance of each dilution at the excitation wavelength (e.g., 310 nm for 2-AP, 350 nm for quinine sulfate). Ensure the absorbance values are below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the analog and the standard. The slope of this line is proportional to the quantum yield.
-
Calculate the quantum yield of the analog (Φ_X) using the following equation:
Φ_X = Φ_S * (Slope_X / Slope_S) * (n_X² / n_S²)
Where:
-
Φ_S is the quantum yield of the standard.
-
Slope_X and Slope_S are the slopes from the plots for the analog and standard, respectively.
-
n_X and n_S are the refractive indices of the respective solvents.
-
Protocol 2: Enzymatic Incorporation of an FNA into DNA
This protocol describes a typical primer extension assay to verify that a fluorescent analog triphosphate (dFNTP) is a substrate for a DNA polymerase.
Causality: A primer extension assay directly tests the ability of a polymerase to select and incorporate the analog opposite a specific template base. Including a chase with a high concentration of natural dNTPs after the incorporation step confirms that the polymerase can successfully extend the chain past the analog, a crucial validation for its use in PCR or sequencing applications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic studies of the radical SAM enzyme 4-demethylwyosine synthase reveals the site of hydrogen atom abstraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Insertion of 4-demethylwyosine in tRNAPhe catalyzed by the radical S-adenosyl-l-methionine enzyme TYW1 entails oxidative cleavage of pyruvate to form CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Deoxy-4-desmethylwyosine, 100 mg, Glass Screw-Top | Delchimica [delchimica.com]
- 9. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 10. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A new, but old, nucleoside analog: the first synthesis of 1-deaza-2'-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Deoxy-4-desmethylwyosine, 500 mg, Glass Screw-Top | Porphynet [porphyrin.net]
A Senior Application Scientist's Guide to the Cross-Validation of Methods for 2'-Deoxy-4-desmethylwyosine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of nucleic acid research and therapeutic development, the precise quantification of modified nucleosides is paramount. 2'-Deoxy-4-desmethylwyosine, a deoxy derivative of a hypermodified guanosine analog, represents a class of molecules with significant biological interest, potentially serving as biomarkers or playing roles in nucleic acid-based therapeutics. The development of robust and reliable analytical methods for the quantification of such molecules is a critical challenge that demands rigorous cross-validation of available techniques. This guide provides an in-depth comparison of three principal analytical platforms for the quantification of 2'-Deoxy-4-desmethylwyosine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF).
The choice of an analytical method is not merely a matter of convenience; it is a decision dictated by the specific requirements of the research question, including the desired sensitivity, the complexity of the sample matrix, and the required throughput. This guide will delve into the theoretical underpinnings and practical considerations of each technique, providing detailed experimental protocols and a comparative analysis of their performance.
The Analytical Imperative: Why Method Selection Matters
2'-Deoxy-4-desmethylwyosine, as a modified deoxynucleoside, can be present in complex biological matrices such as urine, plasma, or enzymatic digests of DNA. Its accurate quantification is essential for understanding its biological roles and for pharmacokinetic and pharmacodynamic studies in drug development. The tricyclic core of the wyosine family imparts unique physicochemical properties, including UV absorbance and fluorescence, which can be leveraged for detection. However, the deoxyribose moiety distinguishes it from its more commonly studied ribonucleoside counterparts, potentially influencing its chromatographic behavior and stability.
This guide will dissect the strengths and weaknesses of each analytical approach, providing the necessary framework for researchers to make an informed decision on the most suitable method for their specific application.
Method 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity.[1] This technique combines the separation power of liquid chromatography with the mass-resolving and fragmentation capabilities of tandem mass spectrometry, allowing for the unambiguous identification and quantification of the target analyte.
Causality of Experimental Choices
The development of a robust LC-MS/MS method for 2'-Deoxy-4-desmethylwyosine hinges on several key decisions:
-
Chromatography: Reversed-phase chromatography is the most common approach for separating nucleosides.[2] A C18 column is a typical starting point, offering good retention for moderately polar compounds like 2'-Deoxy-4-desmethylwyosine. The choice of mobile phase, typically a mixture of water and a polar organic solvent like methanol or acetonitrile with a modifier like formic acid, is critical for achieving optimal peak shape and separation from matrix components. The gradient elution allows for the efficient separation of compounds with a range of polarities.
-
Ionization: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like nucleosides, as it is a soft ionization method that minimizes in-source fragmentation and preserves the molecular ion.[2]
-
Mass Spectrometry: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the highest degree of selectivity and sensitivity.[3] This involves selecting the precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS Quantification
-
Sample Preparation (from DNA):
-
To 10 µg of isolated DNA, add a buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM CaCl2.
-
Add a cocktail of DNase I (10 units), Nuclease P1 (10 units), and alkaline phosphatase (20 units).
-
Incubate at 37°C for 4 hours to ensure complete digestion to deoxynucleosides.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and enzymes. Elute the deoxynucleosides with methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Precursor Ion ([M+H]+): To be determined based on the exact mass of 2'-Deoxy-4-desmethylwyosine.
-
Product Ion(s): To be determined by infusion of a standard and performing a product ion scan. A characteristic fragment would likely be the protonated base.
-
-
-
Data Analysis:
-
Integrate the peak area of the specific MRM transition for 2'-Deoxy-4-desmethylwyosine.
-
Construct a calibration curve using a series of known concentrations of a purified 2'-Deoxy-4-desmethylwyosine standard.
-
Quantify the amount of 2'-Deoxy-4-desmethylwyosine in the sample by interpolating its peak area on the calibration curve.
-
Method 2: The Workhorse - High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore.[4] The tricyclic ring system of wyosine derivatives exhibits strong UV absorbance, making this a viable method for the quantification of 2'-Deoxy-4-desmethylwyosine, particularly at moderate to high concentrations.
Causality of Experimental Choices
-
Chromatography: Similar to LC-MS/MS, reversed-phase chromatography with a C18 column is the method of choice.[2] Isocratic elution can be employed if the sample matrix is relatively clean and the analyte peak is well-resolved. However, a gradient elution is often preferred for complex samples to improve resolution and reduce run times.
-
Detection: UV detection is based on the principle of Beer-Lambert law, where the absorbance of the analyte is directly proportional to its concentration. The selection of the detection wavelength is critical for maximizing sensitivity and minimizing interference. The UV spectrum of a 2'-Deoxy-4-desmethylwyosine standard should be acquired to determine the wavelength of maximum absorbance (λmax). Wyosine derivatives typically have absorbance maxima in the range of 230-320 nm.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Quantification
-
Sample Preparation:
-
For complex matrices like DNA digests, follow the same enzymatic digestion and SPE protocol as for LC-MS/MS.
-
For cleaner samples, such as purified fractions, a simple filtration through a 0.22 µm filter may be sufficient.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., 85:15 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: Set to the determined λmax of 2'-Deoxy-4-desmethylwyosine.
-
-
Data Analysis:
-
Integrate the peak area of the analyte at its characteristic retention time.
-
Prepare a calibration curve by injecting known concentrations of a 2'-Deoxy-4-desmethylwyosine standard.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Method 3: The High-Efficiency Separator - Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
Capillary electrophoresis offers extremely high separation efficiency and short analysis times.[5] When coupled with laser-induced fluorescence (LIF) detection, it becomes a highly sensitive technique for the analysis of fluorescent molecules. The inherent fluorescence of the wyosine core makes CE-LIF a promising method for the quantification of 2'-Deoxy-4-desmethylwyosine, especially when sample volume is limited.
Causality of Experimental Choices
-
Separation Principle: In capillary zone electrophoresis (CZE), charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. The pH of the background electrolyte (BGE) is a critical parameter as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF).
-
Detection: LIF detection provides exceptional sensitivity by exciting the analyte with a laser at its excitation maximum and detecting the emitted fluorescence at a longer wavelength.[6] This is particularly advantageous for wyosine derivatives, which are known to be fluorescent. The choice of laser and emission filter must be matched to the spectral properties of 2'-Deoxy-4-desmethylwyosine.
Experimental Workflow: CE-LIF
Caption: Workflow for CE-LIF quantification.
Detailed Protocol: CE-LIF Quantification
-
Sample Preparation:
-
If necessary, perform enzymatic digestion and SPE as described for LC-MS/MS.
-
Dilute the sample in the background electrolyte (BGE).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
CE-LIF Analysis:
-
CE System: A capillary electrophoresis instrument equipped with a LIF detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.2.
-
Separation Voltage: 20 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
LIF Detector:
-
Excitation Wavelength: To be matched with the excitation maximum of 2'-Deoxy-4-desmethylwyosine (likely in the UV range).
-
Emission Wavelength: To be matched with the emission maximum of 2'-Deoxy-4-desmethylwyosine.
-
-
-
Data Analysis:
-
Identify the analyte peak based on its migration time relative to an internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the concentration of the analyte standards.
-
Determine the concentration of 2'-Deoxy-4-desmethylwyosine in the sample from the calibration curve.
-
Quantitative Data Comparison
The following table provides a comparative summary of the expected performance characteristics of the three methods for the quantification of 2'-Deoxy-4-desmethylwyosine. The values are based on typical performance for similar modified nucleosides.
| Parameter | LC-MS/MS | HPLC-UV | CE-LIF |
| Sensitivity (LOD) | Low femtomole to picomole | Low to mid-picomole | High attomole to femtomole |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 5% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Selectivity | Very High | Moderate | High |
| Throughput | Moderate | High | High |
| Matrix Effect | High potential | Low potential | Moderate potential |
| Instrumentation Cost | High | Low | Moderate |
Conclusion and Recommendations
The choice of the optimal method for the quantification of 2'-Deoxy-4-desmethylwyosine is a multifactorial decision.
-
LC-MS/MS is the recommended method for applications requiring the highest sensitivity and selectivity, particularly for the analysis of complex biological samples where the analyte is present at trace levels. Its ability to provide structural confirmation through fragmentation is a significant advantage.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis when the analyte concentration is relatively high and the sample matrix is not overly complex. Its simplicity and high throughput make it an attractive option for quality control applications.
-
CE-LIF excels in situations where sample volume is limited and high sensitivity is required. Its exceptional separation efficiency can be advantageous for resolving closely related isomers.
Ultimately, a thorough cross-validation of these methods using spiked samples and certified reference materials is essential to ensure the accuracy and reliability of the quantitative data. This guide provides the foundational knowledge and detailed protocols to embark on such a validation, empowering researchers to confidently quantify 2'-Deoxy-4-desmethylwyosine in their specific research contexts.
References
-
Grosjean, H., de Crécy-Lagard, V., & Marck, C. (2010). Deciphering the complex enzymatic pathway for biosynthesis of wyosine derivatives in anticodon of tRNAPhe. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
-
Urbonavičius, J., & Tauraitė, D. (2020). Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea. Biomolecules, 10(12), 1627. [Link]
-
Nie, J., Zhang, T., & Ye, J. (2019). Application of Capillary Electrophoresis with Laser-Induced Fluorescence to Immunoassays and Enzyme Assays. Molecules, 24(15), 2798. [Link]
-
Pomerantz, S. C., & McCloskey, J. A. (2005). Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. Journal of the American Society for Mass Spectrometry, 16(12), 2036-2047. [Link]
-
Noma, A., Kirino, Y., Ikeuchi, Y., & Suzuki, T. (2006). Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA. The EMBO journal, 25(10), 2142-2154. [Link]
-
The Pharma Innovation. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal, 12(8), 23-28. [Link]
-
Atta, K., & Atta-ur-Rahman. (2014). Wybutosine biosynthesis: Structural and mechanistic overview. Biochimie, 107, 276-285. [Link]
-
Guttman, A., & Chen, F. T. (2020). Capillary electrophoresis laser-induced fluorescence method development and validation for quantification of nine gangliosides—Application to analysis of cell lines of CNS origin. Molecules, 25(16), 3634. [Link]
-
Wang, J., & Giese, R. W. (2013). Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. Organic & biomolecular chemistry, 11(48), 8331-8334. [Link]
-
Takeda, S., et al. (2021). Bacteria-specific modified nucleoside is released and elevated in urine of patients with bacterial infections. mBio, 12(6), e02345-21. [Link]
-
Schlimpert, V., et al. (2023). Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. Cancers, 15(8), 2235. [Link]
-
Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature protocols, 9(4), 828-841. [Link]
-
Gooijer, C., & van der Greef, J. (1995). Capillary electrophoresis with laser-induced fluorescence detection for natively fluorescent analytes. Journal of Chromatography A, 718(1), 45-59. [Link]
-
MP Biomedicals. (2023). A Complete Workflow for Collecting and Extracting Nucleic Acid from Urine Sample. [Link]
-
Culbertson, C. T., & Jorgenson, J. W. (1998). Capillary electrophoresis with laser-induced fluorescence detection. In Capillary Electrophoresis of Proteins and Peptides (pp. 235-257). Humana Press. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2'-Deoxy-4-desmethylwyosine and 2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Exploring the Landscape of Modified Deoxynucleosides
In the realm of molecular biology and therapeutic development, the foundational roles of nucleosides are well-established. 2'-deoxyguanosine, a cornerstone of DNA, is integral to the structure and function of the genetic code.[1][2] Its precise pairing with 2'-deoxycytidine forms a critical rung in the DNA ladder, essential for genetic stability and replication. However, the exploration of modified nucleosides, such as the lesser-known 2'-Deoxy-4-desmethylwyosine, opens new avenues for research and therapeutic intervention. This guide provides a comprehensive comparison of the known biological activities of 2'-deoxyguanosine with the yet-to-be-elucidated potential of 2'-Deoxy-4-desmethylwyosine, offering a roadmap for future investigation.
Wyosine and its derivatives are a class of hypermodified nucleosides typically found in the anticodon loop of transfer RNA (tRNA), where they play a crucial role in maintaining translational fidelity. Their presence in DNA is not naturally occurring, which makes the synthetic analog, 2'-Deoxy-4-desmethylwyosine, a molecule of significant interest. This guide will delve into the structural distinctions between these two molecules and present a framework for evaluating the biological impact of substituting the canonical 2'-deoxyguanosine with this intriguing analog.
Structural Comparison: A Tale of Two Purines
The fundamental difference between 2'-deoxyguanosine and 2'-Deoxy-4-desmethylwyosine lies in their purine base. While 2'-deoxyguanosine features the familiar guanine, 2'-Deoxy-4-desmethylwyosine possesses a modified, tricyclic purine core characteristic of wyosine nucleosides, but lacking a methyl group at the 4-position. Both molecules share the same 2'-deoxyribose sugar, the defining feature of a deoxynucleoside.
| Feature | 2'-deoxyguanosine | 2'-Deoxy-4-desmethylwyosine |
| Purine Base | Guanine | 4-desmethylwyosine |
| Sugar Moiety | 2'-deoxyribose | 2'-deoxyribose |
| Natural Occurrence in DNA | Yes | No |
| Known Biological Role | DNA synthesis, genetic information storage | Unknown in the context of DNA |
Hypothesized Biological Activities of 2'-Deoxy-4-desmethylwyosine
Given the absence of direct experimental data on the biological activity of 2'-Deoxy-4-desmethylwyosine within a DNA context, we can extrapolate potential effects based on the behavior of other modified nucleosides.
-
Incorporation into DNA: The bulky tricyclic base of 2'-Deoxy-4-desmethylwyosine may present a steric hindrance to DNA polymerases, potentially leading to lower incorporation efficiency compared to 2'-deoxyguanosine. The fidelity of incorporation by different polymerases would also be a key area of investigation.
-
DNA Thermal Stability: The extended aromatic system of the 4-desmethylwyosine base could potentially intercalate or stack differently within the DNA duplex, which may alter the thermal stability (melting temperature, Tm) of the DNA.
-
Cytotoxicity and Therapeutic Potential: Many nucleoside analogs exhibit cytotoxic, antiviral, or anticancer properties by interfering with DNA replication and cellular metabolism.[3][4][5] It is plausible that 2'-Deoxy-4-desmethylwyosine could exhibit similar activities.
Comparative Analysis of Biological Activities: A Proposed Experimental Framework
To empirically assess the biological activities of 2'-Deoxy-4-desmethylwyosine relative to 2'-deoxyguanosine, a series of well-defined experiments are necessary.
Data Presentation: A Template for Comparative Analysis
The following tables are presented as a template for summarizing the experimental data to be generated from the proposed protocols.
Table 1: DNA Polymerase Incorporation Efficiency
| Nucleoside Triphosphate | DNA Polymerase | Relative Incorporation Efficiency (%) vs. dGTP |
| dGTP (control) | Klenow Fragment | 100 |
| Taq Polymerase | 100 | |
| Pfu Polymerase | 100 | |
| 2'-Deoxy-4-desmethylwyosine-TP | Klenow Fragment | To be determined |
| Taq Polymerase | To be determined | |
| Pfu Polymerase | To be determined |
Table 2: Effect on DNA Thermal Stability (Tm)
| Oligonucleotide Duplex | Tm (°C) | ΔTm (°C) vs. Control |
| Control (containing dG) | To be determined | 0 |
| Modified (containing 2'-Deoxy-4-desmethylwyosine) | To be determined | To be determined |
Table 3: Cytotoxicity against Cancer Cell Lines (IC50 Values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 2'-deoxyguanosine | >100 (expected) | >100 (expected) | >100 (expected) |
| 2'-Deoxy-4-desmethylwyosine | To be determined | To be determined | To be determined |
| Doxorubicin (Positive Control) | Known value | Known value | Known value |
Experimental Protocols
In Vitro DNA Polymerase Incorporation Assay
This protocol is designed to assess the efficiency and fidelity of incorporation of 2'-Deoxy-4-desmethylwyosine triphosphate (d(4-dM)WTP) by DNA polymerases compared to dGTP.
Objective: To quantify the relative incorporation efficiency of d(4-dM)WTP versus dGTP by various DNA polymerases.
Materials:
-
Thermophilic DNA polymerases (e.g., Taq, Pfu) and mesophilic polymerases (e.g., Klenow Fragment)
-
Synthetic oligonucleotide template and primer
-
dATP, dCTP, dTTP, and dGTP solutions
-
Synthesized d(4-dM)WTP
-
Radiolabeled dATP ([α-³²P]dATP)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Primer-Template Annealing: Anneal a 5'-radiolabeled primer to a synthetic DNA template.
-
Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, a DNA polymerase, reaction buffer, and a mixture of dNTPs. For the experimental reactions, replace dGTP with varying concentrations of d(4-dM)WTP.
-
Enzymatic Reaction: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the specific polymerase.
-
Quenching: Stop the reactions at various time points by adding a quenching solution (e.g., EDTA).
-
PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the gel using a phosphorimager and quantify the band intensities corresponding to the extended primer. Calculate the relative incorporation efficiency based on the extent of primer extension in the presence of d(4-dM)WTP versus dGTP.
Caption: Workflow for DNA Polymerase Incorporation Assay.
Thermal Denaturation (Tm) Analysis
This protocol determines the effect of a single incorporation of 2'-Deoxy-4-desmethylwyosine on the thermal stability of a DNA duplex.
Objective: To measure the melting temperature (Tm) of a DNA duplex containing 2'-Deoxy-4-desmethylwyosine and compare it to an unmodified duplex.
Materials:
-
Synthetic oligonucleotides (one containing the modification, and its complement; and a control pair)
-
UV-Vis spectrophotometer with a temperature controller
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
Procedure:
-
Oligonucleotide Annealing: Anneal the modified and control oligonucleotides with their respective complementary strands in the melting buffer.
-
Spectrophotometer Setup: Place the annealed duplex solutions in quartz cuvettes in the spectrophotometer.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm while gradually increasing the temperature (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).
-
Data Analysis: Plot the absorbance versus temperature to obtain the melting curve. The Tm is the temperature at which 50% of the DNA is denatured, determined from the first derivative of the melting curve.[6][7]
Caption: Workflow for DNA Thermal Denaturation Analysis.
MTT Cytotoxicity Assay
This protocol assesses the cytotoxic effects of 2'-Deoxy-4-desmethylwyosine on cultured cancer cell lines.[8][9][10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2'-Deoxy-4-desmethylwyosine in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
2'-Deoxy-4-desmethylwyosine and 2'-deoxyguanosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2'-Deoxy-4-desmethylwyosine, 2'-deoxyguanosine (as a negative control), and a known cytotoxic drug (as a positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting cell viability against compound concentration.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
While 2'-deoxyguanosine is a well-understood and essential component of life's blueprint, the biological landscape of its modified counterpart, 2'-Deoxy-4-desmethylwyosine, remains uncharted territory. This guide has provided a comprehensive framework for the systematic evaluation of this intriguing nucleoside analog. The proposed experiments will elucidate its behavior in fundamental biological processes, including DNA replication and its impact on cellular health. The insights gained from this research will not only expand our understanding of DNA-protein interactions and nucleic acid chemistry but also have the potential to uncover novel therapeutic agents for the treatment of cancer and viral diseases. The journey to unlock the secrets of 2'-Deoxy-4-desmethylwyosine begins with these foundational investigations.
References
-
Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. PubMed. [Link]
-
Effects of adenosine and 2'-deoxyadenosine on epidermal keratinocyte proliferation: its relation to cyclic AMP formation. PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
An NMR structural study of deaminated base pairs in DNA. PubMed Central. [Link]
-
In Vitro Selection Using Modified or Unnatural Nucleotides. PubMed Central. [Link]
-
Deoxynucleosides as promising antimicrobial agents against foodborne pathogens and their applications in food and contact material surfaces. National Institutes of Health. [Link]
-
Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells. National Institutes of Health. [Link]
-
Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides. PubMed. [Link]
-
Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides. ResearchGate. [Link]
-
Lipid modification of DNA nanocages enhances cellular uptake, migration, and in vivo uptake. bioRxiv. [Link]
-
Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. MDPI. [Link]
-
Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Agilent. [Link]
-
An in vitro screening technique for DNA polymerases that can incorporate modified nucleotides. Pseudo-thymidine as a substrate for thermostable polymerases. Oxford Academic. [Link]
-
MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research. [Link]
-
2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. PubMed. [Link]
-
Biologically Active Nucleosides. PubMed Central. [Link]
-
Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers. [Link]
-
Synthesis and enzymatic incorporation of modified deoxyuridine triphosphates. Sci-Hub. [Link]
-
A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. PubMed Central. [Link]
-
Enzymatic Synthesis of the Unnatural Nucleotide 2'-Deoxyisoguanosine 5'-Monophosphate. PubMed. [Link]
-
Measurement in vivo of proliferation rates of slow turnover cells by 2H2O labeling of the deoxyribose moiety of DNA. PubMed Central. [Link]
-
Analysis of Thermal Melting Curves. ResearchGate. [Link]
-
Effect of Surface Modification of Gold Nanoparticles Loaded with Small Nucleic Acid Sequences on Cytotoxicity and Uptake: A Comparative Study In Vitro. ResearchGate. [Link]
-
Nucleosides and emerging viruses: A new story. PubMed Central. [Link]
-
Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. PubMed Central. [Link]
-
Decoding DNA Structure using NMR Spectroscopy. ResearchGate. [Link]
-
Showing metabocard for Deoxyinosine (HMDB0000071). Human Metabolome Database. [Link]
-
NMR study of the conformation of the 2-aminopurine:cytosine mismatch in DNA. PubMed. [Link]
-
Template-Independent Enzymatic RNA Synthesis. bioRxiv. [Link]
-
An in vitro screening technique for DNA polymerases that can incorporate modified nucleotides. Pseudo-thymidine as a substrate for thermostable polymerases. PubMed Central. [Link]
-
Effect of dietary nucleosides on growth and maturation of the developing gut in the rat. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2′,3′-Dideoxy-3′-Fluororibofuranosyl Purine Nucleosides. ResearchGate. [Link]
-
nanoparticle cellular uptake: Topics by Science.gov. Science.gov. [Link]
-
deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants. PubMed. [Link]
-
Improved synthesis of 2'-deoxyformycin A and studies of its in vitro activity against mouse lymphoma of T-cell origin. PubMed. [Link]
-
Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. PubMed Central. [Link]
-
Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Bio-Synthesis Inc. [Link]
-
Deoxyguanosine. PubChem. [Link]
-
Deoxyguanosine. Human Metabolome Database. [Link]
-
Deoxycytidine. PubChem. [Link]
Sources
- 1. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Deoxynucleosides as promising antimicrobial agents against foodborne pathogens and their applications in food and contact material surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. atcc.org [atcc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Comparative Thermal Stability of DNA Containing 2'-Deoxy-4-desmethylwyosine
Introduction: The Frontier of Modified Nucleosides
In the fields of synthetic biology, diagnostics, and therapeutics, the strategic modification of DNA oligonucleotides is paramount for enhancing their functionality. Chemical alterations to the canonical nucleobases or the sugar-phosphate backbone can profoundly influence hybridization affinity, nuclease resistance, and specific recognition by cellular machinery. Among the vast catalog of known nucleoside modifications, the hypermodified tricyclic wyosines, typically found at position 37 of tRNAPhe, stand out for their structural complexity. These modifications are crucial for maintaining the translational reading frame.
This guide focuses on a hypothetical yet compelling analogue: 2'-Deoxy-4-desmethylwyosine (d(imG-14)) , the deoxyribose counterpart of a known archaeal tRNA modification intermediate. The introduction of such a large, planar, and aromatic moiety into a DNA duplex is predicted to significantly alter its thermodynamic properties. While, to date, no published experimental studies have reported the synthesis and thermal analysis of d(imG-14) within a DNA context, the principles governing nucleic acid stability allow us to construct a robust framework for its future evaluation.
This document serves as a comprehensive guide for researchers, outlining the theoretical underpinnings, experimental design, and detailed protocols required to perform a rigorous comparative analysis of the thermal stability of DNA containing 2'-Deoxy-4-desmethylwyosine. We will leverage data from other well-characterized modifications to provide context and establish benchmarks for comparison.
Theoretical Considerations: Predicting the Impact of a Tricyclic Nucleoside on Duplex Stability
The thermal stability of a DNA duplex, quantified by its melting temperature (Tm), is a direct measure of the energy required to separate the complementary strands. This energy is a function of hydrogen bonding, electrostatic interactions, and, most critically, base stacking. The introduction of a modified nucleoside can either stabilize or destabilize the duplex.
Expected Impact of 2'-Deoxy-4-desmethylwyosine:
The structure of d(imG-14) is characterized by an extended, planar aromatic system. This feature suggests a strong potential for enhanced stacking interactions with neighboring bases, a key contributor to duplex stability. Modifications that increase the surface area for stacking, such as 5-methylcytosine, are known to increase Tm.[1][2] The tricyclic nature of d(imG-14) could act as a potent intercalating agent within the duplex, further bolstering stability.
However, the large size of the modification could also introduce steric hindrance, potentially distorting the canonical B-form DNA helix. Such distortions can be energetically unfavorable and lead to a decrease in thermal stability, as is often observed with bulky DNA adducts or complex mismatches.[3] Therefore, the net effect of incorporating d(imG-14) into DNA—whether it is stabilizing or destabilizing—is a critical question that can only be answered through empirical investigation.
Experimental Design: A Framework for Comparative Analysis
A rigorous comparison requires a multi-faceted approach, combining meticulous oligonucleotide design with orthogonal biophysical techniques. The overall workflow is designed to move from synthesis to a comprehensive thermodynamic characterization.
Figure 2: Structural comparison of guanosine, 2'-deoxyxanthosine, and the hypothetical 2'-Deoxy-4-desmethylwyosine.
Conclusion and Future Outlook
While the direct impact of 2'-Deoxy-4-desmethylwyosine on DNA thermal stability remains to be experimentally determined, this guide provides a comprehensive roadmap for its investigation. The tricyclic and aromatic nature of this modification suggests a high probability of significant, likely stabilizing, effects on the DNA duplex through enhanced base-stacking interactions.
The rigorous application of UV thermal denaturation and differential scanning calorimetry, as detailed in these protocols, will allow for a complete thermodynamic characterization. Such studies are essential for unlocking the potential of novel modified nucleosides like d(imG-14) in the development of next-generation DNA-based technologies, from high-affinity antisense oligonucleotides to ultrasensitive diagnostic probes. The elucidation of these structure-stability relationships is a cornerstone of rational design in nucleic acid chemistry.
References
-
Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. (2003). Stability of 2′-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]
-
Baaske, P., Wienken, C. J., Reineck, P., Duhr, S., & Braun, D. (2010). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. Nucleic Acids Research, 39(8), e53. [Link]
-
Berthet, N., et al. (2009). Chemical synthesis, DNA incorporation and biological study of a new photocleavable 2'-deoxyadenosine mimic. Nucleic Acids Research, 37(12), 4049–4058. [Link]
-
TA Instruments. (n.d.). Monitoring DNA Melting using Nano DSC. Retrieved from [Link]
-
Van Aerschot, A., et al. (2003). Characterization of photophysical and base-mimicking properties of a novel fluorescent adenine analogue in DNA. Nucleic Acids Research, 31(21), 6339–6347. [Link]
-
Jerković, I., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research, 49(22), 12759–12775. [Link]
-
Nakano, S., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences, 22(2), 896. [Link]
Sources
- 1. Cytosine base modifications regulate DNA duplex stability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of photophysical and base-mimicking properties of a novel fluorescent adenine analogue in DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Mutagenic Potential of 2'-Deoxy-4-desmethylwyosine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the early and accurate assessment of a compound's genotoxic potential is paramount. This guide provides a comprehensive framework for evaluating the mutagenicity of novel nucleoside analogs, using 2'-Deoxy-4-desmethylwyosine as a case study. As a modified nucleoside, its interaction with cellular DNA replication and repair machinery warrants a thorough investigation to ensure its safety profile. This document will navigate through established in vitro and in silico methodologies, offering a comparative analysis based on hypothetical data to illustrate the interpretation of results.
Introduction to 2'-Deoxy-4-desmethylwyosine and the Imperative of Mutagenicity Testing
2'-Deoxy-4-desmethylwyosine is a derivative of wyosine, a tricyclic nucleoside found in the anticodon loop of phenylalanine tRNA.[1][2] While wyosine and its derivatives play a crucial role in maintaining translational fidelity, synthetic analogs like 2'-Deoxy-4-desmethylwyosine are of interest for their potential therapeutic activities, including antiviral and anticancer properties.[3][4][5] However, any compound that is a nucleoside analog must be carefully evaluated for its potential to be incorporated into DNA and induce mutations, a process known as mutagenicity.
Regulatory bodies worldwide, under guidelines such as the ICH M7, mandate the assessment of mutagenic impurities in pharmaceuticals to limit potential carcinogenic risk.[6][7][8] Therefore, a robust and systematic evaluation of the mutagenic potential of new chemical entities like 2'-Deoxy-4-desmethylwyosine is not just a scientific necessity but a critical step in the drug development pipeline.
This guide will compare the performance of 2'-Deoxy-4-desmethylwyosine against a known mutagen (Positive Control) and a non-mutagenic compound (Negative Control) across a battery of standard tests.
In Silico Assessment: The First Line of Screening
Before embarking on resource-intensive laboratory experiments, in silico models provide a rapid and cost-effective initial assessment of mutagenic potential. These computational tools utilize extensive databases of chemical structures and their corresponding toxicological data to predict the likelihood of a compound being mutagenic.
Methodology: (Quantitative) Structure-Activity Relationship ((Q)SAR) Analysis
(Q)SAR models are sophisticated algorithms that identify structural alerts, which are molecular substructures known to be associated with mutagenicity.[9] For this assessment, we will consider the use of Derek Nexus, a widely used rule-based expert system for toxicity prediction.[10][11][12]
Protocol:
-
The chemical structure of 2'-Deoxy-4-desmethylwyosine is converted into a machine-readable format (e.g., SMILES string).
-
The structure is submitted to the Derek Nexus software for analysis against its knowledge base of structural alerts for mutagenicity.[13]
-
The software provides a prediction, such as "plausible," "equivocal," or "inactive," along with the identified structural alerts and the reasoning behind the prediction.
Comparative Analysis (Hypothetical Data)
| Compound | Derek Nexus Prediction | Structural Alert Fired | Rationale |
| 2'-Deoxy-4-desmethylwyosine | Equivocal | Aromatic amine-like moiety | Potential for metabolic activation to a reactive intermediate. |
| Positive Control (Aflatoxin B1) | Plausible | Furofuran ring system | Well-established structural alert for mutagenicity after metabolic activation. |
| Negative Control (Glucose) | Inactive | None | No structural features associated with mutagenicity. |
In Vitro Gene Mutation Assay: The Ames Test
The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone of mutagenicity testing.[14][15] It assesses the ability of a chemical to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[16] These bacterial strains are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine for Salmonella and tryptophan for E. coli). The test measures the frequency of reverse mutations (reversions) that restore the ability of the bacteria to synthesize the amino acid and grow in its absence.
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol is based on the OECD Test Guideline 471.
-
Strain Selection: Use a minimum of four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial as some chemicals only become mutagenic after being metabolized.
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of 2'-Deoxy-4-desmethylwyosine.
-
Assay Procedure:
-
Data Collection: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Caption: Workflow of the Ames Plate Incorporation Test.
Comparative Data Analysis (Hypothetical Data)
Table 1: Ames Test Results for TA100 (Base-pair substitution mutagen)
| Compound | Concentration (µ g/plate ) | Mean Revertants/Plate (-S9) | Mean Revertants/Plate (+S9) |
| Negative Control | 0 | 110 | 125 |
| 2'-Deoxy-4-desmethylwyosine | 1 | 115 | 130 |
| 10 | 120 | 280 | |
| 100 | 125 | 550 | |
| Positive Control (-S9) | 1 | 450 | - |
| Positive Control (+S9) | 1 | - | 980 |
Interpretation: In this hypothetical scenario, 2'-Deoxy-4-desmethylwyosine does not show a mutagenic effect in the absence of metabolic activation. However, with the addition of the S9 mix, there is a significant, dose-dependent increase in revertant colonies, suggesting that one or more of its metabolites are mutagenic.
In Vitro Mammalian Cell Micronucleus Assay
The in vitro micronucleus assay is designed to detect chromosomal damage.[19][20][21] It identifies both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause changes in chromosome number). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Experimental Protocol: In Vitro Micronucleus Assay
This protocol is based on the OECD Test Guideline 487.
-
Cell Line Selection: A suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, is used.
-
Treatment: Cells are exposed to 2'-Deoxy-4-desmethylwyosine for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis or automated imaging systems.[22]
Caption: Workflow of the in vitro Micronucleus Assay.
Comparative Data Analysis (Hypothetical Data)
Table 2: In Vitro Micronucleus Assay Results (+S9, 3h exposure)
| Compound | Concentration (µM) | % Binucleated Cells with Micronuclei |
| Negative Control | 0 | 2.5 |
| 2'-Deoxy-4-desmethylwyosine | 10 | 2.8 |
| 50 | 3.1 | |
| 250 | 3.5 | |
| Positive Control | 5 | 15.2 |
Interpretation: Based on this hypothetical data, 2'-Deoxy-4-desmethylwyosine does not induce a significant increase in the frequency of micronuclei, even at high concentrations where some cytotoxicity might be observed. This suggests that the compound is not clastogenic or aneugenic under these test conditions.
Synthesis and Overall Assessment
The assessment of mutagenic potential requires a weight-of-evidence approach, integrating data from multiple sources.
| Assay | 2'-Deoxy-4-desmethylwyosine (Hypothetical Outcome) | Comparison with Alternatives |
| In Silico (Derek Nexus) | Equivocal, potential for metabolic activation. | Provides a rapid, preliminary hazard identification. |
| Ames Test | Negative without S9, Positive with S9. | Indicates mutagenicity of metabolites, specifically causing base-pair substitutions. |
| In Vitro Micronucleus Assay | Negative. | Suggests the mutagenic metabolites do not cause large-scale chromosomal damage. |
-
2'-Deoxy-4-desmethylwyosine itself is likely not mutagenic.
-
However, it is metabolized by liver enzymes into one or more mutagenic metabolites. These metabolites appear to be point mutagens, as indicated by the positive Ames test, but not clastogens or aneugens, given the negative micronucleus assay result.
This profile would classify 2'-Deoxy-4-desmethylwyosine as a potential mutagenic impurity under ICH M7 guidelines, warranting strict control in any pharmaceutical formulation.[23][24] Further studies, such as in vivo mutagenicity assays (e.g., the rodent bone marrow micronucleus test) and metabolite identification, would be necessary to fully characterize the risk.
Conclusion
This guide has outlined a systematic and comparative approach to assessing the mutagenic potential of 2'-Deoxy-4-desmethylwyosine. By integrating in silico predictions with robust in vitro assays, researchers and drug development professionals can build a comprehensive safety profile for novel compounds. The hypothetical data presented herein serves as an illustrative example of how to interpret and synthesize results from these key assays. A thorough understanding and application of these methodologies are essential for ensuring the safety of new therapeutic agents and meeting global regulatory expectations.
References
-
Ajmera, S., & Borysko, K. Z. (1990). Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides. PubMed. Available at: [Link]
-
The bacterial reverse mutation test. (2019). Sciensano. Available at: [Link]
-
Derek Nexus - mutagenicity. (2022). Lhasa Limited. Available at: [Link]
-
Derek Nexus - mutagenicity. (2019). Lhasa Limited. Available at: [Link]
-
Bacterial Gene Mutations (Ames Assay). (n.d.). Molecular Diagnostic Services. Available at: [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). National Cancer Institute. Available at: [Link]
-
Derek Nexus Toxicology Software. (n.d.). Optibrium. Available at: [Link]
-
ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023). International Council for Harmonisation. Available at: [Link]
-
He, Y., Ma, W. Y., Chen, X. H., & Zhang, C. N. (2001). [Synthesis and activities of 4-deoxy-4 beta-arylmehtylene sulfonylamido-4'-demethylpodophyllotoxins]. Yao Xue Xue Bao, 36(2), 105–107. Available at: [Link]
-
de Crécy-Lagard, V., Urbonavicius, J., & Brochier-Armanet, C. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular Biology and Evolution, 27(9), 2062–2077. Available at: [Link]
-
Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. (2018). Toxicological Sciences. Available at: [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. Available at: [Link]
-
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. (2024). Veeprho. Available at: [Link]
-
Perche-Letuquais, J., Guérineau, V., & Lartigue, C. (2015). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. ResearchGate. Available at: [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. (2025). ResearchGate. Available at: [Link]
-
The in vitro micronucleus assay using imaging flow cytometry and deep learning. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Kawamoto, A., Kodama, E., & Sarafianos, S. G. (2008). 2'-deoxy-4'-C-ethynyl-2-halo-adenosines active against drug-resistant human immunodeficiency virus type 1 variants. PubMed. Available at: [Link]
-
de Crécy-Lagard, V., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. ResearchGate. Available at: [Link]
-
Chapman, K. (2018). In vitro micronucleus assay. YouTube. Available at: [Link]
-
Proximal Fleximer Analogues of 2′-Deoxy-2′-Fluoro-2′-Methyl Purine Nucleos(t)ides: Synthesis and Preliminary Pharmacokinetic and Antiviral Evaluation. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. (2020). ResearchGate. Available at: [Link]
-
ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2020). GMP Navigator. Available at: [Link]
-
Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. (2022). PubMed. Available at: [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). National Center for Biotechnology Information. Available at: [Link]
-
An Automated Method to Perform The In Vitro Micronucleus Assay. (2022). YouTube. Available at: [Link]
-
ICH M7: How to Manage Mutagenic Impurities Step by Step. (2026). GuideGxP. Available at: [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (n.d.). National Institutes of Health. Available at: [Link]
-
ICH M7 Mutagenic Impurities Guidelines. (2023). Tox by Design. Available at: [Link]
Sources
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis and activities of 4-deoxy-4 beta-arylmehtylene sulfonylamido-4'-demethylpodophyllotoxins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. veeprho.com [veeprho.com]
- 8. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]
- 9. Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lhasalimited.org [lhasalimited.org]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. optibrium.com [optibrium.com]
- 13. researchgate.net [researchgate.net]
- 14. re-place.be [re-place.be]
- 15. scispace.com [scispace.com]
- 16. mds-usa.com [mds-usa.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. gmp-navigator.com [gmp-navigator.com]
- 24. guidegxp.com [guidegxp.com]
A Comparative Guide to 2'-Deoxy-4-desmethylwyosine and Wyosine Derivatives: From Established Roles in Translation to Hypothetical Functions in DNA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Wyosine Family and the Intriguing Prospect of a Deoxy-Analog
The wyosine family of hypermodified ribonucleosides, found at position 37 in the anticodon loop of tRNAPhe in archaea and eukaryotes, represents a fascinating example of nature's ingenuity in fine-tuning the process of protein synthesis. These tricyclic guanosine derivatives are crucial for maintaining translational fidelity by preventing ribosomal frameshifting.[1][2] Their complex biosynthesis and significant energetic cost underscore their vital role in cellular function.[2] This guide provides a comprehensive comparison of the well-characterized wyosine derivatives with the largely unexplored and hypothetical 2'-Deoxy-4-desmethylwyosine.
While wyosine and its derivatives are integral to RNA metabolism, the existence and potential role of a 2'-deoxy version, 2'-Deoxy-4-desmethylwyosine, opens up a new avenue of investigation, primarily concerning its potential incorporation into DNA and the subsequent implications for genome stability and function. This document will first delve into the established knowledge of wyosine derivatives, followed by a theoretical exploration of 2'-Deoxy-4-desmethylwyosine, and finally, present detailed experimental protocols for the comparative analysis of these molecules.
The Established Landscape: Wyosine Derivatives in tRNA
Wyosine and its derivatives are characterized by a tricyclic imidazopurine core.[3] They are synthesized post-transcriptionally on the guanosine at position 37 of tRNAPhe.[4] The biosynthesis of these complex molecules involves a multi-step enzymatic pathway.[4]
The primary function of wyosine derivatives is to stabilize the codon-anticodon interaction within the ribosome, thereby preventing frameshift errors during translation.[1] The structural rigidity and extended hydrophobic surface of the wyosine base are thought to contribute to this stabilizing effect.
A variety of wyosine derivatives have been identified across different organisms, each with subtle structural variations. The major known wyosine derivatives include:
-
Wyosine (imG): Found in the tRNAPhe of some yeast species.[3]
-
Wybutosine (yW): A more complex derivative found in the cytoplasmic tRNAPhe of eukaryotes.[3]
-
4-demethylwyosine (imG-14): An intermediate in the biosynthesis of other wyosine derivatives in both archaea and eukaryotes.[4]
-
Isowyosine (imG2) and 7-methylwyosine (mimG): Derivatives found in archaeal tRNAPhe.[4]
The structural diversity of these molecules reflects the evolutionary adaptations to different cellular environments and translational demands.
The Hypothetical Frontier: 2'-Deoxy-4-desmethylwyosine in the Context of DNA
The introduction of a 2'-deoxyribose sugar in place of ribose marks a fundamental shift from the realm of RNA to that of DNA. To date, 2'-Deoxy-4-desmethylwyosine has not been reported as a natural component of DNA. Its consideration is therefore largely theoretical, focusing on its potential as a novel DNA lesion or a synthetic building block for therapeutic oligonucleotides.
Structural and Functional Postulates:
If 2'-Deoxy-4-desmethylwyosine were to be present in DNA, its properties would be influenced by several factors:
-
Structural Impact: The bulky tricyclic base would likely introduce significant distortion to the DNA double helix. This could affect DNA replication, transcription, and the binding of DNA-processing proteins.
-
Stability: The stability of the N-glycosidic bond of 2'-Deoxy-4-desmethylwyosine in DNA is unknown. Modified purines in DNA can exhibit altered stability, with some being more prone to depurination.[5]
-
Replication and Repair: The presence of 2'-Deoxy-4-desmethylwyosine in a DNA template could be a roadblock for DNA polymerases, potentially leading to mutations or stalling of replication. It would also be a substrate for DNA repair pathways, such as base excision repair (BER) or nucleotide excision repair (NER).[6]
Potential Origins:
The formation of 2'-Deoxy-4-desmethylwyosine in DNA could be envisioned through several mechanisms:
-
DNA Damage: It could arise from the reaction of endogenous or exogenous agents with 2'-deoxyguanosine in DNA.
-
Metabolic Incorporation: Although unlikely given the specificity of DNA polymerases, the corresponding deoxynucleoside triphosphate could potentially be incorporated into DNA.
Comparative Analysis: A Summary of Key Differences
| Feature | Wyosine Derivatives (in tRNA) | 2'-Deoxy-4-desmethylwyosine (Hypothetical in DNA) |
| Sugar Moiety | Ribose | 2'-Deoxyribose |
| Biological Context | tRNAPhe anticodon loop | Potentially as a DNA lesion or synthetic component |
| Established Function | Maintaining translational fidelity | Unknown; potentially impacting DNA replication, transcription, and repair |
| Biosynthesis | Multi-step enzymatic modification of guanosine in tRNA | Unknown; possibly via DNA damage or enzymatic synthesis from modified precursors |
| Structural Impact | Stabilizes codon-anticodon pairing | Likely to distort the DNA double helix |
Experimental Workflows for Comparative Analysis
To investigate the properties of 2'-Deoxy-4-desmethylwyosine and compare them to known wyosine derivatives, a series of well-established experimental protocols can be adapted.
Workflow for Synthesis and Characterization
Sources
- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of repair of bleomycin-induced DNA strand breaks by 2'-deoxycoformycin and its effect on antitumor activity in L5178Y lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
Navigating the Nuclease Gauntlet: A Comparative Guide to Evaluating Oligonucleotide Stability with 2'-Deoxy-4-desmethylwyosine
For Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of oligonucleotide therapeutics, the journey from a promising sequence to a viable drug is fraught with challenges. A primary obstacle is the rapid degradation of these molecules by nucleases in biological systems.[1] Chemical modification is the cornerstone of overcoming this hurdle, enhancing the stability and, consequently, the therapeutic potential of oligonucleotides.[][3] This guide provides a comprehensive framework for evaluating the nuclease resistance of a novel modification, 2'-Deoxy-4-desmethylwyosine, and objectively comparing its performance against established alternatives. While direct comparative data for this specific modification is not yet prevalent in public literature, this guide, grounded in established scientific principles, will equip you with the necessary protocols and a conceptual framework to conduct a thorough evaluation.
The Imperative of Nuclease Resistance in Oligonucleotide Therapeutics
Unmodified oligonucleotides are swiftly broken down by a ubiquitous army of enzymes known as nucleases. These enzymes, broadly categorized as exonucleases (which cleave nucleotides from the ends of a strand) and endonucleases (which cleave within the strand), effectively diminish the half-life and therapeutic efficacy of oligonucleotide-based drugs.[1] To counteract this, a diverse toolkit of chemical modifications has been developed to fortify these molecules against enzymatic attack.[][3] The ideal modification should not only confer nuclease resistance but also maintain or even enhance the desired biological activity and minimize toxicity.
Introducing a Novel Player: 2'-Deoxy-4-desmethylwyosine
Wyosine and its derivatives are naturally occurring, complex modifications found in transfer RNA (tRNA), where they play a role in stabilizing codon-anticodon interactions.[4][5][6] Their intricate, tricyclic structure suggests a potential for conferring significant steric hindrance to nuclease enzymes.[7] 4-desmethylwyosine is a known variant of wyosine.[][9] Based on these parent structures, the proposed structure of 2'-Deoxy-4-desmethylwyosine is presented below. The absence of the 2'-hydroxyl group, a key recognition element for some nucleases, combined with the bulky base modification, makes it a compelling candidate for enhancing nuclease resistance.
Proposed Structure of 2'-Deoxy-4-desmethylwyosine:
Caption: Proposed chemical structure of a 2'-Deoxy-4-desmethylwyosine nucleotide.
A Framework for Comparative Evaluation of Nuclease Resistance
To rigorously assess the nuclease resistance conferred by 2'-Deoxy-4-desmethylwyosine, a series of controlled experiments are necessary. This involves comparing the stability of oligonucleotides containing this novel modification to an unmodified oligonucleotide and to oligonucleotides with well-characterized, nuclease-resistant modifications.
Key Comparators: The Gold Standards
A robust comparison should include the following oligonucleotide analogues:
-
Unmodified DNA/RNA: The baseline for nuclease susceptibility.
-
Phosphorothioate (PS) Modified: The first-generation modification where a non-bridging oxygen in the phosphate backbone is replaced by sulfur.[][3] It provides good nuclease resistance but can introduce stereoisomers and some toxicity at high doses.[10]
-
2'-O-Methyl (2'-OMe) Modified: A common modification that enhances nuclease resistance and binding affinity to RNA targets.[][11]
-
2'-Fluoro (2'-F) Modified: Confers high binding affinity and significant nuclease resistance.[11]
-
Locked Nucleic Acid (LNA): A conformationally locked sugar modification that provides exceptional nuclease resistance and very high binding affinity.[3]
Experimental Workflow for Nuclease Resistance Evaluation
The following diagram outlines a comprehensive workflow for evaluating the nuclease resistance of a novel oligonucleotide modification.
Caption: Experimental workflow for evaluating nuclease resistance.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Part 1: Synthesis of Oligonucleotides
1.1. Synthesis of 2'-Deoxy-4-desmethylwyosine Phosphoramidite
The successful incorporation of any modified nucleotide into an oligonucleotide requires its conversion into a phosphoramidite derivative.[12] While a specific protocol for 2'-Deoxy-4-desmethylwyosine is not publicly available, a general approach based on established methods for modified nucleosides can be followed.[13][14]
Protocol:
-
Protection of Exocyclic Amine: The exocyclic amine group on the 4-desmethylwyosine base must be protected to prevent side reactions during oligonucleotide synthesis. This is typically achieved by reacting the nucleoside with a suitable protecting group reagent (e.g., benzoyl chloride or isobutyryl chloride) in pyridine.
-
5'-Hydroxyl Group Protection: The 5'-hydroxyl group of the deoxyribose is protected with a dimethoxytrityl (DMT) group. This is accomplished by reacting the base-protected nucleoside with DMT-chloride in pyridine.
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated to introduce the phosphoramidite moiety. This is typically done by reacting the 5'-DMT, base-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA).
-
Purification: The resulting phosphoramidite is purified by silica gel chromatography to yield the final product, which can be used in automated DNA/RNA synthesis.
1.2. Automated Solid-Phase Oligonucleotide Synthesis
Once the phosphoramidite of 2'-Deoxy-4-desmethylwyosine is obtained, it can be incorporated into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis cycle involves sequential deprotection of the 5'-hydroxyl group, coupling of the next phosphoramidite, capping of unreacted 5'-hydroxyls, and oxidation of the phosphite triester to a phosphate triester.
1.3. Purification and Quantification
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude oligonucleotide is then purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260).[15]
Part 2: Nuclease Resistance Assays
2.1. Serum Stability Assay
This assay provides a general assessment of oligonucleotide stability in a biologically relevant medium containing a complex mixture of nucleases.[16][17]
Protocol:
-
Preparation: Prepare a solution of the test oligonucleotide (e.g., 2'-Deoxy-4-desmethylwyosine modified, unmodified control, and other modified comparators) at a final concentration of 5 µM in 50% fetal bovine serum (FBS) or human serum.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a solution containing a protein denaturant (e.g., urea) and a metal chelator (e.g., EDTA) to inactivate the nucleases.
-
Analysis: Analyze the samples by denaturing PAGE or HPLC to separate the intact oligonucleotide from its degradation products.
-
Quantification: Quantify the percentage of intact oligonucleotide remaining at each time point. The half-life (t½) is the time required for 50% of the oligonucleotide to be degraded.
2.2. Specific Exonuclease Assay (e.g., Snake Venom Phosphodiesterase - SVPD)
This assay assesses the stability of the oligonucleotide against a specific 3'-exonuclease.[18][19][20]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM), SVPD buffer (typically Tris-HCl with MgCl₂), and a defined amount of SVPD (e.g., 0.1 units).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points and Quenching: Take aliquots at various time points and quench the reaction as described for the serum stability assay.
-
Analysis and Quantification: Analyze the samples by PAGE or HPLC and determine the half-life of the oligonucleotide.
2.3. Specific Endonuclease Assay (e.g., S1 Nuclease)
This assay evaluates the resistance of the oligonucleotide to a single-strand specific endonuclease.[21][22][23][24]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM), S1 nuclease buffer (typically containing sodium acetate, zinc sulfate, and NaCl), and a defined amount of S1 nuclease (e.g., 10 units).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points and Quenching: Collect and quench aliquots at different time points.
-
Analysis and Quantification: Analyze the degradation products by PAGE or HPLC and calculate the oligonucleotide's half-life.
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data from the nuclease resistance assays should be summarized in a structured table.
Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides (Hypothetical Data)
| Oligonucleotide Modification | Half-life (t½) in 50% Human Serum (hours) | Half-life (t½) with SVPD (hours) | Half-life (t½) with S1 Nuclease (hours) |
| Unmodified DNA | < 0.1 | < 0.1 | < 0.1 |
| Phosphorothioate (PS) | 8 | 12 | 2 |
| 2'-O-Methyl (2'-OMe) | 12 | 18 | 24 |
| 2'-Fluoro (2'-F) | 20 | 30 | > 48 |
| Locked Nucleic Acid (LNA) | > 48 | > 48 | > 48 |
| 2'-Deoxy-4-desmethylwyosine | To be determined | To be determined | To be determined |
Interpreting the Results:
A significantly longer half-life for the 2'-Deoxy-4-desmethylwyosine-modified oligonucleotide compared to the unmodified control would indicate successful enhancement of nuclease resistance. By comparing its half-life to those of the established modifications, you can position its performance within the current landscape of nuclease-resistant chemistries. For instance, a half-life comparable to or exceeding that of LNA would signify a highly robust modification.
Conclusion and Future Directions
While the direct experimental evidence for the nuclease resistance of 2'-Deoxy-4-desmethylwyosine is yet to be established in the public domain, its unique chemical structure holds considerable promise. By following the comprehensive evaluation framework presented in this guide, researchers can systematically investigate its potential. The synthesis of the corresponding phosphoramidite is the critical first step, paving the way for the incorporation of this novel modification into therapeutic oligonucleotides. Subsequent rigorous testing against a panel of nucleases and in serum will provide the definitive data needed to assess its utility. Should 2'-Deoxy-4-desmethylwyosine demonstrate superior or comparable nuclease resistance to existing modifications, it could represent a valuable new tool in the design of next-generation oligonucleotide therapeutics with enhanced stability and efficacy.
References
-
Wikipedia. (n.d.). Wyosin. Retrieved from [Link]
-
Lennox, K. A., & Behlke, M. A. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Bio-protocol, 14(8), e4975. [Link]
-
Beigelman, L., et al. (2000). New nucleoside phosphoramidites and coupling protocols for solid-phase RNA synthesis. The Journal of Organic Chemistry. [Link]
-
Pritchard, A. E., & Laskowski, M. (1977). An endonuclease activity of venom phosphodiesterase specific for single-stranded and superhelical DNA. The Journal of biological chemistry, 252(23), 8552–8561. [Link]
-
Grajkowski, A., et al. (2017). Modified internucleoside linkages for nuclease-resistant oligonucleotides. RSC Chemical Biology. [Link]
-
Urbonavičius, J., et al. (2007). Discovery of a Gene Family Critical to Wyosine Base Formation in a Subset of Phenylalanine-specific Transfer RNAs. ResearchGate. [Link]
-
Mimitou, E. P., & Keeney, S. (2018). S1-seq assay for mapping processed DNA ends. STAR protocols, 1(1), 100001. [Link]
-
Kumar, R., et al. (2016). Synthesis of modified nucleoside monomers: phosphoramidite 6 and support-linked hemisuccinate 8. ResearchGate. [Link]
-
Bio-Synthesis Inc. (2020, November 20). Stability and Storage of Oligonucleotides. Retrieved from [Link]
-
University of Massachusetts Medical School. (2001, June 25). S1 nuclease assay using oligonucleotide probe. Retrieved from [Link]
-
Wikipedia. (n.d.). Wybutosine. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Deleavey, G. F., & Damha, M. J. (2012). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic acids research, 40(12), 5145–5163. [Link]
-
Lundin, K. E., et al. (2015). Endonuclease Specificity and Sequence Dependence of Type IIS Restriction Enzymes. PloS one, 10(10), e0140594. [Link]
-
de Crécy-Lagard, V., et al. (2010). Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea. Molecular biology and evolution, 27(9), 2062–2077. [Link]
-
Eurogentec. (n.d.). Oligonucleotide stability. Retrieved from [Link]
-
Lennox, K. A., & Behlke, M. A. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Bio-protocol, 14(8), e4975. [Link]
-
Hartel, C., et al. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Beilstein journal of organic chemistry, 15, 2235–2240. [Link]
-
Blaise, M., et al. (2019). Wybutosine biosynthesis: Structural and mechanistic overview. Biochimie, 165, 1-10. [Link]
-
Roberts, T. C., et al. (2020). Common chemical modifications used in RNA-based therapeutics. ResearchGate. [Link]
-
Chegg. (2023, April 21). Solved Snake Venom Phosphodiesterase An exonuclease is an. Retrieved from [Link]
-
Gasiorek, J., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of organic chemistry, 87(17), 11523–11532. [Link]
- University of California, Davis. (n.d.). Sequence determination of an oligonucleotide by partial digestion with snake venom phosphodiesterase.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Wyosin – Wikipedia [de.wikipedia.org]
- 5. Wybutosine - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. twistbioscience.com [twistbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 寡核苷酸的操作处理和稳定性 [sigmaaldrich.com]
- 16. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An endonuclease activity of venom phosphodiesterase specific for single-stranded and superhelical DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphodiesterase I - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 20. Solved Snake Venom Phosphodiesterase An exonuclease is an | Chegg.com [chegg.com]
- 21. neb.com [neb.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. S1-seq assay for mapping processed DNA ends - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.fredhutch.org [research.fredhutch.org]
Navigating the Diagnostic Frontier: A Comparative Guide to 2'-Deoxy-4-desmethylwyosine as a Disease Biomarker
For Immediate Release
In the dynamic landscape of biomarker discovery, the quest for sensitive, specific, and non-invasive diagnostic tools is paramount. This guide offers an in-depth, technical comparison of 2'-Deoxy-4-desmethylwyosine (dY), a modified nucleoside, and its potential as a biomarker for various disease states. Drawing upon field-proven insights and experimental data, this document is intended for researchers, scientists, and drug development professionals dedicated to advancing diagnostic and therapeutic frontiers.
Introduction: The Significance of Modified Nucleosides in Disease
Modified nucleosides are post-transcriptional modifications of RNA, primarily transfer RNA (tRNA), that play a crucial role in maintaining the structure and function of these molecules.[1] During cellular turnover, RNA is degraded into its constituent nucleosides, which are then excreted in urine.[1] In pathological conditions such as cancer, altered cellular metabolism and increased cell turnover can lead to characteristic changes in the levels of these modified nucleosides in biological fluids.[2] This phenomenon has positioned urinary modified nucleosides as a promising class of non-invasive biomarkers for early disease detection and monitoring.[2][3]
2'-Deoxy-4-desmethylwyosine is one such modified nucleoside that has garnered interest within the scientific community. As a product of tRNA degradation, its urinary excretion levels may reflect underlying physiological or pathological processes. This guide will explore the available evidence correlating dY levels with disease and compare its potential diagnostic utility against established biomarkers.
The Biological Pathway: From tRNA to Urinary Excretion
The journey of 2'-Deoxy-4-desmethylwyosine from its origin within tRNA to its excretion in urine is a multi-step biological process. Understanding this pathway is crucial for interpreting its significance as a biomarker.
Figure 1: Simplified workflow of modified nucleoside excretion.
Initially, wyosine and its derivatives are synthesized and incorporated into specific tRNAs. Through the natural process of cellular maintenance and turnover, these tRNAs are eventually degraded. This degradation releases the modified nucleosides, including the precursor to 2'-Deoxy-4-desmethylwyosine, into the cellular environment. These molecules are then transported into the bloodstream, filtered by the kidneys, and ultimately excreted in the urine. An accelerated rate of this process, often observed in disease states, can lead to elevated urinary concentrations of these nucleosides.
Correlating 2'-Deoxy-4-desmethylwyosine with Disease: The Current Evidence
While the theoretical basis for using modified nucleosides as biomarkers is strong, the specific correlation of 2'-Deoxy-4-desmethylwyosine with distinct disease states is an emerging area of research. Extensive literature searches for direct quantitative comparisons of dY with established biomarkers in specific diseases did not yield definitive studies. However, the broader class of modified nucleosides has been extensively studied, particularly in the context of oncology.
Elevated levels of various modified nucleosides have been reported in the urine of patients with different types of cancer, including breast, lung, and bladder cancer.[2][4] This is attributed to the increased RNA turnover and metabolic activity characteristic of tumor cells.[5]
A Comparative Framework: Evaluating Biomarker Performance
To provide a practical comparison, this guide will focus on a key area where modified nucleosides have shown promise: breast cancer . We will compare the general performance of urinary modified nucleosides as a class of biomarkers against the established serum biomarker, Cancer Antigen 15-3 (CA 15-3).
| Biomarker Class | Analyte(s) | Sample Type | Primary Application | Reported Sensitivity | Reported Specificity |
| Modified Nucleosides | Panel of nucleosides (e.g., 1-methyladenosine, 1-methylguanosine, 8-hydroxy-2'-deoxyguanosine) | Urine | Early detection, monitoring | Varies (can be high in panels) | Varies |
| Established Biomarker | Cancer Antigen 15-3 (CA 15-3) | Serum | Monitoring treatment response and recurrence | 51% - 69% (advanced disease) | ~95% |
Note: Sensitivity and specificity for modified nucleosides can vary significantly depending on the specific panel of nucleosides analyzed and the statistical models used.[2] The sensitivity of CA 15-3 is generally lower in early-stage disease.[6]
A study on urinary metabolomes for the early detection of breast cancer found that a combination of three modified nucleosides (1-methyladenosine, 1-methylguanosine, and 8-hydroxy-2'-deoxyguanosine) along with CA 15-3 significantly improved diagnostic sensitivity, particularly in early-stage cancer.[7] The combination yielded a sensitivity of 90.1% and a specificity of 94.0% when comparing healthy controls with early-stage breast cancer patients.[7]
Experimental Protocols: Quantifying 2'-Deoxy-4-desmethylwyosine
The accurate quantification of modified nucleosides in biological fluids is critical for their evaluation as biomarkers. The gold-standard analytical technique for this purpose is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise measurement of individual nucleosides in complex matrices like urine.
Step-by-Step Methodology for Urinary Modified Nucleoside Analysis
-
Sample Collection and Preparation:
-
Collect mid-stream urine samples in sterile containers.
-
To prevent degradation, samples should be immediately frozen at -80°C until analysis.
-
Prior to analysis, thaw samples and centrifuge to remove any particulate matter.
-
An internal standard (a stable isotope-labeled version of the analyte) is added to each sample to correct for variations in sample processing and instrument response.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and then with an equilibration buffer.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the nucleosides from the cartridge using a stronger solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the HPLC mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the nucleosides on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol or acetonitrile).
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the target nucleoside) and then fragmenting it to produce a specific product ion. The detection of this specific transition provides high selectivity for the analyte of interest.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review and Comparison of Cancer Biomarker Trends in Urine as a Basis for New Diagnostic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing urinary levels of modified nucleosides and bases during tumor development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemically detectable tumor markers in urine of bladder cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary Biomarkers for Detection of Clinical Endometriosis or Adenomyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2'-Deoxy-4-desmethylwyosine
This document provides a detailed protocol for the safe and compliant disposal of 2'-Deoxy-4-desmethylwyosine, a modified nucleoside analog used in specialized research applications. As drug development professionals and scientists, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
Foundational Principle: Hazard Assessment in the Absence of Specific Data
A critical first step in the disposal of any chemical is to consult its Safety Data Sheet (SDS). However, for novel or highly specialized research compounds like 2'-Deoxy-4-desmethylwyosine, a specific SDS may not be readily available. In such cases, a conservative approach is mandated.
Expert Insight: 2'-Deoxy-4-desmethylwyosine is a nucleoside analog. This class of compounds is designed to interact with biological systems, and many exhibit cytotoxic or antiviral properties.[1] Therefore, in the absence of specific toxicity data, it is prudent to handle and dispose of 2'-Deoxy-4-desmethylwyosine as a potentially hazardous and toxic substance. This approach aligns with the Occupational Safety and Health Administration (OSHA) requirement to treat chemicals of unknown composition as hazardous.[2]
Regulatory Framework: Adherence to EPA and Local Guidelines
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] However, state and local regulations can be more stringent. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance.
Core Directive: This guide provides a framework for safe disposal. Your EHS office is the ultimate authority for chemical waste procedures at your facility.
Step-by-Step Disposal Protocol for 2'-Deoxy-4-desmethylwyosine
This protocol is designed for solid 2'-Deoxy-4-desmethylwyosine and solutions containing it.
Before handling the compound for disposal, ensure you are wearing appropriate PPE.
-
Standard Laboratory Attire: Closed-toe shoes, long pants, and a lab coat.
-
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use.[4]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[4]
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a NIOSH-approved respirator may be necessary.[5] Work within a certified chemical fume hood.
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Place pure 2'-Deoxy-4-desmethylwyosine in a dedicated, sealed, and clearly labeled waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a separate, sealed container labeled as "Solid Chemical Waste."
-
-
Liquid Waste:
-
Aqueous solutions containing 2'-Deoxy-4-desmethylwyosine should be collected in a dedicated liquid waste container. Do not mix with organic solvents.
-
Solutions of 2'-Deoxy-4-desmethylwyosine in organic solvents should be collected in a separate, compatible solvent waste container.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held 2'-Deoxy-4-desmethylwyosine three times with a suitable solvent.[6]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or as directed by your EHS office.[6][7]
-
Proper containerization and labeling are legally required and essential for safety.
-
Container Selection: Use containers that are compatible with the waste they will hold. Plastic is often preferred for its durability.[8][9] Ensure the container has a tightly fitting lid.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "2'-Deoxy-4-desmethylwyosine" and its concentration.[6][9] Do not use abbreviations or chemical formulas.[6] The date of waste accumulation should also be clearly marked.[6]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[8] This area should be clearly marked, and secondary containment should be used to prevent spills.
-
Disposal Request: Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS office to arrange for a hazardous waste pickup.[8]
Summary of Disposal Information
| Waste Type | Disposal Container | Key Instructions |
| Solid 2'-Deoxy-4-desmethylwyosine | Labeled, sealed container for solid chemical waste. | Treat as toxic. Do not mix with other waste. |
| Aqueous Solutions | Labeled, sealed container for aqueous chemical waste. | Do not dispose down the drain.[6][10] |
| Organic Solvent Solutions | Labeled, sealed container for solvent waste. | Segregate from aqueous and reactive wastes. |
| Contaminated Labware (gloves, tips, etc.) | Labeled, sealed container for solid chemical waste. | Double-bag if necessary to prevent contamination. |
| Empty Stock Containers | Regular trash (after triple rinsing). | Collect all rinsate as hazardous waste. Deface original label.[6][7] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2'-Deoxy-4-desmethylwyosine.
Caption: Decision workflow for the disposal of 2'-Deoxy-4-desmethylwyosine.
References
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Occupational exposure to hazardous chemicals in laboratories (1910.1450) . Occupational Safety and Health Administration (OSHA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes . MDPI. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix A: OSHA Laboratory Standard . National Academies of Sciences, Engineering, and Medicine. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version . National Academies Press. [Link]
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold . PubMed Central. [Link]
Sources
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 3. youtube.com [youtube.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. biosynth.com [biosynth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
A Comprehensive Guide to the Safe Handling of 2'-Deoxy-4-desmethylwyosine: Personal Protective Equipment, Operational Procedures, and Disposal
For researchers at the forefront of drug discovery and development, the synthesis and evaluation of novel nucleoside analogs like 2'-Deoxy-4-desmethylwyosine are pivotal.[1][2][3] As these compounds are often uncharacterized, a robust safety protocol is not just a regulatory requirement but a cornerstone of scientific integrity and personal well-being. This guide provides a detailed framework for the safe handling of 2'-Deoxy-4-desmethylwyosine, treating it as a potent compound of unknown toxicity. The principles outlined here are grounded in established safety standards for active pharmaceutical ingredients (APIs) and research chemicals.[4][5]
The Occupational Safety and Health Administration (OSHA) mandates that all laboratory activities involving hazardous chemicals are governed by a comprehensive Chemical Hygiene Plan (CHP).[6][7] This document should be considered a specialized component of your institution's broader CHP.
Hazard Assessment and Risk Mitigation
Given the novelty of 2'-Deoxy-4-desmethylwyosine, a definitive toxicological profile is likely unavailable. Therefore, it must be handled as a substance with the potential for high potency and unknown health hazards. This "precautionary principle" is the foundation of safe laboratory practice when dealing with uncharacterized materials.[8][9] The primary risks associated with novel nucleoside analogs include potential cytotoxicity, mutagenicity, and reproductive toxicity. Exposure can occur through inhalation of aerosols, dermal absorption, or accidental ingestion.
Engineering Controls as the First Line of Defense:
Engineering controls are the most effective means of minimizing exposure and should be prioritized over personal protective equipment (PPE).[5]
-
Chemical Fume Hood: All manipulations of solid 2'-Deoxy-4-desmethylwyosine, including weighing and dissolution, must be performed in a certified chemical fume hood to prevent the inhalation of airborne particles.
-
Ventilated Enclosures: For highly sensitive operations or when handling larger quantities, a ventilated balance enclosure or glove box provides an additional layer of containment.[10]
-
Closed Systems: Whenever feasible, utilize closed-system transfers for moving solutions of the compound to minimize the generation of aerosols and vapors.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection and proper use of PPE are critical for preventing direct contact with 2'-Deoxy-4-desmethylwyosine.[11] A tiered approach to PPE is recommended, with the level of protection adjusted based on the specific procedure and the quantity of material being handled.
| Level of Protection | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Primary (Required for all handling) | Disposable, fluid-resistant lab coat with tight-fitting cuffs. | Double-gloving with nitrile gloves. | ANSI Z87.1-compliant safety glasses with side shields. | Not required if all work is performed in a certified chemical fume hood. |
| Secondary (For spill cleanup or handling >1g) | Chemical-resistant apron over lab coat. | Heavy-duty chemical-resistant outer gloves over nitrile inner gloves. | Chemical splash goggles. A face shield should be worn in conjunction with goggles for significant splash risks.[12] | A NIOSH-approved respirator with P100 filters should be available for emergency situations (e.g., spills outside of a fume hood). |
Causality Behind PPE Choices:
-
Double-Gloving: The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. This is particularly important as no single glove material is impervious to all chemicals indefinitely.
-
Lab Coat with Cuffs: Tight-fitting cuffs prevent the accidental exposure of the wrist and forearm.
-
Safety Glasses vs. Goggles: While safety glasses protect against impact, chemical splash goggles provide a seal around the eyes, offering superior protection from splashes and aerosols.[12]
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling 2'-Deoxy-4-desmethylwyosine minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Weighing:
-
Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Pre-label all Vials and Tubes: Ensure all containers are clearly labeled with the compound name, concentration, and date before you begin.
-
Assemble all Necessary Equipment: Have all spatulas, weigh paper, solvents, and vortexers within the fume hood before introducing the compound.
-
Don Primary PPE: Put on your lab coat, safety glasses, and double nitrile gloves.
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a ventilated balance enclosure if available.
-
Dissolution: Add the desired solvent to the solid compound in a closed container and mix thoroughly.
Experimental Use:
-
Maintain Containment: Keep all containers with 2'-Deoxy-4-desmethylwyosine sealed when not in immediate use.
-
Avoid Contamination: Use dedicated pipette tips and other disposable equipment for handling the compound.
-
Post-Experiment Decontamination: After each experimental run, decontaminate all surfaces and equipment.
Workflow Diagram:
Caption: Workflow for handling 2'-Deoxy-4-desmethylwyosine.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are essential to prevent the spread of contamination and ensure environmental safety.[13]
Decontamination Procedures:
-
Surface Decontamination: For non-porous surfaces, a multi-step decontamination process is recommended.[14]
-
Spill Management:
-
Evacuate the immediate area and alert your supervisor.
-
If the spill is contained within the fume hood, use a chemical spill kit to absorb the material.
-
For spills outside of a fume hood, respiratory protection may be necessary.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
Waste Disposal:
A segregated waste stream is crucial for the safe disposal of 2'-Deoxy-4-desmethylwyosine and associated materials.
| Waste Type | Disposal Container | Labeling |
| Solid Waste (unused compound, contaminated gloves, weigh paper) | Lined, sealed hazardous waste container. | "Hazardous Waste," "2'-Deoxy-4-desmethylwyosine," and the appropriate hazard pictograms. |
| Liquid Waste (solutions containing the compound) | Designated, sealed hazardous waste container. | "Hazardous Waste," "2'-Deoxy-4-desmethylwyosine," solvent composition, and hazard pictograms. |
| Sharps (contaminated needles, pipette tips) | Puncture-proof sharps container. | "Hazardous Sharps Waste," "2'-Deoxy-4-desmethylwyosine." |
All waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
For any exposure, no matter how minor it may seem, seek medical consultation and report the incident to your supervisor and EHS department. Provide them with any available safety information on the compound or related nucleoside analogs.
References
-
Emory School of Medicine. (2020, December 16). Repurposing Nucleoside Analogs for Human Coronaviruses. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
-
Proclinical. Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
American Chemical Society Publications. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. Decontamination. Biosafety Manual. Retrieved from [Link]
-
National Institutes of Health. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC. Retrieved from [Link]
-
Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]
-
University of Kentucky Research Safety. Disinfection & Decontamination. Retrieved from [Link]
-
Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Royal Society of Chemistry. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. Retrieved from [Link]
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. Research Laboratory and Personal Protective Equipment. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Wayne State University. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
National Institutes of Health. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase. PMC. Retrieved from [Link]
-
National Institutes of Health. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC. Retrieved from [Link]
Sources
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]
- 3. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. uah.edu [uah.edu]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 14. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
